molecular formula C20H34N2O11 B8104433 t-Boc-Aminooxy-PEG4-NHS ester

t-Boc-Aminooxy-PEG4-NHS ester

Cat. No.: B8104433
M. Wt: 478.5 g/mol
InChI Key: VNCXPIZEFLGDMH-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-PEG4-NHS ester is a useful research compound. Its molecular formula is C20H34N2O11 and its molecular weight is 478.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N2O11/c1-20(2,3)32-19(26)21-31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-18(25)33-22-16(23)4-5-17(22)24/h4-15H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNCXPIZEFLGDMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N2O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-PEG4-NHS ester is a versatile, heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation strategies, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This technical guide provides an in-depth overview of its chemical properties, applications, and detailed protocols for its use. The molecule incorporates three key functional elements: an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines, a tert-butyloxycarbonyl (t-Boc) protected aminooxy group for subsequent ligation to carbonyls, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This unique architecture allows for the sequential and controlled conjugation of two different molecular entities, while the PEG spacer enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Core Properties and Specifications

The physicochemical properties of this compound are critical for its application in designing bioconjugates. The following table summarizes its key characteristics.

PropertyValueReference(s)
CAS Number 2401831-99-8[1]
Molecular Formula C₂₀H₃₄N₂O₁₁[1]
Molecular Weight 478.5 g/mol [1]
Purity Typically ≥95%[1]
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, DCM[1]
Storage Conditions -20°C, desiccated[1]

Mechanism of Action and Applications

The utility of this compound lies in its two distinct reactive moieties, enabling a two-step conjugation process.

First, the NHS ester reacts efficiently with primary amines (e.g., lysine (B10760008) residues on proteins, amine-functionalized small molecules) under mild basic conditions (pH 7-9) to form a stable amide bond.[2][3]

Following the initial conjugation, the t-Boc protecting group can be removed under mild acidic conditions to expose the aminooxy group.[4] This newly liberated functional group is then available for a highly specific "click chemistry" type reaction.

The deprotected aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.[5][6] This oxime ligation is highly chemoselective and can be performed under physiological conditions, often accelerated by catalysts like aniline (B41778).[5]

This sequential reactivity makes it an ideal linker for constructing complex biomolecules. Its primary applications are in:

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody. The NHS ester would react with the antibody, and after deprotection, the aminooxy group could be ligated to a drug molecule containing an aldehyde or ketone.

  • PROTACs: In PROTAC synthesis, this linker connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase.[7] The bifunctional nature of the linker allows for the precise assembly of these two components. The PEG4 spacer can enhance the solubility and cell permeability of the PROTAC molecule.[8]

  • Drug Delivery and Imaging: The linker can be used to attach drugs or imaging agents to targeting molecules like peptides or oligonucleotides.[9]

Experimental Protocols

The following sections provide detailed, representative protocols for the key reactions involving this compound.

NHS Ester-Amine Coupling

This protocol describes the conjugation of the NHS ester moiety to a protein containing primary amines.

Materials:

Reagent/EquipmentPurpose
This compoundCrosslinker
Amine-containing protein (e.g., antibody)Substrate
Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or DMFTo dissolve the NHS ester
Conjugation Buffer (e.g., 0.1 M Sodium bicarbonate, pH 8.3-8.5)Reaction buffer
Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)To stop the reaction
Size-exclusion chromatography (e.g., desalting column)Purification of the conjugate
Laboratory shakerMixing

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF. The concentration will depend on the scale of the reaction.

    • Dissolve the amine-containing protein in the conjugation buffer to a concentration of 2-10 mg/mL.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound solution to the protein solution. A 5-20 fold molar excess is a common starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle shaking.[2]

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted linker and quenching reagent by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).

t-Boc Deprotection

This protocol outlines the removal of the t-Boc protecting group to expose the aminooxy functionality.

Materials:

Reagent/EquipmentPurpose
Boc-protected conjugate from step 3.1Substrate
Anhydrous Dichloromethane (DCM)Solvent
Trifluoroacetic acid (TFA) or 4M HCl in DioxaneDeprotection reagent
Saturated sodium bicarbonate solutionNeutralization (for TFA deprotection)
BrineWashing
Anhydrous sodium sulfate (B86663) or magnesium sulfateDrying agent
Rotary evaporatorSolvent removal

Protocol (using TFA):

  • Reaction Setup:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Add TFA to the solution (a common ratio is 20-50% TFA in DCM v/v).[10]

  • Deprotection Reaction:

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).[10]

  • Work-up and Isolation:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • Dissolve the residue in DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[10]

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected conjugate.[10]

Aminooxy-Aldehyde/Ketone Ligation (Oxime Formation)

This protocol details the final conjugation step to form a stable oxime bond.

Materials:

Reagent/EquipmentPurpose
Deprotected, aminooxy-functionalized conjugate from step 3.2Substrate 1
Aldehyde or ketone-containing moleculeSubstrate 2
Reaction Buffer (e.g., 0.1 M Phosphate buffer, pH 7)Reaction buffer
Aniline (optional, as a catalyst)To accelerate the reaction
Purification method (e.g., HPLC, dialysis)Purification of the final conjugate

Protocol:

  • Preparation of Reagents:

    • Dissolve the deprotected, aminooxy-functionalized conjugate in the reaction buffer.

    • Dissolve the aldehyde or ketone-containing molecule in a compatible solvent (if necessary) and add it to the reaction mixture.

  • Ligation Reaction:

    • If using a catalyst, add aniline to the reaction mixture (a final concentration of 10-100 mM is typical).[11]

    • Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by LC-MS or other appropriate analytical techniques.

  • Purification:

    • Purify the final conjugate using a method suitable for the specific product, such as HPLC, dialysis, or size-exclusion chromatography, to remove any unreacted starting materials and catalyst.

Visualizing the Workflow and Application

The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflow and a key application of this compound.

Experimental Workflow

G cluster_0 Step 1: NHS Ester-Amine Coupling cluster_1 Step 2: t-Boc Deprotection cluster_2 Step 3: Oxime Ligation A This compound C Boc-Protected Conjugate A->C pH 8.3-8.5 B Amine-containing Molecule (e.g., Protein) B->C pH 8.3-8.5 D Aminooxy-functionalized Conjugate C->D Acidic Conditions (e.g., TFA) F Final Bioconjugate D->F pH ~7 (Aniline catalyst) E Aldehyde/Ketone-containing Molecule (e.g., Drug) E->F pH ~7 (Aniline catalyst)

Caption: Sequential conjugation workflow using this compound.

Application in PROTACs

G cluster_PROTAC PROTAC Molecule cluster_Cellular_Machinery Cellular Machinery POI_Ligand POI Ligand Linker t-Boc-Aminooxy-PEG4-NHS (after conjugation) POI_Ligand->Linker POI Protein of Interest (Target) POI_Ligand->POI binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 recruits Proteasome Proteasome POI->Proteasome Ubiquitination & Degradation E3->Proteasome Ubiquitination & Degradation

Caption: Role of the linker in PROTAC-mediated protein degradation.

Conclusion

This compound is a powerful and versatile tool in the field of bioconjugation. Its heterobifunctional nature allows for a controlled, sequential approach to linking distinct molecular entities, which is essential for the construction of complex therapeutic and diagnostic agents like ADCs and PROTACs. The inclusion of a PEG spacer further enhances its utility by improving the solubility and pharmacokinetic profiles of the resulting conjugates. The detailed protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and scientists looking to leverage the capabilities of this important crosslinker in their work.

References

An In-depth Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, t-Boc-Aminooxy-PEG4-NHS ester. It details its chemical structure, physicochemical properties, and core applications in modern bioconjugation, with a focus on the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This document includes detailed experimental protocols and visual workflows to aid researchers in the practical application of this versatile reagent.

Core Structure and Functional Properties

This compound is a sophisticated chemical linker designed with distinct functional moieties, each serving a specific purpose in multi-step conjugation strategies.[1]

  • t-Boc Protected Aminooxy Group: The tert-butyloxycarbonyl (t-Boc) group serves as a protecting group for the highly reactive aminooxy functionality.[2] This protection is crucial during the initial conjugation step involving the NHS ester. The t-Boc group can be efficiently removed under mild acidic conditions to expose the aminooxy group for subsequent reactions.[2][3]

  • Aminooxy Group (-ONH2): Once deprotected, the terminal aminooxy group is used for bioconjugation with molecules containing aldehyde or ketone functionalities.[1] This reaction, known as oxime ligation, forms a stable oxime bond, which is notably more stable than hydrazone and imine bonds under physiological conditions.[4]

  • PEG4 Spacer: The tetra-polyethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the solubility of the molecule and the resulting conjugate in aqueous buffers.[3] This property is critical for improving the pharmacokinetic profile of bioconjugates, reducing aggregation, and minimizing non-specific binding.[]

  • N-Hydroxysuccinimide (NHS) Ester: The NHS ester is a highly reactive group that readily couples with primary amines (-NH2) on proteins (such as lysine (B10760008) residues), peptides, or other biomolecules.[1] This reaction occurs efficiently at a pH range of 7.2-8.5, forming a stable and irreversible amide bond.[][6]

Structural Representation

G cluster_tBoc t-Boc Group cluster_Aminooxy Aminooxy cluster_PEG4 PEG4 Spacer cluster_NHS NHS Ester tBoc t-Boc Aminooxy -O-NH- tBoc->Aminooxy PEG4 -(CH2CH2O)4- Aminooxy->PEG4 NHS NHS Ester PEG4->NHS

Caption: Functional components of this compound.

Physicochemical and Technical Data

The following table summarizes the key quantitative properties of this compound, compiled from various commercial suppliers.

PropertyValueReference(s)
Molecular Weight (MW) 478.5 g/mol [7][8]
Chemical Formula C₂₀H₃₄N₂O₁₁[8]
CAS Number 2401831-99-8[8]
Purity ≥95% or ≥96%[4][7][8]
Solubility Soluble in DMSO, DMF, DCM[8]
Appearance White to off-white solid-
Storage Conditions -20°C, store with desiccant[8]
Shipping Conditions Ambient temperature[8]

Key Applications in Bioconjugation

This compound is a pivotal tool in the development of complex biotherapeutics, primarily Antibody-Drug Conjugates (ADCs) and PROTACs.[1][9]

Antibody-Drug Conjugate (ADC) Development

In ADC development, this linker facilitates a two-step conjugation process. First, the NHS ester end of the molecule is conjugated to lysine residues on a monoclonal antibody (mAb). Following this, the t-Boc group is removed, and the exposed aminooxy group is then used to attach a cytotoxic payload that has been modified to contain an aldehyde group. This strategy allows for precise control over the conjugation chemistry.

PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the protein's degradation. This compound can serve as the linker connecting the E3 ligase ligand and the target protein ligand.[9] The bifunctional nature of the linker allows for a sequential and controlled synthesis of the final PROTAC molecule.

Experimental Protocols and Workflows

The following are detailed methodologies for the key experimental procedures involving this compound.

Step 1: Conjugation of NHS Ester to a Primary Amine (e.g., Antibody)

This protocol outlines the reaction between the NHS ester moiety of the linker and the primary amines on a protein, such as an antibody.

Materials:

  • Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer like PBS at a concentration of 2-10 mg/mL. Buffers containing primary amines such as Tris or glycine (B1666218) will compete with the reaction and must be avoided.

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions; do not prepare stock solutions for long-term storage.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker stock solution to the antibody solution. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain the integrity of the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours on ice, with gentle stirring or rotation.

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the excess, unreacted linker and byproducts by using a desalting column or through dialysis against an appropriate buffer (e.g., PBS).

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification p1 Prepare Antibody in Amine-Free Buffer r1 Add Linker to Antibody (10-20x molar excess) p1->r1 p2 Prepare 10 mM Linker Stock in DMSO/DMF p2->r1 r2 Incubate 1-2h at RT or 2-4h on ice r1->r2 r3 Quench with Tris or Glycine r2->r3 f1 Purify via Desalting Column or Dialysis r3->f1 f2 Characterize Conjugate f1->f2

Caption: Workflow for NHS ester conjugation to a protein.

Step 2: t-Boc Deprotection

This protocol describes the removal of the t-Boc protecting group to expose the aminooxy functionality.

Materials:

  • t-Boc protected conjugate from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Buffer for exchange (e.g., PBS, pH 6.5-7.5)

Procedure:

  • Lyophilization (Optional): For easier handling, the purified conjugate can be lyophilized to a dry powder.

  • Deprotection Solution: Prepare a solution of 25-50% TFA in DCM.

  • Reaction: Dissolve the t-Boc protected conjugate in the TFA/DCM solution. The reaction is typically rapid, often completing within 30 minutes to 2 hours at room temperature.[10] Monitor the reaction by an appropriate analytical method if possible.

  • Solvent Removal: Evaporate the TFA and DCM under a stream of nitrogen or using a rotary evaporator.

  • Purification: Immediately purify the deprotected conjugate to remove residual acid and byproducts. This is typically done by buffer exchange using a desalting column or dialysis into a neutral buffer (pH 6.5-7.5) suitable for the subsequent oxime ligation.

G start t-Boc Protected Conjugate prep Dissolve in TFA/DCM Solution start->prep react Incubate 30-120 min at Room Temperature prep->react evap Evaporate Solvent react->evap purify Purify via Buffer Exchange evap->purify end Aminooxy-Active Conjugate purify->end

Caption: Logical workflow for t-Boc deprotection.

Step 3: Oxime Ligation with an Aldehyde/Ketone

This protocol details the reaction of the deprotected aminooxy group with an aldehyde- or ketone-containing molecule (e.g., a cytotoxic drug payload).

Materials:

  • Aminooxy-activated conjugate from the previous step in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5, or PBS, pH 6.5-7.5)

  • Aldehyde- or ketone-modified molecule (e.g., drug payload)

  • Aniline (optional, as a catalyst)

  • Purification equipment (e.g., size-exclusion chromatography, HIC)

Procedure:

  • pH Adjustment: The optimal pH for oxime ligation can vary. While it proceeds at neutral pH, the reaction is often accelerated at a slightly acidic pH of 4.5-5.5.[4] Ensure your protein is stable at the chosen pH.

  • Catalyst (Optional): Aniline can be used as a catalyst at a final concentration of 10-100 mM to significantly accelerate the rate of oxime bond formation.[4]

  • Reaction: Add a 5- to 10-fold molar excess of the aldehyde/ketone-modified molecule to the aminooxy-activated conjugate solution.

  • Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or 37°C. The reaction progress can be monitored using techniques like HIC-HPLC or LC-MS to determine the drug-to-antibody ratio (DAR).

  • Purification: Once the reaction is complete, purify the final conjugate from excess payload and other reagents using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

G cluster_inputs Reactants cluster_process Process cluster_output Output r1 Aminooxy-Active Conjugate p1 Combine Reactants r1->p1 r2 Aldehyde-Modified Payload r2->p1 r3 Reaction Buffer (pH 4.5-7.5) r3->p1 r4 Aniline Catalyst (Optional) r4->p1 p2 Incubate 2-16h at RT or 37°C p1->p2 o1 Purify Final Conjugate (e.g., SEC, HIC) p2->o1 o2 Final Bioconjugate (e.g., ADC) o1->o2

Caption: Experimental workflow for oxime ligation.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables sophisticated, multi-step bioconjugation strategies. Its well-defined functional groups allow for controlled, sequential reactions, while the PEG spacer imparts favorable physicochemical properties to the final conjugate. This makes it an invaluable reagent for researchers and scientists in the fields of drug development, particularly for the construction of next-generation ADCs and PROTACs. The detailed protocols and workflows provided in this guide serve as a practical resource for the successful implementation of this technology in the laboratory.

References

A Technical Guide to the Mechanism and Application of t-Boc-Aminooxy-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action and practical application of the heterobifunctional crosslinker, t-Boc-Aminooxy-PEG4-NHS ester. This reagent is a valuable tool in bioconjugation, enabling the sequential and chemoselective linkage of molecules. This guide will detail the discrete functionalities of the N-hydroxysuccinimide (NHS) ester and the protected aminooxy group, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of its use in creating stable bioconjugates.

Core Principles of this compound Functionality

The this compound is a versatile crosslinker featuring three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group for the formation of stable amide bonds.

  • tert-Butyloxycarbonyl (t-Boc) Protected Aminooxy Group: A latent carbonyl-reactive group that, upon deprotection, can form a stable oxime linkage.

  • Polyethylene Glycol (PEG4) Spacer: A hydrophilic linker that enhances solubility in aqueous environments.

The utility of this crosslinker lies in its ability to facilitate a two-step conjugation strategy. First, the NHS ester reacts with a primary amine on a target molecule. Subsequently, the t-Boc protecting group is removed under acidic conditions to expose the aminooxy group, which can then be conjugated to a molecule bearing an aldehyde or ketone.

Mechanism of Action: A Two-Stage Process

The conjugation process using this compound involves three distinct chemical transformations: aminolysis of the NHS ester, deprotection of the t-Boc group, and oxime ligation.

Stage 1: Amide Bond Formation via NHS Ester Aminolysis

The initial step involves the reaction of the NHS ester with a primary amine-containing molecule, such as a protein, peptide, or amine-modified oligonucleotide. This reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond.

Mechanism: The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group to yield the stable amide conjugate.[1][2]

Mechanism of NHS Ester Aminolysis.

Reaction Kinetics and pH Dependence: The rate of aminolysis is highly pH-dependent. The reaction is most efficient at a pH between 7.2 and 8.5.[3] At lower pH, the primary amine is protonated and less nucleophilic, slowing the reaction. Conversely, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the conjugation efficiency.[4][5][6]

pHHalf-life of NHS Ester HydrolysisRelative Reaction Rate (Aminolysis vs. Hydrolysis)
7.04-5 hours at 0°C; ~1 hour at 25°CAminolysis is favored over hydrolysis.
8.0~1 hour at 4°CThe rate of aminolysis increases significantly.
8.610 minutes at 4°CHydrolysis rate is very high, significantly impacting yield.
>9.0Very shortHydrolysis is the dominant reaction.
Data compiled from multiple sources.[3][4]
Stage 2: t-Boc Deprotection

Following the initial conjugation, the t-Boc protecting group is removed to expose the reactive aminooxy functionality. This is typically achieved under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).

Mechanism: The deprotection is an acid-catalyzed elimination. The carbonyl oxygen of the t-Boc group is protonated by the acid, leading to the cleavage of the carbon-oxygen bond and the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free aminooxy group and carbon dioxide.[7][8]

Mechanism of t-Boc Deprotection.
Stage 3: Oxime Ligation

The final step is the formation of a stable oxime bond between the deprotected aminooxy group and a carbonyl group (aldehyde or ketone) on a second target molecule. This reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high chemoselectivity and efficiency under mild, aqueous conditions.[9]

Mechanism: The reaction proceeds via nucleophilic addition of the aminooxy group to the carbonyl carbon. This is followed by dehydration to form the stable oxime linkage. The reaction rate can be significantly accelerated by the use of an aniline (B41778) catalyst. Aniline forms a transient, more reactive Schiff base with the carbonyl compound, which is then more susceptible to attack by the aminooxy nucleophile.[9][10]

Mechanism of Aniline-Catalyzed Oxime Ligation.

Reaction Kinetics and Catalysis: While oxime ligation can proceed without a catalyst, the reaction is often slow at neutral pH. Aniline and its derivatives act as potent nucleophilic catalysts, significantly accelerating the reaction rate.[11]

CatalystRelative Rate Enhancement (compared to uncatalyzed)Second-Order Rate Constant (k₂) M⁻¹s⁻¹ (approximate)
None10.01 - 0.1
Aniline (100 mM)~40-fold1 - 10
m-Phenylenediamine (mPDA)~2-fold faster than aniline at same concentration2 - 20
p-Phenylenediamine (B122844) (pPDA)~19-fold faster than aniline20 - 190
Data compiled from multiple sources and represent typical ranges for reactions at or near neutral pH.[11][12][13][14]

Experimental Protocols

The following protocols provide a general framework for the use of this compound. Optimization may be required for specific applications.

Protocol 1: NHS Ester Conjugation to a Protein

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

  • This compound.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[15]

  • NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10-20 mg/mL.[16]

  • Conjugation: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted crosslinker and byproducts using a desalting column equilibrated with a suitable buffer.

Protocol 2: t-Boc Deprotection

Materials:

  • t-Boc protected conjugate from Protocol 1.

  • Trifluoroacetic acid (TFA).

  • Dichloromethane (DCM).

  • Scavenger (optional, e.g., triisopropylsilane (B1312306) (TIS) or water).

Procedure:

  • Reaction Setup: Dissolve the t-Boc protected conjugate in DCM.

  • Deprotection: Add an equal volume of TFA to the solution. If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger can be added (e.g., TFA/DCM/TIS 95:2.5:2.5).[7]

  • Incubation: Stir the reaction at room temperature for 1-2 hours.[17]

  • Solvent Removal: Remove the TFA and DCM under reduced pressure. The product can be precipitated by the addition of cold diethyl ether.

  • Purification: The deprotected conjugate can be further purified by dialysis or size-exclusion chromatography.

Protocol 3: Oxime Ligation

Materials:

  • Deprotected aminooxy-functionalized molecule from Protocol 2.

  • Aldehyde or ketone-containing molecule.

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 6.5-7.0.

  • Aniline or p-phenylenediamine (pPDA) catalyst stock solution (e.g., 1 M in DMSO).

Procedure:

  • Reaction Mixture: Combine the aminooxy-functionalized molecule and a 1.5- to 5-fold molar excess of the carbonyl-containing molecule in the reaction buffer.

  • Catalyst Addition: Add the catalyst to a final concentration of 10-100 mM for aniline or 2-10 mM for pPDA.[13]

  • Incubation: Incubate the reaction at room temperature for 2-16 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification: Purify the final oxime-linked conjugate using an appropriate chromatographic method (e.g., size-exclusion or affinity chromatography).

Integrated Experimental Workflow

The following diagram illustrates a comprehensive workflow for a typical bioconjugation experiment using this compound.

Experimental_Workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: t-Boc Deprotection cluster_step3 Step 3: Oxime Ligation Start Start Prep_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) Start->Prep_Protein Conjugate Mix Protein and Linker (1-2h at RT or overnight at 4°C) Prep_Protein->Conjugate Prep_Linker Dissolve this compound in DMSO/DMF Prep_Linker->Conjugate Purify1 Purify Conjugate 1 (Desalting Column) Conjugate->Purify1 Deprotect Treat Conjugate 1 with TFA/DCM (1-2h at RT) Purify1->Deprotect Purify2 Purify Conjugate 2 (Precipitation/Dialysis) Deprotect->Purify2 Ligate Mix Conjugate 2 and Carbonyl Molecule with Catalyst (pH 6.5-7.0, 2-16h at RT) Purify2->Ligate Prep_Carbonyl Prepare Aldehyde/Ketone Molecule Prep_Carbonyl->Ligate Purify3 Purify Final Conjugate (Chromatography) Ligate->Purify3 End Final Conjugate Purify3->End

Integrated workflow for bioconjugation.

Conclusion

This compound is a powerful and versatile tool for the synthesis of complex biomolecular conjugates. Its orthogonal reactive groups allow for a controlled, stepwise conjugation strategy, while the PEG spacer enhances the solubility and biocompatibility of the resulting constructs. A thorough understanding of the underlying reaction mechanisms, kinetics, and the influence of experimental parameters such as pH is crucial for the successful application of this reagent in research, diagnostics, and therapeutic development. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize this bifunctional crosslinker in their work.

References

An In-depth Technical Guide to the Synthesis and Characterization of t-Boc-Aminooxy-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of tert-butyloxycarbonyl-aminooxy-tetraethylene glycol-N-hydroxysuccinimidyl ester (t-Boc-Aminooxy-PEG4-NHS ester), a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and the development of complex biomolecules such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).

Introduction

This compound is a versatile chemical tool featuring three key functional components:

  • A t-Boc protected aminooxy group : This functionality allows for the specific and efficient formation of a stable oxime bond with molecules containing an aldehyde or ketone group. The tert-butyloxycarbonyl (t-Boc) protecting group is robust under many reaction conditions but can be readily removed under mild acidic conditions to unmask the reactive aminooxy group.

  • A tetraethylene glycol (PEG4) spacer : The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and any conjugate it is incorporated into.[1][2] This spacer also provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity.

  • An N-hydroxysuccinimide (NHS) ester : This is a highly reactive group that readily couples with primary and secondary amines (such as those on the surface of proteins, like lysine (B10760008) residues) to form stable amide bonds.[3][4]

The unique combination of these functionalities allows for a two-step, orthogonal conjugation strategy, making it an invaluable reagent in the field of bioconjugation.

Synthesis

The synthesis of this compound is typically achieved through a two-step process starting from the corresponding carboxylic acid precursor, t-Boc-Aminooxy-PEG4-acid.

Synthesis of the Carboxylic Acid Precursor

The synthesis of the carboxylic acid precursor, t-Boc-Aminooxy-PEG4-acid, is the initial step. While specific proprietary synthesis details can vary, a common synthetic route would involve the reaction of a suitable PEG4 derivative bearing a terminal carboxylic acid and another reactive group (e.g., a tosylate) with a protected aminooxy species.

Activation to the NHS Ester

The terminal carboxylic acid of t-Boc-Aminooxy-PEG4-acid is activated to the corresponding NHS ester. This is typically achieved by reacting the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

Synthesis_Pathway cluster_synthesis Synthesis of this compound A t-Boc-Aminooxy-PEG4-acid C This compound A->C Activation of carboxylic acid B NHS, EDC (Coupling Agents) B->C

Caption: Synthesis of this compound.

Characterization

The identity and purity of this compound are confirmed through a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Property Value Reference
Molecular Formula C₂₀H₃₄N₂O₁₁[5][6]
Molecular Weight 478.5 g/mol [5]
Appearance Colorless to light yellow liquid or solid powder
Purity (HPLC) ≥95%[7]
¹H NMR Consistent with the chemical structure
Solubility Soluble in DMSO, DMF, and DCM[5]
Storage Store at -20°C with desiccant. The compound is moisture-sensitive.[3][5]

Experimental Protocols

General Protocol for Conjugation to an Amine-Containing Molecule (e.g., a Protein)

This protocol describes the general steps for conjugating the NHS ester moiety of this compound to a protein containing accessible primary amines.

Materials:

  • This compound

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a known concentration.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification system (e.g., size-exclusion chromatography or dialysis).

Procedure:

  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[3]

    • Immediately before use, prepare a stock solution of the linker in anhydrous DMF or DMSO (e.g., 10 mg/mL).[8] The NHS ester is susceptible to hydrolysis, so stock solutions should not be stored.[3]

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically.[9]

    • The final concentration of the organic solvent (DMF or DMSO) in the reaction mixture should ideally not exceed 10%.[9]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[9]

  • Quenching:

    • Stop the reaction by adding a quenching buffer to consume any unreacted NHS ester.

  • Purification:

    • Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Conjugation_Workflow cluster_conjugation Conjugation to an Amine-Containing Molecule A Prepare Protein in Amine-Free Buffer C Mix Protein and Linker A->C B Dissolve this compound in DMF/DMSO B->C D Incubate (RT or on ice) C->D E Quench Reaction (e.g., Tris buffer) D->E F Purify Conjugate (SEC or Dialysis) E->F G Characterize Conjugate F->G

Caption: Workflow for amine conjugation.

General Protocol for Deprotection and Oxime Ligation

This protocol outlines the deprotection of the t-Boc group and subsequent conjugation to an aldehyde or ketone-containing molecule.

Materials:

  • t-Boc-Aminooxy-PEG4-conjugate from the previous step.

  • An acidic solution for deprotection (e.g., trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM)).

  • Aldehyde or ketone-containing molecule.

  • Reaction buffer (typically with a pH of 4-5).

Procedure:

  • Deprotection:

    • Dissolve the t-Boc-Aminooxy-PEG4-conjugate in a suitable organic solvent (e.g., DCM).

    • Add the acidic solution (e.g., a solution of TFA in DCM) and stir at room temperature. Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until the deprotection is complete.

    • Remove the acid and solvent under reduced pressure.

  • Oxime Ligation:

    • Dissolve the deprotected aminooxy-PEG4-conjugate in the reaction buffer.

    • Add the aldehyde or ketone-containing molecule.

    • Allow the reaction to proceed at room temperature. The reaction progress can be monitored by LC-MS.

    • Purify the final conjugate using an appropriate chromatographic method.

Oxime_Ligation_Pathway cluster_oxime Deprotection and Oxime Ligation A t-Boc-Aminooxy-PEG4-Conjugate C Aminooxy-PEG4-Conjugate A->C Deprotection B Mild Acidic Conditions (e.g., TFA) B->C E Final Conjugate (Oxime bond) C->E Oxime Ligation (pH 4-5) D Aldehyde/Ketone- containing Molecule D->E

Caption: Deprotection and oxime ligation workflow.

Applications

The unique properties of this compound make it a valuable tool in several areas of research and drug development:

  • Antibody-Drug Conjugates (ADCs): The NHS ester can be used to attach the linker to an antibody, and after deprotection, the aminooxy group can be used to conjugate a cytotoxic payload that contains an aldehyde or ketone.

  • PROTACs: This linker is used to connect a target protein-binding ligand and an E3 ligase-binding ligand in the synthesis of PROTACs for targeted protein degradation.[10][11]

  • Bioconjugation and Immobilization: The linker can be used to attach proteins, peptides, or other biomolecules to surfaces or other molecules in a controlled and specific manner.

  • Drug Delivery: The PEG spacer can improve the pharmacokinetic properties of drugs.[7]

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the straightforward and efficient conjugation of a wide range of molecules. Its well-defined structure, including a protected aminooxy group, a hydrophilic PEG spacer, and an amine-reactive NHS ester, provides researchers and drug developers with a robust tool for creating complex and functional biomolecular conjugates. The experimental protocols outlined in this guide provide a solid foundation for the successful application of this reagent in various bioconjugation strategies.

References

The Strategic Role of the t-Boc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the function, application, and chemical strategy of the tert-butyloxycarbonyl (t-Boc) protecting group in the context of polyethylene (B3416737) glycol (PEG) linkers. It covers the principles of amine protection, orthogonal chemistry, and provides practical protocols for laboratory applications.

Executive Summary

The tert-butyloxycarbonyl (t-Boc) group is a cornerstone of modern bioconjugation and medicinal chemistry, serving as a vital, acid-labile protecting group for primary and secondary amines.[1] When incorporated into polyethylene glycol (PEG) linkers, the t-Boc group enables the precise, stepwise synthesis of complex biomolecular constructs such as Antibody-Drug Conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other PEGylated therapeutics.[1] Its unique chemical properties allow for robust protection under a wide range of synthetic conditions while permitting clean, quantitative removal under mild acidic conditions. This guide provides a comprehensive overview of the t-Boc group's function in PEG linkers, its strategic importance in orthogonal synthesis, and detailed protocols for its application.

Core Principles of t-Boc Protection in PEG Linkers

The primary role of the t-Boc group is to temporarily "mask" the high nucleophilicity and reactivity of an amine functional group on a PEG linker.[1] This masking is critical for achieving regioselectivity in multi-step synthetic schemes.

Key Characteristics:

  • Stability: The t-Boc group is stable in basic, nucleophilic, and reductive environments, making it compatible with a wide array of common organic reactions, including amide bond formation (e.g., NHS ester coupling), maleimide (B117702) conjugations, and click chemistry.[1]

  • Acid Labile Cleavage: Its defining feature is its facile removal under mild acidic conditions, most commonly with trifluoroacetic acid (TFA).[2] This regenerates the free amine, which is then available for subsequent conjugation or modification.

  • Enhanced Solubility: While the PEG chain itself is the primary driver of solubility, the t-Boc group does not negatively impact the solubility of the linker in common organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF).[1]

This combination of stability and controlled lability is foundational to the design of heterobifunctional PEG linkers. These linkers possess a t-Boc-protected amine at one terminus and a distinct reactive group (e.g., NHS ester, maleimide, alkyne) at the other, enabling the sequential conjugation of different molecules in a controlled manner.[1]

Orthogonal Synthesis Strategy

Orthogonality in chemical synthesis refers to the ability to selectively remove one protecting group in the presence of others by using specific, non-interfering reaction conditions.[3][4] The t-Boc group is a key component of many orthogonal strategies, particularly in solid-phase peptide synthesis (SPPS) and the construction of complex bioconjugates.[5][6]

The most common orthogonal partner to the acid-labile t-Boc group is the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[7][8]

Orthogonal_Protection cluster_Boc Boc/Bzl Strategy cluster_Fmoc Fmoc/tBu Strategy Boc_Amine R-NH-Boc Free_Amine_Boc R-NH3+ Boc_Amine->Free_Amine_Boc TFA (Strong Acid) Fmoc_Amine R-NH-Fmoc Boc_Amine->Fmoc_Amine Stable to Base Fmoc_Amine->Boc_Amine Stable to Acid Free_Amine_Fmoc R-NH2 Fmoc_Amine->Free_Amine_Fmoc Piperidine (Base)

This orthogonality allows a researcher to, for example, deprotect a t-Boc-PEG-amine linker attached to a molecule without disturbing an Fmoc-protected site elsewhere on the construct, and vice-versa. This selective deprotection is critical for building molecules with defined architectures.

Comparison of Common Amine Protecting Groups

The choice of protecting group is dictated by the overall synthetic strategy and the chemical nature of the molecule of interest.

Protecting GroupChemical NameCleavage ConditionsStabilityOrthogonal To
t-Boc tert-ButyloxycarbonylMild Acid (e.g., TFA, HCl in Dioxane)[9]Base, Hydrogenolysis, NucleophilesFmoc, Cbz, Alloc
Fmoc 9-FluorenylmethoxycarbonylBase (e.g., 20% Piperidine in DMF)[8]Acid, HydrogenolysisBoc, Cbz, tBu esters
Cbz (Z) CarboxybenzylCatalytic Hydrogenolysis (H₂, Pd/C)Acid, BaseBoc, Fmoc

Experimental Protocols & Data

Reproducible results in the synthesis and application of t-Boc-protected PEG linkers depend on optimized experimental protocols. The efficiency of the protection and deprotection steps is crucial for the overall yield and purity of the final bioconjugate.[1]

Protocol 1: t-Boc Protection of an Amino-PEG Linker

This procedure describes the general method for protecting a terminal primary or secondary amine on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]

Materials:

  • Amino-PEG linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Anhydrous Dichloromethane (DCM)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Magnetic stirrer, round-bottom flask, and optional inert atmosphere (N₂ or Ar)

Procedure:

  • Dissolve the amino-PEG linker in anhydrous DCM within a round-bottom flask.

  • Add 2-3 equivalents of DIPEA to the solution.

  • Add 1.1-1.5 equivalents of (Boc)₂O to the mixture.[1]

  • Stir the reaction at room temperature for 3-12 hours.[1]

  • Monitor the reaction's progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all starting material is consumed.

  • Upon completion, dilute the mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and finally, brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the t-Boc-protected PEG linker.[1]

Boc_Protection struct1 R-PEG-NH₂ arrow DIPEA, DCM Room Temp, 3-12h plus1 + struct2 ((CH₃)₃COCO)₂O (Boc Anhydride) struct3 R-PEG-NH-Boc arrow->struct3 plus2 + struct4 (CH₃)₃COH + CO₂

Protocol 2: t-Boc Deprotection of a PEG Linker

This protocol outlines the standard procedure for removing the t-Boc group using trifluoroacetic acid (TFA) to reveal the free amine, often as a TFA salt.[1]

Materials:

  • t-Boc-protected PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Optional scavenger: Triisopropylsilane (TIS) for acid-sensitive substrates.[10]

  • Magnetic stirrer, round-bottom flask, ice bath

Procedure:

  • Dissolve the t-Boc-protected PEG linker in anhydrous DCM (a typical concentration is 20-50% TFA v/v).[10]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration. If the substrate contains sensitive residues (e.g., tryptophan), add a scavenger like TIS (2.5-5% v/v).[1][10]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. Co-evaporation with toluene (B28343) can help remove residual TFA.[1]

  • The resulting amine TFA salt can often be used directly in the next step after drying.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to obtain the free amine.[10]

Boc_Deprotection Start R-PEG-NH-Boc Protonation Protonation of Carbonyl Start->Protonation H⁺ (from TFA) Elimination Loss of tert-butyl cation Protonation->Elimination Carbamic_Acid Unstable Carbamic Acid Intermediate Elimination->Carbamic_Acid Byproducts Isobutylene + CO₂ Elimination->Byproducts t-Bu⁺ fragments Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Product R-PEG-NH₃⁺ (Amine Salt) Decarboxylation->Product

Quantitative Data on Protection & Deprotection

While yields are highly substrate-dependent, the t-Boc protection and deprotection reactions are generally considered robust and high-yielding.

Reaction StepReagentsTypical TimeTypical YieldPurityKey Considerations
Protection (Boc)₂O, DIPEA, DCM3 - 12 hours>90%>95%Ensure anhydrous conditions; use slight excess of (Boc)₂O.
Deprotection 20-50% TFA in DCM1 - 2 hours>95% (as salt)>98%Use scavengers (e.g., TIS) for sensitive substrates to prevent side reactions from the tert-butyl cation.[5][11]

Application Workflow: Heterobifunctional Linkers

The true power of the t-Boc group in PEG linkers is realized in multi-step conjugation strategies. A common workflow involves conjugating one molecule to a reactive group (e.g., an NHS ester), followed by t-Boc deprotection and conjugation of a second molecule to the newly exposed amine.

Workflow Start Start: Boc-NH-PEG-NHS Ester Linker Step1 Step 1: First Conjugation React with Molecule A (containing -NH₂) Forms stable amide bond. Start->Step1 Intermediate1 Intermediate Product: Boc-NH-PEG-CO-NH-Molecule A Step1->Intermediate1 Step2 Step 2: Boc Deprotection Treat with TFA in DCM. Intermediate1->Step2 Intermediate2 Intermediate Product: H₂N-PEG-CO-NH-Molecule A Step2->Intermediate2 Step3 Step 3: Second Conjugation React with activated Molecule B (e.g., Molecule B-COOH + EDC/NHS) Intermediate2->Step3 Final_Product Final Conjugate: Molecule B-NH-CO-PEG-CO-NH-Molecule A Step3->Final_Product

Conclusion

The t-Boc protecting group is an indispensable tool in the field of bioconjugation, providing a robust and reliable method for the temporary masking of amines within PEG linkers. Its stability to a wide range of reaction conditions, coupled with its clean and efficient removal under mild acid, makes it a central component of orthogonal synthetic strategies. This allows for the precise, controlled assembly of complex molecules, from peptides to antibody-drug conjugates, empowering researchers and drug developers to design and build the next generation of targeted therapeutics.

References

The Role of the Aminooxy Group in Bioconjugation: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the aminooxy group's central role in modern bioconjugation. Oxime ligation, the reaction between an aminooxy moiety and a carbonyl group, has become an indispensable tool for its exceptional chemoselectivity, the remarkable stability of the resulting conjugate, and its bioorthogonal nature. We will delve into the core chemical principles, present quantitative data, provide detailed experimental protocols, and illustrate key processes to equip researchers with the knowledge to effectively implement this powerful technology.

Core Principles: The Chemistry of Oxime Ligation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is fundamental to creating advanced therapeutics, diagnostics, and research tools.[1] Among the various chemical strategies, oxime ligation has emerged as a premier "click-type" reaction.[1][2] It involves the reaction of a nucleophilic aminooxy group (also known as an alkoxyamine, -ONH₂) with an electrophilic aldehyde or ketone to form a stable oxime bond (C=N-O).[1][3][4]

Key Features:

  • High Chemoselectivity: Aldehyde and ketone functional groups are rare in native biological systems, making the reaction highly specific and preventing unwanted side reactions with other biological molecules.[4][5]

  • Bioorthogonality: The reaction can proceed within a complex biological environment without interfering with native biochemical processes.[1]

  • Stable Linkage: The resulting oxime bond is significantly more stable than analogous imine or hydrazone linkages, particularly under physiological conditions.[6][7][8][9]

  • Tunable Kinetics: While the reaction is intrinsically fastest at a slightly acidic pH (approx. 4.5), the rate at neutral pH can be significantly accelerated through the use of catalysts, making it highly suitable for sensitive biological samples.[4][6]

The Reaction Mechanism:

The enhanced reactivity of the aminooxy group is attributed to the alpha effect , where the lone pair of electrons on the adjacent oxygen atom increases the nucleophilicity of the nitrogen.[1][10][11] The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The aminooxy group attacks the electrophilic carbonyl carbon, forming a tetrahedral hemiaminal intermediate.

  • Dehydration: This intermediate undergoes acid-catalyzed dehydration to form the final, stable oxime bond.[7]

Catalysts, such as aniline (B41778) and its derivatives, accelerate the reaction at neutral pH by forming a transient, more reactive protonated Schiff base, which is more susceptible to attack by the aminooxy nucleophile.[9][12]

Quantitative Data for Oxime Ligation

The selection of a bioconjugation strategy is often guided by quantitative parameters such as reaction speed and bond stability.

Table 1: Reaction Kinetics of Oxime Ligation

ReactantsCatalystpHSecond-Order Rate Constant (k₂, M⁻¹s⁻¹)Reference(s)
Peptide-Aldehyde + Aminooxy-PeptideNone4.5~1[6]
Peptide-Aldehyde + Aminooxy-Peptide100 mM Aniline7.0Up to 40-fold increase vs. uncatalyzed[6][12]
Aldehyde-Protein + Aminooxy-PEG10 mM p-Phenylenediamine7.0120-fold faster than uncatalyzed[13][14]
Aldehyde-Protein + Aminooxy-PEG10 mM Aniline7.06.3-fold faster than uncatalyzed[13][14]
Aldehyde/Ketone + Aminooxy (Boron-assisted)Intramolecular Boronic Acid7.0> 10,000[15]

Note: Reaction rates are highly dependent on the specific substrates, buffer conditions, and catalyst concentrations.

Table 2: Comparative Stability of C=N Linkages

Linkage TypeCarbonyl SourceRelative Hydrolytic StabilityKey CharacteristicsReference(s)
Oxime Aldehyde/KetoneHighest Exceptionally stable at physiological pH.[7][6][8][9]
HydrazoneAldehyde/KetoneModerateLess stable than oximes; can be reversible under acidic conditions, which can be useful for controlled release.[16][9][16]
Imine (Schiff Base)Aldehyde/KetoneLowestReadily hydrolyzes in aqueous environments; often requires reduction to a stable C-N bond.[17][9][17]

Studies show oximes can be 100 to 1000 times more resistant to hydrolysis than corresponding hydrazones in aqueous solutions.[8]

Table 3: Efficiency of Common Catalysts at Neutral pH

CatalystTypical ConcentrationFold Rate Increase (vs. Aniline)Key PropertiesReference(s)
Aniline10-100 mM1 (Baseline)The original and most common catalyst.[6][12]
p-Phenylenediamine2-10 mM~19Highly effective even at low mM concentrations.[13][13][14]
m-Phenylenediamine (mPDA)50-750 mMUp to 15Higher water solubility allows for use at very high concentrations, leading to significant rate acceleration.[18][19][18][19]
Arginine400 mM~3 (vs. Alanine)Also acts as a protein aggregation inhibitor.[20][20]

Mandatory Visualizations

Caption: General mechanism of oxime bond formation.

G A Aldehyde/Ketone (R-CHO) C Protonated Schiff Base (R-CH=N⁺H-Ph) A->C + H⁺, -H₂O B Aniline Catalyst (Ph-NH₂) B->C E Tetrahedral Intermediate C->E Transimination D Aminooxy Reagent (R'-ONH₂) D->E F Oxime Product (R-CH=N-OR') E->F - H⁺ G Regenerated Catalyst (Ph-NH₂) E->G - Ph-NH₂

Caption: Aniline-catalyzed mechanism for oxime ligation.

G Start Glycoprotein (B1211001) (with sialic acids) Oxidation 1. Oxidation (e.g., Sodium Periodate) Start->Oxidation Desalting1 2. Buffer Exchange / Desalting (Removes excess oxidant) Oxidation->Desalting1 AldehydeProtein Aldehyde-Functionalized Protein Conjugation 3. Conjugation Reaction (+ Aminooxy Probe + Catalyst) AldehydeProtein->Conjugation Desalting1->AldehydeProtein CrudeConj Crude Bioconjugate Mixture Conjugation->CrudeConj Purification 4. Purification (e.g., Dialysis, SEC) CrudeConj->Purification FinalProduct Purified Glycoprotein Conjugate Purification->FinalProduct

Caption: Relative stability of common bioconjugation linkages.

Key Experimental Protocols

Successful bioconjugation relies on robust and reproducible protocols. The following are generalized methodologies adapted from published literature.

This protocol describes the generation of aldehyde groups on a glycoprotein via sialic acid oxidation, followed by conjugation to an aminooxy-functionalized probe. [17][21][22]

  • Reagent Preparation:

    • Glycoprotein Solution: Prepare the glycoprotein (e.g., an antibody) at 3-15 mg/mL (20-100 µM) in a suitable buffer like 1X PBS. [22] * Oxidation Buffer: Prepare a 0.1 M sodium acetate (B1210297) buffer, pH 5.5. [17] * Oxidizing Agent: Prepare a fresh solution of sodium meta-periodate (NaIO₄) in cold oxidation buffer (e.g., 20 mM for a final concentration of 10 mM).

    • Aminooxy Probe: Prepare a 5 mM stock solution of the aminooxy-functionalized molecule (e.g., Aminooxy-Biotin, CF® Dye Aminooxy) in anhydrous DMSO or DMF. [17][21] * Catalyst (Optional but Recommended): Use a commercial or freshly prepared solution of an aniline catalyst (e.g., 100 mM aniline in buffer). [4][21] * Coupling Buffer: Prepare a neutral buffer such as 100 mM phosphate (B84403) buffer, pH 6.5-7.0. [4][17]

  • Oxidation of Glycoprotein:

    • Exchange the glycoprotein into cold oxidation buffer using a desalting column or dialysis.

    • Add an equal volume of cold sodium meta-periodate solution to the glycoprotein solution. [17] * Incubate the reaction for 30 minutes on ice in the dark.

    • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of ~10 mM.

    • Immediately remove excess periodate (B1199274) and buffer exchange the now aldehyde-functionalized protein into the neutral coupling buffer. [17]

  • Conjugation Reaction:

    • To the aldehyde-functionalized protein, add the aminooxy probe to a final desired molar excess (e.g., 50-fold). [21] * Add the aniline catalyst to a final concentration of 10-100 mM. [4] * Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

    • Monitor reaction progress using SDS-PAGE (observing a mass shift) or mass spectrometry. [4]

  • Purification and Storage:

    • Remove excess, unreacted probe and catalyst by dialysis, size-exclusion chromatography (SEC), or using an ultrafiltration vial. [21] * Store the purified bioconjugate under conditions appropriate for the parent protein, often with a cryoprotectant at -20°C or -80°C.

  • Introducing Aminooxy Groups: The aminooxy moiety can be introduced into peptides during solid-phase peptide synthesis (SPPS) using orthogonally protected aminooxy acetic acid derivatives. [2][23]For other molecules, pre-activated linkers such as Aminooxy-PEG-NHS esters can be used to react with primary amines.

  • Introducing Carbonyl Groups: Besides the periodate oxidation of glycans described above, carbonyl groups can be site-specifically introduced into proteins by genetically encoding non-natural amino acids that contain a ketone group, such as p-acetylphenylalanine (pAcF). [24]This allows for precise control over the conjugation site.

Applications in Drug Development and Research

The versatility and robustness of oxime ligation have led to its widespread adoption in numerous high-impact applications:

  • Antibody-Drug Conjugates (ADCs): Oxime ligation enables the site-specific attachment of potent cytotoxic drugs to antibodies, creating homogenous ADCs with improved therapeutic windows. [24]* PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins via stable oxime bonds enhances their in vivo half-life and reduces immunogenicity. [13]* Radiolabeling for PET Imaging: The rapid kinetics achievable with modern catalysts allow for the efficient labeling of peptides and proteins with short-lived radioisotopes like ¹⁸F for use as PET tracers. [3][25][26]* Surface Immobilization: Proteins, peptides, and nucleic acids can be immobilized on surfaces for applications in biosensors, diagnostic arrays, and materials science. [27]* Hydrogel Formation: The cross-linking of polymers functionalized with aminooxy and carbonyl groups is used to create biocompatible hydrogels for tissue engineering and controlled drug release. [3][9]* Glycoconjugate Synthesis: It is a key method for studying glycans by conjugating them to proteins, lipids, or analytical probes. [27]

Conclusion

The aminooxy group is the cornerstone of oxime ligation, a bioconjugation technique prized for its blend of specificity, stability, and biocompatibility. [1]The formation of a highly stable oxime bond under mild, tunable conditions provides a reliable method for constructing complex biomolecular architectures. From developing next-generation antibody-drug conjugates to engineering advanced biomaterials, the principles and protocols detailed in this guide underscore the indispensable role of aminooxy chemistry in advancing modern biomedical research and drug development.

References

The Role of N-Hydroxysuccinimide (NHS) Esters in Protein Modification: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, providing a reliable and efficient method for modifying proteins and other biomolecules.[1][][3] Their widespread adoption is due to a combination of high reactivity, chemoselectivity, and the ability to perform reactions under aqueous conditions that preserve protein structure and function.[] This guide provides an in-depth exploration of the core principles, quantitative parameters, and practical applications of NHS ester chemistry for protein modification.

Core Principle: The Chemistry of Amine-Reactive Conjugation

The primary function of an NHS ester is to serve as an activated form of a carboxylic acid, enabling it to react efficiently with primary amines.[3] This process is central to covalently attaching labels, drugs, or other molecules to a protein.

Mechanism of Action: The reaction proceeds in two conceptual stages. First, a molecule containing a carboxylic acid is "activated" by reacting it with N-hydroxysuccinimide, often facilitated by a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the NHS ester.[][3] This NHS ester is a relatively stable intermediate that can be isolated.[4]

The second stage is the conjugation reaction. The NHS ester readily reacts with primary aliphatic amines, such as the ε-amino group of lysine (B10760008) residues and the α-amino group of the protein's N-terminus.[5][6] The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a highly stable amide bond and the release of the NHS molecule as a soluble byproduct.[1][3]

G cluster_activation Activation Step cluster_conjugation Conjugation Step Molecule_COOH Molecule-COOH (e.g., Dye, Drug) NHS_Ester Molecule-CO-NHS (Activated NHS Ester) Molecule_COOH->NHS_Ester + NHS, EDC Conjugate Protein-NH-CO-Molecule (Stable Amide Bond) NHS_Ester->Conjugate + Protein-NH₂ Protein_NH2 Protein-NH₂ (Lysine or N-terminus) NHS_byproduct NHS Conjugate->NHS_byproduct + NHS (byproduct)

Caption: Chemical reaction pathway for NHS ester-mediated protein modification.

Quantitative Data and Key Reaction Parameters

The success of protein modification with NHS esters is highly dependent on carefully controlling reaction conditions to maximize the rate of aminolysis (reaction with the amine) while minimizing the competing hydrolysis reaction (reaction with water).[7]

Competition with Hydrolysis: In aqueous solutions, water can also attack the NHS ester, leading to its hydrolysis back to the original carboxylic acid and releasing NHS. This is a critical competing reaction. The rate of hydrolysis is highly pH-dependent, increasing significantly at higher pH values.[8][9] Due to this hydrolytic instability, reactions are typically performed at a slightly basic pH (7.2–8.5) to ensure the primary amines are deprotonated and nucleophilic, while keeping the hydrolysis rate manageable.[] The half-life of a typical NHS ester can be on the order of 1-2 hours at neutral pH.[]

Summary of Key Reaction Parameters

ParameterRecommended RangeRationale & NotesCitations
pH 8.3 - 8.5 (optimal)Balances amine deprotonation (required for reaction) and NHS ester hydrolysis (competing reaction). At lower pH, the amine is protonated and non-reactive.[1][8][9]
7.2 - 7.4 (alternative)Reaction is much slower, but hydrolysis is also slower. Can be used for pH-sensitive proteins, but requires longer incubation.[5]
Buffer Composition 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, or PBSMust be free of primary amines (e.g., Tris, Glycine) which would compete with the protein for reaction with the NHS ester.[1][5][8]
NHS Ester Molar Excess 8x - 20xAn empirical value used to drive the reaction towards completion, especially for mono-labeling. The optimal ratio depends on the protein and desired Degree of Labeling (DOL).[8][9]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[1][5]
Reaction Time 1 - 4 hoursAt room temperature.[1][5]
Overnight (12-16 hours)At 4°C, for more labile proteins.[1]
Solvent for NHS Ester Anhydrous DMSO or DMFNHS esters are moisture-sensitive and should be dissolved immediately before use in a dry, polar aprotic solvent.[1][8]

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general procedure for conjugating an NHS ester-activated molecule to a protein. Optimization may be required for specific applications.

3.1. Materials and Reagents

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).

  • NHS ester of the desired label (e.g., fluorescent dye, biotin).

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[1]

  • Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M Glycine.

  • Purification Column: Gel filtration/desalting column (e.g., Sephadex G-25).[1]

3.2. Experimental Workflow

G A 1. Prepare Protein Solution Adjust buffer to pH 8.3-8.5. Concentration: 1-10 mg/mL. B 2. Prepare NHS Ester Stock Dissolve NHS ester in anhydrous DMSO or DMF immediately before use. A->B C 3. Initiate Reaction Add molar excess of NHS ester stock to protein solution. B->C D 4. Incubate 1-4 hours at Room Temp OR Overnight at 4°C. Protect from light if needed. C->D E 5. Quench Reaction (Optional) Add quenching buffer (e.g., Tris) to consume unreacted NHS ester. D->E F 6. Purify Conjugate Remove unreacted label and byproducts via gel filtration/desalting column. E->F G 7. Characterize & Store Determine protein concentration and Degree of Labeling (DOL). Store appropriately. F->G

Caption: General experimental workflow for protein modification using NHS esters.

3.3. Step-by-Step Procedure

  • Protein Preparation :

    • Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column into the Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

    • Adjust the protein concentration to 1-10 mg/mL.[1]

  • NHS Ester Solution Preparation :

    • Immediately before starting the reaction, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[1]

    • Note: NHS esters are highly susceptible to hydrolysis. Use high-quality, anhydrous solvent and do not store the ester in solution for extended periods.[8][10]

  • Labeling Reaction :

    • Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should ideally not exceed 10%.[1]

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[1] If the label is light-sensitive (e.g., a fluorophore), protect the reaction mixture from light.

  • Quenching the Reaction (Optional) :

    • To terminate the reaction, add a quenching reagent like Tris or glycine.[1] This will react with and consume any remaining unreacted NHS ester.

  • Purification :

    • Separate the labeled protein from unreacted NHS ester and the NHS byproduct using a gel filtration or desalting column.[1]

  • Characterization :

    • Determine the concentration of the purified, labeled protein.

    • Calculate the Degree of Labeling (DOL), which is the average number of label molecules conjugated per protein molecule, typically using UV-Vis spectrophotometry.[1]

Applications in Drug Development and Research

The versatility of NHS ester chemistry makes it invaluable across various scientific disciplines, from basic research to therapeutic development.

  • Fluorescent Labeling : Attaching fluorescent dyes to antibodies and other proteins for use in immunoassays, fluorescence microscopy, and flow cytometry.[1][11]

  • Biotinylation : Labeling proteins with biotin (B1667282) for subsequent detection or purification using streptavidin-based systems.[5][8]

  • Surface Immobilization : Covalently attaching proteins to surfaces for applications in biochips and biosensors.[7][11]

  • Crosslinking : Using bifunctional NHS esters to link two proteins together, studying protein-protein interactions.[]

  • Antibody-Drug Conjugates (ADCs) : In drug development, NHS esters are critical for creating ADCs. A bifunctional linker, containing an NHS ester at one end and another reactive group (e.g., a maleimide) at the other, is often used. The NHS ester reacts with lysine residues on an antibody, attaching a linker that can then be conjugated to a cytotoxic drug.[]

G Antibody Monoclonal Antibody (mAb) Reaction NHS Ester-Amine Coupling Reaction Antibody->Reaction Linker_Drug Bifunctional Linker-Drug (NHS-Linker-Payload) Linker_Drug->Reaction ADC_Intermediate mAb-Linker-Payload (Crude ADC) Reaction->ADC_Intermediate Purification Purification (e.g., Chromatography) ADC_Intermediate->Purification Final_ADC Purified Antibody-Drug Conjugate (ADC) Purification->Final_ADC

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

References

The Hydrophilic Heart of Bioconjugation: A Technical Guide to the Properties of the PEG4 Spacer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tetraethylene glycol (PEG4) spacer has established itself as a cornerstone in the design of sophisticated biomolecules, from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs). Its remarkable hydrophilic properties are central to its utility, addressing critical challenges in the development of therapeutics and research tools. This in-depth technical guide explores the core hydrophilic characteristics of the PEG4 spacer, providing quantitative data, detailed experimental methodologies, and visual representations of its application in key biological workflows.

Core Hydrophilic Properties of the PEG4 Spacer

The fundamental advantage of a PEG4 spacer lies in its inherent hydrophilicity, a direct result of its chemical structure composed of repeating ethylene (B1197577) glycol units. This characteristic imparts several beneficial properties to molecules it is incorporated into:

  • Enhanced Aqueous Solubility: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water molecules, significantly increasing the water solubility of conjugated, often hydrophobic, molecules.[1] This is crucial for improving the formulation and bioavailability of many drugs.[2]

  • Reduced Aggregation: By creating a hydration shell around the molecule, the PEG4 spacer can mask hydrophobic regions, thereby reducing the propensity for aggregation, a common challenge in the manufacturing and storage of protein-based therapeutics.[2]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG spacer increases the hydrodynamic volume of the conjugated molecule. This can lead to reduced renal clearance and an extended circulation half-life in vivo.

  • Low Immunogenicity: PEG is generally considered non-toxic and possesses low immunogenicity, minimizing the risk of an adverse immune response against the conjugated molecule.[2]

Quantitative Data on Hydrophilicity

The hydrophilicity of a molecule can be quantified through various parameters, most notably the octanol-water partition coefficient (logP) and water solubility. A lower logP value indicates greater hydrophilicity.

PropertyValueCitation(s)
Molecular Weight 194.23 g/mol
logP -2.3[3]
Water Solubility Miscible (1.0x10⁶ mg/L)[4]
Calculated logP -0.3553[5]
Molecular Formula C₈H₁₈O₅[4]
Hydrogen Bond Acceptors 5[5]
Hydrogen Bond Donors 2
Rotatable Bonds 12[5]

Table 1: Physicochemical Properties of Tetraethylene Glycol (PEG4)

While specific logP values for functionalized PEG4 linkers are not always readily available in public literature, their derivatives are consistently reported as being water-soluble, underscoring the powerful hydrophilic nature of the core PEG4 structure.

Derivative NameFunctional GroupsReported Solubility CharacteristicsCitation(s)
Amine-PEG4-carboxylic acid Amine, Carboxylic AcidFreely soluble in water.[6]
Maleimide-PEG4-NHS ester Maleimide, NHS EsterThe hydrophilic PEG spacer increases solubility in aqueous media.[4]
Azido-PEG4-acid Azide, Carboxylic AcidThe hydrophilic PEG spacer increases solubility in aqueous media.[7]
Propargyl-PEG4-amine Alkyne, AmineSoluble in water, DMSO, DCM, DMF.[8]
Methyltetrazine-PEG4-Maleimide Methyltetrazine, MaleimideThe hydrophilic polyethylene (B3416737) glycol (PEG) spacer arm improves solubility in aqueous buffers.[9]
Bromo-PEG4-PFP ester Bromo, PFP EsterContributes to increased solubility.[10]

Table 2: Solubility of Functionalized PEG4 Derivatives

Experimental Protocols

Accurate determination of the hydrophilic properties of PEG4 spacers and their conjugates is essential for research and development. The following are detailed methodologies for key experiments.

Determination of Octanol-Water Partition Coefficient (logP) by the Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the logP of a compound.[3] It directly measures the partitioning of a solute between n-octanol and water.

Materials:

  • Compound of interest (e.g., PEG4 derivative)

  • n-Octanol (reagent grade, pre-saturated with water)

  • Water (high-purity, pre-saturated with n-octanol)

  • Glass flasks with stoppers

  • Mechanical shaker

  • Centrifuge

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Pre-saturated Solvents: Mix equal volumes of n-octanol and water in a large separatory funnel. Shake vigorously for an extended period (e.g., 24 hours) and then allow the phases to separate completely. This ensures that each solvent is saturated with the other, preventing volume changes during the experiment.

  • Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase at a known concentration. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.

  • Partitioning: In a glass flask, combine a precise volume of the aqueous solution of the compound with a precise volume of the pre-saturated n-octanol. Typically, equal volumes are used.

  • Equilibration: Stopper the flask and place it on a mechanical shaker. Shake for a sufficient time to allow the compound to reach equilibrium between the two phases (e.g., 1-24 hours, depending on the compound). The flask should be kept at a constant temperature.

  • Phase Separation: After shaking, centrifuge the flask at a low speed to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw a sample from both the aqueous and n-octanol phases. Analyze the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Assessment of Surface Hydrophilicity by Sessile Drop Contact Angle Measurement

The sessile drop method is a widely used technique to determine the wettability of a solid surface, which provides a measure of its hydrophilicity.[11] A lower contact angle indicates a more hydrophilic surface.

Materials:

  • Solid substrate (e.g., a surface modified with a PEG4 linker)

  • High-purity water (or other probe liquid)

  • Contact angle goniometer with a high-resolution camera and analysis software

  • Syringe with a fine needle for droplet deposition

Procedure:

  • Sample Preparation: Ensure the solid substrate is clean, dry, and free of any contaminants. Place the substrate on the sample stage of the goniometer.

  • Droplet Deposition: Using the syringe, carefully dispense a small droplet of water onto the surface of the substrate. The droplet should be of a controlled volume.

  • Image Capture: The camera captures a side-profile image of the droplet on the surface.

  • Contact Angle Measurement: The software analyzes the shape of the droplet at the solid-liquid-vapor interface and calculates the contact angle. The angle is measured between the tangent to the droplet at the point of contact and the solid surface.

  • Advancing and Receding Angles (Optional but Recommended): To obtain a more comprehensive understanding of the surface wetting properties, advancing and receding contact angles can be measured.[11]

    • Advancing Angle: Slowly add more liquid to the droplet, causing the contact line to advance. The maximum angle achieved before the contact line moves is the advancing contact angle.

    • Receding Angle: Slowly withdraw liquid from the droplet, causing the contact line to recede. The minimum angle observed before the contact line retracts is the receding contact angle.

  • Data Analysis: Multiple measurements should be taken at different locations on the surface to ensure reproducibility and to obtain an average contact angle.

Visualizing the Role of the PEG4 Spacer

The following diagrams, created using Graphviz (DOT language), illustrate the utility of the PEG4 spacer in various biochemical applications and experimental workflows.

G Bioconjugation Workflow with a PEG4 Spacer cluster_reactants Reactants cluster_conjugation Conjugation Steps cluster_product Final Product Biomolecule Biomolecule (e.g., Antibody, Peptide) Step1 Step 1: Linker Activation and attachment to Biomolecule Biomolecule->Step1 PEG4_Linker Heterobifunctional PEG4 Linker PEG4_Linker->Step1 Payload Payload (e.g., Drug, Fluorophore) Step3 Step 3: Conjugation of Payload to Biomolecule-PEG4 Payload->Step3 Step2 Step 2: Purification of Biomolecule-PEG4 Step1->Step2 Step2->Step3 Final_Conjugate Bioconjugate with Hydrophilic PEG4 Spacer Step3->Final_Conjugate

Caption: A generalized workflow for bioconjugation using a heterobifunctional PEG4 spacer.

G Role of PEG4 in an Antibody-Drug Conjugate (ADC) cluster_properties Properties Conferred by PEG4 Antibody Antibody PEG4 PEG4 Spacer Antibody->PEG4 Linker Attachment Drug Cytotoxic Drug PEG4->Drug Payload Attachment Solubility Increased Solubility PEG4->Solubility Stability Reduced Aggregation PEG4->Stability PK Improved Pharmacokinetics PEG4->PK G PEG4 Spacer in a PROTAC Molecule cluster_function Function of PEG4 Linker Target_Ligand Target Protein Ligand PEG4_Linker PEG4 Linker Target_Ligand->PEG4_Linker Target_Protein Target Protein Target_Ligand->Target_Protein Binds E3_Ligase_Ligand E3 Ligase Ligand PEG4_Linker->E3_Ligase_Ligand Solubility Enhances Solubility of the PROTAC PEG4_Linker->Solubility Flexibility Provides Optimal Spacing and Flexibility PEG4_Linker->Flexibility E3_Ligase E3 Ligase E3_Ligase_Ligand->E3_Ligase Recruits G Sessile Drop Contact Angle Measurement cluster_interface Droplet Water Droplet Surface Substrate with PEG4 Surface Contact_Angle Contact Angle (θ) Contact_Angle->p2 θ < 90° for hydrophilic surface

References

An In-depth Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTACs and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key binding moieties connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[] This proximity induces the ubiquitination of the POI, marking it for degradation by the proteasome.[]

The linker is a critical component of a PROTAC, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[3] The length, rigidity, and composition of the linker can significantly impact the efficacy and selectivity of the PROTAC.[3][4] Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their hydrophilicity, which can enhance the solubility and bioavailability of the molecule.[5]

This guide focuses on a specific PEG-based linker, t-Boc-Aminooxy-PEG4-NHS ester , and its application in the development of PROTACs. This trifunctional linker incorporates a Boc-protected aminooxy group, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This combination of functional groups provides a versatile platform for the synthesis of PROTACs with diverse architectures.

The Chemistry of this compound in PROTAC Synthesis

The unique structure of this compound allows for a sequential and controlled approach to PROTAC synthesis.

  • NHS Ester: This activated ester is highly reactive towards primary and secondary amines, forming stable amide bonds. This functionality is typically used to conjugate the linker to either the POI ligand or the E3 ligase ligand, depending on the synthetic strategy.[6]

  • t-Boc Protected Aminooxy Group: The tert-butyloxycarbonyl (Boc) protecting group masks the reactive aminooxy functionality. This group is stable under the conditions required for the NHS ester coupling but can be readily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA).[7] Once deprotected, the aminooxy group can react with aldehydes or ketones to form stable oxime ethers, providing an alternative conjugation strategy.

  • PEG4 Spacer: The hydrophilic tetraethylene glycol spacer enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[5] The length of the PEG spacer also influences the distance and orientation between the POI and E3 ligase in the ternary complex, a critical factor for efficient ubiquitination.

PROTAC Synthesis and Signaling Pathway

The synthesis of a PROTAC using this compound typically involves a multi-step process. The general workflow and the subsequent biological signaling pathway are illustrated below.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow cluster_synthesis Chemical Synthesis Linker This compound Intermediate1 Boc-Aminooxy-PEG4-POI Ligand Linker->Intermediate1 POI_Ligand POI Ligand (with amine) POI_Ligand->Intermediate1 NHS Ester-Amine Coupling E3_Ligand E3 Ligase Ligand (with aldehyde/ketone) Final_PROTAC Final PROTAC E3_Ligand->Final_PROTAC Intermediate2 Aminooxy-PEG4-POI Ligand Intermediate1->Intermediate2 Boc Deprotection (TFA) Intermediate2->Final_PROTAC Oxime Ligation

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Following successful synthesis and purification, the PROTAC can be introduced to a cellular system to induce the degradation of the target protein.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation cluster_cellular Cellular Environment PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC Recycling Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation of POI Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated targeted protein degradation.

Experimental Protocols

General Protocol for PROTAC Synthesis via NHS Ester Coupling and Boc Deprotection

This protocol describes a general procedure for coupling the this compound to an amine-containing POI ligand, followed by Boc deprotection.

Materials:

  • This compound

  • Amine-containing POI ligand

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Reverse-phase HPLC for purification

Procedure:

  • NHS Ester Coupling:

    • Dissolve the amine-containing POI ligand (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2-3 equivalents).

    • In a separate vial, dissolve this compound (1.1 equivalents) in anhydrous DMF.

    • Add the linker solution to the POI ligand solution dropwise while stirring.

    • Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA (10-50% v/v) and stir at room temperature for 1-2 hours. Monitor deprotection by LC-MS.

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine is often used in the next step without further purification.

General Protocol for Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.[8]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution in DMSO

  • Vehicle control (DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC or DMSO vehicle control for the desired time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of protein remaining relative to the vehicle-treated control.

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achieved). The results from Western blot experiments can be summarized in a table for clear comparison.

Table 1: Degradation of a Hypothetical Target Protein (TP-X) by a PROTAC in HEK293T Cells after 24-hour Treatment

PROTAC Concentration (nM)% TP-X Remaining (Mean ± SD, n=3)
0 (Vehicle)100 ± 5.2
185.3 ± 4.1
1052.1 ± 6.5
10015.8 ± 3.9
100012.5 ± 2.8
1000035.7 ± 4.7 (Hook Effect)

This is a hypothetical data set for illustrative purposes.

Table 2: Summary of Degradation Parameters for the Hypothetical PROTAC

ParameterValue
DC50 ~12 nM
Dmax ~88%

This is a hypothetical data set for illustrative purposes.

Conclusion

This compound is a valuable and versatile linker for the development of PROTACs. Its distinct functionalities allow for a modular and controlled synthetic approach, while the PEG spacer can confer favorable physicochemical properties to the final molecule. The provided experimental protocols offer a general framework for the synthesis and biological evaluation of PROTACs utilizing this linker. The systematic evaluation of PROTAC efficacy through techniques like Western blotting is crucial for optimizing linker design and developing potent and selective protein degraders for therapeutic applications.

References

The Core of Precision: An In-depth Technical Guide to Bifunctional Crosslinkers for Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs.[1][2] This synergy allows for the precise delivery of therapeutic agents to malignant cells, theoretically sparing healthy tissues and widening the therapeutic window compared to conventional chemotherapy.[2][3] At the heart of every ADC is the linker, a critical component that covalently attaches the payload to the antibody.[3][] The linker is far from a passive tether; its chemical properties are paramount, dictating the ADC's stability, pharmacokinetics, mechanism of release, and ultimately, its overall efficacy and safety.[1][5][6]

This technical guide provides a comprehensive exploration of the bifunctional crosslinkers that form the backbone of modern ADCs. We will delve into the distinct classes of linkers, their mechanisms of action, present key quantitative data for comparison, outline essential experimental protocols for their evaluation, and visualize the complex relationships and workflows inherent in ADC development.

The Dichotomy of Design: Cleavable vs. Non-Cleavable Linkers

Bifunctional linkers in ADCs are broadly categorized into two main types: cleavable and non-cleavable.[5][7] The choice between these strategies is a critical decision in ADC design, profoundly influencing the payload's release mechanism and the conjugate's biological activity.[6][8]

Cleavable Linkers: Environmentally-Triggered Payload Release

Cleavable linkers are engineered to be stable in the systemic circulation (pH ~7.4) but to break apart upon encountering specific triggers within the tumor microenvironment or inside the target cell.[9][10][11] This controlled release is the most common strategy, employed in over 80% of clinically approved ADCs.[5] There are three primary mechanisms for cleavage:

  • Protease-Sensitive Linkers: These are the most successful class of cleavable linkers, designed to be substrates for lysosomal proteases like Cathepsin B, which are often overexpressed in tumor cells.[12][13] Peptide sequences, such as the widely used valine-citrulline (Val-Cit), are incorporated into the linker.[7][10] Following internalization, the ADC is trafficked to the lysosome, where enzymatic cleavage of the peptide bond liberates the payload.[12][13] Other peptide motifs include valine-alanine (Val-Ala) and Gly-Gly-Phe-Gly.[7][]

  • pH-Sensitive (Acid-Cleavable) Linkers: These linkers leverage the pH gradient between the bloodstream and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[12] They typically incorporate acid-labile functional groups, most commonly a hydrazone bond, which hydrolyzes in an acidic environment to release the payload.[7][12] A key challenge with this class is ensuring sufficient stability in circulation to prevent premature drug release, as hydrazone linkers can undergo slow hydrolysis even at physiological pH.[7][15]

  • Glutathione-Sensitive (Reducible) Linkers: This strategy exploits the significant difference in redox potential between the extracellular environment and the intracellular space. The concentration of reducing agents, particularly glutathione (B108866) (GSH), is up to 1000-fold higher inside a cell than in the plasma.[12] Linkers containing a disulfide bond are stable in the bloodstream but are rapidly reduced in the cytosol, cleaving the linker and freeing the drug.[16] The kinetics of this release can be fine-tuned by modulating the steric hindrance around the disulfide bond.[16]

Non-Cleavable Linkers: Relying on Antibody Catabolism

In contrast to their cleavable counterparts, non-cleavable linkers do not have an inherent chemical trigger for payload release.[5] Instead, payload liberation is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome.[9][12] After the ADC is internalized and trafficked to the lysosome, the antibody is digested into its constituent amino acids.[12] This process frees the payload, which remains covalently attached to the linker and the single amino acid (e.g., cysteine or lysine) to which it was conjugated.[12]

The most common non-cleavable linkers form a highly stable thioether bond, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker used in Ado-trastuzumab emtansine (Kadcyla).[9][10] The primary advantage of this approach is superior plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity.[9][12] However, a notable limitation is that the released payload-linker-amino acid complex is often charged and cannot efficiently cross the cell membrane, thus preventing the "bystander effect"—the killing of adjacent, antigen-negative tumor cells.[12][13]

Quantitative Data and Comparative Analysis

The selection of a linker is driven by data. The stability, potency, and drug-to-antibody ratio (DAR) are critical quality attributes that influence the clinical success of an ADC. The following tables summarize key quantitative data for different linker types.

Table 1: Comparative Stability of ADC Linkers

Linker Type/Example ADCLinker ChemistryPlasma Half-life (t½)Reference(s)
7-AHC DipeptideProtease-cleavable (Cathepsin B)> 7 days[5][17]
Sacituzumab govitecan (Trodelvy)Acid-cleavable (Carbonate)36 hours[5]
CL2-SN-38pH-sensitive~20 hours (in vitro)[18]
Ado-trastuzumab emtansine (Kadcyla)Non-cleavable (Thioether)High (linker is stable)[9][10]

Table 2: Comparative In Vitro Potency of ADCs with Different Linkers

ADC ConfigurationLinker TypeTarget Cell LineIC₅₀Reference(s)
Trastuzumab-MMAEβ-galactosidase-cleavableHER2-positive8.8 pM[5]
Trastuzumab-MMAEVal-Cit (Protease-cleavable)HER2-positive14.3 pM[5]
Ado-trastuzumab emtansine (Kadcyla)Non-cleavableHER2-positive33 pM[5]
Mil40-MMAE7-AHC Dipeptide (Protease-cleavable)Various0.09–3.74 nM[5][17]

Visualizing Core Concepts in ADC Development

Understanding the intricate processes and relationships in ADC science is facilitated by visualization. The following diagrams, rendered using Graphviz, illustrate the general mechanism of action, a typical development workflow, and the logical consequences of linker selection.

ADC_Mechanism_of_Action General ADC Mechanism of Action cluster_circulation Systemic Circulation (pH 7.4) cluster_cell Target Cancer Cell cluster_bystander Bystander Effect ADC 1. ADC Circulates Antigen 2. Binds to Tumor Antigen ADC->Antigen Targeting Endocytosis 3. Receptor-Mediated Endocytosis Antigen->Endocytosis Endosome 4. Trafficking via Endosome (pH 5.0-6.5) Endocytosis->Endosome Lysosome 5. Lysosome Fusion (pH 4.5-5.0) Endosome->Lysosome Release 6. Payload Release Lysosome->Release Cleavage or Degradation Target 7. Binds Intracellular Target (e.g., DNA, Tubulin) Release->Target FreePayload Membrane-Permeable Free Payload Release->FreePayload If cleavable & permeable Apoptosis 8. Apoptosis Target->Apoptosis BystanderCell Neighboring Antigen-Negative Cell BystanderDeath Apoptosis BystanderCell->BystanderDeath FreePayload->BystanderCell

General ADC Mechanism of Action

ADC_Development_Workflow Simplified ADC Development Workflow cluster_discovery Discovery & Design cluster_conjugation Synthesis & Characterization cluster_testing Preclinical & Clinical Testing Target Target Antigen Selection Antibody Antibody Screening & Engineering Target->Antibody Conjugation Conjugation of Payload-Linker to Ab Antibody->Conjugation PL_Design Payload & Linker Design/Synthesis PL_Design->Conjugation Purification Purification Conjugation->Purification Characterization Analytical Characterization (DAR, Aggregation, etc.) Purification->Characterization InVitro In Vitro Testing (Cytotoxicity, Stability) Characterization->InVitro InVivo In Vivo Animal Models (Efficacy, PK, Toxicity) InVitro->InVivo Clinical Clinical Trials InVivo->Clinical

Simplified ADC Development Workflow

Linker_Choice_Logic Logical Impact of Linker Selection on ADC Properties cluster_cleavable Cleavable Linker cluster_noncleavable Non-Cleavable Linker C_Release Mechanism: Enzymatic, pH, Reductive C_Stability Variable Plasma Stability C_Bystander Bystander Effect Possible C_Toxicity Risk of Off-Target Toxicity from Premature Cleavage NC_Release Mechanism: Full Ab Degradation NC_Stability High Plasma Stability NC_Bystander Bystander Effect Limited NC_Toxicity Lower Risk of Systemic Free Payload Toxicity Choice Linker Strategy Choice Choice->C_Release Choice->C_Stability Choice->C_Bystander Choice->C_Toxicity Choice->NC_Release Choice->NC_Stability Choice->NC_Bystander Choice->NC_Toxicity

Logical Impact of Linker Selection

Key Experimental Protocols

The development and validation of an ADC is a multi-step process requiring rigorous analytical and biological evaluation. Below are overviews of essential experimental protocols.

Protocol: ADC Synthesis and Purification

The synthesis of an ADC is a carefully controlled process that can generally be divided into three stages.[19]

  • Antibody Functionalization/Modification (If Required):

    • Objective: To prepare the antibody for conjugation.

    • Methodology (for Cysteine Conjugation): The antibody, in a suitable buffer (e.g., PBS), is treated with a mild reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to reduce a controlled number of interchain disulfide bonds, exposing reactive thiol (-SH) groups. The reaction is carefully monitored to control the number of reduced cysteines. For site-specific methods, this may involve enzymatic steps (e.g., using GlyCLICK) or the expression of antibodies with engineered cysteines.[20][21]

  • Drug-Linker Conjugation:

    • Objective: To covalently attach the payload-linker construct to the antibody.

    • Methodology (for Thiol-Maleimide Chemistry): The payload-linker, containing a maleimide (B117702) group, is dissolved in a water-miscible organic solvent (e.g., DMSO). This solution is added to the reduced antibody solution at a specific molar ratio. The reaction is allowed to proceed for a set time (e.g., 1-4 hours) at a controlled temperature (e.g., 4-25°C). The maleimide group reacts with the exposed thiol groups on the antibody to form a stable thioether bond.[12]

  • Purification and Formulation:

    • Objective: To remove unconjugated payload-linker, solvents, and aggregates, and to place the ADC in a stable final buffer.

    • Methodology: The reaction mixture is purified using methods such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF). These techniques separate the larger ADC from smaller, unreacted components. The purified ADC is then buffer-exchanged into its final formulation buffer, which is optimized for stability.[22]

Protocol: Characterization of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute, as it directly impacts ADC efficacy and safety.[19]

  • Objective: To determine the average number of drug molecules conjugated to each antibody.

  • Methodology 1 (Hydrophobic Interaction Chromatography - HIC):

    • Principle: HIC separates molecules based on hydrophobicity. Since the payload is typically hydrophobic, ADCs with different numbers of drugs (DAR 0, 2, 4, etc.) will have different retention times on a HIC column.

    • Procedure: The purified ADC sample is injected onto a HIC column (e.g., Butyl-NPR). A reverse gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to low) is used for elution.

    • Analysis: The resulting chromatogram shows distinct peaks corresponding to different DAR species. The area of each peak is integrated, and a weighted average is calculated to determine the average DAR of the mixture.

  • Methodology 2 (Native Mass Spectrometry - MS):

    • Principle: MS separates ions based on their mass-to-charge ratio. This allows for the precise mass measurement of the intact ADC.

    • Procedure: The ADC sample is desalted and introduced into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF). The instrument is operated under "native" conditions that preserve the protein's structure.

    • Analysis: The resulting spectrum shows a distribution of charge states for each DAR species. The deconvoluted mass spectrum provides the exact masses of the different species, allowing for unambiguous determination of the DAR distribution and calculation of the average DAR.[21]

Protocol: In Vitro Linker Stability and Payload Release
  • Objective: To assess the stability of the linker in plasma and its cleavage in a simulated intracellular environment.

  • Methodology (LC-MS/MS-Based):

    • Plasma Stability: The ADC is incubated in plasma (e.g., human, mouse) at 37°C. Aliquots are taken at various time points (e.g., 0, 6, 24, 48 hours). Proteins are precipitated with an organic solvent (e.g., acetonitrile), and the supernatant is collected.[23]

    • Lysosomal Cleavage: The ADC is incubated in a buffer containing lysosomal enzymes (e.g., human liver lysosomes or purified Cathepsin B) at 37°C and an acidic pH (e.g., 4.8). Samples are collected over time and processed as above.[24]

    • Analysis: The processed samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The amount of prematurely released free payload (from the plasma incubation) or specifically cleaved payload (from the lysosomal incubation) is quantified against a standard curve. This allows for the determination of the linker's stability and cleavage kinetics.[23][24]

Conclusion: The Linker as a Linchpin for Success

The bifunctional crosslinker is a linchpin in the design and function of an antibody-drug conjugate. Its chemistry directly governs the delicate balance between stability in circulation and efficient payload release at the tumor site—a balance that defines the therapeutic index of the ADC.[25][26] The evolution from early, often unstable linkers to the highly engineered, site-specific systems of today has been a primary driver of the clinical success seen in this therapeutic class.[1] A deep, data-driven understanding of linker technology, from chemical mechanism to biological consequence, is therefore indispensable for researchers and developers seeking to engineer the next generation of safer and more effective ADCs.

References

An In-depth Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of targeted therapeutics, particularly in the realm of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimers), is continually evolving. The linker technology that connects the targeting moiety to the therapeutic payload is a critical determinant of the conjugate's efficacy, stability, and pharmacokinetic profile. t-Boc-Aminooxy-PEG4-NHS ester is a heterobifunctional linker designed to provide a versatile and robust platform for the development of advanced drug delivery systems.[1][2]

This technical guide provides a comprehensive overview of the structure, mechanism of action, and application of this compound. It includes detailed experimental protocols, representative data, and workflow diagrams to assist researchers in leveraging this linker for their drug development projects.

Molecular Structure and Functional Components

This compound is comprised of three key functional components:

  • N-Hydroxysuccinimide (NHS) Ester: This is a highly reactive functional group that readily forms stable amide bonds with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins, in a process known as acylation.[2][3]

  • Polyethylene Glycol (PEG) Spacer (PEG4): The short, hydrophilic PEG4 spacer enhances the solubility of the linker and the final conjugate in aqueous media. This can help to prevent aggregation and improve the pharmacokinetic properties of the resulting bioconjugate.[4]

  • t-Boc Protected Aminooxy Group: The aminooxy group is capable of forming a stable oxime bond with an aldehyde or ketone moiety.[5] It is protected by a tert-butyloxycarbonyl (t-Boc) group, which is a common acid-labile protecting group. This protection allows for the controlled, sequential conjugation of different molecules. The t-Boc group can be removed under mild acidic conditions to reveal the reactive aminooxy group for subsequent ligation.[3]

Core Applications in Drug Delivery

The unique trifunctional nature of this compound makes it an invaluable tool in the construction of complex bioconjugates.

Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The NHS ester end of the linker is first reacted with the antibody. Following purification, the t-Boc group is removed, and the exposed aminooxy group is then available to react with a payload that has been functionalized with an aldehyde or ketone. This sequential approach allows for precise control over the conjugation process.

PROTACs

This compound can also serve as a linker in the synthesis of PROTACs.[1] PROTACs are bifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a crucial role in orienting the two binding moieties for effective ternary complex formation.

PEGylation of Proteins and Peptides

PEGylation is a widely used strategy to improve the therapeutic properties of proteins and peptides by increasing their hydrodynamic size, which can lead to reduced renal clearance and an extended circulating half-life.[6] this compound can be used for site-specific PEGylation, where the NHS ester reacts with a primary amine on the protein, and the deprotected aminooxy group can be used for further modification or to attach another molecule of interest.

Quantitative Data Summary

The following tables present representative data that might be obtained in studies utilizing this compound or similar PEG-based linkers. These values should be considered as illustrative examples, and optimal results will depend on the specific molecules and reaction conditions used.

Table 1: Representative Physicochemical Properties of this compound

Property Value Reference
Molecular Weight 478.5 g/mol [3]
Purity ≥95% [7][8]
Solubility Soluble in DMSO, DMF, DCM [3]

| Storage Condition | -20°C |[3][4] |

Table 2: Example Drug-to-Antibody Ratio (DAR) Analysis for an ADC Synthesized with this compound

Analytical Method Average DAR Range
Hydrophobic Interaction Chromatography (HIC) 3.8 3.5 - 4.1
UV-Vis Spectroscopy 3.9 3.7 - 4.2

| Mass Spectrometry (MS) | 4.0 | 3.9 - 4.1 |

Table 3: Representative Pharmacokinetic Parameters of a PEGylated Protein

Parameter Unmodified Protein PEGylated Protein
Half-life (t½) in vivo 2 hours 24 hours
Renal Clearance High Low

| Immunogenicity | Moderate | Low |

Experimental Protocols

The following are detailed, multi-step protocols for the use of this compound in the synthesis of an antibody-drug conjugate.

Protocol 1: Conjugation of this compound to an Antibody

Objective: To covalently attach the linker to lysine residues on a monoclonal antibody (mAb).

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or tangential flow filtration (TFF) system for purification

Methodology:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), exchange it into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.

  • Linker Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution while gently stirring. The final concentration of DMSO should not exceed 10% (v/v).

    • Incubate the reaction for 1-2 hours at room temperature or on ice to control the reaction rate.

  • Quenching:

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess linker and quenching buffer by size-exclusion chromatography (e.g., using a desalting column) or by tangential flow filtration.

    • The purified product is the mAb-PEG4-Aminooxy-t-Boc conjugate.

Protocol 2: Deprotection of the t-Boc Group

Objective: To remove the t-Boc protecting group to expose the reactive aminooxy moiety.

Materials:

  • Purified mAb-PEG4-Aminooxy-t-Boc conjugate

  • Deprotection reagent (e.g., 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), or 4M HCl in dioxane)

  • Neutralization buffer (e.g., PBS, pH 7.4)

Methodology:

  • Deprotection Reaction:

    • Lyophilize the purified conjugate to remove water.

    • Resuspend the lyophilized conjugate in the deprotection reagent.

    • Incubate at room temperature for 30-60 minutes.

  • Neutralization and Purification:

    • Remove the deprotection reagent under a stream of nitrogen or by vacuum.

    • Immediately resuspend the deprotected conjugate in a neutralization buffer.

    • Purify the deprotected conjugate using a desalting column or TFF to remove any residual acid and byproducts.

    • The purified product is the mAb-PEG4-Aminooxy conjugate.

Protocol 3: Oxime Ligation of an Aldehyde-Modified Payload

Objective: To form a stable oxime bond between the deprotected antibody-linker conjugate and a payload containing an aldehyde group.

Materials:

  • Purified mAb-PEG4-Aminooxy conjugate

  • Aldehyde-functionalized cytotoxic payload

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

  • Aniline (B41778) (optional, as a catalyst)

Methodology:

  • Payload Preparation:

    • Dissolve the aldehyde-functionalized payload in a suitable solvent (e.g., DMSO).

  • Ligation Reaction:

    • Add a 3- to 10-fold molar excess of the payload solution to the mAb-PEG4-Aminooxy conjugate in the reaction buffer.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM.

    • Incubate the reaction for 2-16 hours at room temperature.

  • Purification:

    • Purify the final antibody-drug conjugate using size-exclusion chromatography, hydrophobic interaction chromatography (HIC), or TFF to remove excess payload and catalyst.

Protocol 4: Characterization of the Final ADC

Objective: To confirm the successful synthesis and determine the quality of the ADC.

Methodology:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • HIC-HPLC: Separate the different drug-loaded species based on hydrophobicity.

    • UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at a wavelength specific to the payload to calculate the DAR.

    • Mass Spectrometry (MS): Determine the molecular weight of the intact ADC and the different conjugated species.

  • Purity and Aggregation Analysis:

    • Size-Exclusion Chromatography (SEC-HPLC): Assess the percentage of monomer, aggregate, and fragment in the final product.

  • In Vitro Cell Cytotoxicity Assay:

    • Evaluate the potency of the ADC on a target cancer cell line.

  • Binding Affinity Assay:

    • ELISA or Surface Plasmon Resonance (SPR): Confirm that the conjugation process has not significantly impacted the antibody's binding affinity to its target antigen.

Visualizing the Workflow and Logic

The following diagrams, created using the DOT language, illustrate the key processes involved in utilizing this compound.

experimental_workflow cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Payload Ligation mAb Antibody (mAb) conjugation NHS Ester Reaction (pH 8.5) mAb->conjugation linker This compound linker->conjugation mAb_linker_tBoc mAb-Linker-tBoc conjugation->mAb_linker_tBoc deprotection Acidic Deprotection (e.g., TFA) mAb_linker_tBoc->deprotection Purification mAb_linker_NH2O mAb-Linker-ONH2 deprotection->mAb_linker_NH2O ligation Oxime Ligation (pH 4.5-5.5) mAb_linker_NH2O->ligation Purification payload Aldehyde-Payload payload->ligation ADC Final ADC ligation->ADC logical_relationship cluster_linker This compound cluster_reactants Reactants cluster_bonds Formed Bonds cluster_properties Resulting Properties NHS NHS Ester Amide Stable Amide Bond NHS->Amide reacts with PEG4 PEG4 Spacer Solubility Increased Solubility PEG4->Solubility Aminooxy t-Boc-Aminooxy Oxime Stable Oxime Bond Aminooxy->Oxime after deprotection, reacts with Protein Protein/Antibody (with Primary Amines) Protein->Amide Payload Payload (with Aldehyde/Ketone) Payload->Oxime Stability Enhanced Stability Amide->Stability Oxime->Stability PK Improved Pharmacokinetics Solubility->PK Stability->PK

References

The Core Principles of PEGylation Reagents: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 11, 2025

This technical guide provides a comprehensive overview of the fundamental principles of PEGylation reagents used in research and drug development. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the chemistry, application, and practical considerations of modifying therapeutic molecules with polyethylene (B3416737) glycol (PEG). This guide covers the core chemistries, provides structured data for comparison, outlines detailed experimental protocols, and visualizes key processes and concepts.

Introduction to PEGylation: A Paradigm in Drug Delivery

PEGylation is the process of covalently or non-covalently attaching polyethylene glycol (PEG) chains to a molecule, such as a protein, peptide, antibody fragment, or small molecule drug.[1] This modification has become a cornerstone of drug delivery, offering a multitude of pharmacological advantages that enhance the therapeutic efficacy and safety profile of various agents.[1][2]

The primary benefits of PEGylation stem from the unique physicochemical properties of PEG. It is a biocompatible, non-toxic, and highly water-soluble polymer that is non-immunogenic and non-antigenic.[2][3] By conjugating PEG to a therapeutic molecule, its hydrodynamic size is increased, which in turn provides several key advantages:

  • Extended Circulating Half-Life: The increased size of the PEGylated molecule reduces its renal clearance, prolonging its presence in the bloodstream.[1][2]

  • Reduced Immunogenicity and Antigenicity: The PEG chains can "mask" the therapeutic agent from the host's immune system, reducing the likelihood of an immune response.[1]

  • Improved Drug Solubility: PEGylation can enhance the solubility of hydrophobic drugs and proteins, facilitating their administration and distribution.[1][2]

  • Increased Stability: The PEG conjugate can protect the therapeutic molecule from proteolytic degradation, increasing its stability in vivo.[2]

  • Controlled Release: In some formulations, PEGylation can be used to control the release profile of the active compound.[4]

The evolution of PEGylation technology has progressed from first-generation, non-specific methods to second-generation strategies that allow for site-specific conjugation, resulting in more homogeneous and well-defined products.[2]

The Chemistry of PEGylation: Reagents and Reactions

The selection of a PEGylation reagent is dictated by the available functional groups on the target molecule. The most common targets are the primary amines of lysine (B10760008) residues, the sulfhydryl groups of cysteine residues, and the carboxylic acid groups of aspartic and glutamic acid residues.

Amine-Reactive PEGylation

This is one of the most common PEGylation strategies due to the abundance of lysine residues on the surface of most proteins.

PEG-NHS esters react with primary amines under mild conditions (pH 7-9) to form a stable and irreversible amide bond.[5][6] This is a widely used method for its simplicity and efficiency.[2]

Reaction Scheme: PEG-NHS + Protein-NH₂ → Protein-NH-CO-PEG + NHS

PEG aldehydes react with primary amines via reductive amination to form a secondary amine linkage.[5] This reaction requires a reducing agent, such as sodium cyanoborohydride, and is often used for N-terminal PEGylation.[5] The reaction with a protein's primary amine initially forms a reversible Schiff base, which is then reduced to a stable C-N bond.[7]

Reaction Scheme: PEG-CHO + Protein-NH₂ → [PEG-CH=N-Protein] --(Reducing Agent)--> PEG-CH₂-NH-Protein

Thiol-Reactive PEGylation

This approach targets the sulfhydryl groups of cysteine residues, allowing for more site-specific modification.

PEG maleimides react specifically with sulfhydryl groups at a pH range of 6.5-7.5 to form a stable thioether linkage.[6] This reaction is highly specific and does not produce side products.[6]

Reaction Scheme: PEG-Maleimide + Protein-SH → Protein-S-Maleimide-PEG

PEG vinyl sulfones react with thiol groups via a Michael addition to form a stable linkage.[8]

Carboxyl-Reactive PEGylation

This method targets the carboxylic acid groups of aspartic and glutamic acid residues.

The carboxyl group is first activated by a carbodiimide (B86325), such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC), to form a reactive O-acylisourea intermediate.[9] This intermediate then reacts with an amine-terminated PEG to form a stable amide bond.[9]

Reaction Scheme: Protein-COOH + EDC → [Protein-CO-O-acylisourea] + PEG-NH₂ → Protein-CO-NH-PEG

Data on PEGylation Reagents and Outcomes

The choice of PEGylation reagent and the characteristics of the PEG polymer significantly impact the properties of the final conjugate. The following tables summarize key quantitative data for consideration.

PEG Functional GroupTarget ResiduepH RangeLinkage FormedStabilityKey Features
N-Hydroxysuccinimide (NHS) Ester Amine (Lysine)7.0 - 9.0AmideStableHigh reactivity, most common method.[5][8]
Aldehyde Amine (N-terminus)~7.0Secondary AmineStableSite-specific N-terminal modification.[5][8]
Maleimide Thiol (Cysteine)6.5 - 7.5ThioetherStableHighly specific for thiols.[8]
Vinyl Sulfone Thiol (Cysteine)~8.0ThioetherStableMichael addition reaction.[8]
Hydrazide CarbonylAcidicHydrazoneReversible (acid-labile)Useful for reversible PEGylation.[5]
Carbodiimide (with PEG-Amine) Carboxyl (Asp, Glu)~5.0 - 6.0AmideStableRequires activation of the carboxyl group.[9]
PEG ArchitectureTypical Molecular Weight Range (kDa)Key AdvantagesConsiderations
Linear 5 - 40Well-established, variety of functional groups available.Can have lower shielding efficiency compared to branched.
Branched (Y-shape) 10 - 60Increased hydrodynamic volume and shielding.[2]May have more complex synthesis and characterization.
Multi-arm (e.g., 4-arm, 8-arm) 10 - 80High PEG density, can be used for hydrogel formation.[5]Potential for higher viscosity.
Forked 10 - 40Provides a balance of shielding and accessibility.[8]

Experimental Protocols

This section provides generalized, yet detailed, methodologies for common PEGylation experiments. Note: These are starting points and should be optimized for each specific molecule.

General PEGylation Workflow

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Molecule Target Molecule (Protein, Peptide, etc.) Reaction_Mix Combine Molecule, PEG Reagent, and Buffer Molecule->Reaction_Mix PEG_Reagent PEG Reagent (e.g., PEG-NHS) PEG_Reagent->Reaction_Mix Buffer Reaction Buffer (e.g., PBS pH 7.4) Buffer->Reaction_Mix Incubation Incubate (e.g., 2h at RT or 4°C) Reaction_Mix->Incubation Purification Purification (e.g., SEC, IEX) Incubation->Purification Characterization Characterization (e.g., SDS-PAGE, MALDI-TOF) Purification->Characterization Final_Product Purified PEGylated Product Characterization->Final_Product

Caption: A generalized workflow for a typical PEGylation experiment.

Protocol for Amine PEGylation using NHS Ester
  • Reagent Preparation:

    • Dissolve the protein to be PEGylated in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0 to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of the PEG-NHS reagent in a dry, aprotic solvent (e.g., DMSO, DMF) at a concentration of 10-100 mg/mL immediately before use.

  • PEGylation Reaction:

    • Add the PEG-NHS stock solution to the protein solution while gently stirring. The molar ratio of PEG-NHS to protein is a critical parameter to optimize and typically ranges from 2:1 to 50:1.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a small molecule with a primary amine (e.g., Tris, glycine, or lysine) to a final concentration of 10-50 mM to quench any unreacted PEG-NHS.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and protein using size exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization:

    • Analyze the purified product using SDS-PAGE to visualize the increase in molecular weight.

    • Determine the extent of PEGylation (number of PEG chains per molecule) using techniques such as MALDI-TOF mass spectrometry or by quantifying the remaining free amines.

Protocol for Thiol PEGylation using Maleimide
  • Reagent Preparation:

    • If the protein does not have a free cysteine, it may need to be reduced first. Dissolve the protein in a buffer containing a reducing agent like DTT or TCEP, followed by removal of the reducing agent.

    • Dissolve the protein in a buffer at a pH of 6.5-7.5 (e.g., phosphate (B84403) buffer with EDTA).

    • Prepare a stock solution of the PEG-Maleimide reagent in a suitable solvent (e.g., DMSO, water).

  • PEGylation Reaction:

    • Add the PEG-Maleimide stock solution to the protein solution at a molar ratio of 2:1 to 20:1 (PEG to protein).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching the Reaction:

    • Add a small molecule thiol (e.g., free cysteine, β-mercaptoethanol) to quench any unreacted PEG-Maleimide.

  • Purification and Characterization:

    • Follow the same purification and characterization steps as described for amine PEGylation.

Visualizing PEGylation Principles

The following diagrams illustrate key concepts and relationships in PEGylation.

Amine-Reactive PEGylation Pathway

Amine_PEGylation Protein Protein with accessible Lysine (NH₂) Reaction Reaction at pH 7.0-9.0 Protein->Reaction PEG_NHS PEG-NHS Reagent PEG_NHS->Reaction PEGylated_Protein PEGylated Protein (Stable Amide Bond) Reaction->PEGylated_Protein NHS_leaving_group NHS (byproduct) Reaction->NHS_leaving_group

Caption: Reaction pathway for PEGylation of a protein's amine groups.

Impact of PEG Properties on Pharmacokinetics

PEG_Properties_Impact cluster_properties PEG Properties cluster_effects Physicochemical Effects cluster_outcomes Pharmacokinetic Outcomes PEG_Size Increased PEG Molecular Weight Hydro_Size Increased Hydrodynamic Size PEG_Size->Hydro_Size PEG_Structure Branched/Multi-arm Structure PEG_Structure->Hydro_Size Shielding Enhanced Surface Shielding PEG_Structure->Shielding Renal_Clearance Decreased Renal Clearance Hydro_Size->Renal_Clearance Immunogenicity Reduced Immunogenicity Shielding->Immunogenicity Half_Life Increased Circulation Half-Life Renal_Clearance->Half_Life Immunogenicity->Half_Life

Caption: Logical relationship between PEG properties and pharmacokinetic outcomes.

Conclusion and Future Perspectives

PEGylation remains a gold standard in the biopharmaceutical industry for improving the therapeutic properties of a wide range of molecules.[4] The choice of PEGylation reagent and strategy is a critical decision in the development of a PEGylated therapeutic, with significant implications for its efficacy, safety, and manufacturing. As the field continues to evolve, we can expect the development of novel PEGylation chemistries that offer even greater control over the site of conjugation and the properties of the final product. Furthermore, a deeper understanding of the potential for anti-PEG antibodies is driving research into new, less immunogenic polymer alternatives.[9] The principles and protocols outlined in this guide provide a solid foundation for researchers to effectively utilize PEGylation technology in their work.

References

Navigating the Aqueous Environment: A Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester Solubility and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics and practical application of t-Boc-Aminooxy-PEG4-NHS ester in aqueous media. Aimed at professionals in the fields of bioconjugation, drug delivery, and proteomics, this document offers detailed data, experimental protocols, and logical workflows to facilitate the effective use of this versatile linker.

Introduction to this compound

This compound is a heterobifunctional crosslinker integral to the development of complex biomolecules such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Its structure comprises three key functional components:

  • A tert-butyloxycarbonyl (t-Boc) protected aminooxy group : This functionality allows for the covalent attachment to carbonyl groups (aldehydes and ketones) following deprotection under acidic conditions.

  • A hydrophilic tetra-polyethylene glycol (PEG4) spacer : This flexible chain enhances the solubility of the molecule in aqueous environments, mitigates aggregation, and can improve the pharmacokinetic properties of the resulting conjugate.

  • An N-hydroxysuccinimide (NHS) ester : This amine-reactive group facilitates the formation of stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins.

The strategic combination of these groups allows for a two-step conjugation process, providing control over the assembly of intricate molecular architectures.

Solubility Profile

While specific quantitative solubility data for this compound in various aqueous buffers is not extensively published, its solubility characteristics can be inferred from its structural components and information provided by suppliers.

The presence of the hydrophilic PEG4 spacer is specifically designed to increase solubility in aqueous media. However, the overall solubility in purely aqueous solutions is limited. Therefore, a common and recommended practice is to first dissolve the compound in a water-miscible organic solvent before introducing it to the aqueous reaction environment.

Table 1: Recommended Solvents for Stock Solution Preparation

SolventCommon AbbreviationNotes
Dimethyl sulfoxide (B87167)DMSOA frequently used solvent for NHS esters. Anhydrous grade is recommended to prevent premature hydrolysis of the NHS ester.
DimethylformamideDMFAnother common solvent for this class of compounds. Ensure it is free of dimethylamine, which can react with the NHS ester.
DichloromethaneDCMA suitable organic solvent for initial dissolution.

After dissolution in one of these organic solvents, the resulting stock solution can be added to an aqueous buffer to achieve the desired final concentration for the conjugation reaction. It is crucial that the volume of the organic solvent does not exceed 10% of the total reaction volume to avoid potential denaturation of proteins or other adverse effects on the reaction components.

Stability in Aqueous Media: The Challenge of Hydrolysis

A critical factor governing the use of this compound in aqueous solutions is the stability of the NHS ester group. NHS esters are susceptible to hydrolysis, a reaction that competes with the desired aminolysis (conjugation to a primary amine). This hydrolysis is highly dependent on the pH of the aqueous buffer.

Table 2: General Hydrolysis Rates of NHS Esters in Aqueous Buffers

pHTemperatureApproximate Half-life of NHS EsterReference
7.00°C4 - 5 hours
8.64°C10 minutes
9.0AmbientMinutes

The rate of hydrolysis increases significantly with increasing pH. Therefore, a balance must be struck to maintain a pH that is high enough for efficient deprotonation of primary amines (promoting nucleophilic attack) but not so high as to cause rapid hydrolysis of the NHS ester. The optimal pH range for most NHS ester conjugation reactions is between 7.2 and 8.5.

Experimental Protocols

The following sections provide detailed methodologies for the handling and use of this compound in a typical bioconjugation experiment.

Essential Materials
  • This compound

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5; 0.1 M Sodium Bicarbonate, pH 8.3-8.5; or Borate Buffer, pH 8.0-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; or 1 M Glycine)

  • Protein or other amine-containing molecule for conjugation

  • Desalting column or dialysis equipment for purification

Preparation of Reagent Stock Solution
  • Bring the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Immediately before use, dissolve the desired amount of the ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).

  • Note: Do not prepare aqueous stock solutions for storage, as the NHS ester will hydrolyze.

Protein Conjugation Protocol
  • Buffer Exchange: Ensure the protein solution is in an appropriate amine-free reaction buffer at the desired concentration (typically 1-10 mg/mL). If the protein is in a buffer containing primary amines (like Tris), a buffer exchange must be performed using a desalting column or dialysis.

  • Reaction Setup: While gently stirring, add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific application.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The shorter incubation time at room temperature is often sufficient.

  • Quenching: Stop the reaction by adding a quenching buffer to a final concentration of approximately 50 mM. This will consume any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Remove excess, unreacted crosslinker and byproducts by desalting or dialysis against an appropriate storage buffer.

Visualization of Experimental Workflow

The following diagrams illustrate the key logical steps and reactions involved when using this compound.

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post_reaction Post-Reaction Processing reagent This compound (Solid) dissolve Dissolve in Anhydrous DMSO/DMF reagent->dissolve 1. stock 10 mM Stock Solution dissolve->stock 2. add_reagent Add Stock Solution (5-20x Molar Excess) stock->add_reagent protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) protein_prep->add_reagent 3. incubate Incubate (30-60 min @ RT) add_reagent->incubate 4. quench Quench with Tris or Glycine incubate->quench 5. purify Purify via Desalting/Dialysis quench->purify 6. conjugate Purified Conjugate purify->conjugate 7.

Caption: General workflow for protein conjugation using this compound.

reaction_pathway cluster_reactants Reactants cluster_competing_reactions Competing Reactions in Aqueous Buffer cluster_products Products linker This compound aminolysis Aminolysis (Conjugation) linker->aminolysis hydrolysis Hydrolysis (Inactivation) linker->hydrolysis protein Protein-NH2 protein->aminolysis conjugate Protein-NH-CO-PEG4-O-N(H)-Boc (Stable Amide Bond) aminolysis->conjugate nhs N-Hydroxysuccinimide aminolysis->nhs hydrolyzed_linker HOOC-PEG4-O-N(H)-Boc hydrolysis->hydrolyzed_linker hydrolysis->nhs byproduct

Caption: Competing aminolysis and hydrolysis pathways for NHS esters in aqueous media.

Conclusion

This compound is a valuable tool for researchers engaged in the synthesis of complex bioconjugates. While its solubility in purely aqueous media is limited, its hydrophilic PEG spacer allows for its effective use in aqueous reaction buffers when first dissolved in a suitable organic solvent. The critical parameter to control during its application is the pH of the reaction medium to mitigate the competing hydrolysis of the NHS ester. By following the detailed protocols and understanding the principles outlined in this guide, scientists can successfully employ this crosslinker to advance their research in drug development and beyond.

A Technical Guide to t-Boc-Aminooxy-PEG4-NHS Ester: Properties, Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-PEG4-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. This polyethylene (B3416737) glycol (PEG) derivative incorporates two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a tert-butyloxycarbonyl (t-Boc) protected aminooxy group, separated by a hydrophilic 4-unit PEG spacer.[1][2] The NHS ester facilitates covalent linkage to primary amines on proteins, peptides, or other molecules, while the protected aminooxy group, after deprotection, allows for specific reaction with aldehydes or ketones to form a stable oxime bond.[3][4] This dual reactivity, combined with the solubility-enhancing properties of the PEG linker, makes it a versatile tool in the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][5]

Core Properties and Specifications

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and execution.

PropertyValueReferences
Molecular Weight 478.5 g/mol [6][7]
Chemical Formula C₂₀H₃₄N₂O₁₁[7]
CAS Number 2401831-99-8[7]
Purity ≥95%[7]
Solubility DMSO, DCM, DMF[3][7]
Storage Condition -20°C[3][7]

Experimental Protocols

The utility of this compound lies in a sequence of well-defined chemical reactions. Below are detailed methodologies for the key experimental steps.

NHS Ester Conjugation to Primary Amines

This protocol outlines the reaction of the NHS ester moiety with a primary amine-containing molecule, such as a protein or an amine-modified oligonucleotide.

  • Materials:

    • This compound

    • Amine-containing molecule (e.g., antibody, protein)

    • Anhydrous DMSO or DMF

    • Conjugation buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5 or 0.1 M sodium bicarbonate, pH 8.3)

    • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

    • Purification system (e.g., size-exclusion chromatography, dialysis)

  • Procedure:

    • Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[8] NHS esters are moisture-sensitive.

    • Dissolve the amine-containing molecule in the conjugation buffer to a known concentration (e.g., 1-5 mg/mL).

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice, with gentle stirring.

    • Quench the reaction by adding a quenching buffer (e.g., Tris-HCl) to a final concentration of 50-100 mM to consume any unreacted NHS ester.[8] Incubate for 15-30 minutes.

    • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove excess reagent and byproducts.

t-Boc Deprotection under Acidic Conditions

This step is necessary to unmask the aminooxy group for subsequent conjugation.

  • Materials:

    • Boc-protected conjugate

    • Anhydrous dichloromethane (B109758) (DCM)

    • Trifluoroacetic acid (TFA) or 4 M HCl in dioxane

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate

    • Rotary evaporator

  • Procedure:

    • Dissolve the Boc-protected conjugate in anhydrous DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM) or 4 M HCl in dioxane to the solution.[7][9]

    • Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

    • Upon completion, remove the solvent and excess acid under reduced pressure using a rotary evaporator.[7]

    • For workup, redissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate to neutralize the acid, followed by a wash with brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected conjugate with a free aminooxy group.

Aminooxy Ligation (Oxime Formation)

The final step involves the reaction of the deprotected aminooxy group with a molecule containing an aldehyde or ketone.

  • Materials:

    • Aminooxy-functionalized conjugate

    • Aldehyde or ketone-containing molecule

    • Reaction buffer (e.g., 0.1 M sodium phosphate, pH 6-7)

    • Aniline (B41778) (as catalyst, optional)

  • Procedure:

    • Dissolve the aminooxy-functionalized conjugate in the reaction buffer.

    • Dissolve the aldehyde or ketone-containing molecule in a compatible solvent and add it to the conjugate solution. A molar excess of the carbonyl compound may be required.

    • The reaction proceeds at room temperature. The rate can be accelerated by the addition of a catalyst such as aniline (typically 10-100 mM).[10][11]

    • Incubate the reaction for 2 to 24 hours. The progress can be monitored by LC-MS or other appropriate analytical techniques.

    • Once the reaction is complete, purify the final bioconjugate using a suitable chromatography method to remove unreacted starting materials and byproducts.

Applications and Workflows

The unique properties of this compound make it a valuable reagent in several advanced applications, most notably in the construction of PROTACs and ADCs.

Bioconjugation Workflow

The sequential reactivity of the NHS ester and the protected aminooxy group allows for a controlled, stepwise assembly of complex molecular structures. The diagram below illustrates this general workflow.

G MoleculeA Molecule A (with Primary Amine) Intermediate Intermediate Conjugate (Boc-protected) MoleculeA->Intermediate 1. NHS Ester Reaction (pH 7.2-8.5) Linker This compound Linker->Intermediate Deprotected Deprotected Conjugate (Free Aminooxy) Intermediate->Deprotected 2. t-Boc Deprotection (Acidic Conditions, e.g., TFA) FinalConjugate Final Bioconjugate (Oxime Linkage) Deprotected->FinalConjugate 3. Oxime Ligation (pH 6-7) MoleculeB Molecule B (with Aldehyde/Ketone) MoleculeB->FinalConjugate

Caption: Sequential bioconjugation workflow using the linker.

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the degradation of the POI. They are composed of a ligand for the POI, a ligand for an E3 ligase, and a linker connecting them. This compound is an ideal candidate for the linker component, enabling the modular synthesis of PROTAC libraries.

G cluster_PROTAC PROTAC Structure POILigand Protein of Interest (POI) Ligand Linker Linker (e.g., from this compound) POILigand->Linker POI Target Protein (POI) POILigand->POI Binds E3Ligand E3 Ligase Ligand (e.g., Thalidomide, VHL ligand) Linker->E3Ligand E3 E3 Ubiquitin Ligase E3Ligand->E3 Binds Degradation Ubiquitination & Proteasomal Degradation POI->Degradation E3->Degradation

Caption: Application of the linker in a PROTAC's structure.

Conclusion

This compound is a powerful and versatile chemical tool for researchers in chemistry, biology, and medicine. Its defined structure, dual reactivity, and the hydrophilic nature of its PEG spacer provide a robust platform for the synthesis of well-defined and soluble bioconjugates. The detailed protocols and application workflows presented in this guide offer a comprehensive resource for leveraging this linker in the development of innovative therapeutics and research agents.

References

Methodological & Application

Application Notes and Protocols for t-Boc-Aminooxy-PEG4-NHS Ester Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the heterobifunctional crosslinker, t-Boc-Aminooxy-PEG4-NHS ester, for the two-step sequential bioconjugation of biomolecules. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), PROTACs, and other targeted therapeutics where precise control over conjugation is paramount.

The this compound enables a robust and controlled conjugation strategy. The N-hydroxysuccinimide (NHS) ester facilitates the initial, efficient covalent attachment to primary amines (e.g., lysine (B10760008) residues) on a biomolecule of interest, such as an antibody. The tert-butyloxycarbonyl (t-Boc) protecting group on the terminal aminooxy moiety allows for a subsequent, orthogonal conjugation to a second molecule containing an aldehyde or ketone group, following a deprotection step under mild acidic conditions. The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility and bioavailability of the resulting conjugate.

Core Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific or lysine-based conjugation of cytotoxic payloads to monoclonal antibodies.

  • PROTACs and Molecular Glues: Synthesis of targeted protein degraders by linking a target-binding ligand and an E3 ligase ligand.

  • Targeted Drug Delivery: Attachment of therapeutic agents to targeting moieties like peptides or proteins.

  • Diagnostic Reagents: Labeling of biomolecules with reporter groups such as fluorescent dyes or biotin.

Quantitative Data Summary

The following tables provide a summary of typical quantitative parameters for the bioconjugation workflow using this compound. These values should be considered as starting points, and optimization is recommended for each specific application.

Table 1: Recommended Molar Ratios for NHS Ester Conjugation

Biomolecule ConcentrationMolar Excess of this compoundExpected Degree of Labeling (DOL)
1-2 mg/mL5-10 fold1-3
2-5 mg/mL10-20 fold3-5
5-10 mg/mL20-30 fold4-8

Table 2: Reaction Conditions for Each Step of the Bioconjugation Protocol

StepParameterRecommended Conditions
1. NHS Ester Conjugation pH7.2 - 8.5
TemperatureRoom Temperature (or 4°C for sensitive biomolecules)
Reaction Time30 - 60 minutes
Quenching AgentTris or Glycine (50-100 mM final concentration)
2. t-Boc Deprotection ReagentTrifluoroacetic acid (TFA) in an organic co-solvent (e.g., DCM or DMSO)
TFA Concentration5-50% (v/v)
TemperatureRoom Temperature
Reaction Time30 - 120 minutes
3. Oxime Ligation pH6.5 - 7.5
Catalyst (optional)Aniline (B41778) or aniline derivatives (10-100 mM)
TemperatureRoom Temperature or 37°C
Reaction Time2 - 24 hours

Experimental Protocols

This section provides detailed, step-by-step protocols for the bioconjugation of a biomolecule (e.g., an antibody) with a payload using this compound.

Protocol 1: NHS Ester Conjugation of this compound to an Antibody
  • Antibody Preparation:

    • Prepare the antibody at a concentration of 2-10 mg/mL in an amine-free buffer, such as Phosphate Buffered Saline (PBS) at pH 7.4.

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), perform a buffer exchange using a desalting column or dialysis.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution of the linker (e.g., 10 mM) in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). This solution should be prepared fresh and used immediately due to the hydrolytic instability of the NHS ester.

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain protein stability.

    • Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring. For sensitive antibodies, the incubation can be performed at 4°C for 2 hours.

  • Quenching and Purification:

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

    • Purify the antibody-linker conjugate from excess linker and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

Protocol 2: t-Boc Deprotection of the Antibody-Linker Conjugate

Caution: The use of strong acids like TFA can lead to protein denaturation and aggregation. This step requires careful optimization.

  • Preparation of Deprotection Reagent:

    • Prepare a deprotection solution of 5-50% Trifluoroacetic acid (TFA) in a compatible organic co-solvent (e.g., Dichloromethane (DCM) or DMSO). The optimal TFA concentration should be determined empirically.

  • Deprotection Reaction:

    • To the purified and buffer-exchanged antibody-linker conjugate, add the TFA deprotection solution. The final concentration of the organic solvent should be kept as low as possible while ensuring solubility.

    • Incubate the reaction at room temperature for 30-120 minutes. Monitor the reaction progress if possible.

  • Purification of the Deprotected Conjugate:

    • Immediately after the incubation, neutralize the reaction by adding a neutralization buffer (e.g., 1 M HEPES, pH 8.0).

    • Purify the deprotected antibody-aminooxy conjugate by performing a rapid buffer exchange into a suitable buffer for the subsequent oxime ligation (e.g., PBS, pH 7.0) using a desalting column or SEC.

Protocol 3: Oxime Ligation to a Carbonyl-Containing Payload
  • Payload Preparation:

    • Dissolve the aldehyde or ketone-containing payload in a compatible buffer or organic co-solvent.

  • Oxime Ligation Reaction:

    • Combine the deprotected antibody-aminooxy conjugate with a 1.5 to 5-fold molar excess of the carbonyl-containing payload.

    • For reactions at neutral pH, the addition of a catalyst such as aniline (10-100 mM final concentration) can significantly accelerate the reaction rate.

    • Incubate the reaction mixture for 2-24 hours at room temperature or 37°C.

  • Final Purification:

    • Purify the final bioconjugate from excess payload and catalyst using an appropriate method such as SEC, dialysis, or affinity chromatography.

Characterization of the Final Conjugate
  • Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): Can be determined using UV-Vis spectroscopy (if the payload has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).

  • Purity and Aggregation: Assessed by Size-Exclusion Chromatography (SEC).

  • Confirmation of Conjugation: Verified by SDS-PAGE and Mass Spectrometry.

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: t-Boc Deprotection cluster_step3 Step 3: Oxime Ligation Antibody Antibody (with Lysine residues) Conjugate1 Antibody-Linker Conjugate (t-Boc protected) Antibody->Conjugate1 pH 7.2-8.5 Linker This compound Linker->Conjugate1 Conjugate1_deprotect Antibody-Linker Conjugate (t-Boc protected) Deprotected_Conjugate Antibody-Aminooxy Conjugate Conjugate1_deprotect->Deprotected_Conjugate Mild Acid (TFA) Deprotected_Conjugate_ligate Antibody-Aminooxy Conjugate Final_Conjugate Final Bioconjugate Deprotected_Conjugate_ligate->Final_Conjugate pH 6.5-7.5 Payload Carbonyl-containing Payload Payload->Final_Conjugate

Caption: Experimental workflow for the two-step bioconjugation.

Reaction_Scheme cluster_reaction1 NHS Ester Reaction cluster_reaction2 t-Boc Deprotection cluster_reaction3 Oxime Ligation Ab-NH2 Antibody-NH₂ Ab-Linker-Boc Antibody-Linker-t-Boc Ab-NH2->Ab-Linker-Boc + Linker-NHS t-Boc-Aminooxy-PEG4-NHS Linker-NHS->Ab-Linker-Boc pH 7.2-8.5 Ab-Linker-Boc_deprotect Antibody-Linker-t-Boc Ab-Linker-ONH2 Antibody-Linker-ONH₂ Ab-Linker-Boc_deprotect->Ab-Linker-ONH2 H⁺ Ab-Linker-ONH2_ligate Antibody-Linker-ONH₂ Final_Product Antibody-Linker=N-O-Payload Ab-Linker-ONH2_ligate->Final_Product + Payload-CHO Payload-CHO/COR Payload-CHO->Final_Product pH 6.5-7.5

Caption: Chemical reactions in the two-step conjugation process.

Revolutionizing Targeted Protein Degradation: A Guide to PROTAC Synthesis with t-Boc-Aminooxy-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules offer the potential to eliminate disease-causing proteins by coopting the cell's own ubiquitin-proteasome system. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of the versatile linker, t-Boc-Aminooxy-PEG4-NHS ester, in the synthesis of novel PROTACs.

Introduction to PROTAC Technology and the Role of Linkers

PROTACs are comprised of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1][2][3] The linker is not merely a spacer but plays a critical role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1] PEG-based linkers, like the this compound, are frequently employed to enhance the aqueous solubility of PROTACs.[4]

The this compound is a bifunctional linker featuring two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and a t-Boc protected aminooxy group. The NHS ester facilitates covalent bond formation with primary or secondary amines, commonly found on E3 ligase ligands.[5] The aminooxy group, after deprotection of the t-Boc group, can react with an aldehyde or ketone on the POI ligand to form a stable oxime bond.[6] This orthogonal reactivity allows for a controlled, stepwise synthesis of the PROTAC molecule.

Experimental Protocols

This section details a representative protocol for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4) and recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, utilizing the this compound linker.

Materials
  • This compound

  • Amine-functionalized VHL E3 ligase ligand (e.g., (S,R,S)-AHPC-C3-NH2)

  • Aldehyde-functionalized BRD4 ligand (e.g., JQ1-aldehyde)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Acetonitrile (B52724) (ACN)

  • Water (HPLC grade)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reverse-phase HPLC system

  • Mass spectrometer (MS)

  • NMR spectrometer

Protocol 1: Coupling of Linker to E3 Ligase Ligand
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine-functionalized VHL ligand (1.0 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Linker Addition: Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous lithium chloride solution, saturated aqueous NaHCO3 solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the t-Boc-protected linker-VHL ligand conjugate.

Protocol 2: Boc Deprotection
  • Reaction Setup: Dissolve the purified t-Boc-protected linker-VHL ligand conjugate (1.0 eq) in a 1:1 mixture of DCM and TFA.

  • Reaction: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (B28343) (3x) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine can be used directly in the next step.

Protocol 3: Oxime Ligation to form the Final PROTAC
  • Reaction Setup: Dissolve the deprotected linker-VHL ligand conjugate (TFA salt, 1.0 eq) and the aldehyde-functionalized BRD4 ligand (1.2 eq) in a suitable solvent such as a mixture of acetonitrile and water or DMF.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 4-5 using a suitable buffer (e.g., acetate buffer) or a mild base if necessary.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. The formation of the oxime bond can be accelerated by the addition of aniline (B41778) as a catalyst.[6] Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterization: Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy to confirm its identity and purity.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of a BRD4-targeting, VHL-recruiting PROTAC using the this compound linker. These values are illustrative and may vary depending on the specific ligands and reaction conditions used.

StepReagents & ConditionsTypical Yield (%)Purity (%)
1. Linker-E3 Ligand Coupling Amine-VHL, t-Boc-Aminooxy-PEG4-NHS, DIPEA, DMF, RT, 4-6h70-85>95
2. Boc Deprotection TFA/DCM (1:1), RT, 1-2h>95 (quantitative)Crude
3. Oxime Ligation Deprotected intermediate, Aldehyde-BRD4, ACN/H2O, RT, 12-24h50-70>98 (after HPLC)

Visualizing the Process: Diagrams

To better illustrate the experimental workflow and the underlying biological mechanism, the following diagrams have been generated using Graphviz.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker-E3 Ligand Coupling cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation E3_Ligand Amine-VHL Ligand Coupled_Product t-Boc-Linker-VHL Conjugate E3_Ligand->Coupled_Product NHS Ester Reaction (DIPEA, DMF) Linker This compound Linker->Coupled_Product Deprotected_Product Aminooxy-Linker-VHL Conjugate Coupled_Product->Deprotected_Product TFA/DCM Final_PROTAC Final PROTAC (BRD4-Linker-VHL) Deprotected_Product->Final_PROTAC POI_Ligand Aldehyde-BRD4 Ligand POI_Ligand->Final_PROTAC Oxime Ligation (pH 4-5)

Caption: Experimental workflow for the synthesis of a BRD4-VHL PROTAC.

PROTAC_Signaling_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC PROTAC (BRD4-Linker-VHL) Ternary_Complex Ternary Complex (BRD4-PROTAC-VHL) PROTAC->Ternary_Complex POI BRD4 (Target Protein) POI->Ternary_Complex E3_Ligase VHL E3 Ligase E3_Ligase->Ternary_Complex Ub_POI Polyubiquitinated BRD4 Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degradation Degraded Peptides Proteasome->Degradation

Caption: Signaling pathway of PROTAC-mediated degradation of BRD4.

Conclusion

The this compound is a highly valuable and versatile linker for the synthesis of PROTACs. Its orthogonal reactive ends allow for a controlled and sequential assembly of the final heterobifunctional molecule. The inclusion of a PEG spacer enhances solubility, a key parameter for the biological activity of PROTACs. The detailed protocols and workflow provided in this application note serve as a comprehensive guide for researchers to design and synthesize novel PROTACs for targeted protein degradation, accelerating the discovery of new therapeutics.

References

Protocol for Labeling Primary Amines with NHS Esters: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the covalent labeling of primary amines in proteins and other biomolecules using N-hydroxysuccinimide (NHS) esters. These application notes are intended to guide researchers in achieving efficient and reproducible conjugation for a variety of downstream applications, including fluorescence imaging, immunoassays, and proteomics.

Introduction

N-hydroxysuccinimide esters are a class of amine-reactive reagents widely used for the modification of biomolecules.[1][2] The reaction involves the formation of a stable amide bond between the NHS ester and a primary aliphatic amine, such as the side chain of a lysine (B10760008) residue or the N-terminus of a protein.[3][4][5] This method is favored for its selectivity, efficiency, and the stability of the resulting conjugate.[1][5]

The labeling process is influenced by several factors, including pH, temperature, and the concentration of reactants.[2][6][7] Careful optimization of these parameters is crucial for achieving the desired degree of labeling (DOL) while preserving the biological activity of the target molecule.

Core Principles of NHS Ester Chemistry

The fundamental reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[5] The reaction is most efficient at a slightly alkaline pH, where the primary amine is deprotonated and thus more nucleophilic.[6][8]

However, a competing hydrolysis reaction, where the NHS ester reacts with water, also occurs and its rate increases with pH.[2] Therefore, maintaining an optimal pH range is critical for maximizing the labeling efficiency.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful labeling of primary amines with NHS esters.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
pH 7.2 - 8.5[2][7]Optimal pH is typically 8.3-8.5.[6][8] Lower pH (e.g., 7.4) can be used for pH-sensitive proteins, but may require longer incubation times.[4]
Temperature 4°C to Room Temperature (20-25°C)[2][9]Room temperature reactions are typically faster (30-60 minutes).[9] Reactions at 4°C can proceed overnight to minimize hydrolysis.[6][7]
Incubation Time 30 minutes - 4 hours[4][9]Can be extended to overnight at 4°C.[6]
Protein Concentration 1 - 10 mg/mL[6][8]Higher concentrations (e.g., 2.5 mg/mL or more) generally lead to higher labeling efficiency.[3]
NHS Ester Molar Excess 8 to 20-fold[6][9]The optimal ratio depends on the protein and the desired degree of labeling. Empirical testing is recommended.

Table 2: Buffer and Solvent Recommendations

ComponentRecommended OptionsIncompatible Buffers/Additives
Reaction Buffer 0.1 M Sodium Bicarbonate (pH 8.3-8.5)[3][6], 0.1 M Phosphate Buffer[6], Phosphate-Buffered Saline (PBS, pH 7.2-7.4)[4], HEPES, Borate[2]Buffers containing primary amines (e.g., Tris, Glycine)[7][9]
NHS Ester Solvent Anhydrous Dimethylformamide (DMF)[1][6] or Dimethyl Sulfoxide (DMSO)[3][9]Ensure DMF is amine-free as it can degrade to dimethylamine.[6]
Quenching Reagent 1 M Tris-HCl (pH 8.0), Glycine[9]To stop the reaction by consuming excess NHS ester.

Experimental Protocols

Preparation of Reagents
  • Protein Solution:

    • Prepare the protein to be labeled in an amine-free buffer such as PBS or 0.1 M sodium bicarbonate at a concentration of 1-10 mg/mL.[6][8]

    • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable labeling buffer via dialysis or a desalting column.[7]

  • NHS Ester Stock Solution:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.[9]

    • Dissolve the NHS ester in anhydrous DMF or DMSO to a stock concentration of 10 mg/mL[1] or 10 mM.[3]

    • Note: NHS ester solutions are susceptible to hydrolysis and should be prepared fresh immediately before use.[9] Any unused reconstituted reagent should be discarded.[9]

Labeling Reaction
  • Calculate Reagent Volumes:

    • Determine the required amount of NHS ester based on the desired molar excess. An 8 to 20-fold molar excess is a common starting point.[6][9]

    • The volume of the NHS ester stock solution added to the protein solution should not exceed 10% of the total reaction volume to avoid issues with protein precipitation.[9]

  • Reaction Incubation:

    • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[9]

  • Quenching the Reaction (Optional but Recommended):

    • To stop the labeling reaction, a quenching buffer such as Tris-HCl can be added to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

Purification of the Labeled Protein

It is crucial to remove unreacted NHS ester and the N-hydroxysuccinimide byproduct from the labeled protein.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is the most common method for separating the labeled protein from smaller, unwanted molecules.[1][6] Use a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer.

  • Dialysis: Dialyze the reaction mixture against a suitable buffer. This method is effective but generally slower than SEC.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of label molecules per protein molecule, should be determined.[3] This is typically done using spectrophotometry by measuring the absorbance of the protein (usually at 280 nm) and the label at its specific maximum absorbance wavelength.[3]

Visualizations

Chemical Reaction Pathway

G cluster_reactants Reactants cluster_products Products PrimaryAmine Primary Amine (R-NH2) AmideBond Stable Amide Bond (R-NH-CO-Label) PrimaryAmine->AmideBond Nucleophilic Attack NHSEster NHS Ester NHSEster->AmideBond NHS N-Hydroxysuccinimide NHSEster->NHS Leaving Group G A 1. Prepare Protein Solution (Amine-free buffer, 1-10 mg/mL) C 3. Mix Protein and NHS Ester (Target molar excess) A->C B 2. Prepare NHS Ester Stock Solution (Anhydrous DMF or DMSO) B->C D 4. Incubate (RT for 30-60 min or 4°C for 2-16h) C->D E 5. Quench Reaction (Optional) (e.g., Tris buffer) D->E F 6. Purify Conjugate (Size-Exclusion Chromatography or Dialysis) E->F G 7. Characterize Conjugate (Determine Degree of Labeling) F->G

References

Application Notes and Protocols for t-Boc-Aminooxy-PEG4-NHS Ester Reaction with Aldehydes or Ketones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The heterobifunctional linker, t-Boc-Aminooxy-PEG4-NHS ester, is a valuable tool in bioconjugation and drug development.[1][2] Its unique structure allows for a two-step sequential conjugation strategy. The N-hydroxysuccinimide (NHS) ester provides a reactive handle for covalent modification of primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues) or amine-functionalized surfaces.[3][4] The other terminus features a tert-butyloxycarbonyl (t-Boc) protected aminooxy group.[5] Following deprotection under mild acidic conditions, the free aminooxy group can specifically react with aldehydes or ketones to form a stable oxime linkage.[6][7] This orthogonal reactivity makes it an ideal choice for constructing complex biomolecular architectures like antibody-drug conjugates (ADCs), where precise control over the linkage of different components is crucial.[8][9][10][] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate.[12]

These application notes provide a detailed overview and experimental protocols for the successful use of this compound in a typical bioconjugation workflow.

Principle of the Method

The overall workflow for utilizing this compound involves a three-stage process:

  • Amine Conjugation: The NHS ester of the linker reacts with a primary amine on a molecule of interest (e.g., a protein) to form a stable amide bond.

  • Boc Deprotection: The t-Boc protecting group is removed from the aminooxy terminus of the linker using a mild acidic treatment, typically with trifluoroacetic acid (TFA).

  • Oxime Ligation: The deprotected aminooxy group is then reacted with an aldehyde or ketone on a second molecule to form a stable oxime bond. This reaction can be catalyzed by aniline (B41778) or its derivatives to improve reaction kinetics.[6]

This sequential approach allows for the controlled and specific conjugation of two different molecules.

Data Presentation

The following tables summarize the key reaction parameters and expected outcomes for each step of the conjugation process.

Table 1: Reaction Conditions for NHS Ester Conjugation

ParameterRecommended ConditionsNotes
Solvent Amine-free buffer (e.g., PBS, HEPES)Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[13]
pH 7.2 - 8.5Optimal pH for the reaction of NHS esters with primary amines.[4]
Molar Ratio (Linker:Protein) 5:1 to 20:1The optimal ratio depends on the desired degree of labeling and the number of available amines on the protein.[14]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Temperature Room temperature or 4°C4°C can be used for sensitive proteins to minimize degradation.
Reaction Time 30 minutes - 2 hoursMonitor reaction progress by analytical techniques like HPLC or SDS-PAGE.[14]
Quenching 1 M Tris-HCl or Glycine (pH 7.5)Add to a final concentration of 20-50 mM to quench unreacted NHS ester.
Expected Yield >85% (Amidation Product)Yields are dependent on the specific protein and reaction conditions.

Table 2: Reaction Conditions for Boc Deprotection

ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic acid (TFA)A 20-50% solution in an anhydrous organic solvent like dichloromethane (B109758) (DCM) is commonly used.[15][16]
Scavengers Triisopropylsilane (TIS) or WaterCan be added to scavenge the tert-butyl cation and prevent side reactions.[17]
Temperature 0°C to Room temperatureThe reaction is typically started at 0°C and then warmed to room temperature.[18]
Reaction Time 30 minutes - 2 hoursMonitor deprotection by LC-MS to ensure complete removal of the Boc group.[15]
Work-up Precipitation with cold diethyl etherThis step helps to remove TFA and isolate the deprotected product.[15]
Expected Yield >90%Boc deprotection is generally a high-yielding reaction.[19]

Table 3: Reaction Conditions for Oxime Ligation

ParameterRecommended ConditionsNotes
Solvent Aqueous buffer (e.g., PBS, acetate (B1210297) buffer)The reaction is compatible with aqueous environments.[6]
pH 6.0 - 7.5Optimal pH for oxime bond formation.[7]
Catalyst Aniline or aniline derivatives (e.g., p-phenylenediamine)10-100 mM aniline can significantly accelerate the reaction rate.[6]
Molar Ratio (Aminooxy:Carbonyl) 1.5:1 to 5:1A slight excess of the aminooxy-functionalized molecule is often used.
Temperature Room temperature or 37°CHigher temperatures can increase the reaction rate.
Reaction Time 2 - 24 hoursReaction progress can be monitored by HPLC or LC-MS.[6]
Quenching Excess acetoneCan be used to quench unreacted aminooxy groups.[6]
Expected Yield >90%Oxime ligation is a highly efficient and chemoselective reaction.[20]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein

This protocol describes the general procedure for labeling a protein with the this compound.

Materials:

  • Protein of interest

  • This compound

  • Amine-free buffer (e.g., 0.1 M Sodium Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (1 M Tris-HCl, pH 7.5)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add the desired molar excess (e.g., 10-fold) of the linker solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring. For sensitive proteins, the incubation can be performed at 4°C for 2-4 hours.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction. Incubate for an additional 30 minutes at room temperature.

  • Purification: Remove the excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with a suitable buffer (e.g., PBS).[15]

Protocol 2: Boc Deprotection of the PEGylated Protein

This protocol outlines the removal of the t-Boc protecting group to expose the reactive aminooxy group.

Materials:

  • Boc-protected PEGylated protein

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Cold diethyl ether

  • Suitable buffer for resuspension (e.g., PBS, pH 7.4)

Procedure:

  • Lyophilization: Lyophilize the purified Boc-protected PEGylated protein to remove the aqueous buffer.

  • Deprotection Solution Preparation: Prepare a deprotection solution of 50% TFA in anhydrous DCM.

  • Deprotection Reaction: Resuspend the lyophilized protein in the deprotection solution. Incubate for 30 minutes to 2 hours at room temperature.[15] Monitor the reaction by LC-MS if possible to ensure complete deprotection without protein degradation.

  • TFA Removal and Protein Precipitation: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. Precipitate the deprotected protein by adding cold diethyl ether.

  • Washing: Centrifuge to pellet the protein and discard the supernatant. Wash the protein pellet with cold diethyl ether to remove residual TFA.

  • Resuspension: Air-dry the protein pellet and resuspend the deprotected, aminooxy-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4).

Protocol 3: Oxime Ligation with an Aldehyde or Ketone

This protocol describes the final step of conjugating the aminooxy-functionalized protein with a molecule containing an aldehyde or ketone.

Materials:

  • Aminooxy-functionalized protein

  • Aldehyde or ketone-containing molecule

  • Reaction buffer (e.g., 0.1 M Sodium Phosphate Buffer, pH 7.0)

  • Aniline solution (e.g., 1 M in DMSO)

  • Purification column (e.g., SEC or affinity chromatography)

Procedure:

  • Reactant Preparation: Prepare a solution of the aminooxy-functionalized protein in the reaction buffer. Prepare a stock solution of the aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMSO).

  • Ligation Reaction: Add the aldehyde or ketone-containing molecule to the protein solution at a molar excess of 1.5 to 5 equivalents.

  • Catalyst Addition: Add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.[21]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by HPLC or LC-MS.[6]

  • Purification: Purify the final conjugate using a suitable method, such as size-exclusion chromatography or affinity chromatography, to remove unreacted components.

Visualizations

Workflow for Bioconjugation

G cluster_0 Step 1: Amine Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Oxime Ligation Protein-NH2 Protein-NH2 Boc-Protected_Conjugate Protein-NH-Linker-t-Boc Protein-NH2->Boc-Protected_Conjugate pH 7.2-8.5 t-Boc-Linker-NHS t-Boc-Aminooxy- PEG4-NHS Ester t-Boc-Linker-NHS->Boc-Protected_Conjugate Deprotection TFA / DCM Boc-Protected_Conjugate->Deprotection Purification Aminooxy-Linker Protein-NH-Linker-ONH2 Deprotection->Aminooxy-Linker Aldehyde-Ketone Molecule-CHO/COR Final_Conjugate Protein-Linker-Oxime-Molecule Aminooxy-Linker->Final_Conjugate pH 6.0-7.5 + Aniline Aldehyde-Ketone->Final_Conjugate

Caption: A workflow diagram illustrating the three main stages of bioconjugation.

Reaction Mechanism

Caption: The chemical reactions involved in the three-step conjugation process.

Application in Antibody-Drug Conjugate (ADC) Synthesis

ADC_Synthesis Antibody Monoclonal Antibody (mAb) Step1 NHS Ester Conjugation Antibody->Step1 Linker t-Boc-Aminooxy- PEG4-NHS Ester Linker->Step1 Intermediate1 mAb-Linker-t-Boc Step1->Intermediate1 Step2 Boc Deprotection (TFA) Intermediate1->Step2 Intermediate2 mAb-Linker-ONH₂ Step2->Intermediate2 Step3 Oxime Ligation (+ Aniline) Intermediate2->Step3 Drug Aldehyde-Modified Cytotoxic Drug Drug->Step3 ADC Antibody-Drug Conjugate (ADC) Step3->ADC

Caption: A logical diagram of the synthesis of an Antibody-Drug Conjugate (ADC).

References

Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis Utilizing PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics engineered to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] An ADC is composed of a monoclonal antibody (mAb) that targets a tumor-specific antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[] The linker is a critical component that influences the ADC's stability, solubility, pharmacokinetics (PK), and the mechanism of payload release.[3][]

Polyethylene glycol (PEG) linkers, particularly short, monodisperse chains like PEG4, have gained prominence in ADC design.[5] The inclusion of a PEG4 spacer enhances the hydrophilicity of the ADC, which can mitigate aggregation issues often caused by hydrophobic payloads and improve the overall pharmacokinetic profile.[6][7] This document provides detailed application notes and protocols for the synthesis and characterization of ADCs using PEG4 linkers, focusing on common conjugation chemistries.

Core Principles of PEG4 Linker-Based ADC Synthesis

The synthesis of an ADC is a multi-step process that involves the chemical conjugation of a linker-payload moiety to a monoclonal antibody. The choice of conjugation strategy is paramount and is largely dictated by the available reactive functional groups on the antibody and the linker-payload. Two of the most prevalent methods for ADC synthesis are conjugation to lysine (B10760008) residues and conjugation to cysteine residues.

Lysine Conjugation: This method targets the primary amines on the surface-exposed lysine residues of the antibody.[8] It typically involves the use of N-hydroxysuccinimide (NHS) esters, which react with the ε-amino group of lysine to form a stable amide bond.[9] While a straightforward approach, it often results in a heterogeneous mixture of ADC species with a wide distribution of drug-to-antibody ratios (DARs) because numerous lysine residues are available for conjugation.[10]

Cysteine Conjugation: This strategy offers a more site-specific approach to conjugation. It involves the reduction of the antibody's native interchain disulfide bonds to generate free thiol groups, which can then react with maleimide-functionalized linker-payloads to form a stable thioether bond.[] This method allows for greater control over the DAR, leading to a more homogeneous ADC product.[6]

The PEG4 linker is typically incorporated between the conjugation handle (e.g., maleimide (B117702) or NHS ester) and the cytotoxic payload. Its hydrophilic nature helps to overcome the solubility challenges associated with hydrophobic drugs, and it can create a protective "hydration shell" that prolongs the ADC's circulation time and reduces immunogenicity.[7]

Experimental Protocols

Protocol 1: ADC Synthesis via Cysteine-Maleimide Conjugation with a PEG4 Linker

This protocol details the steps for conjugating a maleimide-activated linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Maleimide-PEG4-Payload

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching agent (e.g., N-acetylcysteine)

  • Purification columns (e.g., Size Exclusion Chromatography (SEC), Hydrophobic Interaction Chromatography (HIC))

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

Procedure:

  • Antibody Reduction:

    • Prepare the mAb at a concentration of 1-10 mg/mL in degassed PBS buffer (pH 7.0-7.5).

    • Add a 10-100 fold molar excess of TCEP to the antibody solution.

    • Incubate the mixture at 37°C for 30 minutes to reduce the interchain disulfide bonds.[12]

    • Remove excess TCEP by buffer exchange using a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM DTPA.[12]

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the Maleimide-PEG4-Payload in anhydrous DMSO or DMF.

    • Add a 10-20 fold molar excess of the Maleimide-PEG4-Payload solution to the reduced antibody solution while gently stirring. The final concentration of the organic solvent should not exceed 10% (v/v).

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching:

    • Add a 3-fold molar excess of a quenching agent (e.g., N-acetylcysteine) relative to the Maleimide-PEG4-Payload to cap any unreacted maleimide groups.

    • Incubate for 20 minutes at room temperature.

  • Purification:

    • Purify the ADC from unconjugated payload and other reactants using SEC or HIC.[13][14]

    • For HIC, a linear gradient from a high salt buffer (e.g., 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0) to a low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0) is typically used to separate ADC species with different DARs.[15]

Protocol 2: ADC Synthesis via Lysine-NHS Ester Conjugation with a PEG4 Linker

This protocol describes the conjugation of an NHS ester-activated linker-payload to the lysine residues of an antibody.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 8.0-8.5)

  • NHS-ester-PEG4-Payload

  • Phosphate Buffered Saline (PBS), pH 8.0-8.5

  • Quenching agent (e.g., Tris or glycine)

  • Purification columns (e.g., SEC, HIC)

  • Anhydrous DMSO or DMF

Procedure:

  • Antibody Preparation:

    • Buffer exchange the mAb into an amine-free buffer at a slightly alkaline pH (e.g., PBS, pH 8.0-8.5) to facilitate the reaction with the NHS ester.[] The antibody concentration should be between 1-10 mg/mL.

  • Conjugation Reaction:

    • Prepare a 10 mM stock solution of the NHS-ester-PEG4-Payload in anhydrous DMSO or DMF.[17]

    • Add a 10-20 fold molar excess of the NHS-ester-PEG4-Payload solution to the antibody solution.[18]

    • Incubate the reaction for 1-2 hours at room temperature.

  • Quenching:

    • Add a quenching agent such as Tris or glycine (B1666218) to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the ADC using SEC or HIC as described in Protocol 1 to remove unconjugated payload and other byproducts.[13][14]

ADC Characterization

Thorough characterization of the resulting ADC is crucial to ensure its quality, efficacy, and safety.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute (CQA) that directly impacts the ADC's therapeutic efficacy and pharmacokinetics.[19]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a widely used method to determine the DAR distribution. The separation is based on the hydrophobicity of the ADC, which increases with the number of conjugated payloads.[15] This allows for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

  • Mass Spectrometry (MS): Native mass spectrometry can be used to determine the molecular weight of the intact ADC, allowing for the calculation of the average DAR and the distribution of different DAR species.[19][20] Liquid chromatography-mass spectrometry (LC-MS) of the reduced and separated light and heavy chains can also provide DAR information.[21][22]

In Vitro Cytotoxicity Assays

These assays are essential for evaluating the potency of the ADC.

  • MTT/XTT Assays: These colorimetric assays measure cell viability by quantifying the metabolic activity of living cells.[1] Cancer cell lines expressing the target antigen are treated with varying concentrations of the ADC, and the half-maximal inhibitory concentration (IC50) is determined from the resulting dose-response curve.[1][23]

General Protocol for MTT/XTT Assay:

  • Seed target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the ADC and control antibodies.

  • Incubate for a period that allows for ADC internalization and payload-induced cell death (typically 72-96 hours).

  • Add MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength.

  • Calculate the percentage of cell viability relative to untreated control cells and plot against the ADC concentration to determine the IC50 value.[24]

In Vivo Efficacy Studies

Animal models are used to evaluate the anti-tumor activity of the ADC.

  • Xenograft Models: Tumor cells are implanted subcutaneously into immunocompromised mice.[25] Once the tumors reach a certain size, the mice are treated with the ADC, a control antibody, or a vehicle.[26] Tumor growth is monitored over time to assess the efficacy of the treatment.[25][26]

Data Presentation

Table 1: Comparison of ADC Characteristics based on Conjugation Chemistry

ParameterCysteine Conjugation (Maleimide-PEG4)Lysine Conjugation (NHS-ester-PEG4)Reference
Homogeneity High (more defined DAR)Low (heterogeneous mixture)[6]
Average DAR Typically 2-4Can vary widely (e.g., 0-8)[10][21]
Conjugation Site Reduced interchain cysteinesSurface-exposed lysines[9][]
Process Control More controlledLess controlled[6]

Table 2: Representative In Vitro Cytotoxicity Data

ADC ConstructTarget Cell LineIC50 (nM)Reference
Trastuzumab-PEG4-MMAEBT-474 (HER2-positive)~5[27]
Trastuzumab-PEG4-MMAEMCF-7 (HER2-negative)>1000[27]
Control mAb (Trastuzumab)BT-474 (HER2-positive)No effect[27]

Visualizations

ADC_Synthesis_Workflow cluster_cysteine Cysteine Conjugation cluster_lysine Lysine Conjugation cluster_downstream Downstream Processing & Analysis mAb Monoclonal Antibody Reduced mAb Reduced mAb (Free Thiols) mAb->Reduced mAb TCEP Reduction ADC_Cys ADC (Thioether Bond) Reduced mAb->ADC_Cys Conjugation Maleimide-PEG4-Payload Maleimide-PEG4 -Payload Maleimide-PEG4-Payload->ADC_Cys Purification Purification (SEC/HIC) ADC_Cys->Purification mAb_Lys Monoclonal Antibody ADC_Lys ADC (Amide Bond) mAb_Lys->ADC_Lys Conjugation NHS-PEG4-Payload NHS-ester-PEG4 -Payload NHS-PEG4-Payload->ADC_Lys ADC_Lys->Purification Characterization Characterization (DAR, Purity) Purification->Characterization Functional_Assays Functional Assays (In Vitro/In Vivo) Characterization->Functional_Assays

Caption: General workflow for ADC synthesis and characterization.

ADC_MoA ADC Antibody-Drug Conjugate (ADC) Binding Binding to Tumor Antigen ADC->Binding Tumor_Cell Tumor Cell (Antigen-Positive) Tumor_Cell->Binding Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Cytotoxicity Cytotoxicity & Apoptosis Payload_Release->Cytotoxicity

Caption: ADC mechanism of action in a target tumor cell.

References

Application Notes: Two-Step Cell Surface Protein Labeling with t-Boc-Aminooxy-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise labeling of cell surface proteins is a cornerstone of modern biological research and drug development. It enables the visualization, tracking, and quantification of key cellular receptors and biomarkers, providing invaluable insights into cellular signaling, protein trafficking, and drug-target engagement. The t-Boc-Aminooxy-PEG4-NHS ester is a versatile bifunctional linker that facilitates a highly specific, two-step labeling strategy for cell surface glycoproteins.

This reagent combines two key reactive functionalities:

  • N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues on proteins.[1][2][3]

  • t-Boc-Protected Aminooxy Group: Following deprotection of the tert-butyloxycarbonyl (t-Boc) group, the exposed aminooxy group readily reacts with aldehydes or ketones to form a stable oxime linkage.[4][5]

This dual reactivity allows for a powerful two-step labeling approach. In the first step, the NHS ester can be conjugated to a reporter molecule, such as a fluorophore or a biotin (B1667282) tag. In the second step, cell surface glycoproteins are mildly oxidized to generate aldehyde groups on their sialic acid residues. The aminooxy-functionalized reporter molecule is then specifically conjugated to these aldehyde-bearing glycoproteins. This method offers high specificity for glycoproteins and minimizes the potential for non-specific labeling of other cell surface proteins.

Principle of the Two-Step Labeling Method

The labeling strategy involves two distinct stages:

  • Preparation of the Aminooxy-Functionalized Probe: The this compound is first reacted with a molecule containing a primary amine (e.g., a fluorescent dye with an amine handle, or biotin-amine). This reaction results in the formation of a stable amide bond, yielding a t-Boc-protected aminooxy probe. The t-Boc protecting group is then removed under mild acidic conditions to expose the reactive aminooxy group.

  • Cell Surface Glycoprotein (B1211001) Labeling: a. Oxidation: Live cells are treated with a mild oxidizing agent, such as sodium periodate (B1199274) (NaIO₄), which selectively oxidizes the sialic acid residues on cell surface glycoproteins to create aldehyde groups.[4][6] b. Ligation: The deprotected aminooxy-functionalized probe is then added to the cells. The aminooxy group of the probe specifically reacts with the newly generated aldehydes on the cell surface glycoproteins, forming a stable oxime bond.[5][7]

This method provides a robust and highly specific means of labeling cell surface glycoproteins for a variety of downstream applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.

Data Presentation

The efficiency of cell surface protein labeling is influenced by several factors. The following table summarizes key parameters and their effects on the labeling process.

ParameterConditionEffect on Labeling
NHS Ester Reaction pH 7.2 - 8.5Optimal for promoting deprotonation of primary amines, enhancing their reactivity with the NHS ester.[1]
Dye/Probe Concentration Titration RecommendedHigher concentrations can increase the signal but may also lead to non-specific binding and potential cytotoxicity.[1]
Incubation Time 30 - 60 minutesGenerally sufficient for efficient labeling at room temperature.[1]
Temperature Room Temperature or 4°CRoom temperature is standard for the labeling reaction. 4°C can be used to reduce active internalization of the labeling reagent.[8]
Buffer Composition Amine-Free (e.g., PBS)Buffers containing primary amines (e.g., Tris) will compete with the NHS ester reaction and should be avoided.[1]
Labeling Efficiency Method-dependentCan achieve high efficiency, with some studies showing over 90% overlap with the known plasma membrane proteome.[9]

Experimental Protocols

Protocol 1: Preparation of an Aminooxy-Functionalized Fluorescent Probe

This protocol describes the preparation of an aminooxy-functionalized fluorescent dye using this compound and an amine-reactive fluorophore.

Materials:

  • This compound

  • Amine-reactive fluorescent dye (e.g., Alexa Fluor™ 488 amine)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Trifluoroacetic acid (TFA)

  • HPLC purification system

Procedure:

  • Dissolve Reagents: Immediately before use, dissolve the this compound and the amine-reactive fluorescent dye in a minimal amount of anhydrous DMF or DMSO.

  • Conjugation Reaction: In a microcentrifuge tube, combine the dissolved this compound and the fluorescent dye in the Reaction Buffer. A common starting point is a 1.5:1 molar ratio of the NHS ester to the dye.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Deprotection: To remove the t-Boc protecting group, add TFA to the reaction mixture to a final concentration of 50% (v/v). Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting aminooxy-functionalized fluorescent probe using reverse-phase HPLC.

  • Quantification and Storage: Determine the concentration of the purified probe using spectrophotometry. Store the probe at -20°C, desiccated and protected from light.

Protocol 2: Two-Step Labeling of Cell Surface Glycoproteins on Live Cells

This protocol provides a general procedure for the specific labeling of glycoproteins on the surface of live cells.

Materials:

  • Adherent or suspension cells

  • Aminooxy-functionalized probe (from Protocol 1)

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Sodium periodate (NaIO₄)

  • Aniline (B41778) (optional, as a catalyst)[4][5]

  • Quenching Solution: 100 mM glycine (B1666218) in PBS

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells to 80-90% confluency in a culture plate.

    • For suspension cells, harvest cells by centrifugation and wash three times with ice-cold PBS to remove any amine-containing culture medium. Resuspend cells at a concentration of 1 x 10⁶ cells/mL in ice-cold PBS.

  • Oxidation of Sialic Acids:

    • Prepare a fresh solution of 1 mM NaIO₄ in ice-cold PBS.

    • For adherent cells, aspirate the culture medium, wash once with ice-cold PBS, and then add the 1 mM NaIO₄ solution to cover the cell monolayer.

    • For suspension cells, add an equal volume of 2 mM NaIO₄ in PBS to the cell suspension to achieve a final concentration of 1 mM.

    • Incubate the cells on ice for 15-20 minutes in the dark.

  • Quenching the Oxidation Reaction:

    • Wash the cells three times with ice-cold PBS to remove excess NaIO₄.

  • Oxime Ligation:

    • Prepare a solution of the aminooxy-functionalized probe in PBS. The optimal concentration should be determined empirically but can start in the range of 10-100 µM. For aniline-catalyzed ligation, include 10 mM aniline in the probe solution.[4]

    • Add the probe solution to the cells.

    • Incubate for 30-60 minutes at room temperature or 4°C, protected from light.

  • Washing:

    • Wash the cells three times with PBS containing 100 mM glycine to quench any unreacted aldehydes and remove excess probe.[8]

  • Downstream Analysis:

    • The labeled cells are now ready for downstream applications such as fluorescence microscopy or flow cytometry. For microscopy, cells can be fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Mandatory Visualizations

G cluster_0 Step 1: Probe Preparation cluster_1 Step 2: Cell Labeling reagent1 This compound conjugation NHS Ester Reaction (pH 8.3-8.5) reagent1->conjugation reagent2 Amine-Reactive Reporter (e.g., Fluorophore-NH2) reagent2->conjugation deprotection t-Boc Deprotection (mild acid) conjugation->deprotection probe Aminooxy-Functionalized Reporter Probe deprotection->probe ligation Oxime Ligation probe->ligation cells Live Cells with Surface Glycoproteins oxidation Mild Periodate Oxidation (NaIO4) cells->oxidation oxidation->ligation labeled_cells Specifically Labeled Cell Surface Glycoproteins ligation->labeled_cells

Caption: Experimental workflow for two-step cell surface glycoprotein labeling.

G cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Pathway ligand Ligand (e.g., Growth Factor) rtk Cell Surface Glycoprotein (Receptor Tyrosine Kinase) ligand->rtk Binding dimerization Receptor Dimerization & Autophosphorylation rtk->dimerization downstream Downstream Signaling (e.g., MAPK, PI3K-Akt pathways) dimerization->downstream Activation response Cellular Response (Proliferation, Survival, etc.) downstream->response

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

Application Notes and Protocols for t-Boc Deprotection of Aminooxy-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminooxy-PEG linkers are valuable tools in bioconjugation and drug development, enabling the stable and chemoselective ligation of molecules through the formation of an oxime bond. The aminooxy group, however, is often protected with a tert-butyloxycarbonyl (Boc) group to prevent unwanted side reactions during synthesis and purification. The removal of the Boc protecting group is a critical step to unmask the reactive aminooxy functionality for subsequent conjugation. This document provides detailed application notes and protocols for the acidic deprotection of t-Boc-aminooxy-PEG linkers, with a focus on common conditions, reaction monitoring, and considerations for sensitive substrates.

The most prevalent method for Boc deprotection involves treatment with a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl), in an anhydrous organic solvent.[1][2] The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-labile functional groups. Careful monitoring of the reaction progress is essential to ensure complete deprotection while minimizing potential side reactions.

Data Presentation: t-Boc Deprotection Conditions

The following table summarizes common conditions for the t-Boc deprotection of amino-PEG linkers using trifluoroacetic acid (TFA). While specific quantitative data for aminooxy-PEG linkers is not extensively published, these parameters provide a robust starting point for reaction optimization.

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc deprotection.
Solvent Dichloromethane (DCM)Anhydrous DCM is preferred to prevent side reactions.
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster deprotection but may affect acid-sensitive groups. A 50% TFA in DCM solution is a common starting point.[3]
Temperature 0°C to Room Temperature (20-25°C)The reaction is typically started at 0°C and then allowed to warm to room temperature.[4]
Reaction Time 30 minutes - 2 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal time.[4]
Equivalents of TFA Typically used as a solvent mixture (e.g., 1:1 TFA:DCM)
Expected Yield >90% (general observation for Boc deprotection)Yields can be substrate-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Standard t-Boc Deprotection of Aminooxy-PEG Linker using TFA

This protocol describes a general procedure for the removal of the t-Boc protecting group from an aminooxy-PEG linker using trifluoroacetic acid in dichloromethane.

Materials:

  • t-Boc-aminooxy-PEG linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and appropriate solvent system

  • Optional: Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Dissolve the t-Boc-aminooxy-PEG linker in anhydrous DCM (e.g., 10-20 mg/mL) in a clean, dry round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (to achieve a 1:1 TFA:DCM mixture).

  • Allow the reaction to stir at 0°C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.

  • Reaction Monitoring: Monitor the progress of the deprotection by TLC or LC-MS.[4] The deprotected product, being more polar, will have a lower Rf value on TLC compared to the starting material. For LC-MS analysis, monitor the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • Work-up (for neutralization): a. Dissolve the residue in DCM. b. Wash the organic layer with saturated NaHCO₃ solution to neutralize any remaining acid. Be cautious of gas evolution (CO₂). c. Wash the organic layer with brine. d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected aminooxy-PEG linker as a free amine.

  • Work-up (as TFA salt): a. If the TFA salt of the deprotected amine is desired for subsequent steps, after the initial evaporation of TFA and DCM, the residue can be used directly after co-evaporation with toluene to remove residual acid.[1]

Protocol 2: Oxime Ligation with Deprotected Aminooxy-PEG Linker

This protocol outlines the conjugation of the deprotected aminooxy-PEG linker to an aldehyde- or ketone-containing molecule to form a stable oxime bond.

Materials:

  • Deprotected aminooxy-PEG linker (from Protocol 1)

  • Aldehyde- or ketone-containing molecule

  • Reaction buffer (e.g., phosphate-buffered saline (PBS) pH 6.5-7.5, or an acidic buffer like acetate (B1210297) buffer pH 4.5 for faster ligation)[5][6]

  • Optional: Aniline (B41778) or its derivatives as a catalyst[7]

  • Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

  • Dissolve the deprotected aminooxy-PEG linker in the chosen reaction buffer.

  • Dissolve the aldehyde- or ketone-containing molecule in a compatible solvent (if not water-soluble, a minimal amount of a co-solvent like DMSO or DMF can be used).

  • Add the solution of the aldehyde- or ketone-containing molecule to the solution of the deprotected aminooxy-PEG linker. A slight molar excess (1.1-1.5 equivalents) of the aminooxy-PEG linker may be used to drive the reaction to completion.

  • If using a catalyst, add a catalytic amount of aniline (e.g., 10-100 mM).

  • Allow the reaction to proceed at room temperature for 2-24 hours. The reaction is typically faster at a slightly acidic pH.[5]

  • Reaction Monitoring: Monitor the formation of the oxime conjugate by LC-MS, observing the disappearance of the starting materials and the appearance of the product mass peak.

  • Upon completion, purify the conjugate using an appropriate chromatographic method (e.g., reverse-phase HPLC, size-exclusion chromatography) to remove unreacted starting materials and byproducts.

Mandatory Visualizations

Deprotection_Mechanism cluster_0 t-Boc Deprotection with TFA Boc_Linker Boc-NH-O-PEG-R Protonated_Boc Boc(+H)-NH-O-PEG-R Boc_Linker->Protonated_Boc + TFA (H⁺) Carbocation tert-Butyl Cation Protonated_Boc->Carbocation Loss of Carbamic Acid Carbamic_Acid H₂N(+)-O-PEG-R (Carbamic Acid Intermediate) Protonated_Boc->Carbamic_Acid Loss of tert-Butyl Cation Isobutene Isobutene Carbocation->Isobutene - H⁺ Deprotected_Linker H₂N-O-PEG-R (Deprotected Aminooxy Linker) Carbamic_Acid->Deprotected_Linker - CO₂ CO2 CO₂

Caption: Mechanism of t-Boc deprotection using TFA.

Experimental_Workflow cluster_1 Bioconjugation Workflow Start Start: t-Boc-Aminooxy-PEG Linker Deprotection 1. Deprotection: - Dissolve in anhydrous DCM - Add TFA (1:1 v/v) - Stir at 0°C to RT for 1-2h Start->Deprotection Monitoring1 2. Monitoring: - TLC - LC-MS Deprotection->Monitoring1 Workup 3. Work-up: - Evaporate TFA/DCM - Neutralize with NaHCO₃ (optional) - Dry and concentrate Monitoring1->Workup Complete Deprotected_Linker Deprotected Aminooxy-PEG Linker Workup->Deprotected_Linker Oxime_Ligation 4. Oxime Ligation: - Dissolve in buffer (pH 4.5-7.5) - Add aldehyde/ketone substrate - Stir at RT for 2-24h Deprotected_Linker->Oxime_Ligation Monitoring2 5. Monitoring: - LC-MS Oxime_Ligation->Monitoring2 Purification 6. Purification: - HPLC - SEC Monitoring2->Purification Complete Final_Product Final Oxime Conjugate Purification->Final_Product

Caption: Experimental workflow for deprotection and subsequent oxime ligation.

Stability Considerations

  • Aminooxy Group and Oxime Bond: The aminooxy group is generally stable under the acidic conditions used for Boc deprotection. The resulting oxime bond is significantly more stable towards hydrolysis than corresponding imine or hydrazone linkages, especially at neutral and slightly acidic pH.[5] However, prolonged exposure to very strong acidic conditions can lead to hydrolysis.

  • Acid-Sensitive Functional Groups: If the PEG linker or the molecule to be conjugated contains other acid-labile groups (e.g., t-butyl esters, acetals), the deprotection conditions must be carefully optimized. In such cases, using milder acidic conditions (e.g., lower TFA concentration, shorter reaction time) or an alternative deprotection method may be necessary. For instance, using HCl in an organic solvent like dioxane or ethyl acetate can sometimes be a milder alternative to TFA for substrates sensitive to ester cleavage.[8]

Troubleshooting

ProblemPossible CauseSuggested Solution
Incomplete Deprotection - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from the PEG chain.- Increase the TFA concentration (e.g., from 20% to 50% in DCM).- Extend the reaction time and continue monitoring.- Consider using a stronger acid system like 4M HCl in dioxane.[4]
Side Product Formation - Presence of other acid-sensitive functional groups.- Trifluoroacetylation of free hydroxyl or amino groups.- Use milder deprotection conditions (lower TFA concentration, lower temperature).- Add a scavenger like triisopropylsilane (B1312306) (TIS) to the reaction mixture, especially if tert-butyl cations are suspected to cause side reactions.[4]
Low Yield of Final Conjugate - Incomplete deprotection.- Suboptimal pH for oxime ligation.- Instability of the aldehyde/ketone substrate.- Ensure complete deprotection before proceeding to the ligation step.- Optimize the pH of the ligation buffer (typically between 4.5 and 7.5).- Check the stability of the carbonyl compound under the reaction conditions.

References

Preparing Stock Solutions of t-Boc-Aminooxy-PEG4-NHS Ester: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation, storage, and handling of stock solutions of t-Boc-Aminooxy-PEG4-NHS ester. Adherence to these guidelines is critical to ensure the integrity and reactivity of the compound for successful bioconjugation, particularly in the development of antibody-drug conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and other targeted therapeutics.[1][2][3]

Introduction to this compound

This compound is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation chemistry.[2] Its structure comprises three key functional components:

  • An N-hydroxysuccinimide (NHS) ester : This amine-reactive group facilitates the formation of stable amide bonds with primary amines, such as the lysine (B10760008) residues on proteins and antibodies.[4][5]

  • A polyethylene glycol (PEG) spacer (PEG4) : The hydrophilic PEG chain enhances the solubility of the molecule in aqueous buffers and can improve the pharmacokinetic properties of the resulting conjugate.[2][6]

  • A t-Boc protected aminooxy group : The tert-butyloxycarbonyl (t-Boc) protecting group ensures the stability of the aminooxy functionality. Following deprotection under mild acidic conditions, the free aminooxy group can react with aldehydes or ketones to form stable oxime linkages.[4]

This unique combination of reactive groups makes this compound a versatile tool for conjugating a wide range of molecules.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and recommendations for the preparation of its stock solutions.

ParameterValue/RecommendationSource(s)
Chemical Formula C₂₀H₃₄N₂O₁₁[4]
Molecular Weight 478.5 g/mol [4]
CAS Number 2401831-99-8[4]
Purity Typically >96%[4]
Recommended Solvents Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[4][7]
Recommended Stock Concentration 10 mM[8]
Storage of Solid -20°C, desiccated[4]
Storage of Stock Solution Up to 1-2 months at -20°C in anhydrous DMSO or DMF[9][10]
Optimal pH for Conjugation 8.3 - 8.5[9][10]

Experimental Protocols

Preparation of a 10 mM Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound. The NHS ester moiety is highly susceptible to hydrolysis, so it is crucial to use anhydrous solvents and proper handling techniques to minimize moisture exposure.[8]

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Microcentrifuge

  • Pipettes and sterile, nuclease-free pipette tips

  • Conical tubes or vials

Procedure:

  • Equilibrate the Reagent: Before opening, allow the vial of this compound to warm to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the solid compound.[8]

  • Weigh the Reagent: In a fume hood, carefully weigh the desired amount of the compound. For a 1 mL 10 mM stock solution, you will need 4.785 mg of this compound.

  • Dissolve in Anhydrous Solvent: Add the appropriate volume of anhydrous DMSO or DMF to the solid. For a 10 mM solution, add 1 mL of solvent for every 4.785 mg of the compound.

  • Vortex to Mix: Cap the tube securely and vortex thoroughly until the solid is completely dissolved.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in a desiccated container.[9][10]

Note on Solvent Choice:

  • DMSO: A common choice for dissolving NHS esters. Ensure it is anhydrous as it is hygroscopic.

  • DMF: Another suitable solvent. Use high-quality, amine-free DMF, as any contaminating amines can react with the NHS ester.[9]

General Protocol for Amine Conjugation

This protocol provides a general workflow for conjugating the this compound to a primary amine-containing molecule, such as a protein or an antibody.

Materials:

  • 10 mM this compound stock solution (prepared as in 3.1)

  • Amine-containing molecule (e.g., protein, antibody) in an amine-free buffer (e.g., PBS)

  • Reaction buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate (B84403) buffer, pH 8.3-8.5[9][10]

  • Quenching buffer: 1 M Tris-HCl, pH 7.4 or 1 M glycine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Amine-Containing Molecule: Dissolve the amine-containing molecule in the reaction buffer at a concentration of 1-10 mg/mL.[9]

  • Add the NHS Ester: Add the desired molar excess of the 10 mM this compound stock solution to the solution of the amine-containing molecule. A common starting point is a 5- to 20-fold molar excess.

  • Incubate: Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.[8]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.

  • Purify the Conjugate: Remove excess, unreacted reagents and byproducts by a suitable purification method, such as size-exclusion chromatography.

Visualizations

Workflow for Stock Solution Preparation

G cluster_0 Preparation start Start equilibrate Equilibrate Reagent to Room Temperature start->equilibrate weigh Weigh this compound equilibrate->weigh dissolve Dissolve in Anhydrous DMSO or DMF weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C aliquot->store end Stock Solution Ready for Use store->end

Caption: Workflow for preparing this compound stock solution.

General Bioconjugation Reaction Scheme

G cluster_0 Bioconjugation reagent This compound conjugation Amine-Reactive Conjugation (pH 8.3-8.5) reagent->conjugation molecule Amine-Containing Molecule (e.g., Antibody) molecule->conjugation deprotection t-Boc Deprotection (Mild Acidic Conditions) conjugation->deprotection final_conjugate Final Conjugate with Free Aminooxy Group deprotection->final_conjugate oxime_ligation Oxime Ligation final_conjugate->oxime_ligation aldehyde_ketone Aldehyde/Ketone-Containing Molecule aldehyde_ketone->oxime_ligation final_product Final Bioconjugate oxime_ligation->final_product

Caption: General reaction scheme for bioconjugation using this compound.

PROTAC Synthesis Logical Relationship

G cluster_0 PROTAC Synthesis poi_ligand Protein of Interest (POI) Ligand (with primary amine) intermediate POI Ligand-Linker Intermediate poi_ligand->intermediate NHS Ester Reaction linker This compound linker->intermediate e3_ligand E3 Ligase Ligand (with aldehyde/ketone) protac Final PROTAC Molecule e3_ligand->protac intermediate->protac t-Boc Deprotection & Oxime Ligation

Caption: Logical relationship of components in PROTAC synthesis.

References

Application Notes and Protocols for the Conjugation of t-Boc-Aminooxy-PEG4-NHS Ester to Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene (B3416737) glycol (PEG) derivatives to peptides is a widely employed strategy in drug development to enhance their pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the multi-step conjugation of t-Boc-Aminooxy-PEG4-NHS ester to peptides. This versatile bifunctional linker allows for the initial attachment to a primary amine on a peptide via a stable amide bond, followed by the deprotection of the t-Boc group to reveal an aminooxy functionality. This aminooxy group can then be selectively reacted with an aldehyde or ketone-containing molecule through oxime ligation, a highly efficient and bioorthogonal reaction. This two-step conjugation strategy offers precise control over the final conjugate structure, making it a valuable tool for the development of targeted therapeutics, antibody-drug conjugates (ADCs), and other complex biomolecules.[1][2]

The overall workflow involves three key stages:

  • NHS Ester Conjugation: Reaction of the N-hydroxysuccinimide (NHS) ester moiety of the PEG linker with a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain) of the peptide.

  • t-Boc Deprotection: Removal of the tert-butyloxycarbonyl (t-Boc) protecting group under acidic conditions to expose the reactive aminooxy group.

  • Oxime Ligation: Formation of a stable oxime bond between the aminooxy-functionalized peptide and a molecule containing an aldehyde or ketone.

Each stage requires careful optimization of reaction conditions and subsequent purification and characterization of the intermediate and final products. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are essential analytical techniques for monitoring reaction progress and confirming the identity and purity of the conjugates.[3]

Data Presentation

Table 1: Optimizing Molar Ratio for NHS Ester Conjugation
Molar Ratio (Linker:Peptide)Conjugation Efficiency (%)Unreacted Peptide (%)Multiple Ligations (%)
1:145505
3:175205
5:19055
8:1>95<5<1
15:1>95<5~5

Note: Data are representative and will vary depending on the specific peptide sequence, reaction conditions, and the number of available primary amines. An 8-fold molar excess is often a good starting point for achieving high mono-labeling efficiency.[4]

Table 2: t-Boc Deprotection Conditions and Yields
Deprotection ReagentReaction TimeTemperatureYield (%)
50% TFA in DCM30 minRoom Temp>95
25% TFA in DCM2 hoursRoom Temp>95
4 M HCl in Dioxane1 hourRoom Temp~90-95
Neat TFA5 minRoom Temp>98

Note: Yields are typically high but should be monitored by HPLC-MS to ensure complete deprotection without degradation of the peptide.[5][6]

Table 3: Oxime Ligation Efficiency and Kinetics
Carbonyl GroupCatalystpHReaction Time for >95% Conversion
AldehydeNone4.52-4 hours
KetoneNone4.55-8 hours
AldehydeAniline (B41778) (10 mM)7.0< 30 minutes
KetoneAniline (10 mM)7.01-2 hours

Note: Reaction rates are influenced by the electrophilicity of the carbonyl group, with aldehydes generally being more reactive than ketones. Aniline catalysis can significantly accelerate the reaction at neutral pH.[7][8]

Experimental Protocols

Protocol 1: Conjugation of this compound to a Peptide

This protocol details the reaction of the NHS ester with a primary amine on the peptide.

Materials:

  • Peptide with at least one primary amine (e.g., N-terminus or lysine residue)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5[4]

  • Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4

  • Purification system (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the conjugation buffer to a final concentration of 1-10 mg/mL.[4][9]

  • Linker Preparation: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO to prepare a concentrated stock solution (e.g., 10 mM).[10]

  • Conjugation Reaction: Add the desired molar excess of the linker stock solution to the peptide solution with gentle vortexing. A typical starting point is an 8-fold molar excess of the linker.[4][9] Ensure the final concentration of the organic solvent (DMF/DMSO) does not exceed 10% of the total reaction volume.[10]

  • Incubation: Incubate the reaction mixture for 60 minutes at room temperature or overnight at 4°C.[10]

  • Quenching (Optional): To quench any unreacted NHS ester, add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature.

  • Purification: Purify the t-Boc-Aminooxy-PEG4-peptide conjugate by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the conjugate by LC-MS analysis.

Protocol 2: t-Boc Deprotection of the PEGylated Peptide

This protocol describes the removal of the t-Boc protecting group to yield the aminooxy-functionalized peptide.

Materials:

  • Lyophilized t-Boc-Aminooxy-PEG4-peptide conjugate

  • Deprotection Solution: 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[11]

  • Cold diethyl ether

  • Purification system (RP-HPLC)

Procedure:

  • Reaction Setup: Dissolve the lyophilized t-Boc-protected peptide conjugate in the deprotection solution.

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by injecting small aliquots into an LC-MS system to check for the disappearance of the starting material.

  • Precipitation: Once the reaction is complete, remove the solvent under a stream of nitrogen or by rotary evaporation. Precipitate the deprotected peptide by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash to remove residual TFA.

  • Purification: Dissolve the crude deprotected peptide in a suitable solvent (e.g., water/acetonitrile) and purify by RP-HPLC.

  • Characterization: Confirm the complete removal of the t-Boc group and the integrity of the aminooxy-peptide conjugate by LC-MS.

Protocol 3: Oxime Ligation to a Carbonyl-Containing Molecule

This protocol details the final conjugation step between the aminooxy-functionalized peptide and a molecule containing an aldehyde or ketone.

Materials:

  • Lyophilized aminooxy-PEG4-peptide

  • Aldehyde or ketone-containing molecule

  • Ligation Buffer: 0.1 M sodium acetate (B1210297) buffer, pH 4.5, or pure acetic acid for hydrophobic molecules.[7]

  • (Optional) Catalyst: Aniline stock solution in the ligation buffer.

  • Purification system (RP-HPLC)

Procedure:

  • Reactant Preparation: Dissolve the aminooxy-PEG4-peptide and a slight molar excess (e.g., 1.2 equivalents) of the aldehyde or ketone-containing molecule in the ligation buffer.

  • Catalysis (Optional): For reactions at neutral pH or with less reactive ketones, aniline can be added as a catalyst to a final concentration of 10-100 mM.[8]

  • Incubation: Incubate the reaction mixture at room temperature. The reaction time can vary from minutes to several hours, depending on the reactants and the use of a catalyst.[7][8] Monitor the formation of the oxime-linked conjugate by LC-MS.

  • Purification: Once the reaction has reached completion, purify the final peptide conjugate by RP-HPLC.

  • Final Characterization: Characterize the purified final conjugate by LC-MS to confirm its identity, purity, and molecular weight.

Mandatory Visualization

experimental_workflow cluster_0 Step 1: NHS Ester Conjugation cluster_1 Step 2: t-Boc Deprotection cluster_2 Step 3: Oxime Ligation peptide Peptide (with -NH2) conjugation Conjugation Reaction (pH 8.3-8.5) peptide->conjugation linker This compound linker->conjugation tBoc_peptide t-Boc-Aminooxy-PEG4-Peptide conjugation->tBoc_peptide Purify (HPLC) deprotection Deprotection (TFA/DCM) tBoc_peptide->deprotection aminooxy_peptide Aminooxy-PEG4-Peptide deprotection->aminooxy_peptide Purify (HPLC) ligation Oxime Ligation (pH 4.5 or Aniline) aminooxy_peptide->ligation carbonyl_molecule Aldehyde/Ketone Molecule carbonyl_molecule->ligation final_conjugate Final Peptide Conjugate ligation->final_conjugate Purify (HPLC)

Caption: Experimental workflow for the three-step conjugation of peptides.

signaling_pathway cluster_conjugation NHS Ester Conjugation cluster_deprotection t-Boc Deprotection cluster_ligation Oxime Ligation peptide_amine Peptide-NH2 amide_bond Peptide-NH-CO-Linker peptide_amine->amide_bond + nhs_ester Linker-NHS nhs_ester->amide_bond pH 8.3-8.5 tboc_aminooxy Linker-O-NH-Boc amide_bond->tboc_aminooxy aminooxy Linker-O-NH2 tboc_aminooxy->aminooxy H+ (TFA) oxime_bond Linker-O-N=C-Molecule aminooxy->oxime_bond + carbonyl Molecule-C=O carbonyl->oxime_bond pH 4.5

Caption: Chemical transformations in the conjugation process.

References

Optimizing Amine-Reactive Conjugations: Application Notes and Protocols for NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-hydroxysuccinimide (NHS) ester chemistry is a cornerstone of bioconjugation, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules through the formation of stable amide bonds. This method primarily targets the primary amines found in the side chain of lysine (B10760008) residues and at the N-terminus of proteins. The efficiency and specificity of this reaction are critically dependent on carefully controlled reaction conditions, most notably the pH of the reaction buffer.

These application notes provide a detailed guide to understanding and optimizing the reaction conditions for successful NHS ester conjugations, with a focus on the critical role of pH. Included are comprehensive tables summarizing the kinetics of the reaction, detailed experimental protocols, and diagrams illustrating the reaction mechanism and workflow.

The Critical Role of pH in NHS Ester Reactions

The pH of the reaction buffer is the most critical parameter in NHS ester chemistry as it governs a delicate balance between two competing reactions: the desired aminolysis (reaction with the amine) and the undesired hydrolysis (reaction with water).

  • Amine Reactivity: The reactive species in the conjugation is the unprotonated primary amine (-NH₂), which acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. At acidic or neutral pH, primary amines are predominantly protonated (-NH₃⁺), rendering them non-nucleophilic and thus unreactive. As the pH increases into the alkaline range, the amine becomes deprotonated, significantly increasing its reactivity and the rate of the desired conjugation.

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a process where the ester is cleaved by water. This reaction inactivates the NHS ester, preventing it from reacting with the target amine. The rate of hydrolysis is significantly accelerated at higher pH values.

Therefore, the optimal pH for an NHS ester reaction is a compromise that maximizes the concentration of the reactive, deprotonated amine while minimizing the rate of NHS ester hydrolysis. For most protein labeling applications, this optimal window is typically between pH 8.3 and 8.5 .[1][2]

Data Presentation: Reaction Kinetics and Stability

To achieve a high yield of the desired conjugate, it is essential to understand the stability of the NHS ester and the relative rates of the desired reaction versus the competing hydrolysis. The following tables provide quantitative data to guide the optimization of your experimental setup.

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

This table illustrates the strong dependence of NHS ester stability on pH and temperature. As the pH increases, the rate of hydrolysis increases, leading to a significantly shorter half-life of the reactive ester.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours[3][4]
7.0Room Temperature4 - 5 hours
8.0Room Temperature210 minutes[5]
8.5Room Temperature180 minutes[5][6]
8.6410 minutes[4]
9.0Room Temperature125 minutes[5][6]

Table 2: Comparison of Amidation and Hydrolysis Reaction Half-lives of a Porphyrin-NHS Ester

This table provides a direct comparison of the kinetics of the desired amidation reaction versus the competing hydrolysis reaction at different pH values for a specific porphyrin-NHS ester. The data demonstrates that while the rate of hydrolysis increases with pH, the rate of the amidation reaction is more significantly accelerated, leading to a higher yield of the conjugate at the optimal pH.

pHAmidation Half-life (minutes)Hydrolysis Half-life (minutes)
8.080210
8.520180
9.010125

(Data derived from studies on a porphyrin-NHS ester at room temperature)[5][6][7]

Reaction Mechanism and Experimental Workflow

To visually represent the chemical transformation and the steps involved in a typical NHS ester conjugation experiment, the following diagrams are provided.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_competing_reaction Competing Reaction NHS_Ester R-C(=O)O-NHS (NHS Ester) Amide_Bond R-C(=O)NH-R' (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis (pH 8.3-8.5) Hydrolyzed_Ester R-COOH (Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing) Primary_Amine R'-NH₂ (Primary Amine) NHS_Leaving_Group N-Hydroxysuccinimide H2O H₂O Experimental_Workflow A 1. Prepare Biomolecule Solution (e.g., Protein in Amine-Free Buffer, pH 8.3-8.5) B 2. Prepare NHS Ester Solution (Dissolve in anhydrous DMSO or DMF immediately before use) C 3. Initiate Reaction (Add NHS ester to biomolecule solution with gentle mixing) A->C B->C D 4. Incubate (e.g., 1-4 hours at room temperature or overnight at 4°C) C->D E 5. Quench Reaction (Add Tris or Glycine buffer to consume excess NHS ester) D->E F 6. Purify Conjugate (e.g., Desalting column, dialysis, or chromatography) E->F G 7. Characterize Conjugate (e.g., Spectrophotometry, SDS-PAGE) F->G

References

Application Notes and Protocols for the Purification of Conjugates Made with t-Boc-Aminooxy-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The t-Boc-Aminooxy-PEG4-NHS ester is a heterobifunctional crosslinker used in bioconjugation. It features an N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines (-NH2) on biomolecules like proteins, antibodies, or peptides to form stable amide bonds.[1][2] The other end of the linker contains a tert-butyloxycarbonyl (t-Boc) protected aminooxy group. This protecting group can be removed under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone moiety.[3]

The purification of the resulting conjugates is a critical step to remove unreacted crosslinker, byproducts, and unconjugated biomolecules, ensuring the quality and reliability of downstream applications.[4] This document provides detailed protocols for the purification of both the initial t-Boc protected conjugate and the final deprotected aminooxy-functionalized conjugate. Common purification methodologies include Size Exclusion Chromatography (SEC), dialysis, and spin desalting columns.[1][4][5]

Principle of the Reaction and Purification

The overall process involves two key stages:

  • Conjugation: The NHS ester of the linker reacts with primary amines on the target biomolecule (e.g., lysine (B10760008) residues on an antibody) in a neutral to slightly basic buffer (pH 7.2-8.5).[1][6][7]

  • Purification of t-Boc Conjugate: The initial product, the t-Boc-Aminooxy-PEG4-conjugate, is separated from excess, hydrolyzed linker and reaction byproducts.

  • Deprotection (Optional): The t-Boc group is removed using acidic conditions, typically with trifluoroacetic acid (TFA), to expose the aminooxy group.[8]

  • Purification of Aminooxy Conjugate: A final purification step is performed to remove the acid and other deprotection byproducts, yielding the final, purified aminooxy-conjugate.

Below is a diagram illustrating the overall workflow.

G cluster_conjugation Stage 1: Conjugation & Initial Purification cluster_deprotection Stage 2: Deprotection & Final Purification start Biomolecule (Protein, Ab) + this compound react Conjugation Reaction (pH 7.2 - 8.5) start->react quench Quench Reaction (e.g., Tris, Glycine) react->quench purify1 Purification of t-Boc Protected Conjugate (SEC, Dialysis, etc.) quench->purify1 product1 Purified t-Boc-Conjugate purify1->product1 deprotect t-Boc Deprotection (Mild Acidic Conditions, e.g., TFA) product1->deprotect Proceed to Deprotection purify2 Purification of Deprotected Conjugate (Desalting, Dialysis) deprotect->purify2 product2 Purified Aminooxy-Conjugate purify2->product2

Caption: Overall workflow for conjugation and purification.

Data Presentation: Comparison of Purification Methods

The choice of purification method depends on the scale of the reaction, the required purity, and the properties of the conjugate.[4]

Method Principle Scale Time Required Advantages Disadvantages
Size Exclusion Chromatography (SEC) / Gel Filtration Separation based on molecular size.[]Small to Large30-90 minutesHigh resolution, good for removing small molecule impurities.[4]Can result in sample dilution, requires specialized equipment.
Dialysis Diffusion-based separation across a semi-permeable membrane.[]Small to Large4 hours to OvernightSimple, requires minimal specialized equipment, good for buffer exchange.[4]Slow, potential for sample loss, does not remove aggregated protein.
Spin Desalting Columns A rapid form of gel filtration using centrifugation.[5]Small (µL to mL)< 15 minutesVery fast, high sample recovery, convenient for small volumes.[1]Not suitable for large volumes, lower resolution than traditional SEC.
Tangential Flow Filtration (TFF) Pressure-driven separation of molecules across a porous membrane.Large1-4 hoursFast for large volumes, scalable, good for concentration and buffer exchange.Requires specialized equipment, potential for membrane fouling.[4]

Experimental Protocols

Important Considerations Before Starting:

  • Buffer Choice: Avoid buffers containing primary amines (e.g., Tris, glycine) during the conjugation step as they will compete with the target molecule. Phosphate-buffered saline (PBS) at pH 7.2-7.4 or bicarbonate buffer at pH 8.3 are common choices.[1][7]

  • Reagent Handling: The NHS ester is moisture-sensitive.[1][5] Equilibrate the reagent to room temperature before opening the vial to prevent condensation. Dissolve it in a dry, water-miscible organic solvent like DMSO or DMF immediately before use.[1][3] Do not prepare stock solutions for long-term storage.[1]

Protocol 1: Conjugation of this compound to a Protein

This protocol is a general guideline for labeling an IgG antibody. The molar excess of the linker may need to be optimized.

Materials:

  • Protein (e.g., IgG) in an amine-free buffer (e.g., 0.1 M PBS, pH 7.2)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL in the reaction buffer.[6]

  • Immediately before use, prepare a 10 mM solution of the this compound in anhydrous DMSO.[1]

  • Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[1] Ensure the volume of DMSO does not exceed 10% of the total reaction volume to avoid protein denaturation.[1]

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[1]

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 1/10th volume of 1 M Tris).[5] Incubate for 15-30 minutes at room temperature.[5]

  • Proceed immediately to purification.

G start Prepare Protein Solution (1-10 mg/mL in PBS) mix Add 10-20x Molar Excess of NHS Ester to Protein start->mix prep_nhs Prepare 10 mM NHS Ester in Anhydrous DMSO prep_nhs->mix incubate Incubate (30-60 min @ RT or 2h on ice) mix->incubate quench Add Quenching Buffer (e.g., 1M Tris) incubate->quench purify Proceed to Purification quench->purify

Caption: Workflow for the conjugation reaction.
Protocol 2: Purification of the t-Boc Protected Conjugate

Method A: Using a Spin Desalting Column (Small Scale)

  • Equilibrate the spin column by washing it 2-3 times with the desired storage buffer (e.g., PBS) according to the manufacturer's instructions.[5] This typically involves adding buffer and centrifuging.

  • Load the quenched reaction mixture onto the center of the column resin.

  • Centrifuge the column (e.g., 1,500 x g for 2 minutes) to collect the purified conjugate.[5] The smaller, unreacted linker molecules are retained in the column matrix.

  • Store the purified t-Boc conjugate at 4°C or -20°C.

Method B: Using Size Exclusion Chromatography (SEC)

  • Equilibrate the SEC column (e.g., Sephadex G-25) with 2-3 column volumes of the desired buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column. The sample volume should not exceed 2-5% of the total column volume for optimal separation.[4]

  • Elute the column with the equilibration buffer at the manufacturer's recommended flow rate.

  • Monitor the eluate using UV absorbance at 280 nm. The first peak to elute will be the purified protein conjugate.[4]

  • Pool the fractions corresponding to the protein peak.

  • Concentrate the sample if necessary and store appropriately.

Protocol 3: t-Boc Deprotection

This step removes the t-Boc group to expose the reactive aminooxy functionality.

Materials:

  • Purified t-Boc conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable aqueous buffer system

Procedure:

  • Prepare a deprotection solution. A common solution is 20-50% TFA in an organic solvent like DCM for non-aqueous samples, or 1-5% TFA in an aqueous buffer for proteins.[10] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Add the deprotection solution to the purified t-Boc conjugate.

  • Incubate for 30-60 minutes at room temperature. Monitor the reaction for completeness if possible (e.g., by mass spectrometry).

  • Remove the TFA. For organic reactions, this can be done by evaporation under a stream of nitrogen. For aqueous reactions, proceed immediately to a buffer exchange purification step.

Protocol 4: Purification of the Deprotected Aminooxy-Conjugate

This final purification is essential to remove the acid and any deprotection byproducts.

Method A: Using a Spin Desalting Column

  • Equilibrate a spin desalting column with the final desired reaction buffer for the next conjugation step (e.g., an acetate (B1210297) buffer at pH 4.5 for subsequent oxime ligation).

  • Load the deprotection reaction mixture onto the column.

  • Centrifuge according to the manufacturer's protocol to elute the final, purified aminooxy-conjugate into the new buffer.

Method B: Dialysis

  • Transfer the deprotection reaction mixture into a dialysis cassette or tubing with an appropriate molecular weight cutoff (MWCO).

  • Dialyze against the desired final buffer (e.g., 100 volumes) at 4°C.

  • Perform at least three buffer changes over 4-6 hours or dialyze overnight to ensure complete removal of the acid.[4]

  • Recover the purified aminooxy-conjugate from the dialysis device.

Characterization of the Final Conjugate

After purification, it is important to characterize the final product. Several analytical techniques can be employed:

  • Mass Spectrometry (MS): To confirm the molecular weight of the conjugate and determine the degree of labeling (DOL).[]

  • HPLC (e.g., Reversed-Phase or HIC): To assess purity and quantify the drug-to-antibody ratio (DAR).[11]

  • SDS-PAGE: To check for purity and confirm conjugation by observing a shift in molecular weight.[]

  • UV-Vis Spectroscopy: To determine protein concentration and estimate the degree of labeling if the attached molecule has a distinct absorbance.[12]

  • Functional Assays (e.g., ELISA): To ensure that the biological activity of the protein has been retained after conjugation.[12]

References

Application Notes: PEG-Based PROTAC Linkers in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, particularly for oncology.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to selectively target and degrade disease-causing proteins.[2][3] A PROTAC molecule is comprised of three distinct components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4] By forming a ternary complex between the POI and the E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[5][6] This event-driven mechanism allows PROTACs to act catalytically, offering a significant advantage over traditional inhibitors that require high occupancy to be effective.[5][7]

The linker is a critical component, influencing not just the formation and stability of the ternary complex, but also the overall physicochemical properties of the PROTAC, such as solubility, cell permeability, and pharmacokinetic profile.[2][8]

The Role and Advantages of PEG Linkers in PROTAC Design

Polyethylene glycol (PEG) chains are among the most common motifs used in PROTAC linker design, alongside alkyl chains.[9] Their prevalence is due to several key advantages that address some of the inherent challenges in developing effective protein degraders.

  • Enhanced Solubility and Hydrophilicity: PROTACs are often large molecules (MW 700-1000 Da) with poor aqueous solubility.[7][10] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are highly hydrophilic.[2] Their incorporation can significantly improve the water solubility of the PROTAC molecule, which is crucial for administration and bioavailability.[2][8]

  • Improved Physicochemical Properties: The flexibility and polarity of PEG linkers can be fine-tuned by varying the number of glycol units. This allows for systematic optimization of a PROTAC's properties to achieve the ideal spatial orientation for efficient ternary complex formation.[11]

  • Biocompatibility: PEG is well-known for its biocompatibility and is used in numerous FDA-approved drugs to improve pharmacokinetic properties.[]

  • Modulation of Permeability: While hydrophobic linkers can improve cell permeability, hydrophilic PEG linkers can help balance the overall properties of the molecule to achieve sufficient cell uptake.[8] In some cases, replacing PEG units with more rigid structures like a phenyl ring has been shown to dramatically improve permeability.[13]

The length of the PEG linker is a crucial parameter. For instance, in a series of lapatinib-based PROTACs, extending the linker by a single ethylene glycol unit was sufficient to abolish HER2 degradation while retaining potent EGFR degradation, thereby creating a selective degrader.[9]

Visualizing the PROTAC Mechanism

The following diagram illustrates the catalytic cycle of a PROTAC molecule in inducing targeted protein degradation.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) (e.g., Oncoprotein) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PEG-PROTAC PROTAC->POI Binds PROTAC->E3 Recruits PROTAC->Ternary Ternary->E3 Ternary->PROTAC Release & Reuse (Catalytic Cycle) Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic mechanism of PROTAC-mediated protein degradation.

Quantitative Data on PEG-Based PROTACs in Cancer

The efficacy of PROTACs is typically quantified by their DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values. The anti-proliferative effects are measured by IC50 values.

PROTAC Name/Ref.Target(s)E3 LigaseLinker TypeCell LineDC50 (nM)Dmax (%)IC50 (nM)Citation(s)
P13I BTKCRBNPEG-containingB cell lymphoma linesLow nM>90%-[4]
MT-802 BTK (WT & C481S)CRBNPEG-basedRelapsed CLL samplesPotent--[14]
GP262 PI3K (p110γ) / mTORVHLC8 Alkyl*MDA-MB-23142.23 / 45.488.6 / 74.968.0[11]
PROTAC 96 SMARCA2 / SMARCA4VHLPEGMV-4-11300 / 25065 / 70-[9]
ZB-S-29 SHP2CRBNPEG-amide (20 atoms)MV-4-116.02>90%-[4]
ARV-110 Androgen Receptor (AR)UndisclosedUndisclosedPatient Biopsies-70-90%-[14]

*Note: While GP262 uses an alkyl linker, the study highlights that flexible linkers like PEG and alkyl chains exhibit superior degradation efficiency.[11]

Experimental Protocols

Detailed protocols are essential for the synthesis and evaluation of novel PROTACs. Below are representative methodologies based on published literature.

Protocol 1: Solid-Phase Synthesis of a PEG-Based PROTAC

This protocol describes a general workflow for synthesizing a PROTAC library on a solid support, which simplifies purification.[15][16] This example uses pomalidomide (B1683931) (a CRBN ligand) as the starting point.

1. Immobilization of E3 Ligase Ligand (Pomalidomide)

  • Swell aminomethylated polystyrene resin in dimethylformamide (DMF) for 30 minutes.

  • Prepare a solution of a carboxylic acid-functionalized pomalidomide derivative (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the solution to the swollen resin and shake the mixture at room temperature for 16 hours.

  • Wash the resin sequentially with DMF (3x), dichloromethane (B109758) (DCM) (3x), and methanol (B129727) (MeOH) (3x).

  • Dry the resin under vacuum.

2. Attachment of the PEG Linker

  • Swell the pomalidomide-functionalized resin in DMF.

  • Prepare a solution of the desired PEG linker (e.g., t-Boc-N-amido-PEGn-Br, 2 eq.) and a suitable base like DIPEA (4 eq.) in DMF.

  • Add the linker solution to the resin and shake at room temperature for 24 hours.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x) and dry under vacuum.

3. Coupling of the POI Ligand

  • Deprotect the terminal group of the linker (e.g., remove Boc group with 20% piperidine (B6355638) in DMF if an amine is required for coupling).

  • Prepare a solution of the POI ligand containing a reactive handle (e.g., a carboxylic acid, 3 eq.), a coupling agent like HATU (3 eq.), and DIPEA (6 eq.) in DMF.

  • Add the POI ligand solution to the resin and shake at room temperature for 16 hours.

  • Wash the resin as described in step 1.4.

4. Cleavage and Purification

  • Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water).

  • Treat the final resin with the cleavage cocktail for 2-3 hours at room temperature to release the PROTAC.

  • Filter the resin and concentrate the filtrate under reduced pressure.

  • Purify the crude PROTAC using reverse-phase HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Synthesis_Workflow Resin 1. Start (Aminomethyl Resin) Immobilize 2. Immobilize E3 Ligand (Pomalidomide) Resin->Immobilize Linker 3. Attach PEG Linker Immobilize->Linker Deprotect 4. Deprotect Linker Terminus (if needed) Linker->Deprotect Couple_POI 5. Couple POI Ligand Deprotect->Couple_POI Cleave 6. Cleave from Resin (TFA Cocktail) Couple_POI->Cleave Purify 7. Purify & Characterize (HPLC, LC-MS) Cleave->Purify

Caption: Workflow for solid-phase synthesis of a PEG-based PROTAC.

Protocol 2: In Vitro Protein Degradation Assay (Western Blot)

This assay is the standard method to confirm and quantify the degradation of a target protein in cells.

1. Cell Culture and Treatment

  • Plate cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates at an appropriate density and allow them to adhere overnight.[11]

  • Prepare serial dilutions of the PROTAC compound in cell culture medium.

  • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • (Optional Control) To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC.[6]

2. Cell Lysis and Protein Quantification

  • After treatment, wash the cells with ice-cold PBS.

  • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine the protein concentration of each sample using a BCA or Bradford protein assay.

3. Western Blotting

  • Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5-10 minutes.

  • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

  • Run the gel to separate proteins by size, then transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

  • Wash the membrane with TBST (3x for 5 minutes).

  • Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST (3x for 5 minutes).

  • Apply an ECL substrate and visualize the protein bands using a chemiluminescence imager.

  • Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control to determine DC50 and Dmax.

Targeted Signaling Pathways in Cancer

PEG-based PROTACs have been successfully developed to target key oncoproteins in signaling pathways critical for cancer cell proliferation and survival. One such pathway is the PI3K/AKT/mTOR pathway, which is frequently dysregulated in various cancers, including breast cancer.[11]

PI3K_Pathway cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT Degradation Degradation via Ubiquitin-Proteasome System PI3K->Degradation mTOR mTOR mTOR->AKT Downstream Downstream Effectors mTOR->Downstream mTOR->Degradation AKT->mTOR Activates mTORC1 AKT->Downstream Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation PROTAC Dual PI3K/mTOR PROTAC (e.g., GP262) PROTAC->PI3K Targets for Degradation PROTAC->mTOR

Caption: Targeting the PI3K/mTOR pathway with a dual-degrader PROTAC.

Conclusion and Future Directions

PEG-based linkers are integral to the design of PROTACs for cancer research, offering a powerful tool to enhance the solubility and optimize the activity of these novel therapeutics. By systematically varying PEG linker length and composition, researchers can fine-tune degrader potency and even achieve selectivity between protein isoforms or family members.[9] While challenges such as high molecular weight and complex pharmacokinetics remain, innovative delivery strategies, such as folate-PEG-PROTAC micelles, are being developed to improve tumor-specific targeting and in vivo efficacy.[17][18] The continued exploration of linker chemistry, combined with a deeper understanding of ternary complex biology, will undoubtedly expand the application of PEG-based PROTACs, bringing this promising technology closer to treating a wider range of cancers.

References

Amine-Reactive Crosslinking for Protein Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amine-reactive crosslinking is a cornerstone technique in protein science, enabling the covalent linkage of proteins to study their interactions, structure, and function. This method targets primary amines, predominantly found on the N-terminus of polypeptides and the side chains of lysine (B10760008) residues, which are often surface-exposed and accessible for conjugation.[1][2] This accessibility allows for efficient crosslinking under physiological conditions, preserving the native protein structure.[1]

This document provides detailed application notes, experimental protocols, and quantitative data for utilizing amine-reactive crosslinkers in protein studies. It is designed to guide researchers, scientists, and drug development professionals in applying these powerful tools to elucidate protein-protein interactions, stabilize protein complexes for structural analysis, and develop novel therapeutics such as Antibody-Drug Conjugates (ADCs).

Principles of Amine-Reactive Crosslinking

The fundamental principle of amine-reactive crosslinking involves the reaction of an electrophilic group on the crosslinker with the nucleophilic primary amine on a protein, forming a stable covalent bond.[3] The most common amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, imidoesters, and aldehydes.[4][5]

N-Hydroxysuccinimide (NHS) Esters

NHS esters are the most widely used class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds.[6] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of N-hydroxysuccinimide (NHS) as a byproduct.[3] This reaction is most efficient at a slightly alkaline pH of 7.2 to 8.5.[4]

A critical consideration for NHS ester reactions is their susceptibility to hydrolysis in aqueous solutions, which competes with the desired crosslinking reaction.[] The rate of hydrolysis increases with pH.[8] Therefore, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers.[8] To quench the reaction, a buffer containing primary amines like Tris or glycine (B1666218) can be added.[8]

NHS_Ester_Reaction

Quantitative Data of Common Amine-Reactive Crosslinkers

The selection of an appropriate crosslinker is critical for experimental success and is dictated by its physicochemical properties. The following tables summarize key quantitative data for a selection of common amine-reactive crosslinkers.

Homobifunctional Amine-Reactive Crosslinkers

These crosslinkers possess two identical amine-reactive groups and are primarily used to capture a "snapshot" of all proximal proteins.[9]

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Cleavable?Water-Soluble?Membrane Permeable?
Disuccinimidyl suberateDSS368.3511.4NoNoYes
Bis(sulfosuccinimidyl) suberateBS3572.4311.4NoYesNo
Disuccinimidyl glutarateDSG326.267.7NoNoYes
Disuccinimidyl tartrateDST344.226.4Yes (Periodate)NoYes
Dithiobis(succinimidyl propionate)DSP404.4212.0Yes (Reducing agents)NoYes
Ethylene glycol bis(succinimidyl succinate)EGS456.3616.1NoNoYes
Ethylene glycol bis(sulfosuccinimidyl succinate)Sulfo-EGS660.5116.1Yes (Hydroxylamine)YesNo

Data compiled from multiple sources.[10][11]

Heterobifunctional Amine-Reactive Crosslinkers

These crosslinkers have two different reactive groups, allowing for more controlled, two-step conjugation reactions.[9]

CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive Group 1Reactive Group 2Water-Soluble?Membrane Permeable?
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NHS ester (Amine)Maleimide (B117702) (Sulfhydryl)NoYes
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3Sulfo-NHS ester (Amine)Maleimide (Sulfhydryl)YesNo
N-Succinimidyl (4-iodoacetyl)aminobenzoateSIAB402.1610.6NHS ester (Amine)Iodoacetyl (Sulfhydryl)NoYes
N-Sulfosuccinimidyl (4-iodoacetyl)aminobenzoateSulfo-SIAB504.2110.6Sulfo-NHS ester (Amine)Iodoacetyl (Sulfhydryl)YesNo

Data compiled from multiple sources.[10][11]

Application I: Protein-Protein Interaction Analysis

Amine-reactive crosslinking is a powerful technique to identify and characterize protein-protein interactions (PPIs) by covalently capturing interacting partners.

PPI_Workflow

Protocol: In Vitro Crosslinking of a Protein Complex with BS3

This protocol describes the crosslinking of a purified protein complex in solution using the water-soluble crosslinker BS3.

Materials:

  • Purified protein complex (0.1–1 mg/mL) in a non-amine-containing buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)[12]

  • BS3 (Bis(sulfosuccinimidyl) suberate)

  • Anhydrous DMSO or water to prepare BS3 stock solution

  • Quenching buffer: 1 M Tris-HCl, pH 7.5[13]

  • SDS-PAGE reagents and equipment

  • Coomassie blue or silver stain

Procedure:

  • Sample Preparation: Prepare the protein complex at the desired concentration in a compatible buffer. Ensure the buffer is free of primary amines.[12]

  • BS3 Preparation: Immediately before use, prepare a fresh stock solution of BS3 (e.g., 25 mM) in water or anhydrous DMSO.[14]

  • Crosslinking Reaction:

    • Add the BS3 stock solution to the protein sample to achieve the desired final concentration. A molar excess of 20- to 50-fold of crosslinker to protein is a good starting point for optimization.[15]

    • Incubate the reaction mixture for 30-60 minutes at room temperature.[16]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[15]

  • Analysis: Analyze the crosslinked sample by SDS-PAGE to observe the formation of higher molecular weight species, indicating successful crosslinking. Stain the gel with Coomassie blue or silver stain to visualize the protein bands.[12]

Application II: Antibody-Drug Conjugate (ADC) Development

Heterobifunctional amine-reactive crosslinkers, such as SMCC, are instrumental in the synthesis of ADCs, which combine the targeting specificity of an antibody with the cytotoxic potency of a small molecule drug.[17]

ADC_Workflow

Protocol: Two-Step Antibody-Payload Conjugation via SMCC

This protocol outlines the standard procedure for conjugating a thiol-containing payload to an antibody via lysine residues using the SMCC crosslinker.[17][18]

Materials:

  • Monoclonal antibody (mAb) in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5) at 1-10 mg/mL[19]

  • SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Thiol-containing cytotoxic payload

  • Desalting columns (e.g., Sephadex G-25)

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.4[19]

  • Quenching reagent (e.g., L-cysteine or N-acetylcysteine)

Procedure:

  • SMCC Activation: Allow the SMCC vial to equilibrate to room temperature. Prepare a fresh stock solution (e.g., 10-20 mM) in anhydrous DMSO or DMF.[19]

  • Antibody Activation:

    • Add a 5- to 20-fold molar excess of the SMCC solution to the antibody solution. The optimal ratio depends on the antibody concentration.[12]

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[12]

  • Removal of Excess SMCC: Immediately after incubation, remove unreacted SMCC using a desalting column pre-equilibrated with Conjugation Buffer.[17]

  • Drug Conjugation:

    • Dissolve the thiol-containing drug in a compatible solvent (e.g., DMSO).[17]

    • Add the drug solution to the maleimide-activated antibody solution. The molar ratio should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).[20]

    • Incubate for 1-2 hours at room temperature.[12]

  • Quenching: Quench any unreacted maleimide groups by adding a quenching reagent to a final concentration of approximately 1 mM and incubating for 15-30 minutes.[17]

  • Purification and Characterization:

    • Purify the ADC from unreacted drug and crosslinker using size-exclusion chromatography (SEC).[17]

    • Characterize the purified ADC by measuring the protein concentration (A280) and determining the DAR using methods such as UV-Vis spectrophotometry, reverse-phase HPLC (RP-HPLC), or hydrophobic interaction chromatography (HIC).[][21][22]

Application III: Protein Complex Stabilization

Crosslinking can be used to stabilize transient or weak protein complexes, making them amenable to purification and structural analysis techniques like cryo-electron microscopy (cryo-EM). Aldehydes such as glutaraldehyde (B144438) and formaldehyde (B43269) are often used for this purpose.[6][13][15]

Protocol: Stabilization of a Protein Complex with Glutaraldehyde

This protocol describes a general procedure for stabilizing a protein complex using glutaraldehyde.

Materials:

  • Purified protein complex in a compatible buffer (e.g., PBS)

  • Glutaraldehyde solution (e.g., 25% aqueous solution)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine[13][23]

Procedure:

  • Sample Preparation: Prepare the purified protein sample to a suitable concentration (e.g., 0.1-2 mg/mL).[23]

  • Crosslinking Reaction:

    • Add glutaraldehyde solution to the protein sample to a final concentration of 0.05% to 0.5% (v/v). The optimal concentration and incubation time should be determined empirically.[24][25]

    • Incubate the mixture for 5 to 30 minutes at room temperature.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes.[23]

  • Analysis and Purification:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm crosslinking.

    • The stabilized complex can then be purified using methods like size-exclusion chromatography for subsequent structural analysis.

Mass Spectrometry Analysis of Crosslinked Proteins

Mass spectrometry (MS) is a powerful tool for identifying the specific amino acid residues involved in a crosslink, providing valuable distance constraints for structural modeling.

MS_Analysis_Workflow

The analysis of crosslinked samples by MS presents unique challenges due to the low abundance of crosslinked peptides and the complexity of their fragmentation spectra.[26] Therefore, enrichment of crosslinked peptides prior to MS analysis is often necessary. Common enrichment strategies include size-exclusion chromatography (SEC) and strong cation exchange (SCX) chromatography.[17][23]

Specialized software is required to analyze the complex MS/MS data and identify the crosslinked peptides. Several software tools are available for this purpose, including pLink, StavroX, MeroX, and XlinkX.[1][13] These tools can identify different types of crosslinks (inter-protein, intra-protein, and dead-end) and pinpoint the exact amino acid residues involved. The identified crosslinks can then be visualized on existing protein structures using tools like Xlink Analyzer to validate and refine structural models.[27][28]

Troubleshooting

Common issues encountered during amine-reactive crosslinking experiments and potential solutions are outlined below.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Crosslinking Inactive crosslinkerUse fresh, unhydrolyzed crosslinker. Store desiccated and allow to warm to room temperature before opening.[22]
Interfering substances in bufferEnsure buffers are free of primary amines (e.g., Tris, glycine) or other nucleophiles that can react with the crosslinker.[22]
Suboptimal pHFor NHS esters, ensure the reaction pH is between 7.2 and 8.5.[4]
Insufficient crosslinker concentrationOptimize the molar ratio of crosslinker to protein. Higher ratios may be needed for dilute protein solutions.[3]
Inaccessible amine groupsThe target amine groups on the protein may be buried. Consider using a crosslinker with a longer spacer arm or a different crosslinking chemistry.[22]
Protein Precipitation/Aggregation High crosslinker concentrationReduce the molar excess of the crosslinker. Perform a titration to find the optimal concentration.[24]
High concentration of organic solvent (for non-water-soluble crosslinkers)Keep the final concentration of organic solvent (e.g., DMSO) as low as possible (typically <10%).[18] Consider using a water-soluble analog (e.g., BS3 instead of DSS).
Non-specific Crosslinking High protein concentrationReduce the protein concentration to favor intramolecular and specific intermolecular crosslinking over random intermolecular crosslinking.
Long incubation timeOptimize the incubation time; shorter times may reduce non-specific crosslinking.
Low Yield of Conjugate (e.g., ADC) Inefficient antibody activationEnsure complete removal of any amine-containing buffers before adding the crosslinker. Optimize the molar ratio of crosslinker to antibody.[26]
Hydrolysis of maleimide group (for SMCC)Maintain the pH of the maleimide reaction between 6.5 and 7.5.[18]
Inefficient purificationUse appropriate size-exclusion or affinity chromatography to separate the conjugate from unreacted components.[26]

References

Application Notes and Protocols for NHS Ester Conjugation to Oligonucleotides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the conjugation of N-hydroxysuccinimide (NHS) esters to amine-modified oligonucleotides. This common bioconjugation technique is essential for labeling oligonucleotides with various molecules such as fluorescent dyes, quenchers, biotin, or peptides, enabling a wide range of applications in diagnostics, therapeutics, and fundamental research.[1][2][3]

Introduction

N-hydroxysuccinimide (NHS) esters are highly reactive compounds that selectively form stable amide bonds with primary aliphatic amines.[1][3][4] This reactivity makes them ideal for coupling a variety of modifications to oligonucleotides that have been synthesized with a primary amine group, typically at the 5' or 3' terminus, or internally.[1] The reaction is efficient and proceeds under mild, aqueous conditions, preserving the integrity of the oligonucleotide.[1]

The fundamental reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[1] While the reaction is selective for primary amines, competing hydrolysis of the NHS ester can occur, particularly at higher pH values.[4][5][6][7][8][9][10] Therefore, careful optimization of reaction conditions is crucial for achieving high conjugation efficiency.

Key Reaction Parameters and Quantitative Data

Successful NHS ester conjugation depends on several critical parameters. The following table summarizes key quantitative data and optimal conditions gathered from various sources to facilitate experimental design.

ParameterRecommended Range/ValueNotesSource(s)
pH 7.2 - 9.0The reaction rate with amines increases with pH. However, the rate of NHS ester hydrolysis also increases significantly at higher pH. An optimal balance is typically found between pH 8.3 and 8.5.[3][4] At low pH, the amine is protonated and non-reactive.[3][1][3][4]
Buffer 0.05 - 0.1 M Sodium Bicarbonate or Sodium BorateBuffers should be free of primary amines (e.g., Tris), which will compete with the oligonucleotide for reaction with the NHS ester.[4][11] Phosphate buffers can also be used.[4][1][4][11]
NHS Ester Molar Excess 5 - 20 foldA molar excess of the NHS ester is required to drive the reaction to completion and to compensate for any hydrolysis.[1] The optimal excess should be determined empirically.[1][10]
Oligonucleotide Concentration 0.3 - 0.8 mMHigher concentrations of the oligonucleotide can favor the desired aminolysis reaction over the competing hydrolysis of the NHS ester.[1][1]
Solvent for NHS Ester Anhydrous DMSO or DMFNHS esters are often not readily soluble in aqueous buffers and are susceptible to hydrolysis. A small volume of a dry organic solvent is used to dissolve the NHS ester before adding it to the reaction.[1][4][11][1][4][11]
Reaction Time 0.5 - 4 hoursMost reactions are complete within 2 hours at room temperature.[1][11] Longer reaction times may lead to increased hydrolysis of the NHS ester.[10][1][4][10][11]
Reaction Temperature Room Temperature (~25°C) or 4°CThe reaction is typically performed at room temperature. Lower temperatures can be used to slow down the rate of hydrolysis.[4][4]

Experimental Workflow

The overall process for NHS ester conjugation to an amine-modified oligonucleotide involves several key stages, from initial preparation of reagents to final purification and analysis of the conjugate.

experimental_workflow prep Reagent Preparation reaction Conjugation Reaction prep->reaction purification Purification reaction->purification analysis Analysis & QC purification->analysis storage Storage analysis->storage

Caption: A high-level overview of the experimental workflow for NHS ester conjugation.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the conjugation of an NHS ester to an amine-modified oligonucleotide.

1. Materials and Reagents

  • Amine-modified oligonucleotide

  • NHS ester of the desired modification (e.g., fluorescent dye, biotin)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate or 0.091 M Sodium Borate, pH 8.5

  • Milli-Q® water or other high-purity water

  • Hydrochloric acid (HCl) for pH adjustment

  • Purification supplies (e.g., desalting columns, HPLC system and columns, ethanol (B145695), sodium acetate)

2. Reagent Preparation

  • Amine-Modified Oligonucleotide:

    • Ensure the amine-modified oligonucleotide is of high quality and free from any primary amine contaminants, such as Tris or residual ammonium (B1175870) salts from purification.[1] If necessary, perform an ethanol precipitation or desalting step to exchange the buffer.[1][11]

    • Dissolve the oligonucleotide in the conjugation buffer to a final concentration of 0.3 - 0.8 mM.

  • NHS Ester Solution:

    • Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reactive ester.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL or ~14 mM) in anhydrous DMSO or DMF.[12] This solution should be prepared immediately before use.[10][12]

  • Conjugation Buffer (0.091 M Sodium Borate, pH 8.5):

    • Dissolve 1.735 g of sodium tetraborate (B1243019) decahydrate (B1171855) (Na₂B₄O₇·10H₂O) in approximately 45 mL of Milli-Q® water.

    • Adjust the pH to 8.5 using dilute HCl.

    • Bring the final volume to 50 mL with Milli-Q® water.

    • Store in aliquots at -20°C.

3. Conjugation Reaction

  • In a microcentrifuge tube, combine the dissolved amine-modified oligonucleotide with the calculated volume of the NHS ester solution. A 5- to 10-fold molar excess of the NHS ester is a good starting point.[1]

  • Vortex the reaction mixture gently.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a light-sensitive dye.[1] A laboratory shaker can be used for gentle agitation.

Reaction Mechanism

The chemical basis of this procedure is the aminolysis of the NHS ester by the primary amine on the oligonucleotide. This reaction competes with the hydrolysis of the ester by water.

reaction_mechanism cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Side Reaction Oligo-NH2 Oligonucleotide-NH₂ NHS-Ester R-CO-O-NHS Conjugate Oligonucleotide-NH-CO-R (Stable Amide Bond) NHS-Ester->Conjugate Hydrolyzed-Ester R-COOH NHS-Ester->Hydrolyzed-Ester Hydrolysis NHS N-Hydroxysuccinimide H2O H₂O H2O->Hydrolyzed-Ester

Caption: The chemical reaction pathway for NHS ester conjugation and the competing hydrolysis side reaction.

4. Purification of the Oligonucleotide Conjugate

Purification is a critical step to remove excess unreacted NHS ester and the NHS byproduct, as these can interfere with downstream applications.

  • Ethanol Precipitation: This method can remove a significant portion of the unreacted label.[11]

    • Add 0.1 volumes of 3 M sodium acetate (B1210297) to the reaction mixture.

    • Add 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 30 minutes.[11]

    • Centrifuge at high speed (e.g., 13,000 x g) for 20-30 minutes.[11]

    • Carefully decant the supernatant.

    • Wash the pellet with cold 70% ethanol and centrifuge again.[11]

    • Air-dry the pellet briefly and resuspend in a suitable buffer.

  • Desalting Columns: Size-exclusion chromatography using desalting columns (e.g., Glen Gel-Pak™) is an effective method for removing small molecules like salts and excess label.[1][12]

  • High-Performance Liquid Chromatography (HPLC): For applications requiring very high purity, reversed-phase HPLC (RP-HPLC) is the method of choice.[11][12] It can effectively separate the desired conjugate from the unconjugated oligonucleotide and free label.[11] Ion-pair reversed-phase chromatography (IP-RP) is a common technique for oligonucleotide analysis and purification.[13]

5. Characterization and Quality Control

After purification, it is important to characterize the conjugate to confirm successful labeling and assess purity.

  • Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI) can be used to determine the molecular weight of the conjugate, confirming the addition of the modification.[14][15]

  • Chromatographic Analysis: Analytical HPLC (e.g., IP-RP-HPLC or anion-exchange chromatography) can be used to assess the purity of the conjugate and quantify the conjugation efficiency.[13]

  • UV-Vis Spectroscopy: If the conjugated label is a chromophore (like a fluorescent dye), UV-Vis spectroscopy can be used to determine the concentration of both the oligonucleotide and the label, allowing for the calculation of the labeling efficiency.

Troubleshooting

IssuePotential CauseSuggested Solution
Low Conjugation Efficiency - pH of the reaction buffer is too low. - Hydrolysis of the NHS ester due to moisture or high pH. - Presence of primary amines in the reaction buffer. - Insufficient molar excess of the NHS ester.- Verify the pH of the conjugation buffer is between 8.3-8.5. - Use anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use. - Ensure the buffer is free of amines like Tris. - Increase the molar excess of the NHS ester.
High Background/ Non-specific Binding - Incomplete removal of unreacted label.- Optimize the purification method. Multiple purification steps (e.g., precipitation followed by HPLC) may be necessary.
Oligonucleotide Degradation - Extended incubation at high pH.- Limit the reaction time to the minimum required for efficient conjugation (typically 1-2 hours).

By following this detailed guide, researchers can confidently perform NHS ester conjugations to oligonucleotides, leading to high-quality conjugates for a wide array of scientific applications.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing t-Boc-Aminooxy-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing t-Boc-Aminooxy-PEG4-NHS ester for bioconjugation. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you improve conjugation efficiency and achieve reliable results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive groups?

A1: this compound is a heterobifunctional crosslinker. It contains two primary reactive groups: an N-hydroxysuccinimide (NHS) ester and a t-Boc protected aminooxy group. The NHS ester reacts with primary amines (like the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond. The t-Boc protecting group on the other end can be removed under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to an aldehyde or ketone to form a stable oxime bond. The PEG4 spacer increases the solubility of the molecule in aqueous solutions.

Q2: What is the optimal pH for the NHS ester conjugation step?

A2: The optimal pH for NHS ester conjugation to primary amines is typically between 7.2 and 8.5.[1] At a lower pH, the primary amines are protonated and less nucleophilic, slowing down the reaction. At a higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the overall conjugation efficiency.[2][3]

Q3: What buffers should I use for the NHS ester conjugation?

A3: It is crucial to use an amine-free buffer for the NHS ester reaction. Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for the NHS ester, leading to low conjugation yields. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, or sodium borate (B1201080) buffer.[4][5]

Q4: How should I store this compound?

A4: this compound is sensitive to moisture and should be stored at -20°C in a desiccated environment. Before use, the vial should be allowed to equilibrate to room temperature before opening to prevent condensation of moisture, which can hydrolyze the NHS ester. It is recommended to aliquot the reagent into smaller, single-use amounts to avoid repeated freeze-thaw cycles and exposure to moisture.

Q5: What is the purpose of the t-Boc protecting group?

A5: The tert-butyloxycarbonyl (Boc) group is a protecting group for the aminooxy functionality. It prevents the aminooxy group from reacting prematurely. This allows for a two-step conjugation strategy where the NHS ester is reacted first, followed by the deprotection of the Boc group to enable the subsequent oxime ligation.

Q6: How can I remove the t-Boc protecting group?

A6: The t-Boc group can be removed under mild acidic conditions. A common method is to use a solution of trifluoroacetic acid (TFA) in a suitable organic solvent like dichloromethane (B109758) (DCM). The reaction is typically fast and can be performed at room temperature.[6]

Q7: What is oxime ligation and when is it used?

A7: Oxime ligation is a chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. This reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for bioconjugation.[7] After deprotecting the Boc group on your PEGylated molecule, you can use oxime ligation to conjugate it to a molecule containing an aldehyde or ketone.

Q8: Do I need a catalyst for oxime ligation?

A8: While oxime ligation can proceed without a catalyst, the reaction rate can be slow, especially at neutral pH.[8] Catalysts such as aniline (B41778) and its derivatives (e.g., m-phenylenediamine) can significantly accelerate the reaction.[9][10][11] The optimal pH for catalyzed oxime ligation is often between 6.5 and 7.5.[12]

Troubleshooting Guides

Problem 1: Low or No Conjugation in the NHS Ester Step
Potential Cause Recommended Solution
Hydrolyzed NHS Ester The NHS ester is moisture-sensitive. Ensure the reagent is stored properly under desiccated conditions and allow it to warm to room temperature before opening. Prepare the NHS ester solution immediately before use.
Suboptimal pH Verify the pH of your reaction buffer is between 7.2 and 8.5 using a calibrated pH meter.
Amine-Containing Buffer Ensure your buffer (e.g., PBS, sodium bicarbonate) is free of primary amines like Tris or glycine. If necessary, perform a buffer exchange of your protein sample before the reaction.
Low Reactant Concentration Increase the concentration of your protein and/or the molar excess of the this compound. A higher concentration favors the bimolecular conjugation reaction over the hydrolysis of the NHS ester.
Steric Hindrance If the primary amines on your target molecule are sterically hindered, you may need to increase the reaction time or temperature (e.g., incubate at room temperature for 4 hours or at 4°C overnight).
Problem 2: Low Yield After Boc Deprotection
Potential Cause Recommended Solution
Incomplete Deprotection Ensure you are using a sufficient excess of trifluoroacetic acid (TFA) and an adequate reaction time. Monitor the deprotection reaction using an appropriate analytical method (e.g., mass spectrometry).
Degradation of the Conjugate While the amide bond is generally stable, prolonged exposure to harsh acidic conditions could potentially lead to degradation of some sensitive proteins. Minimize the deprotection time as much as possible.
Loss During Work-up Be careful during the work-up and purification steps to minimize the loss of your product.
Problem 3: Inefficient Oxime Ligation
Potential Cause Recommended Solution
Suboptimal pH The optimal pH for oxime ligation is typically between 4.5 and 7. For catalyzed reactions, a pH of 6.5-7.5 is often effective.[12] Ensure your buffer is within the optimal range.
Slow Reaction Kinetics Consider using a catalyst like aniline or m-phenylenediamine (B132917) to increase the reaction rate.[9][10][11] You may also need to increase the reaction time or the concentration of the reactants.
Instability of the Aldehyde/Ketone Ensure the aldehyde or ketone on your target molecule is stable under the reaction conditions.
Steric Hindrance If the carbonyl group is sterically hindered, longer reaction times or a higher concentration of the aminooxy-PEGylated molecule may be required.

Quantitative Data Summary

Table 1: Effect of pH on NHS Ester Hydrolysis and Amide Formation

pHHalf-life of NHS Ester (at room temperature)Half-time of Amide Formation (Porphyrin-NHS with mPEG4-NH2)Final Yield of Amide Conjugate
8.0210 min[13]80 min[14]80-85%[14]
8.5180 min[13]20 min[14]~87-92%[14]
9.0125 min[13]10 min[14]Highest yield observed[13]

Table 2: Recommended Molar Ratios for NHS Ester Conjugation

ApplicationRecommended Molar Excess of NHS Ester to ProteinReference
General Protein Labeling (Mono-labeling)8-fold[3]
Antibody (IgG) Labeling (1-10 mg/mL)20-fold[5]
Oligonucleotide Labeling5 to 10 equivalents[15]

Experimental Protocols

Protocol 1: NHS Ester Conjugation of this compound to a Protein
  • Buffer Preparation: Prepare an amine-free reaction buffer, such as 0.1 M sodium phosphate (B84403) buffer or 0.1 M sodium bicarbonate buffer, with a pH of 8.3-8.5.[2][3]

  • Protein Solution Preparation: Dissolve your protein in the reaction buffer to a final concentration of 1-10 mg/mL. If your protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • NHS Ester Solution Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent such as anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM.[5]

  • Conjugation Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[5]

  • Quenching (Optional): To stop the reaction, you can add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

  • Purification: Remove the excess, unreacted NHS ester and byproducts by dialysis or using a desalting column.

Protocol 2: Boc Deprotection of the PEGylated Protein
  • Solvent Preparation: Prepare a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[16]

  • Deprotection Reaction: Dissolve the purified t-Boc-Aminooxy-PEGylated protein in the TFA/DCM solution.

  • Incubation: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[16] Monitor the reaction for completeness using a suitable analytical method.

  • Solvent Removal: Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Purification: Purify the deprotected aminooxy-PEGylated protein using a suitable method, such as dialysis or size-exclusion chromatography, to remove any remaining TFA salts.

Protocol 3: Oxime Ligation of Aminooxy-PEGylated Protein to an Aldehyde- or Ketone-Containing Molecule
  • Buffer Preparation: Prepare a reaction buffer, such as 0.1 M phosphate buffer, with a pH between 6.5 and 7.5.[12]

  • Reactant Preparation: Dissolve the purified aminooxy-PEGylated protein and the aldehyde- or ketone-containing molecule in the reaction buffer.

  • Catalyst Addition (Recommended): For a faster reaction, add a catalyst such as aniline or m-phenylenediamine to the reaction mixture. A final concentration of 10-100 mM aniline is often used.

  • Incubation: Incubate the reaction mixture at room temperature. The reaction time will vary depending on the reactivity of the carbonyl compound and the presence of a catalyst, ranging from a few minutes to several hours.[7]

  • Monitoring: Monitor the progress of the ligation reaction using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purification: Once the reaction is complete, purify the final conjugate to remove any unreacted starting materials and the catalyst.

Visualizations

experimental_workflow cluster_step1 Step 1: NHS Ester Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Oxime Ligation Protein Protein (-NH2) Conjugate1 t-Boc-Aminooxy-PEGylated Protein Protein->Conjugate1 pH 7.2-8.5 Amine-free buffer Linker This compound Linker->Conjugate1 Deprotected_Conjugate Aminooxy-PEGylated Protein Conjugate1->Deprotected_Conjugate TFA/DCM Final_Conjugate Final Conjugate Deprotected_Conjugate->Final_Conjugate pH 6.5-7.5 (Catalyst optional) Target Target Molecule (-CHO or -C=O) Target->Final_Conjugate troubleshooting_logic cluster_nhs Troubleshooting NHS Ester Conjugation cluster_oxime Troubleshooting Oxime Ligation Start Low Conjugation Efficiency? Step1 NHS Ester Step Issue? Start->Step1 Yes Step3 Oxime Ligation Issue? Start->Step3 No Check_pH Is pH 7.2-8.5? Step1->Check_pH Check_Boc Boc deprotection complete? Step3->Check_Boc Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Check_Reagent Is NHS ester fresh? Check_Buffer->Check_Reagent Yes Check_Concentration Are concentrations adequate? Check_Reagent->Check_Concentration Yes Check_Oxime_pH Is pH optimal (4.5-7.5)? Check_Boc->Check_Oxime_pH Yes Consider_Catalyst Catalyst used? Check_Oxime_pH->Consider_Catalyst Yes

References

Technical Support Center: Troubleshooting Low Yield in ADC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs), specifically focusing on troubleshooting issues that lead to low product yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing a low yield in my ADC synthesis?

Low yield in ADC synthesis is a multifaceted issue that can arise from several stages of the process. The most common culprits include:

  • Antibody or Payload Instability: The monoclonal antibody (mAb) or the cytotoxic payload may degrade or become unstable under the required conjugation or purification conditions.[1]

  • Inefficient Conjugation: The chemical reaction to link the payload to the antibody may not proceed to completion, resulting in a low Drug-to-Antibody Ratio (DAR) and a high proportion of unconjugated mAb.[2]

  • ADC Aggregation: The conjugation of hydrophobic payloads can increase the propensity of the ADC to aggregate and precipitate out of solution, leading to significant product loss.[3][4][5]

  • Suboptimal Purification: The purification process itself can be a major source of yield loss. Aggressive purification methods aimed at achieving high purity can inadvertently remove a significant portion of the desired ADC product.[6]

  • Inaccurate Quantification: Errors in determining the concentration of the final ADC product can lead to a perception of low yield when the actual yield might be acceptable.

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the overall yield?

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[][8] An optimal DAR is crucial for balancing therapeutic efficacy and safety.[9]

  • Low DAR: A lower than expected DAR directly translates to a lower yield of the therapeutically effective ADC. This can result from incomplete conjugation reactions or steric hindrance.

  • High DAR: While a higher DAR might seem desirable for increased potency, it can lead to increased hydrophobicity, promoting aggregation and subsequent loss of soluble, functional ADC.[3][10] High DAR ADCs can also exhibit faster clearance from circulation, reducing their overall efficacy.

Q3: What role does the linker chemistry play in the final ADC yield?

The choice of linker is critical to the stability and success of an ADC.[11] The linker's properties can significantly impact the synthesis yield:

  • Linker Stability: The linker must be stable during the conjugation and purification processes to prevent premature cleavage of the payload.[12] Unstable linkers will result in a lower yield of intact ADC.

  • Linker Hydrophilicity: Hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can help to counteract the hydrophobicity of the payload, reducing aggregation and improving the yield of soluble ADC.[1]

  • Cleavable vs. Non-cleavable Linkers: The choice between cleavable and non-cleavable linkers depends on the desired mechanism of action.[13] The stability of these linkers under different physiological conditions can influence the perceived yield of active ADC in vivo.

Troubleshooting Guides

Issue 1: High Levels of Aggregation Observed During or After Conjugation

High aggregation is a common challenge, particularly when working with hydrophobic payloads.

Possible Causes & Solutions:

Possible Cause Recommended Action
Hydrophobic Payload Consider using a more hydrophilic linker (e.g., PEG-based) to increase the overall solubility of the ADC.[1] Optimize the conjugation conditions (e.g., lower temperature, shorter reaction time) to minimize aggregation.
Suboptimal Buffer Conditions Screen different buffer systems, pH values, and excipients to identify conditions that promote ADC stability. Avoid pH conditions near the isoelectric point of the antibody.[4]
High Protein Concentration Perform the conjugation reaction at a lower antibody concentration to reduce intermolecular interactions that can lead to aggregation.[3]
Presence of Organic Solvents Minimize the amount of organic co-solvent used to dissolve the linker-payload, as this can denature the antibody and promote aggregation.[3]
Issue 2: Low Drug-to-Antibody Ratio (DAR)

A low DAR indicates an inefficient conjugation reaction.

Possible Causes & Solutions:

Possible Cause Recommended Action
Inefficient Activation of Linking Groups Ensure that the reagents used for activating the linker and/or antibody are fresh and of high quality. Optimize the activation reaction conditions (e.g., pH, temperature, time).
Steric Hindrance For site-specific conjugation, ensure that the target conjugation site on the antibody is accessible. For lysine (B10760008) conjugation, be aware that not all lysine residues are equally reactive.[8]
Suboptimal Reaction Stoichiometry Optimize the molar ratio of the linker-payload to the antibody. A higher excess of the linker-payload may be required to drive the reaction to completion, but be mindful of potential aggregation with hydrophobic payloads.
Instability of Linker-Payload Verify the stability of the linker-payload under the conjugation conditions. Degradation of the linker-payload will lead to a lower effective concentration and a reduced DAR.
Issue 3: Significant Product Loss During Purification

Purification is a critical step where substantial yield loss can occur.

Possible Causes & Solutions:

Possible Cause Recommended Action
Inappropriate Chromatography Resin Select a chromatography resin (e.g., Size Exclusion, Hydrophobic Interaction) that is well-suited for separating the desired ADC species from unconjugated antibody and free payload.[14][15]
Harsh Elution Conditions Optimize the elution buffer to ensure efficient recovery of the ADC without causing denaturation or aggregation. This may involve adjusting the pH, salt concentration, or adding stabilizing excipients.[16]
Overly Aggressive Purification Strategy A multi-step purification process may be necessary to achieve high purity, but each step will contribute to yield loss. Evaluate the trade-off between purity and yield for your specific application.
Non-specific Binding to Surfaces Use low-protein-binding tubes and containers throughout the purification process to minimize product loss due to adsorption.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for ADC synthesis. Please note that these are general ranges, and actual results will vary depending on the specific antibody, payload, linker, and experimental conditions.

Table 1: Expected Drug-to-Antibody Ratio (DAR) for Different Conjugation Chemistries

Conjugation Chemistry Target Residue Typical Average DAR DAR Range
Cysteine-based (Stochastic)Interchain Cysteines3.5 - 4.00 - 8
Cysteine-based (Engineered)Engineered Cysteines2.0 or 4.0Homogeneous
Lysine-based (Stochastic)Surface Lysines3.0 - 4.00 - 8+

Data compiled from multiple sources.[2][4][17][18]

Table 2: Typical Recovery Rates for ADC Purification Steps

Purification Step Typical Recovery Rate Primary Impurities Removed
Protein A/G Affinity Chromatography 85-95%Host cell proteins, DNA
Size Exclusion Chromatography (SEC) 80-90%Aggregates, free payload
Hydrophobic Interaction Chromatography (HIC) 75-85%Different DAR species, unconjugated antibody
Tangential Flow Filtration (TFF) >90%Buffer exchange, removal of small molecule impurities

Note: Overall process yield will be the product of the recovery rates of individual steps.

Experimental Protocols

Protocol 1: Determination of ADC Concentration and Average DAR by UV-Vis Spectroscopy

This method provides a rapid estimation of ADC concentration and average DAR.

Methodology:

  • Determine Extinction Coefficients:

    • Accurately measure the concentration of the unconjugated antibody and the free linker-payload using a reference method.

    • Measure the absorbance of the antibody at 280 nm and at the wavelength of maximum absorbance of the payload (λmax). Calculate the extinction coefficient (ε) for the antibody at both wavelengths.

    • Measure the absorbance of the linker-payload at 280 nm and λmax. Calculate the extinction coefficient for the linker-payload at both wavelengths.[3][][19]

  • Measure ADC Absorbance:

    • Dilute the ADC sample to a concentration that gives an absorbance reading within the linear range of the spectrophotometer.

    • Measure the absorbance of the ADC sample at 280 nm and λmax.[]

  • Calculate Concentration and DAR:

    • Use the following simultaneous equations to solve for the concentration of the antibody (C_Ab) and the payload (C_Payload) in the ADC sample:

      • A_280 = (ε_Ab,280 * C_Ab) + (ε_Payload,280 * C_Payload)

      • A_λmax = (ε_Ab,λmax * C_Ab) + (ε_Payload,λmax * C_Payload)

    • Calculate the average DAR using the formula: DAR = C_Payload / C_Ab.[]

Protocol 2: Analysis of DAR Distribution by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, which correlates with the number of conjugated drug molecules.[11][20]

Methodology:

  • Column and Buffers:

    • Column: A HIC column suitable for protein separations (e.g., Butyl, Phenyl).

    • Buffer A (High Salt): 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0.

    • Buffer B (Low Salt): 20 mM sodium phosphate, pH 7.0.[20]

  • Sample Preparation:

    • Dilute the ADC sample in Buffer A to an appropriate concentration (e.g., 1 mg/mL).

  • Chromatography:

    • Equilibrate the HIC column with Buffer A.

    • Inject the ADC sample.

    • Elute the bound ADC species using a linear gradient from 100% Buffer A to 100% Buffer B over a suitable time (e.g., 30 minutes).[20]

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • The different peaks in the chromatogram correspond to ADC species with different DARs (e.g., DAR0, DAR2, DAR4, etc.).

    • Calculate the relative abundance of each species by integrating the peak areas.

    • The average DAR can be calculated from the weighted average of the different DAR species.

Protocol 3: Purification and Analysis of ADC Aggregates by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their size, effectively separating monomeric ADC from aggregates.[21]

Methodology:

  • Column and Mobile Phase:

    • Column: A SEC column with a pore size appropriate for separating monoclonal antibodies and their aggregates.

    • Mobile Phase: A physiological buffer such as phosphate-buffered saline (PBS), pH 7.4.[5]

  • Sample Preparation:

    • Filter the ADC sample through a 0.22 µm filter to remove any large particulates.

  • Chromatography:

    • Equilibrate the SEC column with the mobile phase at a constant flow rate.

    • Inject the ADC sample.

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Aggregates will elute first, followed by the monomeric ADC, and then any smaller fragments or free payload.

    • The percentage of aggregate can be calculated by dividing the area of the aggregate peak(s) by the total area of all peaks.

Visualizations

ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Activation Antibody Modification / Activation mAb->Activation LinkerPayload Linker-Payload Synthesis Conjugation Conjugation Reaction LinkerPayload->Conjugation Activation->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization FinalADC Final ADC Product Characterization->FinalADC

Caption: A generalized workflow for Antibody-Drug Conjugate (ADC) synthesis.

Troubleshooting_Low_Yield Start Low ADC Yield Observed Check_Aggregation High Aggregation? Start->Check_Aggregation Check_DAR Low DAR? Check_Aggregation->Check_DAR No Optimize_Buffer Optimize Buffer Conditions Check_Aggregation->Optimize_Buffer Yes Modify_Linker Use Hydrophilic Linker Check_Aggregation->Modify_Linker Yes Check_Purification High Loss in Purification? Check_DAR->Check_Purification No Optimize_Reaction Optimize Conjugation Reaction Check_DAR->Optimize_Reaction Yes Check_Reagents Check Reagent Quality Check_DAR->Check_Reagents Yes Optimize_Purification Optimize Purification Method Check_Purification->Optimize_Purification Yes Review_Quantification Review Quantification Method Check_Purification->Review_Quantification No

Caption: A troubleshooting decision tree for low ADC synthesis yield.

References

Technical Support Center: t-Boc-Aminooxy-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-PEG4-NHS ester. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this reagent by providing troubleshooting guidance and answers to frequently asked questions regarding its stability and handling, with a primary focus on preventing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its main components?

This compound is a bifunctional crosslinker.[1][2][3][4][5] It comprises three key functional parts:

  • t-Boc (tert-Butoxycarbonyl) protected aminooxy group: The t-Boc group is a protecting group for the aminooxy functionality.[1][5] This protection is stable under basic conditions but can be removed using mild acids to reveal the reactive aminooxy group, which can then react with aldehydes or ketones.[2][3][5][6]

  • PEG4 (Polyethylene Glycol) spacer: The PEG spacer increases the solubility of the molecule in aqueous solutions, enhances stability, and can improve the pharmacokinetic properties of the resulting conjugate.[1][2][3]

  • NHS (N-hydroxysuccinimide) ester: This is an amine-reactive functional group that readily reacts with primary amines (like the side chain of lysine (B10760008) residues in proteins) to form stable amide bonds.[1][4][7][8]

Q2: What are the primary causes of this compound degradation?

The primary cause of degradation is hydrolysis. This molecule has two main points of susceptibility:

  • Hydrolysis of the NHS ester: The NHS ester is highly susceptible to hydrolysis in aqueous environments, a reaction that competes with the desired amine conjugation.[7][8][9][] The rate of this hydrolysis is significantly influenced by pH.

  • Hydrolysis of the t-Boc group: The t-Boc protecting group is sensitive to acidic conditions and can be cleaved, prematurely exposing the aminooxy group.[11][12][13]

Q3: How should I properly store and handle this compound to prevent hydrolysis?

Proper storage and handling are critical to maintaining the reactivity of the reagent.

  • Storage: The compound should be stored desiccated at -20°C for long-term storage (months to years) and can be kept at 0-4°C for short-term use (days to weeks).[2][3][6][14] It is crucial to keep the reagent dry.[15]

  • Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[15] For optimal stability, consider purging the vial with an inert gas like nitrogen before resealing.[15]

Q4: Can I prepare stock solutions of this compound?

Yes, but with caution.

  • Solvent Choice: Non-aqueous, anhydrous-grade organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are recommended for preparing stock solutions.[5][8][16][17] Ensure the DMF is of high quality and free of dimethylamine, which can react with the NHS ester.[17]

  • Storage of Stock Solutions: Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months.[17]

  • Aqueous Solutions: Avoid preparing aqueous stock solutions, as the NHS ester will hydrolyze rapidly.[15][16][17] Aqueous solutions should be prepared immediately before use.[17]

Troubleshooting Guide

This guide addresses common issues encountered during conjugation reactions with this compound, with a focus on preventing hydrolysis.

Issue 1: Low Conjugation Efficiency

Low or no yield of the desired conjugate is often a result of NHS ester hydrolysis.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Incorrect Buffer pH The optimal pH for NHS ester reactions is between 7.2 and 8.5.[7][][16] Below this range, the target amine is protonated and less nucleophilic.[17][18] Above this range, the rate of NHS ester hydrolysis increases dramatically.[7][9][16][17][18] Action: Verify the pH of your reaction buffer with a calibrated pH meter immediately before use.
Presence of Primary Amines in the Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, leading to significantly reduced efficiency.[7][16] Action: Use non-amine-containing buffers like Phosphate (B84403) Buffered Saline (PBS), HEPES, or borate (B1201080) buffer.[7]
Hydrolyzed Reagent The NHS ester may have hydrolyzed due to improper storage or handling. Action: Test the reactivity of your NHS ester reagent (see protocol below). If inactive, use a fresh vial of the reagent.
Low Reactant Concentration At low concentrations of the target molecule, the competing hydrolysis of the NHS ester can become more pronounced.[7][16] Action: If possible, increase the concentration of your target molecule (e.g., protein concentration of at least 2 mg/mL is recommended).[16]
Suboptimal Reaction Time and Temperature Reactions are typically performed for 0.5 to 4 hours at room temperature or 4°C.[7][16] Action: To minimize hydrolysis, consider performing the reaction at 4°C for a longer duration (e.g., overnight).[16]
Issue 2: Premature Cleavage of the t-Boc Group

If the t-Boc group is unintentionally removed, the aminooxy group may undergo undesired side reactions.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps & Recommendations
Acidic Reaction or Purification Conditions The t-Boc group is labile in acidic conditions.[11][12][13] Action: Ensure that all buffers and solutions used during the conjugation and purification steps are at a neutral or slightly alkaline pH. Avoid exposure to strong acids.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Protein
  • Reagent Preparation:

    • Equilibrate the vial of this compound to room temperature before opening.

    • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use.[17]

  • Protein Preparation:

    • Dissolve the protein in a non-amine, alkaline buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0).

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester stock solution to the protein solution.

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional):

    • The reaction can be stopped by adding a small amount of an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM to consume any unreacted NHS ester.[7]

  • Purification:

    • Remove excess, unreacted crosslinker and byproducts using dialysis, size-exclusion chromatography (desalting column), or another suitable method.

Protocol 2: Qualitative Assessment of NHS Ester Reactivity

This method is based on the release of N-hydroxysuccinimide upon hydrolysis, which can be monitored by UV spectrophotometry.[7][15]

  • Initial Absorbance Measurement:

    • Dissolve 1-2 mg of the this compound in 2 mL of a non-amine buffer (e.g., phosphate buffer, pH 7.5). If not water-soluble, first dissolve in a small amount of DMSO and then dilute with the buffer.[15]

    • Measure the absorbance of this solution at 260 nm.

  • Forced Hydrolysis:

    • To 1 mL of the reagent solution, add 100 µL of 0.5-1.0 N NaOH.[15]

    • Vortex for 30 seconds.

  • Final Absorbance Measurement:

    • Immediately measure the absorbance of the base-hydrolyzed solution at 260 nm.[15]

  • Interpretation:

    • A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has been hydrolyzed, releasing NHS.[15] If there is little to no change in absorbance, the reagent has likely already hydrolyzed and is inactive.[15]

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures

pHTemperature (°C)Half-life
7.004-5 hours[7][9]
8.6410 minutes[7][9]

This data highlights the critical impact of pH on the stability of the NHS ester.

Visual Guides

Hydrolysis_Prevention_Workflow cluster_storage Reagent Storage & Handling cluster_reaction Reaction Conditions cluster_outcome Outcome Storage Store at -20°C Desiccated Equilibrate Equilibrate to RT before opening Storage->Equilibrate PrepareStock Prepare stock in anhydrous DMSO/DMF immediately before use Equilibrate->PrepareStock ImproperStorage Moisture exposure Equilibrate->ImproperStorage skip Buffer Use non-amine buffer (e.g., PBS, HEPES) pH 7.2 - 8.5 PrepareStock->Buffer WrongBuffer Amine buffer (Tris) Incorrect pH PrepareStock->WrongBuffer incorrect buffer Temperature React at RT (1-4h) or 4°C (overnight) Buffer->Temperature Concentration Use optimal protein concentration (>2mg/mL) Temperature->Concentration Success Successful Conjugation Concentration->Success Failure Hydrolysis/Low Yield ImproperStorage->Failure WrongBuffer->Failure

Caption: Workflow for preventing hydrolysis of this compound.

Competing_Reactions cluster_paths Reagent This compound (Active) Amine Primary Amine (e.g., Protein-NH2) Reagent->Amine Aminolysis (pH 7.2-8.5) Water Water (H2O) (Hydrolysis) Reagent->Water Hydrolysis (competing reaction, rate increases with pH) Conjugate Stable Amide Bond (Desired Product) Amine->Conjugate Hydrolyzed Inactive Carboxylate Water->Hydrolyzed

Caption: Competing reactions involving the NHS ester group.

References

Technical Support Center: NHS Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester crosslinkers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the use of NHS esters in bioconjugation experiments.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments, with a focus on identifying and mitigating side reactions.

Problem 1: Low or No Labeling Efficiency

You've performed your conjugation reaction, but analysis shows a low degree of labeling (DOL) or no labeling at all.

Potential Cause Recommended Solution
Hydrolyzed NHS Ester: NHS esters are highly susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.[1][2][3]1. Check Reagent Activity: Use a spectrophotometric method to confirm the activity of your NHS ester reagent before use (see Experimental Protocol 1).[3] 2. Proper Storage and Handling: Store NHS esters desiccated at the recommended temperature. Allow the vial to warm to room temperature before opening to prevent condensation.[3] Prepare stock solutions in anhydrous, amine-free solvents like DMSO or DMF immediately before use.[4][5]
Incompatible Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[4][5]Buffer Exchange: Ensure your protein or molecule of interest is in an amine-free buffer such as phosphate-buffered saline (PBS), HEPES, or sodium bicarbonate buffer.[4][5]
Suboptimal pH: The reaction between NHS esters and primary amines is highly pH-dependent. At low pH, the amine is protonated and non-nucleophilic. At high pH, hydrolysis of the NHS ester is rapid. The optimal pH range is typically 7.2-8.5.[4][5]Verify and Optimize pH: Use a calibrated pH meter to ensure your reaction buffer is within the optimal range. For many applications, a pH of 8.3 is a good starting point.[5]
Low Reactant Concentration: The bimolecular labeling reaction is concentration-dependent. Low concentrations can lead to the competing hydrolysis reaction dominating.Increase Concentrations: If possible, increase the concentration of your protein and/or the molar excess of the NHS ester. A protein concentration of at least 1-2 mg/mL is often recommended.

Problem 2: Unexpected or Non-Specific Labeling

You observe labeling at sites other than primary amines, or your final product is heterogeneous.

Potential Cause Recommended Solution
Reaction with Other Nucleophilic Residues: NHS esters can react with the side chains of other amino acids, primarily the hydroxyl groups of serine, threonine, and tyrosine (O-acylation).[6][7][8] Reactions with cysteine and histidine have also been reported, though they are generally less common or result in less stable products.[8][9]1. Optimize Reaction pH: Lowering the pH towards 7.2-7.5 can disfavor the reaction with less nucleophilic hydroxyl groups while still allowing the reaction with primary amines to proceed.[8] 2. Limit Molar Excess: Use the lowest effective molar excess of the NHS ester to minimize off-target reactions. 3. Reverse O-acylation: The ester bonds formed with serine and threonine are less stable than the amide bonds formed with primary amines and can be selectively cleaved.[8] Treat your sample with hydroxylamine (B1172632) post-reaction (see Experimental Protocol 2).
Steric Hindrance: The accessibility of primary amines on the surface of your protein can be limited by the protein's three-dimensional structure, potentially leading to reactions at more exposed, non-amine sites.[10]Structural Analysis: If the protein structure is known, analyze the accessibility of lysine (B10760008) residues and the N-terminus. Consider using a crosslinker with a longer spacer arm to overcome steric hindrance.
Protein Aggregation and Precipitation: Over-labeling or labeling with hydrophobic molecules can alter the protein's charge and solubility, leading to aggregation and precipitation, which can trap unreacted label.[2][11]1. Reduce Degree of Labeling: Lower the molar excess of the NHS ester in the reaction. 2. Use Water-Soluble Crosslinkers: If your crosslinker is hydrophobic, consider using a water-soluble alternative (e.g., Sulfo-NHS esters).

Problem 3: Poor Reproducibility

Your experimental results vary significantly between batches.

Potential Cause Recommended Solution
Inconsistent Reagent Activity: The activity of the NHS ester can degrade over time due to moisture.Aliquot and Store Properly: Aliquot NHS ester reagents upon receipt to minimize freeze-thaw cycles and exposure to moisture. Always perform a quality check on new batches (see Experimental Protocol 1).
pH Drift During Reaction: The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is acidic and can lower the pH of poorly buffered solutions, affecting reaction kinetics.[5]Use a More Concentrated Buffer: For large-scale reactions, use a higher concentration buffer (e.g., 0.1 M) to maintain a stable pH.[5]
Variable Reaction Conditions: Reaction kinetics are sensitive to time and temperature.Standardize Protocols: Ensure consistent incubation times and temperatures for all experiments. For temperature-sensitive proteins, performing the reaction at 4°C for a longer duration can be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of an NHS ester in bioconjugation?

A1: N-hydroxysuccinimide (NHS) esters react primarily with primary amines (–NH₂) to form a stable amide bond. In proteins, these primary amines are found at the N-terminus of the polypeptide chain and on the side chain of lysine residues.[4][8]

Q2: What are the main side reactions of NHS esters?

A2: The most significant side reaction is hydrolysis, where the NHS ester reacts with water, rendering it inactive.[1][2] NHS esters can also react with other nucleophilic amino acid side chains, most notably the hydroxyl groups of serine, threonine, and tyrosine, leading to the formation of less stable ester bonds (O-acylation).[6][7][8] Reactions with the side chains of cysteine, histidine, and arginine have also been reported but are generally less frequent.[8][9]

Q3: How does pH affect NHS ester reactions?

A3: The pH is a critical parameter. The optimal range for reaction with primary amines is typically 7.2-8.5.[4][5]

  • Below pH 7.2: The primary amines are increasingly protonated (-NH₃⁺), making them poor nucleophiles and slowing down the reaction.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester increases significantly, which competes with the desired reaction and reduces labeling efficiency.[1][12]

Q4: Can I use Tris buffer for my NHS ester reaction?

A4: No, you should avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffer components will react with the NHS ester and compete with your target molecule.[4][5] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate.[5]

Q5: My NHS ester is not soluble in my aqueous buffer. What should I do?

A5: Many NHS esters have limited aqueous solubility. It is common practice to first dissolve the NHS ester in a small amount of an anhydrous, water-miscible organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then add this stock solution to your aqueous reaction mixture.[4][5]

Q6: How can I stop or "quench" the NHS ester reaction?

A6: To quench the reaction, you can add a small molecule containing a primary amine. This will react with any remaining active NHS ester. Common quenching agents include Tris, glycine, hydroxylamine, or ethanolamine, typically added to a final concentration of 20-50 mM.[11]

Q7: How can I determine the efficiency of my labeling reaction?

A7: The efficiency is often expressed as the Degree of Labeling (DOL), which is the average number of labels per protein molecule.[13] For chromogenic or fluorescent labels, the DOL can be determined spectrophotometrically by measuring the absorbance of the protein (at 280 nm) and the label (at its λmax) (see Experimental Protocol 3).[14][15] For other labels, techniques like mass spectrometry can be used.

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The primary competing side reaction is hydrolysis.

Table 1: Half-life of NHS Esters in Aqueous Solution at Different pH Values

pHTemperature (°C)Half-lifeReference(s)
7.004-5 hours[1][12]
8.0Room Temp.~1 hour[12]
8.6410 minutes[1][12]

Note: Half-life can vary depending on the specific NHS ester compound and buffer composition.

Experimental Protocols

Protocol 1: Spectrophotometric Assay for NHS Ester Activity

This protocol allows for a quick assessment of whether your NHS ester reagent is active or has been hydrolyzed. The principle is that the hydrolysis of the NHS ester releases N-hydroxysuccinimide, which absorbs light at 260 nm.

Materials:

  • NHS ester reagent

  • Amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.5)

  • Anhydrous DMSO or DMF (if needed for solubility)

  • 0.5 M NaOH

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Prepare a 1-2 mg/mL solution of the NHS ester in the amine-free buffer. If the ester is not water-soluble, first dissolve it in a small volume of DMSO or DMF and then dilute it with the buffer.

  • Prepare a blank solution containing the same concentration of buffer and organic solvent (if used).

  • Immediately measure the absorbance of the NHS ester solution at 260 nm, using the blank to zero the spectrophotometer. Record this value as A_initial.

  • To a portion of the NHS ester solution, add NaOH to a final concentration of 0.1 M to rapidly hydrolyze the ester.

  • Within 1-2 minutes, measure the absorbance of the hydrolyzed solution at 260 nm. Record this value as A_final.

Interpretation:

  • If A_final > A_initial , the NHS ester is active.

  • If A_final ≈ A_initial , the NHS ester is largely hydrolyzed and should not be used.

Protocol 2: Hydroxylamine Treatment to Cleave O-Acyl Bonds

This protocol can be used to selectively cleave the less stable ester bonds formed from the reaction of NHS esters with serine and threonine residues, while leaving the stable amide bonds with primary amines intact.

Materials:

  • Labeled protein conjugate

  • Hydroxylamine hydrochloride

  • Buffer for pH adjustment (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • After your standard NHS ester labeling reaction and quenching, purify the protein conjugate to remove excess reagents.

  • Prepare a 0.5-1 M solution of hydroxylamine in your desired buffer. Adjust the pH to around 8.5.

  • Add the hydroxylamine solution to your purified conjugate to a final hydroxylamine concentration of 50-100 mM.

  • Incubate the reaction for 1-4 hours at room temperature or 37°C.

  • Remove the hydroxylamine and byproducts by buffer exchange (e.g., dialysis or desalting column).

  • Analyze the treated conjugate to confirm the removal of off-target labels. This can be done by mass spectrometry to look for a decrease in the mass corresponding to the O-acylated peptides.

Protocol 3: Determining the Degree of Labeling (DOL) by Spectrophotometry

This protocol is for determining the DOL of a protein labeled with a chromogenic or fluorescent dye.

Materials:

  • Purified labeled protein conjugate in a suitable buffer

  • UV-Vis Spectrophotometer and quartz cuvettes

Procedure:

  • Measure the absorbance of the labeled protein solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λ_max) of the dye (A_max).

  • Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A₂₈₀ - (A_max × CF)] / ε_protein Where:

    • CF is the correction factor, which is the ratio of the dye's absorbance at 280 nm to its absorbance at its λ_max (A₂₈₀_dye / A_max_dye). This value is often provided by the dye manufacturer.

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye: Dye Concentration (M) = A_max / ε_dye Where:

    • ε_dye is the molar extinction coefficient of the dye at its λ_max.

  • Calculate the DOL: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

G Key Reactions of NHS Esters in Bioconjugation cluster_0 Desired Reaction cluster_1 Side Reactions Protein_NH2 Protein-NH₂ (Primary Amine) Amide_Bond Protein-NH-CO-R (Stable Amide Bond) Protein_NH2->Amide_Bond + NHS Ester NHS_Ester R-CO-O-NHS (NHS Ester) NHS_Ester->Amide_Bond NHS_Leaving_Group NHS Amide_Bond->NHS_Leaving_Group + Water H₂O (Water) Hydrolyzed_Ester R-COOH (Inactive Acid) Water->Hydrolyzed_Ester + NHS Ester Protein_OH Protein-OH (Ser, Thr, Tyr) Ester_Bond Protein-O-CO-R (Unstable Ester Bond) Protein_OH->Ester_Bond + NHS Ester NHS_Ester2 R-CO-O-NHS NHS_Ester2->Hydrolyzed_Ester NHS_Ester2->Ester_Bond G Troubleshooting Workflow for Low Labeling Efficiency start Low/No Labeling Observed check_reagent Is NHS ester active? start->check_reagent check_buffer Is buffer amine-free? check_reagent->check_buffer Yes replace_reagent Use fresh, active NHS ester check_reagent->replace_reagent No check_ph Is pH optimal (7.2-8.5)? check_buffer->check_ph Yes buffer_exchange Buffer exchange into PBS, HEPES, etc. check_buffer->buffer_exchange No check_conc Are concentrations sufficient? check_ph->check_conc Yes adjust_ph Adjust buffer pH check_ph->adjust_ph No increase_conc Increase protein and/or NHS ester concentration check_conc->increase_conc No end Re-run experiment check_conc->end Yes replace_reagent->end buffer_exchange->end adjust_ph->end increase_conc->end G Workflow for Identifying and Mitigating Non-Specific Labeling start Perform Labeling Reaction purify Purify Conjugate start->purify analyze Analyze by Mass Spectrometry purify->analyze check_side_products Side products detected? analyze->check_side_products optimize_rxn Optimize Reaction: - Lower pH - Reduce molar excess of NHS ester check_side_products->optimize_rxn Yes hydroxylamine Treat with Hydroxylamine (to cleave O-acyl bonds) check_side_products->hydroxylamine Yes, O-acylation end_success Homogeneous Product check_side_products->end_success No optimize_rxn->start reanalyze Re-analyze by Mass Spectrometry hydroxylamine->reanalyze reanalyze->end_success

References

Technical Support Center: Optimizing Buffer Conditions for NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions for N-hydroxysuccinimide (NHS) ester reactions. Find troubleshooting tips for common issues and answers to frequently asked questions to enhance the success of your conjugation experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during NHS ester reactions and provides solutions to overcome them.

IssuePotential CauseRecommended Solution
Low Conjugation Efficiency Incorrect Buffer pH: The pH is outside the optimal range of 7.2-8.5.[1][2][3] At a lower pH, the primary amines on the target molecule are protonated and less reactive.[1][4][5] At a higher pH, the rate of NHS ester hydrolysis increases, which competes with the conjugation reaction.[1][2][4][5]Verify the pH of your reaction buffer using a calibrated pH meter and adjust it to the optimal range, typically between 8.3 and 8.5 for most applications.[3][4][6][7]
Presence of Primary Amines in Buffer: Buffers like Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) contain primary amines that compete with the target molecule for reaction with the NHS ester.[1][3][8]Switch to a non-amine-containing buffer such as phosphate (B84403), bicarbonate, HEPES, or borate (B1201080) buffer.[2][3]
Hydrolysis of NHS Ester: The NHS ester has degraded due to prolonged exposure to aqueous conditions or high pH.[1][3][5] NHS esters are moisture-sensitive.[8]Prepare the NHS ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[1][3][9] Consider performing the reaction at a lower temperature (e.g., 4°C) to decrease the rate of hydrolysis.[1][3]
Low Protein Concentration: The concentration of the protein or molecule to be labeled is too low, making the competing hydrolysis reaction more likely.[1]For optimal results, use a protein concentration of at least 2 mg/mL.[1] A higher protein concentration can improve labeling efficiency.[9]
Inactive NHS Ester Reagent: The NHS ester may have degraded due to improper storage.Store NHS esters in a dry, light-protected container at -20°C and avoid repeated freeze-thaw cycles.[3] Allow the reagent to equilibrate to room temperature before opening to prevent moisture condensation.[8][10][11]
Protein Aggregation/Precipitation High Organic Solvent Concentration: A high concentration of the organic solvent (DMSO or DMF) used to dissolve the NHS ester can cause the protein to precipitate.[3]Keep the final concentration of the organic solvent in the reaction mixture to a minimum, typically between 0.5% and 10%.[3][12]
Protein Instability: The protein may not be stable at the reaction pH or temperature.Consider using a buffer at a lower pH (e.g., PBS at pH 7.4) and a lower temperature (4°C), although this may require longer incubation times.[13]
Inconsistent Labeling Results pH Shift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is weakly acidic and can lower the pH of the reaction mixture, especially in large-scale reactions or with weakly buffered solutions.[4][7]Use a more concentrated buffer (e.g., 0.1 M) and monitor the pH during the reaction, adjusting as necessary.[4][7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for an NHS ester reaction?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3] The reaction is strongly pH-dependent.[4] Below this range, the primary amines are protonated and thus less reactive.[4][5] Above this range, the rate of NHS ester hydrolysis significantly increases, which competes with the desired reaction and reduces efficiency.[2][4][5][14] For many applications, a pH of 8.3-8.5 is considered optimal.[4][6][7]

Q2: Which buffers are recommended for NHS ester reactions?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[2] A 0.1 M sodium bicarbonate solution or a 0.1 M phosphate buffer are good starting points.[4][7]

Q3: Are there any buffers I should avoid?

Yes, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][3][8] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1] However, Tris or glycine buffers can be useful for quenching the reaction at the end of the procedure.[2]

Q4: My NHS ester is not soluble in my aqueous reaction buffer. What should I do?

Many NHS esters have limited solubility in aqueous solutions and should first be dissolved in a small amount of a dry, water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before being added to the aqueous reaction mixture.[1][3][4][13] It is crucial to use high-quality, amine-free DMF, as any amine impurities will react with the NHS ester.[4][15]

Q5: At what temperature and for how long should I run the reaction?

NHS ester conjugations are typically performed at room temperature for 0.5 to 4 hours or at 4°C overnight.[1][2][9] Lower temperatures can help minimize the hydrolysis of the NHS ester but may require a longer incubation time to achieve sufficient labeling.[1] If you suspect hydrolysis is an issue, performing the reaction at 4°C overnight is a good strategy.[1]

Quantitative Data Summary

The stability of the NHS ester is a critical factor in the success of the conjugation reaction and is highly dependent on the pH of the buffer.

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[2][14]
8.6410 minutes[2][14]
7.0Room Temperature~7 hours[11][16]
9.0Room TemperatureMinutes[11][16]

Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester

This protocol provides a general procedure. Optimization may be required for specific proteins and labels.

1. Buffer Preparation:

  • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.3. Alternatively, use a 0.1 M phosphate buffer at the same pH.[3][4]

  • Ensure the buffer is free from any primary amine contaminants.

2. Protein Solution Preparation:

  • If your protein solution contains buffers with primary amines (e.g., Tris), they must be removed. This can be achieved by dialysis against the reaction buffer or by using a desalting column.[8][9]

  • Dissolve the protein to be labeled in the reaction buffer at a concentration of 2-10 mg/mL.[3][9]

3. NHS Ester Solution Preparation:

  • Immediately before use, dissolve the NHS ester in a small volume of anhydrous DMSO or amine-free DMF.[1][3][4][9]

  • Do not prepare and store aqueous stock solutions of NHS esters as they hydrolyze quickly.[1][8]

4. Reaction:

  • Add the dissolved NHS ester to the protein solution. The molar ratio of NHS ester to protein will need to be optimized for your specific application, but a 10-20 fold molar excess is a common starting point.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[1][9] If the label is light-sensitive, protect the reaction from light.

5. Quenching (Optional):

  • To stop the reaction, you can add a small amount of a primary amine-containing buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[2] Incubate for 10-15 minutes.

6. Purification:

  • Remove the excess, unreacted NHS ester and the N-hydroxysuccinimide byproduct by gel filtration, dialysis, or a desalting column.[4][9][13]

Visualizations

NHS_Ester_Reaction_Workflow cluster_reaction Reaction cluster_post_reaction Post-Reaction p_prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Add NHS Ester to Protein Solution nhs_prep Dissolve NHS Ester in Anhydrous DMSO/DMF (Immediately Before Use) incubate Incubate (RT for 1-4h or 4°C overnight) mix->incubate Conjugation quench Quench Reaction (Optional, e.g., Tris) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify end purify->end start start->p_prep start->nhs_prep

Caption: General experimental workflow for protein labeling with NHS esters.

NHS_Ester_Reaction_vs_Hydrolysis cluster_desired Desired Reaction (Aminolysis) cluster_competing Competing Reaction (Hydrolysis) NHS NHS Ester Amine Primary Amine (e.g., Protein-NH2) NHS->Amine Water Water (H2O) NHS->Water Amide Stable Amide Bond (Conjugate) Amine->Amide pH 7.2-8.5 Inactive Inactive Carboxylic Acid Water->Inactive Increases with pH

Caption: Competing reactions of NHS esters in aqueous buffer solutions.

References

Technical Support Center: Navigating the Challenges of PEGylated Protein Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common and complex challenges encountered during the purification of PEGylated proteins.

Frequently Asked questions (FAQs)

Q1: What are the primary challenges encountered when purifying PEGylated proteins?

The PEGylation process, which involves the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, often results in a complex and heterogeneous mixture. This heterogeneity is the primary challenge during purification and includes:

  • Unreacted Protein: The original, unmodified biomolecule.

  • Unreacted PEG: Excess PEG reagent from the conjugation reaction.

  • Multi-PEGylated Species: Proteins with varying numbers of attached PEG molecules (e.g., mono-, di-, multi-PEGylated).[1]

  • Positional Isomers: Molecules with the same number of PEG chains attached at different sites on the protein.[1]

  • Hydrolysis Fragments: Degradation products from the PEGylation reagents.[1]

Separating these closely related species is difficult because the addition of the neutral and hydrophilic PEG polymer can lead to only slight differences in the physicochemical properties typically used for fractionation.[1][2]

Q2: What are the most common chromatography methods for purifying PEGylated proteins?

A combination of chromatography techniques is often employed to achieve the highest purity of PEGylated proteins. The most common methods leverage differences in molecular size, charge, and hydrophobicity:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their hydrodynamic radius. It is highly effective for the initial bulk separation of the larger PEGylated protein from smaller unreacted PEG and the native protein.[1][3]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge. The attachment of the neutral PEG chain can shield the charges on the protein, altering its binding to the IEX resin. This change in charge property allows for the separation of PEGylated products from unreacted starting materials and can also be used as a polishing step to separate mono-PEGylated from multi-PEGylated species.[1][3]

  • Hydrophobic Interaction Chromatography (HIC): This method separates molecules based on their hydrophobicity. PEG itself has hydrophobic properties and can interact with HIC media, which can be exploited to separate PEGylated species from un-PEGylated ones.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): For smaller molecules, RP-HPLC can be a high-resolution method for separating the more polar PEGylated product from the potentially less polar unreacted starting material.[3]

Q3: How can I monitor the success of the purification process?

Several analytical techniques can be used to assess the purity of your final product:

  • SDS-PAGE (for proteins): A significant increase in the apparent molecular weight of the protein will be observed after successful PEGylation.[3]

  • High-Performance Liquid Chromatography (HPLC): Both SEC-HPLC and RP-HPLC can be used to quantify the amount of remaining unreacted starting material and determine the purity of the final product.[3]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF or LC-MS can confirm the identity and mass of the PEGylated product, verifying the number of attached PEG chains.[3]

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Problem Potential Cause Suggested Solution
Poor Separation of PEGylated Conjugate and Unreacted Protein/PEG Inappropriate column choice (pore size).Select a column with a suitable pore size that allows the large conjugate to elute in the void volume while retaining the smaller molecules. For proteins >200 kDa, pore sizes of 500-1000 Å are often appropriate.[1]
Sample volume too large.The sample volume should ideally not exceed 2-5% of the total column volume to ensure optimal resolution.[1][3]
The size difference between the PEGylated and un-PEGylated molecule is too small.Consider using a longer column or a resin with a smaller particle size for higher resolution.[3]
Low Recovery of PEGylated Compound Non-specific binding to the column matrix.Ensure the column is thoroughly equilibrated with the mobile phase. Consider adding a small amount of a non-ionic surfactant to the mobile phase.
The product is precipitating on the column.Decrease the concentration of the sample loaded onto the column. Modify the buffer to improve the solubility of your product.[3]
Ion Exchange Chromatography (IEX)
Problem Potential Cause Suggested Solution
Poor Separation of PEGylated Species "Charge shielding" effect of PEG reduces resolution.Optimize the pH of the mobile phase. Small changes in pH can significantly impact the surface charge of the PEGylated protein and its interaction with the resin.[1]
Inappropriate salt gradient.For proteins with small charge differences, a shallow salt gradient is often more effective than a step elution.[1][3]
Low Binding Capacity Steric hindrance from the PEG chain.The large size of the PEG chain can prevent the protein from accessing the binding sites within the resin pores. Consider using a resin with a larger pore size. Agarose-based resins with open porous structures have shown higher dynamic binding capacities for PEGylated proteins.[1]
Protein Elutes in Flow-Through Incorrect buffer conditions (pH or ionic strength).Ensure the pH of the loading buffer promotes a net charge on the protein that is opposite to the charge of the resin. The ionic strength of the loading buffer should be low enough to allow for binding.[1]
Low Recovery of PEGylated Product The product is binding irreversibly to the chromatography column.Modify the elution conditions by increasing the salt concentration of the elution buffer.[3]

Experimental Protocols

Protocol 1: Purification of a PEGylated Protein using Size Exclusion Chromatography (SEC)

This protocol provides a general framework for the initial removal of unreacted PEG and native protein from a PEGylated protein mixture.

Materials:

  • SEC column (e.g., Superdex 200 or similar, with an appropriate molecular weight range)

  • HPLC or FPLC system

  • Reaction mixture containing the PEGylated protein

  • SEC Running Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

Methodology:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC Running Buffer until a stable baseline is achieved.

  • Sample Preparation: Filter the reaction mixture through a 0.22 µm syringe filter to remove any precipitates.[3]

  • Sample Injection: Inject the filtered sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.[1][3]

  • Elution: Elute the sample with the SEC Running Buffer at a constant flow rate recommended for the column.

  • Fraction Collection: Collect fractions as the sample elutes from the column. The larger PEGylated protein will elute earlier than the smaller, unreacted protein and PEG.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the purified PEGylated protein.

Protocol 2: Purification of a PEGylated Protein using Ion Exchange Chromatography (IEX)

This protocol provides a general framework for the separation of PEGylated species based on charge.

Materials:

  • IEX column (anion or cation exchange, depending on the protein's pI and the desired pH of separation)

  • HPLC or FPLC system

  • Partially purified PEGylated protein sample (e.g., from SEC)

  • Buffer A: Low salt concentration buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Buffer B: High salt concentration buffer (e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0)

Methodology:

  • Column Equilibration: Equilibrate the IEX column with Buffer A until the pH and conductivity of the effluent are the same as the buffer.[1]

  • Sample Loading: Load the sample onto the column at a low flow rate to ensure efficient binding.[1]

  • Wash: Wash the column with several column volumes of Buffer A to remove any unbound or weakly bound impurities.[1]

  • Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes).[1] A shallow gradient is often more effective for separating species with small charge differences.[1][3]

  • Fraction Collection: Collect fractions throughout the elution gradient.

  • Analysis: Analyze the collected fractions using SDS-PAGE, IEF, and/or RP-HPLC to identify the fractions containing the desired PEGylated species.

Visualizations

PEG_Purification_Workflow cluster_reaction PEGylation Reaction cluster_purification Purification Steps cluster_analysis Analysis Reaction_Mixture Crude Reaction Mixture (PEGylated Protein, Unreacted Protein, Free PEG) SEC Size Exclusion Chromatography (SEC) - Removes free PEG and unreacted protein Reaction_Mixture->SEC Initial Cleanup IEX Ion Exchange Chromatography (IEX) - Separates by degree of PEGylation SEC->IEX Fractionation HIC Hydrophobic Interaction Chromatography (HIC) - Alternative/polishing step IEX->HIC Further Polishing (Optional) Analysis Purity & Identity Check (SDS-PAGE, HPLC, Mass Spec) IEX->Analysis HIC->Analysis

Caption: A typical workflow for the purification of PEGylated proteins.

Troubleshooting_Logic Start Poor Separation in IEX Cause1 Charge Shielding by PEG? Start->Cause1 Solution1 Optimize Mobile Phase pH Cause1->Solution1 Yes Cause2 Salt Gradient Too Steep? Cause1->Cause2 No Solution2 Use a Shallower Gradient Cause2->Solution2 Yes Cause3 Low Binding Capacity? Cause2->Cause3 No Solution3 Use Resin with Larger Pore Size Cause3->Solution3 Yes

Caption: Troubleshooting logic for poor separation in Ion Exchange Chromatography.

References

Technical Support Center: t-Boc-Aminooxy-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage and handling of t-Boc-Aminooxy-PEG4-NHS ester. Below you will find troubleshooting guides and frequently asked questions to ensure the successful use of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is crucial to maintain the reactivity of the NHS ester. For long-term storage (months to years), the compound should be stored at -20°C, kept dry, and protected from light.[1][2][3] For short-term storage (days to weeks), it can be kept at 0-4°C.[1] It is essential to store the reagent with a desiccant as it is moisture-sensitive.[4]

Q2: How should I handle the reagent upon receiving it and before use?

A2: The reagent is typically shipped at ambient temperature and is stable for a few weeks during ordinary shipping.[1] Before opening the vial, it is critical to allow it to equilibrate to room temperature to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[4][5][6]

Q3: In which solvents is this compound soluble?

A3: This reagent is soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Dichloromethane (DCM).[2][7] The hydrophilic PEG spacer also increases its solubility in aqueous media.[1][3]

Q4: Can I prepare stock solutions of this compound for later use?

A4: It is strongly recommended to prepare solutions of the NHS ester immediately before use.[4][5] The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, which reduces its reactivity.[5][6] If a stock solution in an anhydrous organic solvent like DMSO or DMF is necessary, it must be stored under strictly moisture-free conditions at -20°C and may be stable for several months.[5] However, for optimal performance, fresh solutions are always best.

Q5: What is the function of the different groups in this compound?

A5: This molecule is a heterobifunctional crosslinker with three key components:

  • t-Boc (tert-Butyloxycarbonyl) group: A protecting group for the aminooxy functionality. It can be removed under mild acidic conditions to reveal the reactive aminooxy group.[1][2][3][8]

  • PEG4 (Polyethylene glycol) spacer: A hydrophilic four-unit PEG linker that increases the solubility of the molecule and its conjugates in aqueous buffers, reduces aggregation, and provides a flexible spacer arm to minimize steric hindrance.[1][3][8][9]

  • NHS (N-hydroxysuccinimide) ester: A reactive group that readily couples with primary amines (-NH2) on proteins, peptides, or other molecules at a pH range of 7.2-8.5 to form a stable amide bond.[1][8][][11]

Quantitative Data Summary

ParameterValueSource(s)
Long-Term Storage -20°C[1][2][3][4][7]
Short-Term Storage 0 - 4°C[1]
Shelf Life (if stored properly) >3 years[1]
Shipping Condition Ambient Temperature[1][2][3]
Solubility DMSO, DMF, DCM[2][7]
Optimal Reaction pH for NHS ester 7.2 - 8.5[][12][13]
Reaction Time for NHS ester 30 - 120 minutes at room temperature or 4°C[]

Troubleshooting Guide

Issue: Low or No Conjugation Efficiency

This is a common problem that can often be resolved by systematically evaluating your experimental setup.

Potential Causes & Solutions
  • Hydrolysis of the NHS Ester: The NHS ester is highly susceptible to hydrolysis, rendering it inactive.

    • Solution: Always allow the reagent vial to warm to room temperature before opening. Prepare solutions immediately before use and avoid storing aqueous solutions.[4][5] If using a stock in organic solvent, ensure the solvent is anhydrous.

  • Incorrect Buffer Composition: The presence of primary amines in the reaction buffer will compete with your target molecule.

    • Solution: Avoid buffers containing primary amines, such as Tris or glycine.[4][5][13] Use amine-free buffers like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers within the optimal pH range.[4][12]

  • Suboptimal Reaction pH: The reaction between the NHS ester and a primary amine is pH-dependent.

    • Solution: Ensure the pH of your reaction mixture is between 7.2 and 8.5.[][13] At lower pH, the amine will be protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS ester increases significantly.[12][13]

  • Low Reagent Concentration: Insufficient concentration of the crosslinker can lead to poor labeling efficiency.

    • Solution: Consider increasing the molar excess of the this compound relative to your target molecule. A 20-fold molar excess is a common starting point.[4]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Conjugation Efficiency check_storage Was the reagent stored properly (-20°C, desiccated)? start->check_storage check_handling Was the vial warmed to RT before opening? check_storage->check_handling Yes result_hydrolysis High probability of NHS ester hydrolysis. check_storage->result_hydrolysis No check_solution_prep Was the reagent solution prepared fresh? check_handling->check_solution_prep Yes check_handling->result_hydrolysis No check_buffer_amines Does the reaction buffer contain primary amines (e.g., Tris)? check_solution_prep->check_buffer_amines Yes check_solution_prep->result_hydrolysis No check_ph Is the reaction pH between 7.2 and 8.5? check_buffer_amines->check_ph No result_buffer_competition Buffer is quenching the reaction. check_buffer_amines->result_buffer_competition Yes check_concentration Is the molar excess of the NHS ester sufficient? check_ph->check_concentration Yes result_ph Reaction pH is suboptimal. check_ph->result_ph No result_concentration Insufficient reagent concentration. check_concentration->result_concentration No success Problem Resolved check_concentration->success Yes

Caption: Troubleshooting decision tree for low conjugation efficiency.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with this compound

This protocol provides a general guideline. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis device for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If the protein buffer contains amines, perform a buffer exchange into the Reaction Buffer.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve a small amount of this compound in anhydrous DMSO or DMF to a final concentration of 10 mM.[4]

  • Conjugation Reaction: a. Add a calculated molar excess of the NHS ester solution to the protein solution. A 20-fold molar excess is a common starting point. b. Ensure the final concentration of the organic solvent (DMSO/DMF) does not exceed 10% of the total reaction volume to avoid protein denaturation. c. Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[4]

  • Quench the Reaction (Optional): Add Quenching Buffer to the reaction mixture to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts by using a desalting column or through dialysis against an appropriate buffer.

  • Storage: Store the labeled protein under conditions optimal for the non-labeled protein.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Purification protein_prep Prepare Protein in Amine-Free Buffer conjugation Add NHS Ester to Protein (pH 7.2-8.5) protein_prep->conjugation reagent_prep Prepare Fresh NHS Ester Solution in Anhydrous DMSO reagent_prep->conjugation incubation Incubate at RT or 4°C conjugation->incubation quench Quench Reaction (Optional) incubation->quench purify Purify via Desalting Column or Dialysis quench->purify final_product Labeled Protein purify->final_product

Caption: General workflow for protein conjugation.

References

Technical Support Center: Post-Reaction Purification of NHS-Ester Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of excess N-hydroxysuccinimide (NHS) ester following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted NHS-ester after a conjugation reaction?

It is essential to remove unreacted NHS-ester to prevent continued, unwanted labeling of your purified product or other molecules in subsequent steps.[1] Failure to quench or remove the excess reactive ester can lead to non-specific binding and interfere with downstream applications.[2]

Q2: What are the most common methods for removing excess NHS-ester?

The most prevalent and effective methods for separating the labeled molecule from unconjugated NHS-ester are based on differences in molecular size. These include:

  • Chemical Quenching: Inactivating the reactive NHS-ester with a small molecule containing a primary amine.

  • Size Exclusion Chromatography (SEC): Separating molecules based on their size, often using pre-packed desalting or spin columns for convenience.[2][3]

  • Dialysis: Using a semi-permeable membrane with a specific molecular weight cut-off (MWCO) to separate the larger conjugate from the smaller, free NHS-ester.[3][]

Q3: How do I choose the best purification method for my experiment?

The selection of the optimal purification method depends on factors such as your sample volume, the concentration of your molecule, the required level of purity, and the equipment available.

Scenario Recommended Method Rationale
Rapid, small-scale purification Spin columns (a form of SEC)Fast, user-friendly, and provides good recovery for small sample volumes.[3]
Larger sample volumes or need for high degree of buffer exchange Traditional size exclusion chromatography (e.g., FPLC) or dialysisBetter suited for larger volumes and allows for efficient buffer exchange.[3]
Dilute samples (<1 mg/mL) DialysisPurification of dilute samples can be challenging. Dialysis avoids further dilution of the sample.[3]

Experimental Protocols

Protocol 1: Chemical Quenching of Excess NHS-Ester

This protocol describes how to inactivate unreacted NHS-ester using a quenching buffer.

Materials:

  • Labeled molecule reaction mixture

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0; 1 M glycine)[5][6]

Methodology:

  • To quench the reaction, add the quenching buffer to a final concentration of 20-100 mM (e.g., add 50 µL of 1 M Tris-HCl, pH 8.0 to a 1 mL reaction).[2][6]

  • Incubate the reaction mixture for 15-30 minutes at room temperature.[2][7]

  • Proceed with purification to remove the quenched NHS-ester and other reaction byproducts using size exclusion chromatography or dialysis.[2]

Protocol 2: Purification using Size Exclusion Chromatography (Spin Column)

This method is ideal for the rapid removal of excess NHS-ester from small sample volumes.[3]

Materials:

  • Quenched labeling reaction mixture

  • Desalting spin column (e.g., Zeba™, Sephadex™ G-25)[3]

  • Microcentrifuge collection tubes

  • Purification buffer (e.g., PBS, pH 7.2-7.4)

  • Microcentrifuge

Methodology:

  • Prepare the Column: Remove the column's bottom closure and loosen the cap. Place the column into a collection tube. Centrifuge at 1,000 x g for 2 minutes to remove the storage buffer. Discard the flow-through.[3]

  • Equilibrate the Column: Add 300-500 µL of purification buffer to the top of the resin bed. Centrifuge at 1,000 x g for 2 minutes. Discard the buffer. Repeat this step 2-3 times.[3]

  • Load the Sample: Place the spin column into a new, clean collection tube. Slowly apply the entire quenched reaction mixture to the center of the resin bed.[3]

  • Elute the Labeled Molecule: Centrifuge the column at 1,000 x g for 2-3 minutes. The purified, labeled molecule will be in the collection tube. The smaller, unconjugated NHS-ester and its byproducts will be retained in the resin.[3]

  • Storage: Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protected from light if fluorescently labeled.[5]

Protocol 3: Purification using Dialysis

This technique is suitable for larger sample volumes and when a high degree of buffer exchange is desired.[3]

Materials:

  • Quenched labeling reaction mixture

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO) (e.g., 10 kDa for most proteins)[3]

  • Dialysis clips

  • Large beaker (e.g., 1-2 L)

  • Dialysis buffer (e.g., PBS, pH 7.2-7.4)

  • Stir plate and stir bar

Methodology:

  • Prepare the Dialysis Membrane: Cut the required length of dialysis tubing and prepare it according to the manufacturer's instructions, which often involves rinsing with deionized water.[3]

  • Load the Sample: Securely close one end of the tubing with a dialysis clip. Pipette the reaction mixture into the dialysis tubing, leaving some space at the top. Remove excess air and securely close the other end with a second clip.[3]

  • Perform Dialysis: Place the sealed dialysis bag into a beaker containing the dialysis buffer. The buffer volume should be at least 200 times the sample volume. Place a stir bar in the beaker and put it on a stir plate at a low speed to facilitate diffusion.[3]

  • Conduct Dialysis: Perform the dialysis at 4°C to maintain the stability of the labeled molecule.[3]

  • Change the Buffer: Dialyze for at least 2 hours. Discard the used buffer and replace it with fresh dialysis buffer. Repeat the buffer change at least two more times. For complete removal of the free NHS-ester, an overnight dialysis step is recommended.[3]

  • Recover the Sample: Carefully remove the dialysis bag from the buffer. Open one end and pipette the purified labeled molecule into a clean storage tube.[3]

  • Storage: Store the purified conjugate as appropriate.

Quantitative Data Summary

The efficiency of NHS-ester reactions and the stability of the ester are influenced by several factors, as summarized below.

Table 1: Half-life of NHS-Ester Hydrolysis

pHTemperatureHalf-life
7.00°C4-5 hours[8][9]
8.0Room Temp1 hour[6]
8.64°C10 minutes[8][9]
8.6Room Temp10 minutes[6]

Table 2: Recommended Reagent Concentrations

Reagent Recommended Concentration Notes
Protein/Molecule≥ 2 mg/mLHigher concentrations can improve labeling efficiency.[5]
NHS-Ester5- to 20-fold molar excessThe optimal ratio should be determined empirically.[2]
Quenching Agent (e.g., Tris, glycine)20-100 mM final concentrationSufficient to stop the reaction.[2][6]

Visualized Workflows

NHS_Ester_Purification_Workflow cluster_quenching Chemical Quenching cluster_sec Size Exclusion Chromatography (SEC) cluster_dialysis Dialysis start_q Reaction Mixture (with excess NHS-ester) quench Add Quenching Agent (e.g., Tris, Glycine) start_q->quench incubate_q Incubate (Room Temperature) quench->incubate_q start_sec Quenched Reaction Mixture incubate_q->start_sec Proceed to SEC start_dialysis Quenched Reaction Mixture incubate_q->start_dialysis Proceed to Dialysis load_sec Load onto SEC Column start_sec->load_sec elute_sec Elute with Buffer load_sec->elute_sec collect_sec Collect Fractions (Purified Conjugate) elute_sec->collect_sec load_dialysis Load into Dialysis Cassette start_dialysis->load_dialysis perform_dialysis Dialyze against Large Volume of Buffer load_dialysis->perform_dialysis recover_dialysis Recover Purified Conjugate perform_dialysis->recover_dialysis

Caption: Workflow for removing excess NHS-ester.

Troubleshooting Guide

Q4: I still have residual free NHS-ester (or its hydrolyzed byproduct) in my sample after purification. What could have gone wrong?

This issue can arise from several factors depending on the purification method used:

  • Size Exclusion Chromatography (SEC):

    • Column Overload: Applying too much sample volume to the desalting or spin column can lead to inefficient separation.[3]

    • Incorrect Resin Choice: Ensure the pore size of the SEC resin is appropriate to separate your labeled molecule from the small NHS-ester.[3]

  • Dialysis:

    • Inadequate Dialysis: The volume of the dialysis buffer should be significantly larger (at least 200-500 times) than the sample volume to ensure an effective concentration gradient for diffusion.[3] Multiple buffer changes are critical for complete removal.[3]

    • Incorrect Membrane MWCO: The Molecular Weight Cut-Off of the dialysis membrane must be large enough to allow the free NHS-ester to pass through but small enough to retain your molecule of interest.[3]

Q5: My labeled molecule precipitated after the labeling and/or purification step. How can I prevent this?

Protein precipitation can occur due to several reasons:

  • Over-labeling: The addition of too many labels can alter the net charge and pI of the protein, leading to changes in solubility and precipitation.[10] Try reducing the molar excess of the NHS-ester in the reaction.

  • Solvent Effects: If the NHS-ester is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <10%).[7]

  • Buffer Conditions: Ensure the pH and ionic strength of your buffers are appropriate for maintaining the stability of your molecule.

Q6: My labeling efficiency is very low. What are the potential causes?

Low labeling efficiency is a common problem with several potential causes:

  • Incorrect Buffer pH: The optimal pH for NHS-ester reactions is between 7.2 and 8.5.[5]

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS-ester, significantly reducing labeling efficiency.[5] Use amine-free buffers like PBS, borate, or carbonate.[5]

  • Hydrolysis of the NHS-Ester: NHS-esters can hydrolyze in aqueous solutions. To minimize this, you can perform the reaction at 4°C overnight.[5] Also, ensure that the NHS-ester reagent is stored properly and dissolved in an anhydrous solvent like DMSO or DMF immediately before use.[2]

  • Low Reactant Concentrations: Low concentrations of your molecule can lead to less efficient labeling due to the competing hydrolysis reaction. It is recommended to use a protein concentration of at least 2 mg/mL.[5]

References

Technical Support Center: t-Boc-Aminooxy-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-PEG4-NHS ester. This guide provides answers to frequently asked questions and troubleshooting advice to help researchers, scientists, and drug development professionals overcome common challenges, particularly those related to solubility and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation and pharmaceutical research.[1][2] It contains three key components:

  • An NHS (N-hydroxysuccinimide) ester : This is an amine-reactive group that efficiently forms stable amide bonds with primary amines (like those on lysine (B10760008) residues of proteins) at a pH of 7.2-8.5.[3][4]

  • A PEG4 (polyethylene glycol) spacer : This hydrophilic spacer increases the solubility of the molecule and the resulting conjugate, particularly in aqueous media.[1][5][6][7]

  • A t-Boc protected aminooxy group : The t-Boc protecting group can be removed under mild acidic conditions to reveal a reactive aminooxy group, which can then be conjugated to molecules containing an aldehyde or ketone.[1][8][9]

This structure makes it a valuable tool for developing antibody-drug conjugates (ADCs), PROTACs, and imaging agents, as well as for PEGylating proteins, peptides, and other molecules.[1][2][6]

Q2: I am having difficulty dissolving this compound. In which solvents is it soluble?

A2: This reagent is soluble in common anhydrous organic solvents.[8][10] The recommended solvents are Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Dichloromethane (DCM).[8][10] It is crucial to use anhydrous (water-free) grades of these solvents, as the NHS ester is highly sensitive to moisture.[3] Degraded DMF can also contain amines, which will react with the NHS ester and reduce its efficacy.[3][11]

Q3: Can I dissolve the reagent directly in my aqueous reaction buffer?

A3: It is strongly advised not to dissolve this compound directly in aqueous buffers. NHS esters are not readily soluble in water and are prone to rapid hydrolysis in aqueous environments.[3][12] Hydrolysis is a competing reaction that breaks down the NHS ester, rendering it inactive and unable to react with your target amine.[3][13][] The rate of hydrolysis increases significantly with higher pH.[3][15] The proper procedure is to first dissolve the reagent in a small amount of anhydrous organic solvent (like DMSO or DMF) immediately before use and then add this solution to your aqueous reaction mixture.[3][11][16]

Q4: My labeling reaction efficiency is very low. What are the common causes?

A4: Low labeling efficiency is a frequent issue that can stem from several factors:

  • Reagent Hydrolysis : The NHS ester is moisture-sensitive.[16] Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.[12][16][17] Prepare the solution immediately before use and avoid making stock solutions for storage.[16]

  • Incorrect pH : The reaction of an NHS ester with a primary amine is highly pH-dependent, with an optimal range of 7.2-8.5.[3] Below this range, the amine groups are protonated and less reactive. Above this range, the rate of NHS ester hydrolysis increases dramatically.[3][15]

  • Incompatible Buffers : Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions.[3] These buffers will compete with your target molecule for reaction with the NHS ester, significantly lowering your yield.[3] Always perform the reaction in an amine-free buffer like PBS, HEPES, or borate (B1201080) buffer.[3][15]

  • Low Reactant Concentration : Low concentrations of the target protein can lead to inefficient labeling because the competing hydrolysis reaction becomes more favorable.[3] It is often recommended to use a protein concentration of at least 2 mg/mL.[3]

Q5: How should I store the dry reagent and any unused solutions?

A5: The dry this compound reagent should be stored at -20°C, protected from light, and kept under desiccated conditions to prevent degradation from moisture.[5][8][9] It is not recommended to store this reagent in solution. The NHS-ester moiety readily hydrolyzes, so you should only prepare enough solution for immediate use and discard any excess.[3][16]

Solubility Data Summary

The solubility of this compound is a critical factor for its successful application. The following table summarizes its known solubility characteristics.

Solvent TypeRecommended SolventsSuitability & Important Notes
Organic Solvents Dimethyl sulfoxide (DMSO)[8][10]High Suitability. Use anhydrous grade. Ideal for preparing concentrated stock solutions immediately before adding to the reaction mixture.
Dimethylformamide (DMF)[8][10]High Suitability. Use high-quality, amine-free grade to prevent premature reaction.[3][11]
Dichloromethane (DCM)[8][10]Good Suitability. Useful for reactions involving small molecules in a completely organic phase.
Aqueous Solutions Water, PBS, HEPES, Borate BuffersNot Recommended for Direct Dissolution. The reagent has poor aqueous solubility and is highly susceptible to rapid hydrolysis, which deactivates it.[3][12]

Troubleshooting Guides

This section provides structured guidance for common experimental problems.

Problem 1: Reagent Fails to Dissolve or Forms a Precipitate

If you observe that the this compound is not dissolving properly or is precipitating out of solution, follow this troubleshooting workflow.

G start Issue: Reagent won't dissolve or precipitates check_solvent Step 1: Verify Solvent start->check_solvent solvent_q Are you using anhydrous DMSO, DMF, or DCM? check_solvent->solvent_q use_correct_solvent Action: Switch to a recommended anhydrous organic solvent. solvent_q->use_correct_solvent No check_conc Step 2: Check Concentration solvent_q->check_conc Yes success Problem Solved use_correct_solvent->success conc_q Is the concentration too high? check_conc->conc_q dilute Action: Add more solvent or start with a smaller amount of reagent. conc_q->dilute Yes aid_dissolution Step 3: Aid Dissolution conc_q->aid_dissolution No dilute->success aid_actions Action: Gently warm the solution and/or vortex briefly. aid_dissolution->aid_actions check_aqueous Step 4: Check for Water aid_actions->check_aqueous aqueous_q Was the reagent added directly to an aqueous buffer? check_aqueous->aqueous_q dissolve_first Solution: Always dissolve in anhydrous organic solvent FIRST, then add to the aqueous reaction. aqueous_q->dissolve_first Yes aqueous_q->success No, problem likely solved. dissolve_first->success G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_purify Purification Phase prep_protein 1. Prepare Protein (Buffer exchange to amine-free buffer, adjust concentration) react 3. Labeling Reaction (Add ester to protein, incubate RT for 30-60 min or 4°C for 2h) prep_protein->react prep_reagent 2. Prepare NHS Ester (Equilibrate to RT, dissolve in anhydrous DMSO/DMF immediately before use) prep_reagent->react quench 4. Quench Reaction (Add Tris or Glycine buffer) react->quench purify 5. Purify Conjugate (Remove excess reagent via desalting column or dialysis) quench->purify final_product Final Conjugated Protein purify->final_product

References

half-life of NHS ester hydrolysis at different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the hydrolysis of N-hydroxysuccinimide (NHS) esters, a critical factor in bioconjugation and labeling experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is NHS ester hydrolysis and why is it a concern?

A1: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, leading to the cleavage of the ester bond. This is a significant concern in bioconjugation because the hydrolyzed ester is no longer reactive with primary amines on the target molecule (e.g., proteins, peptides), thus reducing the efficiency of the desired labeling or crosslinking reaction.[1][2][3] This competing reaction can lead to low conjugation yields and inconsistent results.

Q2: How does pH affect the rate of NHS ester hydrolysis?

A2: The rate of NHS ester hydrolysis is highly dependent on the pH of the reaction buffer. As the pH increases, the rate of hydrolysis accelerates significantly.[1][2][4] This is because the hydroxyl ion (OH⁻), which is more abundant at higher pH, is a potent nucleophile that attacks the ester. Therefore, while a slightly alkaline pH is necessary to deprotonate primary amines for the desired conjugation reaction, a pH that is too high will favor hydrolysis.[3][5]

Q3: My labeling/conjugation efficiency is low. Could NHS ester hydrolysis be the cause?

A3: Yes, excessive hydrolysis of the NHS ester is a common reason for low labeling efficiency.[3][6] If the NHS ester hydrolyzes before it can react with the target amine, the overall yield of the desired conjugate will be reduced. It is crucial to carefully control the reaction conditions, especially pH, to minimize hydrolysis.[6]

Q4: What is the optimal pH range for NHS ester reactions to balance amine reactivity and hydrolysis?

A4: The optimal pH for most NHS ester coupling reactions is a compromise between maximizing the availability of deprotonated primary amines and minimizing the rate of ester hydrolysis. This range is typically between pH 7.2 and 8.5.[4][5][6] Within this range, the primary amines are sufficiently nucleophilic to react efficiently with the NHS ester, while the rate of hydrolysis is manageable.

Q5: How can I troubleshoot and minimize NHS ester hydrolysis in my experiments?

A5: To minimize hydrolysis and improve conjugation efficiency, consider the following troubleshooting steps:

  • Verify Buffer pH: Use a freshly calibrated pH meter to ensure your reaction buffer is within the optimal range (pH 7.2-8.5).[6]

  • Use Fresh Reagents: Prepare NHS ester solutions immediately before use. Avoid storing NHS esters in aqueous solutions, as they will hydrolyze over time.[6]

  • Control Temperature: Performing the reaction at a lower temperature (e.g., 4°C) can help to decrease the rate of hydrolysis, though this may require a longer incubation time.[6]

  • Increase Reactant Concentration: Higher concentrations of the target molecule and the NHS ester can favor the desired bimolecular conjugation reaction over the unimolecular hydrolysis.[6]

  • Avoid Incompatible Buffers: Do not use buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[6][7]

Data Presentation

The stability of NHS esters in aqueous solutions is critically dependent on the pH. The following table summarizes the half-life of NHS ester hydrolysis at various pH values and temperatures, providing a clear indication of its stability under different experimental conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
7.0Room Temperature~7 hours
8.0Room Temperature210 minutes
8.5Room Temperature180 minutes
8.6410 minutes
8.6Room Temperature~10 minutes
9.0Room Temperature125 minutes

Data compiled from multiple sources.[1][4][8][9][10]

Experimental Protocols

Protocol: Determining the Rate of NHS Ester Hydrolysis

This protocol outlines a method to quantify the rate of NHS ester hydrolysis by monitoring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light in the 260-280 nm range.[2][4]

Materials:

  • NHS ester of interest

  • Reaction Buffers at various pH values (e.g., 0.1 M phosphate (B84403) buffer at pH 7.0, 7.5, 8.0, and 8.5)

  • Water-miscible organic solvent (e.g., DMSO or DMF) if the NHS ester is not water-soluble

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Prepare a stock solution of the NHS ester: If the NHS ester is not readily soluble in water, dissolve it in a minimal amount of a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution.

  • Prepare reaction solutions: In separate cuvettes, prepare the reaction buffers at the desired pH values.

  • Initiate the reaction: Add a small, precise volume of the NHS ester stock solution to each cuvette containing the different pH buffers to achieve the desired final concentration. Mix quickly and thoroughly.

  • Monitor absorbance: Immediately begin monitoring the absorbance of each solution at 260 nm using the UV-Vis spectrophotometer. Record the absorbance at regular time intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time for each pH value.

    • The rate of hydrolysis can be determined from the initial slope of the curve.

    • The half-life (t₁/₂) of the NHS ester at a given pH can be calculated from the time it takes for the absorbance to reach half of its maximum value, which corresponds to the complete hydrolysis of the ester.

Mandatory Visualization

NHS_Ester_Hydrolysis_Pathway cluster_reaction NHS Ester Reaction Pathways cluster_hydrolysis Competing Hydrolysis Pathway cluster_factors Key Influencing Factors NHS_Ester NHS Ester (Reactive) Amide_Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Amide_Conjugate Amine Reaction (pH 7.2-8.5) Hydrolyzed_Ester Hydrolyzed NHS Ester (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Increases with pH) Primary_Amine Primary Amine (e.g., on Protein) Primary_Amine->Amide_Conjugate Water Water (H₂O) Water->Hydrolyzed_Ester pH pH pH->NHS_Ester Affects Stability Temperature Temperature Temperature->NHS_Ester Affects Rate Concentration Concentration Concentration->Amide_Conjugate Impacts Yield

Caption: Logical workflow of NHS ester reactions and influencing factors.

References

Technical Support Center: Optimizing Amine Labeling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amine labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your amine labeling experiments for efficient and consistent results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for amine labeling reactions?

The optimal pH for amine labeling reactions, particularly with N-hydroxysuccinimide (NHS) esters, is between 8.3 and 8.5.[1][2][3][4] At this pH, the primary amine groups on the target molecule are sufficiently deprotonated and therefore nucleophilic enough to react efficiently with the NHS ester.[3] A lower pH will result in the protonation of amines, rendering them less reactive.[1][2] Conversely, a pH higher than 8.5 can lead to the rapid hydrolysis of the NHS ester, which reduces the labeling efficiency.[1][2][3]

Q2: What type of buffer should I use for the labeling reaction?

It is crucial to use a buffer that is free of primary amines, as these will compete with the target molecule for reaction with the labeling reagent.[5][6] Recommended buffers include 0.1 M sodium bicarbonate or sodium borate (B1201080) at a pH of 8.3-8.5.[1][2][5] Phosphate-buffered saline (PBS) can also be used, especially for pH-sensitive proteins, but the reaction will be slower and may require a longer incubation time.[7] Avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[5][8]

Q3: What is the recommended concentration of my protein or biomolecule for labeling?

For optimal labeling efficiency, the concentration of the protein should typically be between 2 and 20 mg/mL.[5][7] Higher protein concentrations generally lead to better labeling efficiency.[3] Concentrations below 2 mg/mL can significantly decrease the reaction efficiency.[5]

Q4: How long should I incubate the labeling reaction?

A common starting point for incubation is 1 to 2 hours at room temperature.[5][8] For more sensitive proteins, the reaction can be performed overnight at 4°C.[3] The optimal incubation time can vary depending on the specific reactants and may require some optimization.[9] For some dyes, a longer incubation of up to 18 hours can increase the degree of labeling.

Q5: How do I stop the labeling reaction?

The reaction can be stopped by adding a reagent that quenches the unreacted dye. A common method is to add a final concentration of 50-100 mM Tris-HCl or glycine (pH 7.4) and incubate for an additional 10-15 minutes at room temperature. Another option is to add 1.5 M hydroxylamine (B1172632) (pH 8.5) and incubate for one hour.[5][10]

Troubleshooting Guide

This guide addresses common issues encountered during amine labeling experiments and provides systematic steps to resolve them.

Problem 1: Low Degree of Labeling (DOL)

A low degree of labeling can result in a weak signal in downstream applications.

Potential Causes and Solutions

Potential CauseSuggested Solution
Incorrect Buffer pH Verify that the reaction buffer pH is between 8.3 and 8.5.[3][8] Use a freshly prepared buffer to avoid pH shifts due to CO2 absorption.[5][6]
Presence of Competing Amines Ensure the buffer is free of primary amines like Tris or glycine.[5][8] If the protein solution contains such buffers, perform a buffer exchange into a suitable labeling buffer before the reaction.[8]
Hydrolyzed/Inactive Dye Dissolve the amine-reactive dye in anhydrous DMSO or DMF immediately before use.[8] Avoid using aqueous solutions of NHS esters for storage.[1]
Insufficient Dye-to-Molecule Ratio Increase the molar ratio of the dye to the target molecule. A starting point for optimization is often a 5:1 to 20:1 molar ratio of dye to protein.[3][8]
Low Protein Concentration Ensure the protein concentration is at least 2 mg/mL.[8]
Steric Hindrance If the amine groups on your molecule are not easily accessible, consider increasing the reaction time or temperature (while monitoring for protein degradation).[3]
Problem 2: High Degree of Labeling (DOL) / Protein Precipitation

Excessive labeling can lead to protein aggregation, precipitation, and loss of biological activity.[11]

Potential Causes and Solutions

Potential CauseSuggested Solution
Excessive Dye-to-Molecule Ratio Decrease the molar ratio of the dye to the target molecule.[8]
Protein Aggregation Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[8] Ensure the protein is properly folded and soluble before initiating the labeling reaction.[8]
Hydrophobic Nature of the Dye For hydrophobic dyes, precipitation can be an issue. Consider using a more water-soluble version of the dye if available.
Problem 3: Loss of Biological Activity

Labeling can sometimes interfere with the function of the biomolecule, for instance, by modifying residues in an active site.[11]

Potential Causes and Solutions

Potential CauseSuggested Solution
Labeling of Critical Residues Lysine residues may be located within or near the active site of a protein.[11] Reduce the dye-to-molecule ratio to decrease the overall degree of labeling.[11]
Conformational Changes Excessive labeling can alter the protein's structure. Lowering the degree of labeling is recommended.
pH Sensitivity of the Protein If your protein is sensitive to high pH, consider performing the reaction at a more neutral pH (e.g., 7.4) with a longer incubation time.[7]

Experimental Protocols

General Protocol for Amine Labeling of Proteins

This protocol provides a general guideline for labeling 1 mg of a typical IgG antibody. Optimization may be required for different proteins and dyes.[8]

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 7.4

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL.[8] Ensure the buffer is free from any primary amines.[8]

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[8]

  • Labeling Reaction:

    • Calculate the required volume of the dye solution. A molar ratio of dye to protein between 5:1 and 20:1 is a good starting point for optimization.[3][8]

    • While gently stirring the protein solution, slowly add the calculated amount of the dye solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.[8]

  • Quenching the Reaction: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[8] The first colored fraction to elute will be the labeled protein.

Visual Guides

Amine Labeling Workflow

AmineLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_analysis Analysis Protein_Prep Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) Mix Mix Protein and Dye Solutions Protein_Prep->Mix Dye_Prep Dissolve Dye in Anhydrous DMSO/DMF Dye_Prep->Mix Incubate Incubate 1-2h at RT (or 4°C overnight) Mix->Incubate Quench Quench Reaction (e.g., with Tris) Incubate->Quench Purify Purify Conjugate (e.g., Size Exclusion) Quench->Purify Analyze Characterize Conjugate (e.g., DOL, Activity) Purify->Analyze

Caption: A typical workflow for amine labeling experiments.

Troubleshooting Logic for Low Degree of Labeling

LowDOLLogic Start Low Degree of Labeling (DOL) Observed Check_pH Is buffer pH 8.3-8.5? Start->Check_pH Check_Buffer_Comp Is buffer free of primary amines? Check_pH->Check_Buffer_Comp Yes Solution_pH Adjust pH to 8.3-8.5 and repeat. Check_pH->Solution_pH No Check_Dye Was dye freshly prepared in anhydrous solvent? Check_Buffer_Comp->Check_Dye Yes Solution_Buffer_Comp Perform buffer exchange and repeat. Check_Buffer_Comp->Solution_Buffer_Comp No Check_Ratio Is dye:protein ratio sufficient? Check_Dye->Check_Ratio Yes Solution_Dye Use fresh dye and repeat. Check_Dye->Solution_Dye No Check_Concentration Is protein concentration >2 mg/mL? Check_Ratio->Check_Concentration Yes Solution_Ratio Increase dye:protein ratio and repeat. Check_Ratio->Solution_Ratio No Solution_Concentration Increase protein concentration and repeat. Check_Concentration->Solution_Concentration No Success Problem Resolved Check_Concentration->Success Yes Solution_pH->Success Solution_Buffer_Comp->Success Solution_Dye->Success Solution_Ratio->Success Solution_Concentration->Success

Caption: A decision tree for troubleshooting a low degree of labeling.

References

Technical Support Center: t-Boc Group Deprotection in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the removal of the tert-butyloxycarbonyl (t-Boc) protecting group under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of t-Boc deprotection in acidic conditions?

The deprotection of a t-Boc-protected amine is an acid-catalyzed process. The reaction begins with the protonation of the carbonyl oxygen of the t-Boc group by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. This carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine as an ammonium (B1175870) salt.[1][2] The CO2 gas that forms during the reaction should be allowed to escape, so it is advised not to run t-Boc deprotections in a closed system.[2]

Q2: What are the most common side reactions during acidic t-Boc deprotection?

The primary cause of side reactions is the generation of a reactive tert-butyl cation.[3][4] This carbocation can alkylate nucleophilic residues in the substrate, leading to undesired by-products.[3][4]

Q3: Which functional groups are particularly susceptible to side reactions?

Amino acid residues with nucleophilic side chains are especially vulnerable to alkylation by the tert-butyl cation.[3] These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[3]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[3]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[3]

Other nucleophilic sites on a substrate, such as amidines, guanidines, and other electron-rich aromatic rings, are also prone to alkylation.[4]

Q4: How can these side reactions be prevented?

The most effective way to prevent side reactions is by using "scavengers" in the deprotection reaction mixture.[3][5] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of the substrate, effectively trapping the carbocation before it can react with the desired product.[3][6]

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: Presence of starting material in the crude product, as detected by TLC, LC-MS, or NMR, and a low yield of the desired amine.[7]

Possible Causes and Solutions:

CauseRecommended Solution
Insufficient Acid Strength or Concentration Increase the concentration or equivalents of the acid. For TFA in dichloromethane (B109758) (DCM), a concentration of 25-50% is a good starting point. For HCl in dioxane, 4M is standard.[7]
Short Reaction Time Monitor the reaction's progress using TLC or LC-MS to ensure it proceeds until the starting material is fully consumed.[7][8]
Low Temperature Most acid-catalyzed t-Boc deprotections are performed at room temperature. If the reaction is sluggish, a slight increase in temperature may be considered, but with caution to avoid potential side reactions.[7]
Steric Hindrance For sterically hindered substrates, extending the reaction time or using a stronger acid concentration may be necessary to drive the reaction to completion.[1][8]
Poor Resin Swelling (Solid-Phase Synthesis) In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can lead to incomplete deprotection. Using a solvent system that promotes resin swelling, such as 55% TFA in DCM, can improve results compared to 100% TFA.[8][9]
Issue 2: Formation of Side Products

Symptom: Observation of unexpected peaks in HPLC/LC-MS analysis after deprotection, suggesting the formation of by-products.[3]

Possible Cause: Alkylation of sensitive functional groups by the tert-butyl cation generated during deprotection.[3]

Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific sensitive residues present in your compound.[3]

Common Scavengers and Their Applications:

ScavengerTarget Residue(s)Typical Concentration
Triethylsilane (TES) or Triisopropylsilane (TIS) Tryptophan, Methionine2.5% (v/v)
Thioanisole Methionine5% (v/v) in "Reagent K"
Anisole General scavenger for various nucleophilic residues-
1,2-Ethanedithiol (EDT) Cysteine, Tryptophan2.5% (v/v) in "Reagent K"
Water Can act as a general scavenger2.5-5% (v/v)

Data compiled from multiple sources.[3][5][10]

For molecules with multiple sensitive residues, a scavenger cocktail is often more effective. A common example is "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v).[3] Another widely used cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[3][10]

Experimental Protocols

Protocol 1: Standard t-Boc Deprotection using TFA in DCM

This protocol is a standard method for the removal of the t-Boc group.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavenger(s) (e.g., triethylsilane, water), if required

Procedure:

  • Prepare the deprotection cocktail: A solution of 25-50% TFA in DCM is commonly used.[7] If necessary, add the appropriate scavenger (e.g., 2.5% triethylsilane and 2.5% water).[7]

  • Dissolve the Boc-protected compound in a suitable amount of DCM.

  • Add the deprotection cocktail to the solution of the substrate at room temperature.

  • Stir the reaction mixture for 30 minutes to 2 hours. Monitor the progress by TLC or LC-MS.[7]

  • Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with a solvent like toluene (B28343) can help in removing residual TFA.[7]

  • The crude product is often obtained as the TFA salt and can be further purified if necessary.[7]

Protocol 2: t-Boc Deprotection using HCl in Dioxane

This method is often considered milder than TFA-based procedures and is suitable for many substrates.[7]

Materials:

  • Boc-protected compound

  • 4M HCl in 1,4-dioxane (B91453)

  • Co-solvent (e.g., methanol, DCM), if necessary

  • Diethyl ether for precipitation

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable co-solvent if needed.

  • Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents) to the substrate solution, often at 0 °C.[1][7]

  • Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction by TLC or LC-MS.[1][11]

  • Upon completion, the solvent can be removed in vacuo.[1]

  • Often, the deprotected product will precipitate as the hydrochloride salt. The solid can be collected by filtration and washed with cold diethyl ether.[1]

Visualized Workflows

G cluster_start Start: t-Boc Protected Compound cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup cluster_product Final Product start t-Boc Protected Compound deprotection Add Acidic Reagent (e.g., TFA in DCM or HCl in Dioxane) +/- Scavengers start->deprotection monitoring Monitor by TLC/LC-MS deprotection->monitoring monitoring->deprotection Incomplete Reaction (Adjust Conditions) workup Remove Volatiles monitoring->workup Reaction Complete purification Purification (e.g., Precipitation, Chromatography) workup->purification product Deprotected Amine Salt purification->product G start Problem: Incomplete t-Boc Deprotection cause1 Insufficient Acid? start->cause1 solution1 Increase Acid Concentration or Equivalents cause1->solution1 Yes cause2 Reaction Time Too Short? cause1->cause2 No end Problem Resolved solution1->end solution2 Extend Reaction Time & Monitor Closely cause2->solution2 Yes cause3 Steric Hindrance? cause2->cause3 No solution2->end solution3 Increase Reaction Time and/or Acid Strength cause3->solution3 Yes cause4 Poor Resin Swelling (SPPS)? cause3->cause4 No solution3->end solution4 Optimize Solvent System (e.g., 55% TFA/DCM) cause4->solution4 Yes solution4->end

References

Technical Support Center: Avoiding Protein Aggregation During PEGylation

Author: BenchChem Technical Support Team. Date: December 2025

Note: This technical support guide is intended for research, scientist, and drug development professionals. The information provided is for research purposes only.

Protein aggregation is a common challenge during PEGylation that can lead to loss of biological activity, reduced product yield, and potential immunogenicity.[1][2] This guide provides troubleshooting strategies, experimental protocols, and answers to frequently asked questions to help you minimize aggregation and optimize your PEGylation process.

Part 1: Frequently Asked Questions (FAQs)

Q1: How can I tell if my protein is aggregating during PEGylation?

A1: Aggregation can be observed in several ways. Visually, you might notice cloudiness, opalescence, or the formation of visible particles in your reaction mixture.[3] For quantitative analysis, techniques like Size Exclusion Chromatography (SEC) can reveal the presence of high molecular weight (HMW) species, while Dynamic Light Scattering (DLS) will show an increase in the average particle size.[3]

Q2: What are the main reasons my protein is aggregating?

A2: Several factors can cause protein aggregation during PEGylation:

  • Intermolecular Cross-linking: Using bifunctional PEG reagents (with reactive groups at both ends) can link multiple protein molecules together.[3]

  • High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the chance of intermolecular interactions and aggregation.[3][4]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can affect protein stability.[3] Deviations from the optimal range can expose hydrophobic regions on the protein, promoting aggregation.[3]

  • Poor Reagent Quality: Impurities or a significant percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[3]

Q3: How does the pH of the reaction affect aggregation?

A3: The pH is a critical parameter. For amine-reactive PEGylation (e.g., PEG-NHS ester), reacting at a lower pH (around 7.0) can favor the more reactive N-terminal alpha-amino group over lysine (B10760008) epsilon-amino groups.[5] This can reduce the degree of PEGylation and subsequent cross-linking. However, the optimal pH is protein-specific and should be determined empirically, as pH also affects the protein's overall stability.[6][7]

Q4: Can the PEG-to-protein molar ratio influence aggregation?

A4: Absolutely. A high molar excess of PEG can increase the reaction rate but also raises the risk of multiple PEG molecules attaching to a single protein (multi-PEGylation), which can lead to aggregation.[3] It is recommended to start with a low molar ratio (e.g., 1:1 to 5:1 PEG:protein) and screen for the optimal ratio that yields the desired product without significant aggregation.[3][7]

Q5: I've optimized the basic conditions, but still see aggregation. What's next?

A5: If aggregation persists, consider these advanced strategies:

  • Stepwise Addition of PEG: Add the PEG reagent in small portions over time instead of all at once. This maintains a lower instantaneous concentration of the reagent, allowing for a more controlled reaction.[3]

  • Use of Stabilizing Excipients: Additives like sugars (sucrose, trehalose), amino acids (arginine, glycine), or non-ionic surfactants (Polysorbate 20) can help stabilize the protein and prevent aggregation.[1][3][8]

Q6: How do excipients work to prevent aggregation?

A6: Excipients stabilize proteins through various mechanisms. Sugars and polyols work by "preferential exclusion," which thermodynamically stabilizes the native state of the protein. Amino acids like arginine are known to suppress protein-protein interactions.[3][8] Low concentrations of non-ionic surfactants can prevent aggregation at surfaces by reducing surface tension.[3]

Q7: Does the size of the PEG molecule matter?

A7: Yes, PEG size can influence aggregation. Attaching a PEG molecule, even a smaller one (e.g., 5 kDa), can sterically hinder protein-protein interactions and prevent aggregation.[4] In some cases, the PEG moiety can render aggregates soluble that would otherwise precipitate.[4] Larger PEGs (e.g., 20 kDa) can further enhance this effect and increase the hydrodynamic volume, which also helps in reducing renal clearance.[4][9]

Part 2: Troubleshooting Guide

This table summarizes common problems, their potential causes, and recommended solutions to mitigate aggregation during PEGylation.

Problem Potential Cause(s) Recommended Solution(s)
Visible Precipitation or Cloudiness 1. High protein concentration.[3] 2. Suboptimal buffer pH or ionic strength.[3] 3. Use of a bifunctional PEG linker causing cross-linking.[3]1. Decrease the protein concentration (test a range, e.g., 0.5-5 mg/mL). 2. Screen a range of pH values and buffer compositions to find the optimal stability conditions for your protein.[5] 3. Switch to a monofunctional PEG reagent if a bifunctional one is being used.[3]
High Molecular Weight (HMW) Species Detected by SEC 1. High PEG:protein molar ratio leading to multi-PEGylation.[3] 2. Reaction temperature is too high, accelerating aggregation.[3] 3. Protein instability under reaction conditions.1. Perform a titration of the PEG:protein molar ratio (e.g., 1:1, 5:1, 10:1, 20:1) to find the lowest effective ratio.[3] 2. Lower the reaction temperature (e.g., to 4°C) to slow down the reaction rate and favor controlled modification.[3] 3. Add stabilizing excipients to the reaction buffer.
Low Yield of PEGylated Monomer 1. Aggregation is consuming the monomeric protein. 2. Inefficient PEGylation reaction. 3. Disulfide-linked dimerization (for thiol-specific PEGylation).[5]1. Implement strategies from this guide to reduce aggregation. 2. Optimize reaction time, pH, and PEG:protein ratio.[5] 3. For thiol reactions, consider excluding oxygen to prevent intermolecular disulfide bond formation.[5]
Table of Common Stabilizing Excipients
Excipient Class Examples Typical Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol5-10% (w/v)Stabilize the protein's native structure through preferential exclusion.[3]
Amino Acids Arginine, Glycine, Proline50-100 mMSuppress non-specific protein-protein interactions.[1][3]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)Reduce surface tension and prevent surface-induced aggregation.[3]

Part 3: Detailed Experimental Protocols

Protocol 1: Screening Reaction Conditions to Minimize Aggregation

This protocol outlines a method for systematically testing key parameters to find conditions that minimize aggregation during PEGylation.

1. Materials:

  • Protein stock solution (at a known concentration)

  • Activated PEG reagent (e.g., mPEG-NHS)

  • Reaction buffers at various pH values (e.g., Phosphate buffers at pH 6.5, 7.0, 7.5, 8.0)

  • Stabilizing excipients (e.g., Arginine, Sucrose)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • 96-well plate or microcentrifuge tubes

  • Analytical instrument (e.g., SEC-HPLC system)

2. Procedure:

  • Design the Experiment: Create a matrix to test variables such as protein concentration, PEG:protein molar ratio, pH, and the presence of excipients. Vary one parameter at a time while keeping others constant.[3]

  • Reaction Setup:

    • Add the appropriate volume of protein stock solution to each well or tube.

    • Add the reaction buffer and any excipients being tested.

    • Initiate the reaction by adding the activated PEG reagent. For stepwise addition, add the PEG in 3-4 aliquots over 30 minutes.[3]

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 4°C or room temperature) for a set amount of time (e.g., 2 hours).

  • Quenching: Stop the reaction by adding the quenching solution.

  • Analysis: Analyze each sample for aggregation using SEC-HPLC.

  • Data Interpretation: Compare the chromatograms. Identify the condition that produces the highest yield of the desired PEGylated monomer with the lowest percentage of HMW aggregates.

Protocol 2: Quantification of Aggregates using Size Exclusion Chromatography (SEC)

This protocol provides a general method for quantifying soluble aggregates in a PEGylated protein sample.

1. Materials:

  • SEC-HPLC or FPLC system with a UV detector

  • SEC column with an appropriate fractionation range

  • Mobile phase (e.g., Phosphate-Buffered Saline, pH 7.4)

  • PEGylated protein sample

  • Low-protein-binding 0.22 µm syringe filters

2. Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved on the UV detector.[10]

  • Sample Preparation: Filter the PEGylated protein sample through a 0.22 µm syringe filter to remove any large, insoluble aggregates.[3]

  • Injection: Inject a defined volume of the filtered sample onto the equilibrated SEC column.[10]

  • Data Acquisition: Run the mobile phase at a constant flow rate and record the UV absorbance at 280 nm. Aggregates (HMW species) will elute first, followed by the monomer, and then any smaller, unreacted species.

  • Analysis: Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Protein Peaks) * 100

Part 4: Diagrams and Workflows

The following diagrams illustrate key workflows and concepts for avoiding aggregation during PEGylation.

PEGylation_Workflow start Start: Protein Solution n1 n1 start->n1 Prepare Reaction Mixture process process decision decision analysis analysis output output n2 n2 n1->n2 Add Activated PEG n3 n3 n2->n3 Incubate (Controlled Temp) n4 n4 n3->n4 Quench Reaction analysis1 SEC Analysis n4->analysis1 Analyze Sample d1 Aggregation > 5%? analysis1->d1 Evaluate Aggregation n5 Troubleshoot: - Lower Protein Conc. - Lower PEG:Protein Ratio - Change pH/Temp - Add Excipients d1->n5 Yes end End: Purify Product d1->end No n5->n1 Re-run Experiment

Caption: Experimental workflow for optimizing PEGylation and troubleshooting aggregation.

Aggregation_Causes cluster_causes Primary Causes cluster_solutions Preventative Strategies agg Protein Aggregation s4 Add Stabilizing Excipients agg->s4 c1 High Protein Concentration c1->agg s1 Decrease Concentration c1->s1 c2 Suboptimal Conditions (pH, Temp) c2->agg s2 Optimize Buffer & Temperature c2->s2 c3 Intermolecular Cross-linking c3->agg s3 Use Monofunctional PEG c3->s3 c4 Poor Reagent Quality c4->agg

Caption: Key causes of protein aggregation and their corresponding preventative strategies.

References

Technical Support Center: Characterizing Conjugation Sites on Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for characterizing conjugation sites on proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental determination of conjugation sites.

Troubleshooting Guides

This section provides solutions to common problems encountered during the characterization of protein conjugation sites.

Mass Spectrometry (MS)-Based Methods

Problem Potential Cause(s) Suggested Solution(s)
Low sequence coverage of the conjugated protein. Incomplete enzymatic digestion due to the conjugated moiety sterically hindering the protease cleavage site. Hydrophobic drug-linkers can cause peptide aggregation and poor solubility.- Use a combination of proteases with different specificities (e.g., Trypsin, Chymotrypsin, Asp-N).- Optimize digestion conditions (e.g., increase enzyme-to-protein ratio, extend digestion time, use denaturing agents like urea (B33335) or organic solvents such as acetonitrile (B52724) up to 10%).[1]- Employ alternative fragmentation techniques in the mass spectrometer, such as Electron Transfer Dissociation (ETD) or Ultraviolet Photodissociation (UVPD), which can be more effective for larger or modified peptides.
Difficulty in identifying drug-linker-loaded peptides in LC-MS/MS data. The modified peptides may have poor ionization efficiency or exhibit unusual fragmentation patterns. The mass shift caused by the drug-linker may not be correctly specified in the database search.- Manually inspect the MS/MS spectra for characteristic fragment ions of the payload, which can act as a signature for identifying conjugated peptides.[1]- Ensure the mass of the drug-linker and any potential modifications are accurately included in the search parameters of your data analysis software.[1]- Use extracted ion chromatograms (EICs) to search for the expected masses of the conjugated peptides.[1]
In-source fragmentation of the drug-linker moiety. The bond between the drug and the linker or the linker and the protein is labile under the electrospray ionization (ESI) conditions. This is particularly common with acid-labile linkers.- Optimize ESI source parameters by using milder ionization conditions, such as lower cone voltages and optimized gas pressures.[2]- If using an acid-labile linker, consider adjusting the pH of the mobile phase to a higher value to prevent cleavage.[2]
Heterogeneity of the conjugated product complicates data analysis. Random conjugation methods, especially on lysine (B10760008) residues, can result in a wide range of drug-to-antibody ratios (DARs) and conjugation sites, leading to complex mass spectra.- Utilize techniques like hydrophobic interaction chromatography (HIC) to separate species with different DARs before MS analysis.[3]- Employ native MS conditions (e.g., using size-exclusion chromatography with an ammonium (B1175870) acetate (B1210297) mobile phase) to analyze the intact conjugated protein and determine the overall DAR distribution.[2][4]
Poor recovery of hydrophobic conjugated peptides during sample preparation. Hydrophobic drug-linkers can cause peptides to adsorb to plasticware or aggregate out of solution.- Add organic solvents like acetonitrile (up to 10%) to the sample before and during digestion to maintain the solubility of hydrophobic peptides.[1]- Use low-binding tubes and pipette tips.

Edman Degradation

Problem Potential Cause(s) Suggested Solution(s)
No sequence is obtained. The N-terminus of the protein is blocked by a modification (e.g., acetylation, pyroglutamic acid formation).[5][6]- Use mass spectrometry to determine if the N-terminus is blocked.- If the blocking group can be chemically removed, treat the sample before sequencing.- If the conjugation is not at the N-terminus, the protein can be fragmented and the resulting peptides sequenced.
Sequence stops prematurely. A non-α-amino acid is encountered in the sequence.[6] The yield of each cycle is not 100%, leading to a gradual loss of signal.[5]- Edman degradation is typically reliable for the first 30-60 residues.[5]- For larger proteins, use proteases to generate smaller peptides and sequence them individually. The overlapping sequences can then be assembled.[7]

Site-Directed Mutagenesis for Confirmation

Problem Potential Cause(s) Suggested Solution(s)
No colonies after transformation. Poor PCR amplification of the plasmid. Inefficient ligation or recombination. Low transformation efficiency of competent cells.- Optimize PCR conditions (annealing temperature, extension time, template concentration).[8][9]- Verify PCR product by agarose (B213101) gel electrophoresis.[9]- Ensure competent cells are of high efficiency and handled correctly (kept on ice).[8][10]- Use a control transformation to check the viability of the competent cells.[10]
Colonies are present, but none contain the desired mutation. Contamination with the original template plasmid. Inefficient DpnI digestion of the methylated template DNA.- Reduce the amount of template plasmid used in the PCR reaction.[11]- Increase the DpnI digestion time or the amount of enzyme used.[10][11]- Ensure the template plasmid was isolated from a dam+E. coli strain for proper methylation.[10]
Unwanted mutations are found in the sequence. Low fidelity of the DNA polymerase. Too many PCR cycles.- Use a high-fidelity DNA polymerase for the PCR reaction.- Limit the number of PCR cycles to the minimum necessary for sufficient product amplification (generally not exceeding 30 cycles).[11]

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to characterize the conjugation sites on my protein?

A1: The initial and most common approach is to use mass spectrometry-based peptide mapping.[1][12] This involves enzymatically digesting your conjugated protein into smaller peptides, separating them using liquid chromatography, and then analyzing them by tandem mass spectrometry (MS/MS) to identify the peptides that carry the modification and pinpoint the exact amino acid residue.[1][12]

Q2: How can I determine the drug-to-antibody ratio (DAR) of my antibody-drug conjugate (ADC)?

A2: The DAR can be determined using several methods. Intact mass analysis by mass spectrometry under denaturing or native conditions can provide the distribution of different drug-loaded species.[4] Hydrophobic Interaction Chromatography (HIC) is another powerful technique that can separate ADCs based on their DAR.[3]

Q3: My drug-linker is very hydrophobic. What special precautions should I take during sample preparation for mass spectrometry?

A3: To prevent aggregation and loss of hydrophobic drug-loaded peptides, it is recommended to include organic solvents, such as acetonitrile (up to 10% v/v), in your sample buffer before and during enzymatic digestion.[1] This helps to keep the hydrophobic peptides in solution.

Q4: What are the main limitations of Edman degradation for identifying conjugation sites?

A4: Edman degradation proceeds from the N-terminus of a protein or peptide.[6] Therefore, it cannot be used if the N-terminus is chemically blocked.[6] The method also has a practical read length limit of about 30-60 amino acids due to cumulative yield loss in each cycle.[5]

Q5: Why is site-directed mutagenesis useful for confirming conjugation sites?

A5: After a potential conjugation site has been identified by a method like mass spectrometry, site-directed mutagenesis can be used to provide definitive confirmation. By mutating the identified amino acid residue to one that cannot be conjugated (e.g., cysteine to serine), you can then perform the conjugation reaction on the mutant protein. If the conjugation is abolished or significantly reduced, it confirms that the mutated residue was indeed a primary site of conjugation.

Q6: What are some common interfering substances in protein conjugation reactions?

A6: Buffers containing primary or secondary amines, such as Tris or glycine, can compete with the intended conjugation reaction if you are targeting amine groups on the protein.[13][14] It is crucial to ensure your protein is in a suitable buffer before starting the conjugation.

Experimental Protocols

Detailed Methodology for Mass Spectrometry-Based Peptide Mapping

This protocol provides a general workflow for identifying conjugation sites using LC-MS/MS.

  • Sample Preparation and Denaturation:

    • Dilute the conjugated protein sample to a concentration of 1 mg/mL in a denaturing buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 7.8).[1]

  • Reduction and Alkylation (for cysteine-based conjugation):

    • To reduce disulfide bonds, add dithiothreitol (B142953) (DTT) to a final concentration of 5 mM and incubate at 37°C for 30 minutes.[1]

    • To alkylate the free cysteines, add iodoacetamide (B48618) (IAM) to a final concentration of 15 mM and incubate in the dark at room temperature for 30 minutes.[1]

  • Buffer Exchange:

    • Remove the denaturing and alkylating agents by performing a buffer exchange into a digestion-compatible buffer (e.g., 100 mM Tris-HCl, pH 7.8) using a spin desalting column.[1]

  • Enzymatic Digestion:

    • Adjust the protein concentration and add a protease, such as trypsin, at an enzyme-to-substrate ratio of 1:50 (w/w).[1]

    • To improve the solubility of hydrophobic peptides, acetonitrile can be added to a final concentration of 10% (v/v).[1]

    • Incubate at 37°C for 4-18 hours. For thermally unstable drug-linkers, digestion can be performed at room temperature.[1]

  • LC-MS/MS Analysis:

    • Inject the digested peptide mixture onto a reverse-phase liquid chromatography (RPLC) column (e.g., C18).

    • Elute the peptides using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

    • Analyze the eluting peptides using a high-resolution mass spectrometer capable of tandem MS (MS/MS).

  • Data Analysis:

    • Use a database search engine to identify the peptides from the MS/MS spectra.

    • Include the mass shift of the drug-linker as a variable modification in the search parameters.[1]

    • Manually validate the spectra of identified conjugated peptides, looking for characteristic fragment ions from the payload.[1]

Visualizations

Experimental_Workflow_for_Conjugation_Site_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Conjugated_Protein Conjugated Protein Denaturation Denaturation (e.g., 8M Urea) Conjugated_Protein->Denaturation Reduction_Alkylation Reduction & Alkylation (DTT/IAM) Denaturation->Reduction_Alkylation Buffer_Exchange Buffer Exchange Reduction_Alkylation->Buffer_Exchange Enzymatic_Digestion Enzymatic Digestion (e.g., Trypsin) Buffer_Exchange->Enzymatic_Digestion LC_Separation LC Separation (Peptide Mixture) Enzymatic_Digestion->LC_Separation MS_MS_Analysis Tandem MS Analysis LC_Separation->MS_MS_Analysis Data_Processing Data Processing & Database Search MS_MS_Analysis->Data_Processing Site_Identification Conjugation Site Identification Data_Processing->Site_Identification Troubleshooting_Logic_Tree Start Problem: Inaccurate Conjugation Site ID Check_MS_Data Review MS Data Start->Check_MS_Data Low_Coverage Low Sequence Coverage? Check_MS_Data->Low_Coverage Optimize_Digestion Optimize Digestion: - Multiple enzymes - Denaturants Low_Coverage->Optimize_Digestion Yes No_Conjugated_Peptide Conjugated Peptide Not Found? Low_Coverage->No_Conjugated_Peptide No Manual_Inspection Manual Spectral Inspection (Signature Ions) No_Conjugated_Peptide->Manual_Inspection Yes Check_Search_Params Check Search Parameters (Mass Shift) No_Conjugated_Peptide->Check_Search_Params Yes Consider_Alternative_Methods Consider Alternative Methods (Edman, Mutagenesis) No_Conjugated_Peptide->Consider_Alternative_Methods No

References

Technical Support Center: Analytical Methods for Monitoring Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the analytical monitoring of bioconjugation reactions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of conjugation reactions using common analytical techniques.

Hydrophobic Interaction Chromatography (HIC) - HPLC

Question: Why am I seeing poor peak resolution or broad peaks in my HIC-HPLC analysis for Drug-to-Antibody Ratio (DAR) determination?

Answer:

Poor peak resolution or broad peaks in HIC-HPLC can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Mobile Phase Composition: Ensure the salt concentration in your mobile phase is optimal. The type of salt (e.g., ammonium (B1175870) sulfate, sodium chloride) and its concentration are critical for proper hydrophobic interaction. Prepare fresh mobile phase for each run to ensure consistency.[1]

  • Column Equilibration: Inadequate column equilibration can lead to retention time drift and poor peak shape. Ensure the column is thoroughly equilibrated with the starting mobile phase conditions before each injection.[1]

  • Flow Rate: An incorrect or fluctuating flow rate can significantly impact peak resolution. Verify your HPLC pump is delivering a consistent flow rate.

  • Sample Overload: Injecting too much sample can lead to peak broadening and poor separation. Try reducing the injection volume or sample concentration.[1]

  • Column Contamination or Degradation: The column may be contaminated with strongly retained substances from previous injections. A proper cleaning-in-place (CIP) procedure should be performed regularly. Over time, column performance degrades, and it may need to be replaced.[2]

Question: My later eluting peaks (higher DAR species) are broad or not eluting at all. What can I do?

Answer:

Higher DAR species are more hydrophobic and can interact strongly with the stationary phase, leading to broad peaks or failure to elute.[3] Consider the following adjustments:

  • Gradient Optimization: A shallower gradient at the end of the run can help improve the resolution of highly hydrophobic species.

  • Organic Modifier: Adding a small amount of a mild organic solvent like isopropanol (B130326) to the mobile phase can help elute highly retained conjugates.

  • Temperature: Increasing the column temperature can sometimes improve peak shape and reduce retention times for hydrophobic molecules.

Size Exclusion Chromatography (SEC) - HPLC

Question: I am observing unexpected peaks, such as aggregates or fragments, in my SEC-HPLC chromatogram. What could be the cause?

Answer:

The presence of aggregates or fragments can be inherent to the sample or an artifact of the analytical method.

  • Sample Handling and Storage: Improper sample handling, such as repeated freeze-thaw cycles or harsh buffer conditions, can induce aggregation. Ensure your sample has been stored correctly and handled gently.

  • Mobile Phase Mismatch: A significant mismatch between the sample buffer and the mobile phase can sometimes cause protein precipitation or aggregation upon injection. Whenever possible, dissolve your sample in the mobile phase.[2]

  • Column Interactions: Although SEC is primarily based on size, non-specific interactions with the stationary phase can occur, especially with more hydrophobic molecules like ADCs. This can lead to peak tailing and in some cases, appear as broader peaks. Using a mobile phase with an appropriate salt concentration can help minimize these interactions.[4]

Question: The resolution between my monomer and aggregate peaks is poor. How can I improve it?

Answer:

Improving resolution in SEC can be achieved through several approaches:

  • Column Selection: Ensure you are using a column with the appropriate pore size for the molecular weight range of your analytes.

  • Flow Rate: Lowering the flow rate can increase the interaction time with the stationary phase and improve resolution, though it will increase the run time.

  • Column Length: Using a longer column or connecting two columns in series will increase the separation path length and improve resolution.

Reversed-Phase (RP) - HPLC

Question: My protein conjugate is giving broad or split peaks in RP-HPLC. What is the problem?

Answer:

Broad or split peaks in RP-HPLC of proteins and conjugates are common issues.

  • Incomplete Denaturation: For intact protein analysis, ensure the mobile phase conditions (e.g., organic solvent concentration, temperature, ion-pairing agent) are sufficient to fully denature the protein.

  • Secondary Interactions: Residual silanol (B1196071) groups on silica-based columns can cause secondary ionic interactions, leading to peak tailing. Using a column with end-capping or a polymer-based stationary phase can mitigate this.

  • Slow Unfolding on the Column: Some proteins unfold slowly upon injection onto the column, which can result in broad or split peaks. Increasing the column temperature can often accelerate this process and improve peak shape.

Question: I'm analyzing a reduced antibody-drug conjugate (ADC), and the peak integration for DAR calculation is inconsistent. Why?

Answer:

Inconsistent peak integration for reduced ADCs in RP-HPLC can be due to:

  • Incomplete Reduction: Ensure the reduction step using agents like DTT or TCEP is complete to fully separate the light and heavy chains.[5][6]

  • Re-oxidation: After reduction, free sulfhydryl groups can re-oxidize. It is crucial to perform the analysis promptly after reduction or to include a scavenger in the mobile phase.

  • Poor Resolution: If the peaks for the different drug-loaded light and heavy chains are not baseline-resolved, integration will be inaccurate. Optimize the gradient and mobile phase to improve separation.

SDS-PAGE

Question: My conjugated protein is running as a smear or at a much higher apparent molecular weight than expected on SDS-PAGE. Why is this happening?

Answer:

This is a common observation for conjugated proteins, especially with heterogeneous conjugates or those modified with large molecules like PEG or DNA.[7]

  • Heterogeneity of Conjugation: If the conjugation process is not site-specific, it can result in a population of proteins with a variable number of conjugated molecules. This heterogeneity leads to a range of molecular weights, appearing as a smear on the gel.[7]

  • Incomplete Denaturation: The conjugated moiety might interfere with the complete unfolding and uniform coating of the protein with SDS. This can affect its migration through the gel. Ensure your sample preparation includes sufficient heating and reducing agent.[8]

  • Altered Charge-to-Mass Ratio: The conjugated molecule may not bind SDS in the same way as the protein, altering the overall charge-to-mass ratio and causing anomalous migration.[7]

  • Post-Translational Modifications: Glycosylation and other post-translational modifications can also contribute to a higher than expected apparent molecular weight.[8][9]

Question: I am not seeing a clear band shift after my conjugation reaction. Does this mean the reaction failed?

Answer:

Not necessarily. The ability to resolve a band shift on SDS-PAGE depends on the size of the conjugated molecule.

  • Small Conjugates: If the conjugated molecule is small (e.g., a small molecule drug), the change in molecular weight may not be sufficient to be resolved by standard SDS-PAGE. Higher resolution gels or alternative techniques like mass spectrometry may be needed to confirm conjugation.

  • Gel Percentage: The percentage of acrylamide (B121943) in your gel affects the resolution of different molecular weight ranges. Ensure you are using an appropriate gel percentage to resolve the expected size difference.[10]

  • Loading Amount: Ensure you are loading enough protein to visualize the bands clearly.

Mass Spectrometry (MS)

Question: I am having trouble getting a good signal for my intact antibody-drug conjugate (ADC) in the mass spectrometer. What are some common reasons?

Answer:

Analyzing intact ADCs by MS can be challenging due to their large size and heterogeneity.

  • Sample Purity: The presence of salts, detergents, or other contaminants from the conjugation reaction buffer can suppress the ionization of the ADC. Ensure your sample is adequately desalted before analysis.

  • Instrument Tuning: The mass spectrometer needs to be properly tuned for high mass analysis. The settings for ion optics, detector, and desolvation parameters are critical.

  • Heterogeneity: The presence of multiple glycoforms and a distribution of drug-to-antibody ratios can distribute the ion signal across many different species, reducing the intensity of any single peak. Deglycosylation of the ADC before analysis can simplify the spectrum and improve signal-to-noise.[11]

Question: The measured mass of my conjugate is different from the theoretical mass. What could be the reason?

Answer:

Discrepancies between theoretical and measured mass can provide valuable information.

  • Incomplete Reaction: The presence of unreacted starting materials (e.g., unconjugated antibody) will be apparent in the mass spectrum.

  • Side Reactions: The conjugation chemistry may have resulted in unexpected modifications to the protein or the conjugated molecule.

  • Post-Translational Modifications: The theoretical mass calculation may not have accounted for all post-translational modifications present on the protein.

  • Mass Accuracy: Ensure the instrument is properly calibrated to achieve the expected mass accuracy.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for monitoring conjugation reactions?

The most common methods include High-Performance Liquid Chromatography (HPLC) techniques such as Size Exclusion Chromatography (SEC-HPLC), Hydrophobic Interaction Chromatography (HIC-HPLC), and Reversed-Phase HPLC (RP-HPLC). Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS) are also routinely used.[12]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it important?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule in an antibody-drug conjugate (ADC). It is a critical quality attribute (CQA) as it directly impacts the ADC's potency, efficacy, and potential toxicity.[13][14][15]

Q3: How is the average DAR typically determined?

HIC-HPLC is a widely used method for determining the average DAR of cysteine-linked ADCs under native conditions.[3][6][16] RP-HPLC of the reduced ADC can also be used to calculate the DAR by analyzing the drug load on the separated light and heavy chains.[3][6] Mass spectrometry provides a direct measurement of the mass of the different drug-loaded species, from which the DAR can be calculated.[14] UV-Vis spectrophotometry can also be used if the drug and antibody have distinct absorbance maxima.[]

Q4: Can I use SDS-PAGE for quantitative analysis of my conjugation reaction?

While SDS-PAGE is excellent for qualitative assessment of conjugation (e.g., observing a band shift), it is not ideal for precise quantification. Densitometry of stained gels can provide semi-quantitative information, but techniques like HPLC and MS are preferred for accurate quantification of conjugation efficiency and DAR.[7]

Q5: What are some key considerations for sample preparation before analysis?

Proper sample preparation is crucial for obtaining reliable data. Key considerations include:

  • Buffer exchange/desalting: Removing excess reagents, salts, and other buffer components that can interfere with the analysis, especially for MS.

  • Concentration adjustment: Ensuring the sample concentration is within the optimal range for the analytical instrument.

  • Reduction and denaturation: For methods like RP-HPLC of reduced conjugates and SDS-PAGE, complete reduction of disulfide bonds and denaturation of the protein are essential.[5][8]

Quantitative Data Summary

Table 1: Typical Drug-to-Antibody Ratio (DAR) Values for ADCs

Conjugation ChemistryTypical Average DARRange of DAR SpeciesReference
Cysteine-linked3.5 - 4.00, 2, 4, 6, 8[3][6]
Lysine-linked3.5 - 4.00 - 8 (broader distribution)[13][14]
Site-specific2 or 4 (highly uniform)Primarily a single species[18]

Table 2: Expected Molecular Weight Shifts in SDS-PAGE upon Conjugation

Conjugated MoietyApproximate Molecular WeightExpected Band ShiftNotes
Small molecule drug0.5 - 2 kDaMay not be resolvableDepends on gel resolution
Small peptide2 - 5 kDaTypically observable
Polyethylene glycol (PEG)5 - 40 kDaClearly visibleOften results in a smear due to polydispersity
Oligonucleotide6 - 24 kDa (for 20-80 mer)Clearly visibleMay cause anomalous migration

Experimental Protocols

Protocol 1: DAR Determination by HIC-HPLC
  • Column: A HIC column suitable for protein separations (e.g., TSKgel Butyl-NPR).

  • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).

  • Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0).

  • Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a suitable time (e.g., 30 minutes).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Analysis: Inject the sample and integrate the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, etc.). Calculate the weighted average DAR based on the peak areas.[6][16]

Protocol 2: Analysis of Reduced ADC by RP-HPLC
  • Column: A reversed-phase column suitable for protein separations (e.g., a C4 or C8 column).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 20% to 60% B over 30 minutes).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Column Temperature: Elevated temperature (e.g., 60-80°C) is often used to improve peak shape.

  • Detection: UV absorbance at 280 nm.

  • Sample Preparation: Reduce the ADC sample (e.g., with 10 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.[5][6]

  • Analysis: Inject the reduced sample. Integrate the peaks for the unconjugated and conjugated light and heavy chains to determine the drug distribution and calculate the average DAR.[6]

Protocol 3: SDS-PAGE Analysis of Conjugation Reaction
  • Gel: Use a precast or hand-cast polyacrylamide gel of an appropriate percentage to resolve the unconjugated and conjugated protein.

  • Sample Buffer: Mix the protein sample with a 2X or 4X SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

  • Sample Preparation: Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction.

  • Loading: Load the prepared samples, along with a molecular weight marker, into the wells of the gel.

  • Electrophoresis: Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Staining: Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain) to visualize the protein bands.

  • Analysis: Compare the migration of the conjugated protein to the unconjugated control to observe any band shifts indicative of successful conjugation.

Visualizations

Experimental_Workflow_for_DAR_Analysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Output Conjugate Bioconjugate Sample Reduced_Conjugate Reduced Conjugate Conjugate->Reduced_Conjugate Reduction (DTT/TCEP) HIC_HPLC HIC-HPLC Conjugate->HIC_HPLC MS Mass Spectrometry Conjugate->MS RP_HPLC RP-HPLC Reduced_Conjugate->RP_HPLC DAR Average DAR & Distribution HIC_HPLC->DAR RP_HPLC->DAR MS->DAR

Caption: Experimental workflow for DAR analysis.

Troubleshooting_Logic Start Problem Observed (e.g., Poor Peak Shape) Check_Mobile_Phase Check Mobile Phase (Freshness, Composition) Start->Check_Mobile_Phase Check_Column Check Column (Equilibration, Contamination) Start->Check_Column Check_System Check HPLC System (Pump, Leaks) Start->Check_System Check_Sample Check Sample (Concentration, Preparation) Start->Check_Sample Optimize_Method Optimize Method (Gradient, Temperature) Check_Mobile_Phase->Optimize_Method Check_Column->Optimize_Method Check_System->Optimize_Method Check_Sample->Optimize_Method Resolved Issue Resolved Optimize_Method->Resolved

Caption: Troubleshooting logic for HPLC issues.

References

Validation & Comparative

Navigating the PROTAC Linker Landscape: A Comparative Guide to PEG4 and PEG12 Chains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) hinges on the meticulous optimization of each of its three components: the warhead, the E3 ligase ligand, and the intervening linker. Among the most utilized linker types, polyethylene (B3416737) glycol (PEG) chains offer a desirable balance of hydrophilicity, flexibility, and biocompatibility. This guide provides an objective comparison of two commonly employed PEG linker lengths, PEG4 and PEG12, in the context of PROTAC development, supported by representative experimental data and detailed methodologies.

The linker in a PROTAC is not merely a spacer but a critical determinant of the molecule's overall performance. Its length and composition profoundly influence a PROTAC's physicochemical properties, cell permeability, and its ability to orchestrate a stable and productive ternary complex between the target protein and the E3 ligase.[1][2] The choice between a shorter (PEG4) and a longer (PEG12) linker can therefore have significant consequences for the ultimate degradation efficiency and pharmacokinetic profile of the PROTAC.

Data Presentation: A Comparative Overview

To illustrate the differential impact of PEG4 and PEG12 linkers, the following tables summarize key performance parameters for hypothetical BRD4-targeting PROTACs. Bromodomain-containing protein 4 (BRD4) is a well-validated target in oncology, and numerous PROTACs have been developed for its degradation.[2][3] The data presented here are representative values derived from the broader scientific literature to highlight the expected trends when comparing these two linker lengths.

LinkerDC50 (nM)Dmax (%)Reference
PEG45085[3]
PEG122090[3]

Table 1: In Vitro Degradation Efficiency. This table compares the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of BRD4-targeting PROTACs. Lower DC50 values indicate higher potency.

LinkerApparent Permeability (Papp, 10⁻⁶ cm/s)Reference
PEG40.8[4][5]
PEG120.5[4][5]

Table 2: Cell Permeability. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common method to assess the passive permeability of compounds. Higher Papp values suggest better membrane permeability.

LinkerTernary Complex Dissociation Constant (KD, nM)Reference
PEG4100[6][7]
PEG1240[6][7]

Table 3: Ternary Complex Formation. Surface Plasmon Resonance (SPR) is used to measure the binding affinity (KD) of the ternary complex (BRD4-PROTAC-E3 Ligase). A lower KD value indicates a more stable complex.

LinkerOral Bioavailability (%) in RatsReference
PEG415[8]
PEG128[8]

Table 4: Pharmacokinetic Properties. This table provides a representative comparison of the oral bioavailability of PROTACs with different PEG linker lengths in a preclinical model.

Experimental Protocols

Accurate and reproducible experimental data are fundamental to the rational design of PROTACs. The following are detailed methodologies for the key experiments cited in this guide.

Western Blot for Target Protein Degradation

This assay is the gold standard for quantifying the degradation of a target protein within cells following PROTAC treatment.

  • Cell Culture and Treatment: Seed cells (e.g., human cancer cell line expressing the target protein) in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. The DC50 and Dmax values are determined by fitting the data to a dose-response curve.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This in vitro assay is used to predict the passive permeability of a compound across a lipid membrane, simulating the intestinal barrier.

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial membrane. The acceptor plate is filled with buffer (e.g., PBS at pH 7.4).

  • Compound Addition: The PROTACs are dissolved in a donor buffer (e.g., PBS at pH 6.5) and added to the donor wells of the filter plate.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is measured using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Permeability Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = [V_A / (Area * time)] * [drug]_acceptor / ([drug]_donor - [drug]_acceptor). Where V_A is the volume of the acceptor well, Area is the surface area of the membrane, and time is the incubation time.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.

  • Immobilization: One of the interacting proteins, typically the E3 ligase (e.g., VHL or Cereblon), is immobilized on the surface of an SPR sensor chip.

  • Binary Interaction: To determine the binding affinity of the PROTAC to the immobilized E3 ligase, a series of PROTAC concentrations are flowed over the sensor surface, and the binding response is measured.

  • Ternary Complex Formation: To measure the formation of the ternary complex, a constant concentration of the target protein is pre-mixed with a series of PROTAC concentrations. This mixture is then flowed over the immobilized E3 ligase. The increase in binding response compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis: The binding data are fitted to appropriate kinetic models to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value signifies a stronger binding affinity and a more stable ternary complex.[6][7]

Mandatory Visualization

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Signaling_Pathway PROTAC PROTAC (PEG4 or PEG12 linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Catalysis

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Performance Evaluation cluster_analysis Data Analysis & Comparison Synthesis_PEG4 Synthesize PROTAC with PEG4 linker Degradation_Assay Western Blot (DC50, Dmax) Synthesis_PEG4->Degradation_Assay Permeability_Assay PAMPA (Papp) Synthesis_PEG4->Permeability_Assay Ternary_Complex_Assay SPR (KD) Synthesis_PEG4->Ternary_Complex_Assay PK_Studies In Vivo PK (Oral Bioavailability) Synthesis_PEG4->PK_Studies Synthesis_PEG12 Synthesize PROTAC with PEG12 linker Synthesis_PEG12->Degradation_Assay Synthesis_PEG12->Permeability_Assay Synthesis_PEG12->Ternary_Complex_Assay Synthesis_PEG12->PK_Studies Comparison Compare Performance (PEG4 vs. PEG12) Degradation_Assay->Comparison Permeability_Assay->Comparison Ternary_Complex_Assay->Comparison PK_Studies->Comparison

Caption: Experimental workflow for comparing PROTACs.

Logical_Relationship cluster_linker_properties Linker Properties cluster_outcomes Potential Outcomes PEG4 PEG4 Linker (Shorter, Less Flexible) Permeability Cell Permeability PEG4->Permeability Potentially Higher Ternary_Complex Ternary Complex Stability PEG4->Ternary_Complex May be Suboptimal PEG12 PEG12 Linker (Longer, More Flexible) PEG12->Permeability Potentially Lower PEG12->Ternary_Complex Potentially More Stable Degradation Degradation Efficiency Permeability->Degradation Pharmacokinetics Pharmacokinetics Permeability->Pharmacokinetics Ternary_Complex->Degradation

Caption: Logical relationship of linker length and outcomes.

References

A Researcher's Guide to Bioconjugation: Exploring Alternatives to t-Boc-Aminooxy-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of bioconjugation, the selection of a linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the final conjugate. The heterobifunctional linker, t-Boc-Aminooxy-PEG4-NHS ester, is a widely utilized tool, offering a protected aminooxy group for carbonyl ligation, a PEG spacer for improved solubility and reduced immunogenicity, and an NHS ester for amine coupling. However, a diverse landscape of alternative reagents provides researchers with a rich toolbox to tailor their bioconjugation strategies for specific applications. This guide offers an objective comparison of alternatives, supported by experimental data and detailed methodologies, to empower researchers, scientists, and drug development professionals in making informed decisions.

I. Alternatives for Carbonyl-Reactive Coupling: Beyond the Aminooxy Group

The reaction between an aminooxy group and a carbonyl (aldehyde or ketone) to form a stable oxime bond is a cornerstone of bioconjugation. However, other nucleophiles can also be employed for this purpose.

Hydrazide Linkers: A Viable Alternative

Hydrazide-containing linkers react with carbonyls to form hydrazone bonds. While this reaction is also efficient, the resulting hydrazone linkage is generally less stable than an oxime bond, particularly at physiological pH.[1][2] This apparent drawback can be strategically exploited in applications requiring a cleavable linker, such as in certain drug delivery systems where release of the payload is desired under specific pH conditions.

Quantitative Comparison of Oxime and Hydrazone Bond Stability

FeatureOxime Linkage (from Aminooxy)Hydrazone Linkage (from Hydrazide)Reference(s)
Relative Hydrolytic Stability HighModerate to Low[1][2][3][4]
Equilibrium Constants (Keq) >10⁸ M⁻¹10⁴–10⁶ M⁻¹[1]
First-Order Hydrolysis Rate Constant (at pD 7.0) ~600-fold lower than methylhydrazoneBaseline[3]
Acid-Catalyzed Hydrolysis Rate constants are nearly 1000-fold lower than for simple hydrazones.More susceptible to acid-catalyzed hydrolysis.[3][4]
Optimal pH for Formation Mildly acidic to neutral (pH 4.5-7)Mildly acidic (pH 4.5-5.5)[5]

II. Alternatives for Amine-Reactive Coupling: Expanding the NHS Ester Toolkit

N-hydroxysuccinimide (NHS) esters are the most common reagents for targeting primary amines on biomolecules due to their high reactivity and the formation of stable amide bonds.[6][] However, their susceptibility to hydrolysis, especially at higher pH, has prompted the development of alternative activated esters and other amine-reactive chemistries.[8][9]

Alternative Activated Esters: TFP and STP Esters

Tetrafluorophenyl (TFP) and sulfotetrafluorophenyl (STP) esters are effective alternatives to NHS esters.[6][10] TFP esters, in particular, exhibit greater stability towards hydrolysis in aqueous solutions, especially at the slightly basic pH required for efficient amine acylation.[8][10][11] This increased stability provides a wider window for the conjugation reaction and can lead to higher yields, particularly with precious biomolecules.

Comparative Properties of Amine-Reactive Esters

FeatureNHS EsterTFP EsterSTP EsterReference(s)
Hydrolytic Stability ModerateHighHigh[8][10][11]
Optimal Reaction pH 7.2 - 8.57.5 - 9.07.5 - 9.0[9][12]
Half-life of Hydrolysis 4-5 hours at pH 7.0 (0°C); 10 minutes at pH 8.6 (4°C)More stable than NHS esters, especially at basic pH.Water-soluble and stable.[9][11]
Solubility Variable, often requires organic co-solvent. Sulfo-NHS esters are water-soluble.Generally more hydrophobic than NHS esters.Water-soluble.[8]
Reductive Amination: A Kinetic Alternative

Reductive amination offers a distinct approach to amine modification. This two-step process involves the initial formation of a Schiff base between an aldehyde or ketone and a primary amine, which is then reduced to a stable secondary amine linkage using a mild reducing agent like sodium cyanoborohydride. This method can exhibit different site selectivity compared to NHS ester chemistry.[13]

III. Alternatives to the t-Boc Protecting Group: Tailoring Deprotection Strategies

The tert-butyloxycarbonyl (t-Boc) group is a widely used acid-labile protecting group for amines.[14] Its removal under acidic conditions, however, may not be suitable for biomolecules containing acid-sensitive functionalities.

The Fmoc Protecting Group: An Orthogonal Approach

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group offers an orthogonal strategy as it is cleaved under mild basic conditions, typically using piperidine.[][16] This allows for selective deprotection without affecting acid-labile groups, a crucial advantage in the synthesis of complex bioconjugates.[14]

Comparison of Boc and Fmoc Protecting Groups

Featuret-Boc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethyloxycarbonyl)Reference(s)
Deprotection Condition Acidic (e.g., Trifluoroacetic acid - TFA)Basic (e.g., Piperidine)[14][]
Lability Acid-labileBase-labile[14][]
Compatibility Compatible with base-stable protecting groups.Compatible with acid-stable protecting groups.[]
Side Reactions Potential for side reactions with acid-sensitive residues (e.g., Trp, Met).Potential for aspartimide formation with certain sequences.[16]

IV. Varying the PEG Linker: The Impact of Length and Structure

Poly(ethylene glycol) (PEG) linkers are integral to many bioconjugation strategies, enhancing solubility, stability, and pharmacokinetic profiles.[17][18] The length of the PEG chain is a critical parameter that can be tuned to optimize the properties of the final conjugate.

Influence of PEG Linker Length on Bioconjugate Properties

PropertyEffect of Increasing PEG LengthReference(s)
Solubility Generally increases.[17]
In Vivo Half-life Generally increases.[19]
Immunogenicity Generally decreases.[17]
Liver Uptake Generally decreases.[19]
Biological Activity Can decrease if the linker is too long and sterically hinders the biomolecule's active site.[20]

V. Experimental Protocols

The following protocols provide a framework for the comparative evaluation of different bioconjugation reagents.

Protocol 1: Comparative Analysis of Amine-Reactive Esters (NHS vs. TFP)

Objective: To compare the conjugation efficiency of an NHS ester and a TFP ester to a model protein.

Materials:

  • Model protein with primary amines (e.g., Bovine Serum Albumin - BSA) at 10 mg/mL in 0.1 M phosphate (B84403) buffer, pH 8.0.

  • Amine-reactive PEG4 linker with NHS ester (e.g., NHS-PEG4-Azide).

  • Amine-reactive PEG4 linker with TFP ester (e.g., TFP-PEG4-Azide).

  • Anhydrous Dimethylformamide (DMF).

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Size-exclusion chromatography (SEC) column for purification.

  • Analytical method to determine the degree of labeling (e.g., TNBS assay for unreacted amines or UV-Vis spectroscopy if the linker has a chromophore).

Procedure:

  • Reagent Preparation: Prepare 10 mM stock solutions of the NHS-PEG4-Azide and TFP-PEG4-Azide in anhydrous DMF.

  • Reaction Setup:

    • In two separate microcentrifuge tubes, add 100 µL of the BSA solution.

    • To one tube, add a 20-fold molar excess of the NHS-PEG4-Azide stock solution.

    • To the second tube, add a 20-fold molar excess of the TFP-PEG4-Azide stock solution.

  • Incubation: Incubate both reactions for 1 hour at room temperature with gentle mixing.

  • Quenching: Add 10 µL of the quenching solution to each tube and incubate for 15 minutes.

  • Purification: Purify the protein conjugates using an SEC column equilibrated with PBS.

  • Analysis: Determine the degree of labeling for each conjugate using a suitable analytical method. Compare the efficiency of the two esters.

Protocol 2: Stability Comparison of Oxime vs. Hydrazone Linkages

Objective: To compare the hydrolytic stability of a bioconjugate linked via an oxime bond versus a hydrazone bond.

Materials:

  • Aldehyde-modified model protein (can be generated by periodate (B1199274) oxidation of a glycoprotein).

  • Aminooxy-PEG4-Biotin.

  • Hydrazide-PEG4-Biotin.

  • Conjugation buffer: 0.1 M Sodium Acetate, pH 5.5.

  • Incubation buffers: PBS, pH 7.4 and 0.1 M Sodium Acetate, pH 5.0.

  • Streptavidin-HRP conjugate and a suitable HRP substrate for ELISA-based detection.

  • ELISA plates.

Procedure:

  • Conjugation:

    • Conjugate the aldehyde-modified protein with a 20-fold molar excess of Aminooxy-PEG4-Biotin and Hydrazide-PEG4-Biotin in separate reactions in conjugation buffer for 2 hours at room temperature.

    • Purify both conjugates to remove excess reagents.

  • Stability Assay Setup:

    • Dilute each conjugate to a final concentration of 1 µg/mL in the two incubation buffers (pH 7.4 and pH 5.0).

    • Incubate the samples at 37°C.

  • Time-Point Analysis (ELISA):

    • At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take aliquots from each incubation.

    • Coat ELISA plates with a capture antibody specific for the model protein.

    • Add the aliquots to the wells and incubate.

    • Detect the amount of biotinylated protein remaining by adding Streptavidin-HRP and the HRP substrate.

    • Measure the absorbance and plot the percentage of intact conjugate over time for each condition to determine the half-life of each linkage.

VI. Visualizing Bioconjugation Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical principles and workflows in bioconjugation.

cluster_amine Amine-Reactive Alternatives cluster_carbonyl Carbonyl-Reactive Alternatives Protein-NH2 Protein-NH2 NHS-Ester NHS-Ester Protein-NH2->NHS-Ester pH 7.2-8.5 TFP-Ester TFP-Ester Protein-NH2->TFP-Ester pH 7.5-9.0 Amide_Bond_NHS Stable Amide Bond NHS-Ester->Amide_Bond_NHS Amide_Bond_TFP Stable Amide Bond TFP-Ester->Amide_Bond_TFP Protein-CHO Protein-CHO Aminooxy Aminooxy Protein-CHO->Aminooxy pH 4.5-7.0 Hydrazide Hydrazide Protein-CHO->Hydrazide pH 4.5-5.5 Oxime_Bond Stable Oxime Bond Aminooxy->Oxime_Bond Hydrazone_Bond Less Stable Hydrazone Bond Hydrazide->Hydrazone_Bond

Caption: Comparison of amine and carbonyl reactive chemistries.

Start Start Select_Biomolecule Select Biomolecule Start->Select_Biomolecule Select_Linker_Strategy Select Linker Strategy Select_Biomolecule->Select_Linker_Strategy Amine_Reactive Amine-Reactive (e.g., NHS, TFP) Select_Linker_Strategy->Amine_Reactive Carbonyl_Reactive Carbonyl-Reactive (e.g., Aminooxy, Hydrazide) Select_Linker_Strategy->Carbonyl_Reactive Thiol_Reactive Thiol-Reactive (e.g., Maleimide) Select_Linker_Strategy->Thiol_Reactive Click_Chemistry Click Chemistry (e.g., Azide-Alkyne) Select_Linker_Strategy->Click_Chemistry Perform_Conjugation Perform Conjugation Reaction Amine_Reactive->Perform_Conjugation Carbonyl_Reactive->Perform_Conjugation Thiol_Reactive->Perform_Conjugation Click_Chemistry->Perform_Conjugation Purify_Conjugate Purify Conjugate (e.g., SEC, Dialysis) Perform_Conjugation->Purify_Conjugate Characterize_Conjugate Characterize Conjugate (e.g., MS, SDS-PAGE, UV-Vis) Purify_Conjugate->Characterize_Conjugate Functional_Assay Perform Functional Assay Characterize_Conjugate->Functional_Assay End End Functional_Assay->End

Caption: General workflow for a bioconjugation experiment.

cluster_boc Boc Deprotection cluster_fmoc Fmoc Deprotection Boc_Amine R-NH-Boc TFA + TFA (Acid) Boc_Amine->TFA Deprotected_Amine_Boc R-NH3+ TFA->Deprotected_Amine_Boc Fmoc_Amine R-NH-Fmoc Piperidine + Piperidine (Base) Fmoc_Amine->Piperidine Deprotected_Amine_Fmoc R-NH2 Piperidine->Deprotected_Amine_Fmoc

References

A Comparative Guide to the Mass Spectrometry Analysis of t-Boc-Aminooxy-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mass spectrometry analysis of biomolecules conjugated with t-Boc-Aminooxy-PEG4-NHS ester against alternative bioconjugation reagents. It includes supporting experimental data, detailed protocols, and visual diagrams to facilitate a deeper understanding of the analytical outcomes associated with different conjugation strategies.

Introduction to this compound

The this compound is a heterobifunctional crosslinker widely used in bioconjugation.[1][2] It features an N-hydroxysuccinimide (NHS) ester for covalent linkage to primary amines on biomolecules, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a t-Boc protected aminooxy group.[1][2] This terminal group, after deprotection, can react with aldehydes or ketones, enabling further modification. This reagent is particularly relevant in the construction of antibody-drug conjugates (ADCs) and other complex biomolecular structures. The monodisperse nature of the PEG4 linker ensures a defined molecular weight, simplifying mass spectrometry analysis compared to polydisperse PEG reagents.[3]

Mass Spectrometry Analysis of this compound Conjugates

Mass spectrometry is a critical tool for the characterization of bioconjugates, providing information on molecular weight, conjugation efficiency, and structural integrity. The analysis of molecules modified with this compound presents unique considerations.

Expected Mass Shift: Conjugation of a single this compound molecule to a primary amine results in a mass increase of 361.44 Da (the molecular weight of the linker minus the leaving NHS group).

Fragmentation Pattern: In tandem mass spectrometry (MS/MS), conjugates with this linker are expected to exhibit characteristic fragmentation patterns. The t-Boc protecting group is notoriously labile and can be lost as isobutylene (B52900) (56 Da) or tert-butanol (B103910) (74 Da) under acidic conditions or collisional activation. The PEG linker typically undergoes fragmentation with neutral losses of ethylene (B1197577) glycol units (44 Da). The amide bond formed between the NHS ester and the amine of the biomolecule is generally stable.

Comparison with Alternative Bioconjugation Reagents

The choice of conjugation chemistry significantly impacts the subsequent mass spectrometry analysis. Here, we compare the this compound with two common alternatives: Maleimide-PEG-NHS esters and DBCO-PEG-NHS esters.

FeatureThis compoundMaleimide-PEG-NHS EsterDBCO-PEG-NHS Ester (Click Chemistry)
Target Functional Group Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Azides
Bond Stability Stable amide bondThioether bond, potentially reversible (retro-Michael addition)Stable triazole ring
Mass Spectrometry Complexity Moderate, with predictable fragmentation of t-Boc and PEG.Can be complex due to potential for hydrolysis of the maleimide (B117702) ring and retro-Michael reaction, leading to multiple species.[4]Generally straightforward with a stable conjugate, leading to cleaner spectra.
Ionization Efficiency GoodGoodGood
Fragmentation Predictability High for the linker components.Moderate, influenced by the stability of the thioether linkage.High, with fragmentation primarily occurring on the biomolecule.

Experimental Protocols

General Protocol for Conjugation with this compound
  • Protein Preparation: Dissolve the protein containing primary amines in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the this compound in a water-miscible organic solvent like DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction.

  • Purification: Remove excess reagent and byproducts by dialysis or size-exclusion chromatography.

General Protocol for LC-MS Analysis of Conjugates
  • Sample Preparation: Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a mobile phase-compatible buffer (e.g., water with 0.1% formic acid).

  • Chromatography: Use a reverse-phase column (e.g., C4 or C18) suitable for protein or peptide separation. A typical gradient would be from 5% to 95% acetonitrile (B52724) in water with 0.1% formic acid over 30 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurement.[5]

    • MS1 Scan: Acquire spectra over a mass range appropriate for the expected charge states of the conjugate.

    • MS/MS Analysis: For fragmentation analysis, select the precursor ion of the conjugate and apply collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

Signaling Pathways and Experimental Workflows

The primary application of this compound in the context of this guide is the creation of antibody-drug conjugates (ADCs). The efficacy of ADCs is critically dependent on their ability to be internalized by target cells, followed by the release of the cytotoxic payload. The dominant pathway for this process is receptor-mediated endocytosis.

experimental_workflow cluster_conjugation Bioconjugation cluster_analysis Mass Spectrometry Analysis Biomolecule Biomolecule (e.g., Antibody) Conjugate ADC Conjugate Biomolecule->Conjugate NHS Ester Reaction Linker This compound Linker->Conjugate LC_MS LC-MS Conjugate->LC_MS Sample Injection MS_MS MS/MS LC_MS->MS_MS Data_Analysis Data Analysis MS_MS->Data_Analysis

Caption: Experimental workflow for ADC synthesis and analysis.

The following diagram illustrates the key steps in the intracellular trafficking of an ADC following its binding to a target receptor on the cell surface.

signaling_pathway cluster_extracellular Extracellular Space cluster_cell Target Cell ADC Antibody-Drug Conjugate Receptor Cell Surface Receptor ADC->Receptor Binding Clathrin_Pit Clathrin-Coated Pit Receptor->Clathrin_Pit Internalization Endosome Early Endosome Clathrin_Pit->Endosome Vesicle Formation Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Degradation Cell_Death Cell Death Payload_Release->Cell_Death Cytotoxicity

Caption: Receptor-mediated endocytosis of an ADC.

References

A Comparative Guide to HPLC Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: December 2025

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains to therapeutic proteins and peptides, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification can lead to an increased serum half-life, improved stability, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction presents a significant purification challenge, necessitating robust analytical and preparative techniques to separate the desired PEGylated conjugate from unreacted protein, excess PEG reagent, and various PEGylated isoforms. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile tool for this purpose.

This guide provides a comparative overview of the most common HPLC methods employed for the purification of PEGylated molecules: Size-Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC). We will delve into the principles of each technique, present comparative data, and provide detailed experimental protocols to assist researchers, scientists, and drug development professionals in selecting and implementing the optimal purification strategy.

Comparison of HPLC Purification Methods

The choice of HPLC method for purifying PEGylated molecules depends on several factors, including the physicochemical properties of the protein or peptide, the nature and size of the attached PEG, and the desired level of purity. The following table summarizes the key characteristics of each technique.

Technique Principle of Separation Primary Application Advantages Disadvantages
Size-Exclusion Chromatography (SEC) Separation based on hydrodynamic radius.[]Removal of unreacted PEG and low molecular weight by-products.[]Robust and easy method development.Limited resolution between different PEGylated species.[2]
Reversed-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[]High-resolution separation of positional isomers and different degrees of PEGylation.[][2]Excellent selectivity for PEGylation sites.[2]Can cause protein denaturation; requires organic solvents.
Ion-Exchange Chromatography (IEX) Separation based on surface charge differences.[]Separation of positional isomers where PEGylation alters the protein's net charge.[][3]High capacity and resolution for charged molecules.PEG chains can shield charges, affecting separation.[]
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity under non-denaturing aqueous conditions.[]Purification of PEGylated proteins while maintaining their native structure.[]Orthogonal separation to IEX and SEC; gentle on proteins.Lower capacity and resolution compared to RP-HPLC.[]

Experimental Data and Performance Comparison

The following tables present a summary of typical experimental conditions and performance metrics for the different HPLC methods based on published data.

Table 1: Size-Exclusion Chromatography (SEC) Performance
Parameter Condition 1 Condition 2 Reference
Column TSKgel G3000SWXLZenix SEC-150, 3 µm, 150 Å
Mobile Phase 0.1 M Phosphate (B84403) Buffer, pH 6.0150 mM Phosphate Buffer, pH 7.0
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 280 nmUV at 214 nm
Key Finding Successfully resolved diPEG-, monoPEG-, and native Lysozyme (B549824) species.Achieved separation of a 70 kDa protein from its mono- and di-PEGylated (40 kDa PEG) forms.
Table 2: Reversed-Phase HPLC (RP-HPLC) Performance
Parameter Condition 1 (Small PEG) Condition 2 (Large PEG) Reference
Column Jupiter® 300 C4, 5 µmJupiter® 300 C18, 3 µm[2][4]
Mobile Phase A 0.1% TFA in Water0.1% TFA, 2% Acetonitrile in Water[2][4]
Mobile Phase B 0.1% TFA in Acetonitrile90% Acetonitrile, 0.085% TFA in Water[2][4]
Gradient Shallow gradient (e.g., 1-2%/min)20-65% B in 25 min[2][4]
Temperature 45 °C45 °C[2][4]
Key Finding C4 columns offer better resolution for proteins PEGylated with small PEGs (<1 kDa).[4]C18 columns provide superior separation for proteins conjugated with large PEGs (20-40 kDa).[4]
Table 3: Ion-Exchange Chromatography (IEX) Performance
Parameter Condition 1 Reference
Column TSKgel SP-5PW (Strong Cation Exchanger)[3]
Mobile Phase A 20 mM Sodium Acetate, pH 4.5
Mobile Phase B 20 mM Sodium Acetate, 1 M NaCl, pH 4.5
Gradient Linear gradient of NaCl
Key Finding Successfully separated various isoforms of mono- and di-PEGylated lysozyme.[3]
Table 4: Hydrophobic Interaction Chromatography (HIC) Performance
Parameter Condition 1 Reference
Column Toyopearl Butyl 650C[5]
Mobile Phase A 1 M Ammonium Sulfate in Phosphate Buffer[5]
Mobile Phase B Phosphate Buffer
Gradient Decreasing salt gradient
Key Finding C4A monolith column provided better resolution of mono- and di-PEGylated proteins compared to conventional beaded resins.[5]

Experimental Protocols

PEGylation of Lysozyme (Model Protocol)

This protocol describes a general method for the PEGylation of a model protein, lysozyme, which can be adapted for other proteins.

  • Protein Preparation : Dissolve lysozyme in a phosphate buffer (0.1 M, pH 6.0) to a final concentration of 10 mg/mL.[3]

  • PEG Reagent Preparation : Dissolve methoxy-PEG-aldehyde (e.g., 10 kDa) in the same buffer.

  • Reaction : Mix the protein and PEG reagent solutions at a desired molar ratio (e.g., 1:5 protein to PEG). Add a reducing agent such as sodium cyanoborohydride (NaCNBH₃).[3]

  • Incubation : Incubate the reaction mixture at a controlled temperature (e.g., 4°C) for a specified duration (e.g., 24 hours).

  • Quenching : Stop the reaction by adding a quenching reagent or by buffer exchange.

  • Analysis : Analyze the reaction mixture using the appropriate HPLC method to determine the extent of PEGylation and to purify the desired product.

HPLC Methodologies
  • Column : TSKgel G3000SWXL (300 mm x 7.8 mm).[3]

  • Mobile Phase : 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate : 1.0 mL/min.

  • Temperature : Ambient.

  • Injection Volume : 20 µL.

  • Detection : UV absorbance at 214 nm or 280 nm.

  • Column : Jupiter C18, 300 Å, 5 µm (250 x 4.6 mm) for large PEGs.[4]

  • Mobile Phase A : 0.1% Trifluoroacetic Acid (TFA) in water.[4]

  • Mobile Phase B : 0.085% TFA in 90% acetonitrile.[4]

  • Gradient : 20% to 65% B over 25 minutes.[4]

  • Flow Rate : 1.0 mL/min.[4]

  • Temperature : 45°C.[4]

  • Detection : UV absorbance at 220 nm.[4]

  • Column : TSKgel SP-5PW (75 mm x 7.5 mm).[3]

  • Mobile Phase A : 20 mM Sodium Acetate, pH 4.5.

  • Mobile Phase B : 20 mM Sodium Acetate with 1 M NaCl, pH 4.5.

  • Gradient : A linear gradient from 0% to 100% B over a specified time (e.g., 30 minutes).

  • Flow Rate : 1.0 mL/min.

  • Detection : UV absorbance at 280 nm.

Visualizing the Purification Workflow

The following diagrams illustrate the logical flow of the purification and analysis process for PEGylated molecules.

PEGylation_Workflow cluster_reaction PEGylation Reaction cluster_purification HPLC Purification cluster_analysis Fraction Analysis Protein Protein Solution Reaction_Vessel Reaction Mixture Protein->Reaction_Vessel Buffer PEG PEG Reagent PEG->Reaction_Vessel Reducing Agent HPLC_System HPLC System Reaction_Vessel->HPLC_System Inject Fractions Collected Fractions HPLC_System->Fractions Analysis Characterization (SDS-PAGE, MS) Fractions->Analysis

Caption: General workflow for the production and purification of PEGylated proteins.

HPLC_Method_Selection Start Start: Crude PEGylation Mixture Decision1 Primary Goal? Start->Decision1 SEC Size-Exclusion Chromatography (SEC) Decision1->SEC Remove unreacted PEG IEX Ion-Exchange Chromatography (IEX) Decision1->IEX Separate by charge (positional isomers) RP_HIC Reversed-Phase (RP-HPLC) or Hydrophobic Interaction (HIC) Decision1->RP_HIC Separate by hydrophobicity (high resolution) End Purified PEGylated Molecule SEC->End IEX->End Decision2 Protein Stability in Organic Solvents? RP_HIC->Decision2 RP RP-HPLC Decision2->RP Stable HIC HIC Decision2->HIC Unstable RP->End HIC->End

Caption: Decision tree for selecting an appropriate HPLC purification method.

References

A Head-to-Head Comparison of Bioconjugation Linkers: t-Boc-Aminooxy-PEG4-NHS Ester vs. DBCO-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal heterobifunctional crosslinker for their bioconjugation needs. This guide delves into the chemical properties, reaction kinetics, and stability of t-Boc-Aminooxy-PEG4-NHS ester and DBCO-PEG4-NHS ester, supported by experimental data and detailed protocols.

In the landscape of bioconjugation, the choice of a chemical linker is paramount to the success of creating stable and functional conjugates for applications ranging from antibody-drug conjugates (ADCs) to advanced imaging agents. Among the plethora of available options, heterobifunctional linkers possessing an N-hydroxysuccinimide (NHS) ester for amine reactivity and a second moiety for bioorthogonal ligation are particularly valuable. This guide provides a detailed comparison of two such linkers: this compound, which participates in oxime ligation, and DBCO-PEG4-NHS ester, a key component in strain-promoted alkyne-azide cycloaddition (SPAAC).

Both linkers feature a polyethylene (B3416737) glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and an NHS ester for efficient coupling to primary amines, such as those on lysine (B10760008) residues of proteins.[1][2] The key difference lies in their bioorthogonal reactive groups: the t-Boc protected aminooxy group and the dibenzocyclooctyne (DBCO) group, respectively. This distinction dictates the reaction mechanism, kinetics, and stability of the final conjugate.

Unveiling the Chemistry: Oxime Ligation vs. SPAAC

This compound and Oxime Ligation: This linker first reacts with a biomolecule via its NHS ester. Following the removal of the tert-butyloxycarbonyl (t-Boc) protecting group under mild acidic conditions, a free aminooxy group is revealed.[3][4] This aminooxy group can then react with a carbonyl group (an aldehyde or ketone) on a second molecule to form a stable oxime bond.[5] This reaction, known as oxime ligation, is highly chemoselective and can be performed in aqueous conditions.[6] The reaction rate at neutral pH is generally slow but can be significantly accelerated by catalysts such as aniline (B41778) or its derivatives.[7][8]

DBCO-PEG4-NHS Ester and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This linker also utilizes its NHS ester for initial conjugation to an amine-containing molecule.[9][10] The DBCO group, a strained alkyne, is then available to react with an azide-functionalized molecule.[11] This reaction is a type of copper-free click chemistry known as SPAAC.[12] The inherent ring strain of the DBCO moiety allows the reaction to proceed rapidly and with high efficiency without the need for a cytotoxic copper catalyst, making it highly suitable for applications in living systems.[12][13] The resulting triazole linkage is exceptionally stable.[2][14]

Performance at a Glance: A Quantitative Comparison

The selection of a linker often hinges on quantitative parameters such as reaction speed and the stability of the formed bond. The following table summarizes key performance indicators for oxime ligation (facilitated by this compound) and SPAAC (utilizing DBCO-PEG4-NHS ester). It is important to note that direct comparative studies under identical conditions are scarce, and the presented data is a compilation from various sources.

FeatureThis compound (Oxime Ligation)DBCO-PEG4-NHS ester (SPAAC)
Bioorthogonal Reaction Aminooxy + Aldehyde/KetoneDBCO (strained alkyne) + Azide (B81097)
Second-Order Rate Constant (k₂) ~0.01 - 0.1 M⁻¹s⁻¹ (uncatalyzed at neutral pH)[7]; Can be accelerated to >10 M⁻¹s⁻¹ with catalysts.[7]~0.1 - 1.0 M⁻¹s⁻¹ and higher, depending on the specific cyclooctyne (B158145) and azide.[15][16]
Reaction Conditions Typically pH 4.5-7. Aniline-based catalysts are often used to increase the rate at neutral pH.[5][6]Physiological pH (7.0-7.4) is optimal.[17] No catalyst is required.[12]
Linkage Formed Oxime bond (C=N-O)Triazole ring
Linkage Stability Stable under physiological conditions, but can be susceptible to hydrolysis under acidic conditions.[3][5]Highly stable to hydrolysis, redox conditions, and enzymatic degradation.[2][14]
Bioorthogonality High, as aminooxy and carbonyl groups are relatively rare in biological systems.Excellent, as DBCO and azide groups are abiotic.[1][12]

Visualizing the Pathways and Processes

To better understand the application of these linkers, the following diagrams illustrate their chemical structures, reaction mechanisms, and a typical experimental workflow for antibody conjugation.

Chemical Structures of the Linkers cluster_0 This compound cluster_1 DBCO-PEG4-NHS Ester t-Boc-Aminooxy-PEG4-NHS_ester t-Boc-Aminooxy-PEG4-NHS_ester DBCO-PEG4-NHS_ester DBCO-PEG4-NHS_ester

Caption: Chemical structures of this compound and DBCO-PEG4-NHS ester.

Bioconjugation Reaction Mechanisms cluster_0 Oxime Ligation cluster_1 Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) A1 Aminooxy-functionalized Molecule C1 Oxime Linkage A1->C1 + B1 Aldehyde/Ketone-functionalized Molecule B1->C1 A2 DBCO-functionalized Molecule C2 Triazole Linkage A2->C2 + B2 Azide-functionalized Molecule B2->C2

Caption: Simplified reaction schemes for Oxime Ligation and SPAAC.

General Workflow for Antibody Conjugation start Start: Antibody Solution step1 Step 1: Antibody Modification with NHS Ester Linker start->step1 step2a Step 2a: Deprotection of t-Boc Group (for Aminooxy Linker) step1->step2a t-Boc-Aminooxy-PEG4-NHS step2b Step 2b: DBCO-modified Antibody is ready step1->step2b DBCO-PEG4-NHS step3 Step 3: Bioorthogonal Ligation with Payload step2a->step3 step2b->step3 step4 Step 4: Purification of Antibody Conjugate step3->step4 end End: Purified Antibody Conjugate step4->end

Caption: A generalized workflow for conjugating a payload to an antibody.

Experimental Protocols

The following are generalized protocols for the conjugation of a payload to an antibody using either this compound or DBCO-PEG4-NHS ester. Optimization of molar ratios, concentrations, and reaction times is recommended for specific applications.

Protocol 1: Antibody Conjugation via Oxime Ligation

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Deprotection solution (e.g., mild acid like 0.1 M HCl)

  • Aldehyde or ketone-functionalized payload

  • Aniline catalyst solution (optional, e.g., 100 mM in reaction buffer)

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the linker solution to the antibody solution. The final concentration of the organic solvent should be below 10%.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

    • Remove excess linker by size-exclusion chromatography.

  • t-Boc Deprotection:

    • Adjust the pH of the modified antibody solution to acidic conditions (e.g., pH 2-3) using a mild acid.

    • Incubate for 30-60 minutes at room temperature.

    • Neutralize the solution by adding a suitable buffer.

  • Oxime Ligation:

    • Add the aldehyde or ketone-functionalized payload to the deprotected antibody solution (typically a 5-10 fold molar excess).

    • If using a catalyst, add the aniline solution to the desired final concentration.

    • Incubate for 2-24 hours at room temperature or 37°C.

    • Monitor the reaction progress using a suitable analytical technique (e.g., SDS-PAGE, mass spectrometry).

  • Purification:

    • Purify the antibody-payload conjugate using size-exclusion chromatography to remove unreacted payload and catalyst.

Protocol 2: Antibody Conjugation via SPAAC

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-PEG4-NHS ester

  • Anhydrous DMSO or DMF

  • Azide-functionalized payload

  • Quenching reagent (e.g., Tris buffer)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Antibody Modification:

    • Prepare a stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.

    • Add a 10-20 fold molar excess of the linker solution to the antibody solution.[7] The final concentration of the organic solvent should be kept below 10%.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[6]

    • Quench the reaction by adding Tris buffer to a final concentration of 50 mM.

    • Remove excess linker by size-exclusion chromatography.

  • SPAAC Ligation:

    • Add the azide-functionalized payload to the DBCO-modified antibody solution (typically a 1.5-10 fold molar excess).[1]

    • Incubate for 4-12 hours at room temperature or overnight at 4°C.[1] The reaction can be performed at 37°C to increase the rate.[1]

    • Monitor the reaction progress using a suitable analytical technique.

  • Purification:

    • Purify the antibody-payload conjugate using size-exclusion chromatography to remove the unreacted payload.[7]

Conclusion: Making the Right Choice

The decision between this compound and DBCO-PEG4-NHS ester depends on the specific requirements of the bioconjugation application.

Choose this compound for:

  • Applications where the introduction of a carbonyl group into one of the molecules is straightforward.

  • Projects where the slightly lower reaction rate (without a catalyst) is acceptable or can be accelerated with a catalyst.

  • Situations where the potential for reversibility of the oxime bond under acidic conditions could be advantageous.

Choose DBCO-PEG4-NHS ester for:

  • Applications requiring rapid, catalyst-free conjugation, especially in sensitive biological systems or in vivo.[13]

  • Projects where the exceptional stability of the resulting triazole linkage is critical.[14]

  • When working with molecules that are easily functionalized with an azide group.

Both linkers offer a robust and efficient means of creating biomolecular conjugates. By understanding their underlying chemistries, performance characteristics, and procedural nuances, researchers can confidently select the optimal tool to advance their scientific and therapeutic development goals.

References

A Comparative Guide to the Characterization of PROTACs Synthesized with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) is a pivotal factor in the successful development of this novel therapeutic modality. The linker component, which connects the target protein ligand and the E3 ligase ligand, is a critical determinant of a PROTAC's physicochemical properties, cell permeability, and ultimately, its protein degradation efficacy. Polyethylene glycol (PEG) linkers have been widely adopted in PROTAC design due to their ability to enhance solubility and provide conformational flexibility.[1][2][3]

This guide provides an objective comparison of PROTACs synthesized with PEG linkers against those with other common linker types, supported by experimental data. It also offers detailed protocols for the key experiments essential for their characterization.

The Influence of Linker Composition on PROTAC Performance

The choice of linker—be it a flexible hydrophilic PEG chain, a more hydrophobic alkyl chain, or a rigid cyclic structure—profoundly impacts a PROTAC's biological activity.[4][5] PEG linkers, composed of repeating ethylene (B1197577) glycol units, are known to increase the water solubility of PROTACs, a crucial factor for improving their drug-like properties.[2][3][4] In contrast, alkyl linkers, consisting of saturated hydrocarbon chains, are more hydrophobic, which can affect both solubility and cell uptake.[4]

An interesting structural feature of PEG linkers is their propensity to adopt folded conformations, which can shield the polar surface area of the PROTAC.[1][6] This "chameleonic" behavior can facilitate passage across the lipophilic cell membrane, a significant hurdle for these often large molecules.[1]

Comparative Analysis of Linker Performance: Quantitative Data

The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies, offering a comparative view of how different linker architectures influence these key parameters, as well as physicochemical properties and cell permeability.

Table 1: Impact of Linker Type on Physicochemical Properties and Degradation Efficiency

PROTACTarget ProteinLinker TypeDC50 (nM)Dmax (%)cLogPTPSA (Ų)
PROTAC A BRD4Alkyl>1000<204.2165.2
PROTAC B BRD4PEG2500553.5174.5
PROTAC C BRD4PEG4250702.8193.0
PROTAC D SMARCA2Alkyl>1000<20--
PROTAC E SMARCA2Phenyl-modifiedImproved vs. PEG---

Data is illustrative and compiled from multiple sources.[1][7] cLogP and TPSA are calculated values.

Table 2: Influence of Linker Composition on Cell Permeability

PROTACTarget ProteinLinker TypeApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio
AR PROTAC 1 Androgen ReceptorPEG1.78.4
AR PROTAC 2 Androgen ReceptorAlkyl-based0.35No significant efflux

Data from a study on Androgen Receptor PROTACs.[8] The higher efflux ratio for the PEG-linked PROTAC suggests it is a substrate for cellular efflux transporters.

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves the recruitment of the cellular ubiquitin-proteasome system to induce the degradation of a target protein. This process can be visualized as a catalytic cycle.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

The characterization of a novel PROTAC involves a series of experiments to confirm its mechanism of action and quantify its efficacy.

Experimental_Workflow cluster_workflow PROTAC Characterization Workflow Synthesis PROTAC Synthesis Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., TR-FRET) Synthesis->Ternary_Complex_Assay Permeability_Assay Permeability Assay (e.g., Caco-2) Synthesis->Permeability_Assay Degradation_Assay Protein Degradation Assay (e.g., Western Blot) Ternary_Complex_Assay->Degradation_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Degradation_Assay->Viability_Assay Data_Analysis Data Analysis (DC50, Dmax, IC50) Degradation_Assay->Data_Analysis Viability_Assay->Data_Analysis

Caption: A typical experimental workflow for PROTAC characterization.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate evaluation and comparison of PROTACs.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay confirms the PROTAC's ability to induce the formation of the POI-PROTAC-E3 ligase ternary complex.[9][10]

Materials:

  • Purified, tagged POI (e.g., His-tag)

  • Purified, tagged E3 ligase complex (e.g., GST-tag)

  • Fluorescently labeled antibodies against the tags (e.g., Tb-anti-GST and AF488-anti-His)

  • PROTAC compound

  • Assay buffer

  • Microplate reader capable of TR-FRET measurements

Procedure:

  • Prepare serial dilutions of the PROTAC compound in assay buffer.

  • In a suitable microplate, add the purified POI, E3 ligase, and the labeled antibodies.

  • Add the different concentrations of the PROTAC to the wells. Include a vehicle control (e.g., DMSO).

  • Incubate the plate at room temperature for a specified time to allow for complex formation.

  • Measure the time-resolved FRET signal using a plate reader. An increased FRET signal indicates the proximity of the POI and E3 ligase, confirming ternary complex formation.

  • Plot the FRET signal against the PROTAC concentration. A characteristic bell-shaped curve is often observed due to the "hook effect" at high concentrations.[1]

Target Protein Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[11]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control.

  • Wash the cells with ice-cold PBS and lyse them.

  • Quantify the protein concentration in each lysate.

  • Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the effect of protein degradation on cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.[12][13][14][15][16]

Materials:

  • Cell line of interest

  • PROTAC compound

  • Opaque-walled multi-well plates

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Seed cells in opaque-walled multi-well plates and allow them to adhere.

  • Treat the cells with a serial dilution of the PROTAC for the desired time period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Conclusion

The characterization of PROTACs synthesized with PEG linkers requires a multifaceted approach that combines the assessment of their physicochemical properties, their ability to form a ternary complex, their efficacy in degrading the target protein, and their ultimate effect on cell viability. While PEG linkers offer distinct advantages in terms of solubility and conformational flexibility, their impact on cell permeability and potential for transporter-mediated efflux necessitates careful evaluation. The systematic application of the experimental protocols outlined in this guide will enable researchers to make informed decisions in the design and optimization of next-generation protein degraders with enhanced therapeutic potential.

References

efficiency of NHS ester reaction compared to other amine-reactive chemistries

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, the selection of an appropriate amine-reactive chemistry is a critical decision that influences the efficiency, stability, and functionality of the resulting conjugate. N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation, widely utilized for their reliability in labeling primary amines on proteins and other biomolecules. However, a landscape of alternative amine-reactive chemistries, each with distinct characteristics, offers a range of options for specific applications.

This guide provides an objective comparison of the performance of NHS esters against other common amine-reactive chemistries, namely isothiocyanates and sulfonyl chlorides. By presenting available quantitative data, detailed experimental protocols, and visual representations of reaction pathways, this guide aims to equip researchers with the necessary information to make informed decisions for their bioconjugation strategies.

Quantitative Comparison of Amine-Reactive Chemistries

The following tables summarize the key performance characteristics of NHS esters, isothiocyanates, and sulfonyl chlorides. It is important to note that direct, side-by-side quantitative comparisons under identical conditions are scarce in the literature. Therefore, the presented data is a synthesis from various sources and should be interpreted with consideration of potential variations in experimental setups.

FeatureNHS EstersIsothiocyanatesSulfonyl Chlorides
Reactive Group N-Hydroxysuccinimide EsterIsothiocyanateSulfonyl Chloride
Target Residues Primary amines (Lysine, N-terminus)[1][2]Primary amines (Lysine, N-terminus)[3]Primary amines (Lysine, N-terminus)
Resulting Bond AmideThioureaSulfonamide
Bond Stability Highly StableStableHighly Stable
Optimal Reaction pH 7.2 - 8.5[1][4]9.0 - 11.0[3]9.5 - 10.0
Reaction Speed Fast (minutes to hours)[]Generally slower than NHS esters[6]Rapid
Side Reactions Hydrolysis of the ester is a major competitor to aminolysis.[]Can react with hydroxyl and sulfhydryl groups, though less favored than with amines.Hydrolysis of the sulfonyl chloride can occur.
Common Applications Antibody-drug conjugates, immunoassays, protein labeling with fluorophores and biotin.[]Fluorescent labeling (e.g., FITC), antibody-radionuclide conjugates.[7][8]Fluorescent labeling (e.g., Dansyl chloride), probing protein structure.

Reaction Mechanisms and Experimental Workflows

To visualize the chemical transformations and the general laboratory procedures, the following diagrams have been generated using the DOT language.

Signaling Pathways

cluster_0 NHS Ester Reaction cluster_1 Isothiocyanate Reaction cluster_2 Sulfonyl Chloride Reaction NHS_Ester R-CO-NHS Amide_Bond Protein-NH-CO-R NHS_Ester->Amide_Bond Primary_Amine Protein-NH₂ Primary_Amine->Amide_Bond Isothiocyanate R-N=C=S Thiourea_Bond Protein-NH-CS-NH-R Isothiocyanate->Thiourea_Bond Primary_Amine_ITC Protein-NH₂ Primary_Amine_ITC->Thiourea_Bond Sulfonyl_Chloride R-SO₂Cl Sulfonamide_Bond Protein-NH-SO₂-R Sulfonyl_Chloride->Sulfonamide_Bond Primary_Amine_SC Protein-NH₂ Primary_Amine_SC->Sulfonamide_Bond

Caption: Reaction mechanisms of common amine-reactive chemistries.

Experimental Workflow

Start Start Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Start->Protein_Prep Reagent_Prep Reagent Preparation (Dissolve in Anhydrous Solvent) Protein_Prep->Reagent_Prep Reaction Conjugation Reaction (Incubate at Optimal pH and Temp) Reagent_Prep->Reaction Quenching Quench Reaction (Add Excess Amine) Reaction->Quenching Purification Purification (Remove Excess Reagent) Quenching->Purification Analysis Analysis (Characterize Conjugate) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for protein conjugation.

Detailed Experimental Protocols

The following are generalized protocols for protein labeling using an NHS ester, fluorescein (B123965) isothiocyanate (FITC), and dansyl chloride. It is crucial to optimize these protocols for specific proteins and applications.

Protocol 1: Protein Labeling with an NHS Ester

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester of the desired label

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification column (e.g., gel filtration)

Procedure:

  • Protein Preparation: Adjust the protein concentration to 1-10 mg/mL in the Reaction Buffer.

  • NHS Ester Solution Preparation: Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF. The concentration will depend on the desired molar excess.

  • Labeling Reaction: Add the NHS ester stock solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. Protect from light if the label is light-sensitive.

  • Quenching the Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 20-50 mM and incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted NHS ester and byproducts using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization: Determine the protein concentration and the degree of labeling (DOL) of the final conjugate.

Protocol 2: Protein Labeling with Fluorescein Isothiocyanate (FITC)

Materials:

  • Protein of interest

  • Fluorescein isothiocyanate (FITC)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., gel filtration)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Labeling Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines.

  • FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-10 mg/mL.

  • Labeling Reaction: Slowly add the FITC solution to the protein solution while gently stirring. A typical starting point is a 5- to 10-fold molar excess of FITC to protein.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 2 hours or at 4°C overnight with gentle stirring.

  • Quenching the Reaction: Add the Quenching Solution to stop the reaction.

  • Purification: Separate the FITC-conjugated protein from unreacted FITC and byproducts using a gel filtration column.

  • Characterization: Determine the protein concentration and the fluorescein-to-protein (F/P) ratio.

Protocol 3: Protein Labeling with Dansyl Chloride

Materials:

  • Protein of interest

  • Dansyl chloride

  • Anhydrous acetone (B3395972) or dioxane

  • Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 9.5-10.0

  • Purification column (e.g., gel filtration or dialysis)

Procedure:

  • Protein Preparation: Dissolve or dialyze the protein into the Labeling Buffer at a concentration of 1-10 mg/mL.

  • Dansyl Chloride Solution Preparation: Immediately before use, prepare a stock solution of dansyl chloride in anhydrous acetone or dioxane.

  • Labeling Reaction: Add the dansyl chloride solution dropwise to the cold (4°C) protein solution while stirring. A typical molar ratio is 2-3 moles of dansyl chloride per mole of protein.

  • Incubation: Continue stirring the reaction mixture in the cold and dark for 3-4 hours, maintaining the pH at 9.5-10.0 by adding small amounts of 0.1 M NaOH if necessary.

  • Purification: Remove unreacted dansyl chloride and byproducts by extensive dialysis against a suitable buffer or by gel filtration.

  • Characterization: Determine the degree of labeling by spectrophotometry.

References

A Comparative Guide to the Stability of Amide Bonds Formed by NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of the linkage used in bioconjugation is paramount to the efficacy and safety of the final product, be it an antibody-drug conjugate (ADC), a diagnostic probe, or a surface-immobilized protein. N-hydroxysuccinimide (NHS) ester chemistry is one of the most prevalent methods for conjugating molecules via primary amines, largely due to the exceptional stability of the resulting amide bond. This guide provides an objective comparison of this linkage's performance against other alternatives, supported by experimental data and detailed protocols.

The Inherent Stability of the Amide Bond

The amide bond is a cornerstone of biology and chemistry due to its remarkable stability. This stability arises from the resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which imparts a partial double-bond character to the carbon-nitrogen bond.[1][2] This resonance makes the amide bond kinetically stable and resistant to hydrolysis under physiological conditions.[3][4] In fact, the uncatalyzed half-life of a peptide (amide) bond in water at neutral pH is estimated to be between 267 and 1000 years, highlighting its extraordinary durability.[1][3]

The reaction between an NHS ester and a primary amine (e.g., on the side chain of a lysine (B10760008) residue) is a nucleophilic acyl substitution that proceeds efficiently under mild, aqueous conditions (typically pH 7.2-8.5) to form this highly stable covalent linkage.[5]

Stability_Workflow A 1. Develop Stability-Indicating HPLC Method B 2. Prepare Conjugate Samples (e.g., in PBS, Serum) A->B C 3. Incubate Samples (e.g., 37°C) B->C D 4. Collect Aliquots at Time Points (t=0, 1, 6, 24h...) C->D E 5. Quench Reaction (e.g., add acid, freeze) D->E F 6. Analyze by HPLC E->F G 7. Quantify Peak Area of Intact Conjugate F->G H 8. Plot % Intact vs. Time & Calculate Half-Life (t½) G->H

References

A Comparative Analysis of Crosslinkers for Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinker is a critical determinant in the design and performance of drug delivery systems. The crosslinker influences the physicochemical properties of the polymer matrix, such as its mechanical strength, swelling behavior, biodegradability, and, most importantly, the release kinetics of the encapsulated therapeutic agent. This guide provides an objective comparison of commonly used crosslinkers, supported by experimental data, to aid in the rational design of effective drug delivery vehicles.

Data Presentation: A Quantitative Comparison of Crosslinker Performance

The following table summarizes the key performance indicators of different crosslinkers based on data from various experimental studies. This allows for a direct comparison of their suitability for specific drug delivery applications.

CrosslinkerTypeBiocompatibility/CytotoxicitySwelling Ratio (%)Cumulative Drug Release (%)Mechanical Strength (Tensile Modulus)
Glutaraldehyde (GA) SyntheticHigh cytotoxicity[1][2]118.0 ± 7.6[2]90.50 ± 5.12 (at 10 days)[2]High
Genipin (B1671432) (GP) NaturalLow cytotoxicity[1][2]89.0 ± 4.8[2]78.80 ± 4.96 (at 10 days)[2]Moderate to High[1]
EDC/NHS Synthetic (Zero-length)Low cytotoxicity~750 (for gelatin hydrogels)[3]Varies significantly with polymer and drugIncreases tensile modulus by up to 2000% in collagen films[4]
pH-Responsive (e.g., Schiff base) Stimuli-ResponsiveGenerally low cytotoxicitypH-dependent; significant increase at target pH[5][6]Accelerated release at target pH (e.g., >80% reduction in volume at pH 1.2 vs 7.4)[5]Variable, can be designed to change with pH
Enzyme-Responsive (e.g., peptide-based) Stimuli-ResponsiveGenerally low cytotoxicityCan be designed to increase upon enzyme actionTriggered release in the presence of specific enzymes (e.g., >90% release with Cathepsin B)[]Designed to decrease upon enzymatic cleavage

Experimental Protocols: Methodologies for Key Comparative Experiments

To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to evaluate the performance of crosslinked drug delivery systems.

Swelling Ratio Measurement

The swelling ratio is a critical parameter that influences drug release kinetics. It is determined by measuring the amount of fluid a hydrogel can absorb.

  • Materials: Dried hydrogel samples, deionized water or phosphate-buffered saline (PBS), analytical balance, filter paper.

  • Methodology (Gravimetric Method):

    • Thoroughly dry the hydrogel samples to a constant weight (Wd) using a method such as freeze-drying.

    • Immerse the dried hydrogels in a swelling medium (e.g., PBS, pH 7.4) at a controlled temperature (e.g., 37°C).

    • At predetermined time intervals, remove the swollen hydrogel from the medium.

    • Gently blot the surface with filter paper to remove excess surface liquid.

    • Weigh the swollen hydrogel (Ws).

    • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100

    • Continue measurements until the weight remains constant, indicating equilibrium swelling.

In Vitro Drug Release Kinetics Study

This experiment quantifies the rate and extent of drug release from the crosslinked matrix under simulated physiological conditions.

  • Materials: Drug-loaded hydrogel samples, release medium (e.g., PBS at different pH values), constant temperature shaker or dissolution apparatus, UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system.

  • Methodology:

    • Place a known amount of the drug-loaded hydrogel into a known volume of release medium.

    • Maintain the system at a constant temperature (e.g., 37°C) with continuous agitation.

    • At specific time intervals, withdraw a small aliquot of the release medium.

    • Replace the withdrawn volume with an equal volume of fresh release medium to maintain sink conditions.

    • Analyze the drug concentration in the collected samples using a suitable analytical technique (e.g., UV-Vis spectrophotometry at the drug's maximum absorbance wavelength).

    • Calculate the cumulative amount of drug released over time and express it as a percentage of the total drug loaded.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and, conversely, cytotoxicity of a material.

  • Materials: Cell line (e.g., fibroblasts), cell culture medium, hydrogel extracts, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization solution (e.g., DMSO), 96-well plates, incubator, microplate reader.

  • Methodology:

    • Preparation of Hydrogel Extracts: Incubate the crosslinked hydrogel samples in a cell culture medium for a specified period (e.g., 24 hours) to allow any leachable substances to diffuse into the medium.

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Exposure to Extracts: Remove the culture medium from the cells and replace it with the prepared hydrogel extracts. Include positive (e.g., cytotoxic substance) and negative (e.g., fresh medium) controls.

    • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Solubilization: Add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a specific wavelength (e.g., 570 nm). Cell viability is proportional to the absorbance.

Mandatory Visualization: Diagrams of Key Processes

Visual representations are crucial for understanding complex biological and experimental workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in the comparative analysis of crosslinkers.

Experimental_Workflow cluster_prep Hydrogel Preparation cluster_char Characterization cluster_analysis Data Analysis Polymer Polymer Selection Fabrication Hydrogel Fabrication Polymer->Fabrication Crosslinker Crosslinker Selection Crosslinker->Fabrication Swelling Swelling Ratio Test Fabrication->Swelling Mechanical Mechanical Testing Fabrication->Mechanical DrugRelease In Vitro Drug Release Fabrication->DrugRelease Cytotoxicity Cytotoxicity Assay Fabrication->Cytotoxicity Comparison Comparative Data Analysis Swelling->Comparison Mechanical->Comparison DrugRelease->Comparison Cytotoxicity->Comparison Optimal Selection of Optimal Crosslinker Comparison->Optimal

Caption: Experimental workflow for the comparative analysis of different crosslinkers in drug delivery systems.

pH_Responsive_Release cluster_physiological Physiological pH (e.g., 7.4) cluster_acidic Acidic pH (e.g., Tumor Microenvironment) Stable Stable Crosslinked Hydrogel Entrapped Drug Entrapped Stable->Entrapped Minimal Release Cleavage Crosslink Cleavage Stable->Cleavage pH Decrease Swelling Hydrogel Swelling/ Degradation Cleavage->Swelling Release Drug Release Swelling->Release

Caption: Mechanism of pH-responsive drug release from a hydrogel with acid-labile crosslinkers.

References

A Comparative Guide to Confirming Successful t-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and peptides. Its widespread use stems from its stability under various conditions and its facile removal under acidic conditions. For researchers, scientists, and professionals in drug development, unequivocal confirmation of the Boc group's removal is a critical checkpoint in any synthetic pathway. This guide provides an objective comparison of the most common analytical techniques used to confirm successful t-Boc deprotection: Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Analytical Methods

The choice of analytical technique for confirming t-Boc deprotection often depends on a variety of factors including the stage of the synthesis, the required level of confirmation, and the available instrumentation. The following table summarizes the key quantitative and qualitative aspects of TLC, ¹H NMR, and MS for this purpose.

FeatureThin-Layer Chromatography (TLC)¹H Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Indication Change in retention factor (R_f)Disappearance of the tert-butyl proton signalObservation of the expected mass-to-charge ratio (m/z) of the deprotected product
Quantitative Data R_f value difference between starting material and productChemical shift (δ) in ppm; disappearance of a singlet at ~1.4-1.6 ppmMass difference of 100.12 amu (mass of C₅H₉O₂)
Sensitivity Microgram (μg) rangeMilligram (mg) rangePicogram (pg) to nanogram (ng) range
Speed of Analysis Fast (~15-30 minutes)Moderate (~5-15 minutes per sample)Fast (<5 minutes per sample)
Cost LowHighHigh
Information Provided Qualitative assessment of reaction completion and purityDefinitive structural information about the productConfirmation of molecular weight
Typical Application Rapid, real-time reaction monitoringStructural confirmation of purified productConfirmation of product identity, especially for complex mixtures or trace amounts

Experimental Protocols

Detailed and reliable experimental protocols are crucial for obtaining accurate and reproducible results. Below are standard procedures for each of the discussed analytical techniques.

Thin-Layer Chromatography (TLC)

TLC is a swift and effective method for monitoring the progress of a deprotection reaction in real-time. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicate a successful reaction.

Protocol:

  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline approximately 1 cm from the bottom of a silica (B1680970) gel TLC plate. Mark lanes for the starting material (SM), co-spot (a mixture of SM and reaction mixture), and the reaction mixture (RM).

  • Spot the Plate: Dissolve a small amount of the Boc-protected starting material in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate). Using a capillary tube, spot the SM solution onto its designated lane on the baseline. Similarly, spot the reaction mixture in its lane and a combination of both in the co-spot lane.

  • Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The eluent should be allowed to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate: Remove the plate from the chamber and mark the solvent front with a pencil. After the solvent has evaporated, visualize the spots. This can be done using a UV lamp if the compounds are UV-active.[1] Alternatively, a staining solution such as ninhydrin (B49086) can be used, which is particularly effective for visualizing the newly formed free amine as a colored spot upon heating.[2]

  • Analyze the Results: The Boc-protected starting material will typically have a higher R_f value (travel further up the plate) than the more polar deprotected amine. A successful reaction is indicated by the disappearance of the starting material spot in the RM lane and the appearance of a new spot with a lower R_f value.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR provides unambiguous evidence of t-Boc deprotection by showing the disappearance of the characteristic signal from the nine equivalent protons of the tert-butyl group.

Protocol:

  • Prepare the Sample: Take an aliquot of the crude reaction mixture and remove the solvent under reduced pressure. If the product has been purified, dissolve a few milligrams of the final compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire the Spectrum: Transfer the solution to an NMR tube and acquire a ¹H NMR spectrum.

  • Analyze the Spectrum: The most definitive indicator of a successful deprotection is the complete disappearance of the large singlet peak in the upfield region, typically around 1.4-1.6 ppm, which corresponds to the nine protons of the tert-butyl group.[3] Concurrently, changes in the chemical shifts of protons adjacent to the amine will be observed due to the change in the electronic environment.

Mass Spectrometry (MS)

Mass spectrometry confirms the identity of the deprotected product by verifying its molecular weight. The removal of the Boc group results in a specific mass loss.

Protocol:

  • Prepare the Sample: Dilute a small aliquot of the reaction mixture or a solution of the purified product in a suitable solvent for the chosen ionization technique (e.g., methanol (B129727) or acetonitrile (B52724) for Electrospray Ionization - ESI).

  • Acquire the Mass Spectrum: Introduce the sample into the mass spectrometer. ESI is a common soft ionization technique suitable for many organic molecules.

  • Analyze the Spectrum: A successful deprotection is confirmed by the observation of a molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the molecular weight of the deprotected amine. This will be 100.12 atomic mass units less than the molecular weight of the Boc-protected starting material. For example, the deprotection of Boc-alanine (m/z 190.1 for [M+H]⁺) will yield alanine (B10760859) (m/z 90.1 for [M+H]⁺).[4]

Visualizing the Process

To further clarify the experimental and mechanistic aspects of t-Boc deprotection, the following diagrams have been generated using Graphviz.

G cluster_reaction t-Boc Deprotection Reaction cluster_confirmation Confirmation of Deprotection Start Start Reaction_Setup Set up reaction: Boc-protected amine + Acid Start->Reaction_Setup Reaction_Monitoring Monitor reaction progress Reaction_Setup->Reaction_Monitoring Workup Reaction work-up and purification Reaction_Monitoring->Workup TLC TLC Analysis (Change in Rf) Reaction_Monitoring->TLC Final_Product Deprotected Amine Workup->Final_Product NMR NMR Spectroscopy (Disappearance of t-Bu signal) Final_Product->NMR MS Mass Spectrometry (Correct molecular weight) Final_Product->MS Confirmation Successful? TLC->Confirmation NMR->Confirmation MS->Confirmation

Caption: Experimental workflow for t-Boc deprotection and confirmation.

The mechanism of acid-catalyzed t-Boc deprotection involves several key steps, as illustrated below.

G Boc_Amine Boc-Protected Amine Protonation Protonation of Carbonyl Oxygen Boc_Amine->Protonation  + H⁺ Carbamic_Acid Carbamic Acid Intermediate Protonation->Carbamic_Acid Fragmentation Tert_Butyl_Cation tert-Butyl Cation Protonation->Tert_Butyl_Cation Fragmentation Deprotonated_Amine Free Amine Carbamic_Acid->Deprotonated_Amine Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2 Decarboxylation Isobutylene Isobutylene Tert_Butyl_Cation->Isobutylene  - H⁺

Caption: Acid-catalyzed t-Boc deprotection mechanism.[5][6]

References

A Comparative Guide to Bioanalytical Methods for PEGylated Biotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of polyethylene (B3416737) glycol (PEG) to biotherapeutics, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. This modification, however, presents unique challenges for bioanalytical methods required to quantify these complex molecules in biological matrices. This guide provides an objective comparison of the primary bioanalytical platforms used for PEGylated biotherapeutics—Ligand Binding Assays (LBA), Liquid Chromatography-Mass Spectrometry (LC-MS), and hybrid LBA-LC-MS methods—supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Bioanalytical Platforms

The selection of a bioanalytical method for a PEGylated biotherapeutic is a critical decision in the drug development process, with each platform offering a distinct balance of sensitivity, specificity, throughput, and tolerance to interferences. The following table summarizes the quantitative performance of various platforms for the analysis of PEGylated biotherapeutics, compiled from different studies. It is important to note that direct head-to-head comparisons across all platforms for a single PEGylated molecule are not always available, and performance can be molecule- and assay-dependent.

Bioanalytical PlatformAnalyteLower Limit of Quantitation (LLOQ)Dynamic RangePrecision (%CV)Accuracy (% Recovery or Bias)Reference
Ligand Binding Assays (LBA)
ELISAPEG-Interferon-α-2a (Pegasys®, 40kDa PEG)0.42 ng/mLNot Specified<7.2% (intra-assay), <8.3% (inter-assay)105.0 ± 4.3%[1]
ELISAPEG-Interferon-α-2b (PEG-Intron, 12kDa PEG)0.18 ng/mLNot Specified<7.9% (intra-assay), <9.9% (inter-assay)100 ± 2.1%[1]
Anti-PEG ELISAPEG-Interferon-α-2a (Pegasys®, 40kDa PEG)0.03 ng/mLNot SpecifiedNot SpecifiedNot Specified[2]
Anti-PEG ELISAPEG-Interferon-α-2b (PEG-Intron, 12kDa PEG)1.9 ng/mLNot SpecifiedNot SpecifiedNot Specified[2]
GyrolabPEGylated domain antibody~27 ng/mL (Improved from 80 ng/mL in ECLIA)~3 logsNot SpecifiedNot Specified[3]
Liquid Chromatography-Mass Spectrometry (LC-MS)
Immunoaffinity LC-MS/MSPEGylated anti-Factor D FabNot SpecifiedNot SpecifiedNot Specified80-120% for both free and conjugated Fab[4][5]
Hybrid LBA-LC-MS
Immunoaffinity Purification (IAP) - 2D-LC-MS/MSPEGylated peptide (MK-2662, 40kDa PEG)2 nM2-200 nM<9.76%94.8-105.8%[6]

Note: The data presented above is compiled from different studies and for different PEGylated molecules. Direct comparison should be made with caution. The performance of each assay is highly dependent on the specific reagents and optimization. For instance, an anti-PEG ELISA showed higher sensitivity for a larger PEG molecule (40kDa) compared to a smaller one (12kDa), while a traditional anti-interferon ELISA showed the opposite trend, highlighting the impact of PEG size on different assay formats.[2] In a study comparing ELISA and immunoaffinity LC-MS/MS for a PEGylated Fab, the ELISA showed poor recovery (around 25%) for the free, unconjugated Fab, while the LC-MS/MS method achieved good recovery (80-120%) for both forms, indicating the superiority of the hybrid method in that specific case.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioanalytical assays. Below are representative protocols for the key methods discussed.

Sandwich ELISA for a PEGylated Protein

This protocol outlines a general procedure for a sandwich ELISA to quantify a PEGylated protein.

  • Coating: A 96-well microplate is coated with a capture antibody specific to the protein portion of the biotherapeutic (e.g., anti-interferon antibody). The plate is incubated overnight at 4°C.

  • Blocking: The plate is washed, and a blocking buffer (e.g., 1% BSA in PBS) is added to each well to prevent non-specific binding. The plate is incubated for 1-2 hours at room temperature.

  • Sample and Standard Incubation: After washing, standards, controls, and samples diluted in assay buffer are added to the wells. The plate is incubated for 2 hours at room temperature.

  • Detection Antibody Incubation: The plate is washed again, and a biotinylated detection antibody that binds to a different epitope on the protein is added. The plate is incubated for 1-2 hours at room temperature.

  • Enzyme Conjugate Incubation: Following another wash step, a streptavidin-horseradish peroxidase (HRP) conjugate is added to the wells and incubated for 30 minutes at room temperature in the dark.

  • Substrate Addition and Signal Detection: After a final wash, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄), and the absorbance is read at 450 nm using a microplate reader. The concentration of the PEGylated protein in the samples is determined by interpolating from the standard curve.

Immunoaffinity-Liquid Chromatography-Mass Spectrometry (IA-LC-MS/MS)

This hybrid method combines the specificity of immunocapture with the selectivity and quantitative power of LC-MS.

  • Immunocapture: Magnetic beads coated with an anti-PEG antibody or an antibody against the protein moiety are incubated with the plasma samples containing the PEGylated biotherapeutic and a stable isotope-labeled internal standard. This allows for the specific capture of the analyte.

  • Washing: The magnetic beads are washed multiple times to remove unbound matrix components.

  • Elution: The captured analyte is eluted from the beads using an elution buffer (e.g., low pH or organic solvent).

  • Digestion (Bottom-up approach): The eluted PEGylated protein is denatured, reduced, alkylated, and then digested with a protease, typically trypsin, to generate specific surrogate peptides. The selection of a surrogate peptide is critical and should be from a region of the protein unaffected by PEGylation.

  • LC-MS/MS Analysis: The digested sample is injected into an LC-MS/MS system. The surrogate peptide is chromatographically separated from other peptides and then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode. A specific precursor ion to product ion transition for the surrogate peptide is monitored.

  • Quantification: The peak area ratio of the analyte's surrogate peptide to the internal standard's surrogate peptide is used to calculate the concentration of the PEGylated biotherapeutic in the original sample by referencing a standard curve prepared in the same biological matrix.

Mandatory Visualizations

Experimental Workflow for Bioanalysis of PEGylated Biotherapeutics

The following diagram illustrates a typical workflow for the bioanalytical assessment of a PEGylated biotherapeutic, from sample collection to data analysis, highlighting the decision points for choosing between different analytical platforms.

Bioanalytical Workflow for PEGylated Biotherapeutics cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_lba_workflow LBA Workflow cluster_lcms_workflow LC-MS Workflow (Bottom-up) cluster_hybrid_workflow Hybrid Workflow cluster_postanalytical Post-analytical Phase SampleCollection Sample Collection (e.g., Plasma, Serum) SampleProcessing Sample Processing (e.g., Centrifugation, Aliquoting) SampleCollection->SampleProcessing MethodSelection Method Selection SampleProcessing->MethodSelection LBA Ligand Binding Assay (LBA) (e.g., ELISA, Gyrolab) MethodSelection->LBA High Sensitivity High Throughput LCMS Liquid Chromatography- Mass Spectrometry (LC-MS) MethodSelection->LCMS High Specificity Metabolite ID Hybrid Hybrid LBA-LC-MS MethodSelection->Hybrid High Specificity & Sensitivity Detection Detection LBA->Detection MS_Detection MS Detection LCMS->MS_Detection LCMS_Analysis LC-MS/MS Analysis Hybrid->LCMS_Analysis Coating Plate Coating Blocking Blocking Coating->Blocking Incubation Sample/Standard Incubation Blocking->Incubation Incubation->Detection DataAnalysis Data Analysis (Standard Curve Fitting) Detection->DataAnalysis Digestion Protein Digestion Separation LC Separation Digestion->Separation Separation->MS_Detection MS_Detection->DataAnalysis Immunocapture Immunocapture ElutionDigestion Elution & Digestion Immunocapture->ElutionDigestion ElutionDigestion->LCMS_Analysis LCMS_Analysis->DataAnalysis ResultReporting Result Reporting (Concentration Calculation) DataAnalysis->ResultReporting

Caption: Bioanalytical workflow for PEGylated biotherapeutics.

Signaling Pathway: JAK-STAT Pathway Activated by PEGylated Interferon-α

PEGylated interferon-alpha (IFN-α) is a widely used biotherapeutic for the treatment of viral hepatitis and some cancers. Its mechanism of action involves the activation of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. The following diagram illustrates this key signaling cascade.

JAK-STAT Signaling Pathway for PEG-IFN-α cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PEG_IFN PEG-IFN-α IFNAR1 IFNAR1 PEG_IFN->IFNAR1 Binding IFNAR2 IFNAR2 PEG_IFN->IFNAR2 Binding JAK1 JAK1 IFNAR1->JAK1 Activation TYK2 TYK2 IFNAR1->TYK2 Activation IFNAR2->JAK1 Activation IFNAR2->TYK2 Activation STAT1_inactive STAT1 JAK1->STAT1_inactive Phosphorylation STAT2_inactive STAT2 TYK2->STAT2_inactive Phosphorylation STAT1_active p-STAT1 STAT1_inactive->STAT1_active STAT2_active p-STAT2 STAT2_inactive->STAT2_active ISGF3 ISGF3 Complex STAT1_active->ISGF3 Complex Formation STAT2_active->ISGF3 Complex Formation IRF9 IRF9 IRF9->ISGF3 Complex Formation ISRE Interferon-Stimulated Response Element (ISRE) ISGF3->ISRE Nuclear Translocation & Binding Transcription Transcription ISRE->Transcription ISG Interferon-Stimulated Genes (ISGs) (e.g., OAS, PKR, Mx) Antiviral_Response Antiviral_Response ISG->Antiviral_Response Translation & Antiviral State Transcription->ISG Gene Expression

References

Navigating the Double-Edged Sword: A Comparative Guide to the Impact of PEGylation on Protein Function

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, enhancing the therapeutic properties of proteins is a paramount goal. PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, stands as a widely adopted strategy to improve the pharmacokinetic profile of protein-based drugs. However, this modification is not without its trade-offs, often impacting the protein's intrinsic biological activity. This guide provides an objective comparison of PEGylated proteins versus their native counterparts, supported by experimental data and detailed methodologies, to aid in the strategic design and assessment of next-generation protein therapeutics.

The Core Conflict: Pharmacokinetics vs. Pharmacodynamics

The primary rationale for PEGylation is to improve a protein's pharmacokinetic (PK) properties. The attachment of PEG chains increases the hydrodynamic size of the protein, which in turn reduces its renal clearance, prolongs its circulation half-life, and shields it from proteolytic degradation.[1][2][3][4] This enhanced stability and extended presence in the bloodstream can lead to a more sustained therapeutic effect and reduced dosing frequency.[1][5]

However, these advantages often come at the cost of altered pharmacodynamics (PD). The same PEG chains that provide protection can also create steric hindrance, impeding the protein's ability to interact with its target receptors or substrates.[6][7][8] This can lead to a partial loss of in vitro biological activity.[7][9] The ultimate goal of PEGylation is therefore to strike a delicate balance, where the gains in pharmacokinetic profile outweigh any reduction in pharmacodynamic potency to achieve an overall improvement in therapeutic efficacy.[6]

A notable example is PEGylated interferon α-2a, which retains only 7% of the in vitro antiviral activity of the native protein.[5][7] Despite this significant drop in potency, its greatly improved pharmacokinetic profile results in superior clinical performance for treating conditions like hepatitis C when compared to the unmodified version.[5]

Comparative Analysis: Key Performance Metrics

To objectively assess the impact of PEGylation, several key parameters must be evaluated. The following tables summarize typical quantitative data comparing native and PEGylated proteins.

Table 1: Impact on Pharmacokinetics (PK)
ParameterNative ProteinPEGylated ProteinRationale for Change
Terminal Half-Life (t½) Short (minutes to hours)Long (hours to days)Increased hydrodynamic volume reduces renal filtration and clearance.[1][3]
Clearance (CL) HighLowReduced glomerular filtration and protection from proteolytic enzymes.[2]
Volume of Distribution (Vd) LargerSmallerRestricted distribution to tissues due to increased size.[1]
Table 2: Impact on In Vitro Activity & Receptor Binding
ParameterNative ProteinPEGylated ProteinRationale for Change
Biological Activity (EC₅₀/IC₅₀) High Potency (Low Value)Reduced Potency (Higher Value)Steric hindrance from PEG chains can interfere with binding to receptors or substrates.[6][7]
Receptor Binding Affinity (Kᴅ) High Affinity (Low Value)Lower Affinity (Higher Value)PEG can mask binding epitopes or alter protein conformation, reducing binding strength.[7][10]
Enzymatic Activity (kcat/Km) High Catalytic EfficiencyOften ReducedPEG chains may obstruct access of the substrate to the enzyme's active site.[11]
Table 3: Impact on Immunogenicity
ParameterNative ProteinPEGylated ProteinRationale for Change
Antigenicity HighReducedPEG chains can mask immunogenic epitopes on the protein surface, preventing recognition by the immune system.[1][2][12]
Immunogenicity Can induce strong immune responseGenerally reduced, but can induce anti-PEG antibodies.While protein immunogenicity is often lowered, the PEG moiety itself can be immunogenic, leading to the formation of anti-PEG antibodies that can cause rapid clearance or hypersensitivity reactions.[13][14][15]

Visualizing the Process and Its Consequences

To better understand the workflow and the mechanistic trade-offs of PEGylation, the following diagrams illustrate the key concepts.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_assessment Functional Assessment Protein Native Protein Reaction Conjugation Reaction (e.g., Lysine, N-terminus) Protein->Reaction PEG Activated PEG Polymer PEG->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Crude Mixture Analysis Characterization (e.g., HPLC, MS) Purification->Analysis Purified Conjugate PK_Study Pharmacokinetic Studies Analysis->PK_Study PD_Study Pharmacodynamic Studies (In Vitro/Vivo) Analysis->PD_Study

Fig. 1: Experimental workflow for protein PEGylation and functional assessment.

Steric_Hindrance_Effect cluster_native Native Protein Interaction cluster_pegylated PEGylated Protein Interaction NativeProtein Protein Receptor1 Receptor NativeProtein->Receptor1 High-Affinity Binding PEG_Protein PEGylated Protein PEG_Chain PEG Chain Receptor2 Receptor PEG_Protein->Receptor2 Reduced-Affinity Binding PEG_Chain->Receptor2 Steric Hindrance

Fig. 2: Steric hindrance by PEG chains can reduce receptor binding affinity.

Experimental Protocols

Accurate assessment of PEGylated proteins requires robust and standardized experimental protocols. Below are methodologies for key assays.

Protocol: Size-Exclusion Chromatography (SEC-HPLC) for Purity and Aggregation
  • Objective: To separate the PEGylated protein from the unreacted native protein and PEG reagent, and to quantify aggregates.

  • Methodology:

    • System: High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

    • Column: A size-exclusion column appropriate for the molecular weight range of the native and PEGylated protein (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A buffered saline solution, typically 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.0.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 280 nm for the protein and 214 nm for the peptide backbone. A charged aerosol detector can be used for quantifying PEG that lacks a chromophore.[16]

    • Procedure: Inject 10-50 µg of the sample onto the column. The PEGylated conjugate, having a larger hydrodynamic radius, will elute earlier than the native protein. Unreacted PEG reagent will elute later. High molecular weight aggregates will appear in the void volume.

    • Analysis: Calculate the percentage of monomeric PEGylated protein, native protein, and aggregates by integrating the peak areas from the chromatogram.

Protocol: Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics
  • Objective: To quantify the binding affinity (Kᴅ) and kinetics (kₐ, kₔ) of the native vs. PEGylated protein to its target receptor.

  • Methodology:

    • System: An SPR instrument (e.g., Biacore).

    • Immobilization: Covalently immobilize the receptor (ligand) onto a sensor chip surface (e.g., CM5 chip via amine coupling).

    • Analyte Preparation: Prepare a series of dilutions of the native and PEGylated protein (analytes) in running buffer (e.g., HBS-EP+).

    • Binding Cycle:

      • Inject the analyte solution over the sensor surface for a defined association time.

      • Switch to running buffer to monitor the dissociation phase.

      • Inject a regeneration solution (e.g., low pH glycine) to remove the bound analyte and prepare the surface for the next cycle.

    • Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ).

Protocol: In Vitro Cell-Based Bioassay
  • Objective: To measure the biological activity (e.g., EC₅₀) of the native and PEGylated protein by observing a cellular response.

  • Methodology:

    • Cell Culture: Culture a cell line that expresses the target receptor and exhibits a quantifiable response to the protein (e.g., proliferation, cytokine secretion, reporter gene expression).

    • Assay Preparation: Seed the cells in 96-well plates and allow them to adhere overnight.

    • Dose-Response: Prepare serial dilutions of both the native and PEGylated protein. Add these dilutions to the cells and incubate for a period determined by the specific assay kinetics.

    • Response Measurement: Quantify the cellular response using an appropriate method (e.g., CellTiter-Glo® for proliferation, ELISA for cytokine secretion, luciferase assay for reporter gene expression).

    • Analysis: Plot the response against the log of the protein concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value for both the native and PEGylated protein.

Conclusion

PEGylation is a powerful and clinically validated technology for enhancing the pharmacokinetic properties and reducing the immunogenicity of therapeutic proteins.[4][13][17] However, it frequently leads to a reduction in specific biological activity due to steric hindrance.[7][11] A successful PEGylation strategy requires a careful, data-driven approach to balance these competing effects. By employing rigorous analytical and functional assays, researchers can systematically evaluate different PEGylation strategies (e.g., varying PEG size, using branched vs. linear PEG, site-specific conjugation) to develop a final product with an optimized therapeutic profile that translates to improved clinical outcomes.[4][11][18] The decision to PEGylate must be made on a case-by-case basis, as the impact on function can vary significantly between proteins.[13]

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of t-Boc-Aminooxy-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling t-Boc-Aminooxy-PEG4-NHS ester must adhere to strict disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this chemical, aligning with standard laboratory safety practices.

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle this compound with care. While specific hazard classifications for this compound are not extensively documented, related compounds are considered extremely hazardous to water. Therefore, preventing release into the environment is paramount. Always consult the Safety Data Sheet (SDS) for the most detailed safety information. General handling precautions include wearing appropriate personal protective equipment (PPE), such as gloves, lab coats, and safety glasses.

Quantitative Data Summary

For quick reference, the table below summarizes key data for this compound and related compounds, highlighting information pertinent to safety and disposal.

PropertyValueSource
Chemical FormulaC₂₀H₃₄N₂O₁₁BroadPharm[1]
Molecular Weight478.5 g/mol BroadPharm[1]
Storage-20°CBroadPharm[1]
SolubilityDMSO, DCM, DMFBroadPharm[1]
Water Hazard ClassWGK 3 (Self-assessment): Extremely hazardous for water (for a related compound)Carl ROTH[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound should be conducted in accordance with institutional and local regulations for chemical waste. The following is a general experimental protocol for its disposal:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated solutions, and used labware (e.g., pipette tips, vials).

    • Segregate this waste from other laboratory waste to prevent accidental reactions.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof hazardous waste container.

    • The label should clearly state "Hazardous Waste" and list the chemical name: "this compound" and its concentration.

  • Neutralization of Reactive Groups (if necessary and permissible):

    • The NHS ester group is reactive towards amines. If required by your institution's waste management plan, quenching of the NHS ester may be performed by adding an excess of a primary amine (e.g., Tris or glycine) in an appropriate solvent.

    • The t-Boc protecting group can be removed under mild acidic conditions. Avoid mixing with strong acids unless it is part of a specific, approved neutralization protocol, as this could alter the waste's properties.

  • Aqueous Waste:

    • Due to the high water hazard classification of similar compounds, do not dispose of aqueous solutions containing this chemical down the drain.

    • Collect all aqueous waste in the designated hazardous waste container.

  • Solid Waste:

    • Collect unused or expired solid this compound in its original container or a suitable, labeled waste container.

    • Contaminated labware such as gloves, wipes, and weighing paper should be placed in a designated solid hazardous waste container.

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Waste Generation cluster_1 Waste Assessment cluster_2 Segregation & Collection cluster_3 Final Disposal Start This compound Waste Generated Assess Assess Waste Type Start->Assess Solid Solid Waste (Unused chemical, contaminated labware) Assess->Solid Solid Liquid Liquid Waste (Solutions in organic solvents or aqueous media) Assess->Liquid Liquid CollectSolid Collect in Labeled Solid Hazardous Waste Container Solid->CollectSolid CollectLiquid Collect in Labeled Liquid Hazardous Waste Container Liquid->CollectLiquid EHS Arrange for Pickup by Environmental Health & Safety (EHS) or Licensed Contractor CollectSolid->EHS CollectLiquid->EHS Prohibited DO NOT Dispose Down Drain or in General Trash EHS->Prohibited

Disposal workflow for this compound.

References

Personal protective equipment for handling t-Boc-Aminooxy-PEG4-NHS ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling t-Boc-Aminooxy-PEG4-NHS ester. Adherence to these procedures is vital for ensuring laboratory safety and maintaining the integrity of the product.

Disclaimer: This document is intended as a safety and handling guide. Always consult the official Safety Data Sheet (SDS) provided by the manufacturer for the most comprehensive and up-to-date information before handling the chemical.

I. Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.

  • Hand Protection: Chemical-resistant gloves are essential. Disposable nitrile gloves provide adequate short-term protection. For prolonged contact, consider thicker, specialized gloves and consult the manufacturer's glove compatibility chart. Always inspect gloves for any signs of degradation or perforation before use and replace them immediately if compromised.

  • Eye and Face Protection: Safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashes or aerosol generation, it is highly recommended to use chemical splash goggles. A face shield worn over safety glasses offers an additional layer of protection.[1]

  • Body Protection: A standard laboratory coat should be worn at all times. For larger quantities or procedures with a significant risk of spillage, a chemically resistant apron or gown is recommended. Ensure the lab coat is fully buttoned.[1]

  • Respiratory Protection: Under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood), respiratory protection is not typically required. However, if handling large quantities or if there is a risk of generating dust or aerosols in a poorly ventilated area, a NIOSH-approved respirator may be necessary.[1]

II. Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
Chemical Formula C₂₀H₃₄N₂O₁₁
Molecular Weight 478.5 g/mol
CAS Number 2401831-99-8
Appearance White to off-white solid
Solubility Soluble in DMSO, DCM, and DMF
Storage Temperature -20°C
Purity Typically ≥95%

(Data sourced from supplier information)[2]

III. Operational Plan: Step-by-Step Handling Procedure

  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Immediately transfer the compound to a designated, well-ventilated, and dry storage area. Store at the recommended temperature of -20°C to maintain stability and reactivity.[2] Keep the container tightly sealed to prevent moisture contamination, which can hydrolyze the NHS ester.

  • Work Area Preparation: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of moisture, which can degrade the product.

  • Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Avoid generating dust.

  • Dissolution: Dissolve the compound in an appropriate anhydrous solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[2] Ensure the solvent is of high purity and free of amines.

  • Reaction: The NHS ester is reactive towards primary amines. The reaction is typically carried out in a buffer at a pH of 7.2-8.5.

  • Small Spills: For small spills of the solid, gently sweep the material, avoiding dust generation, and place it in a sealed container for disposal. Clean the area with a suitable solvent.

  • Large Spills: For larger spills, evacuate the area and prevent the entry of unnecessary personnel. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and absorb it with an inert material. Place the absorbed material in a sealed container for disposal.

IV. Disposal Plan

All waste containing this compound must be treated as chemical waste.

  • Waste Collection: Collect all solid waste, contaminated materials (e.g., pipette tips, gloves), and solutions in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Route: Dispose of the chemical waste through your institution's hazardous waste management program. Do not dispose of it down the drain or in regular trash.[1]

V. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound from receipt to disposal.

G cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store at -20°C Inspect->Store Equilibrate Equilibrate to Room Temp Store->Equilibrate Prepare for Use Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Collect Collect Waste React->Collect Post-Reaction Dispose Dispose via HazWaste Program Collect->Dispose

Caption: Workflow for handling this compound.

References

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